Boc-D-Ser-OBzl
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-17)13(18)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQADRZHPZVQGCW-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513810 | |
| Record name | Benzyl N-(tert-butoxycarbonyl)-D-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141527-78-8 | |
| Record name | Benzyl N-(tert-butoxycarbonyl)-D-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-D-Ser-OBzl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Boc-D-Ser-OBzl chemical properties and structure
An In-depth Technical Guide to N-α-Boc-D-serine Benzyl Ester (Boc-D-Ser-OBzl): Properties, Synthesis, and Applications
Introduction
N-α-tert-butyloxycarbonyl-D-serine benzyl ester, commonly abbreviated as this compound, is a cornerstone chiral building block in modern organic synthesis. Its utility stems from a strategically designed architecture: a D-serine core, which provides a specific stereochemical configuration, flanked by two distinct and orthogonally removable protecting groups. The amino group is shielded by the acid-labile tert-butyloxycarbonyl (Boc) group, while the carboxylic acid is protected as a benzyl (Bzl) ester, which is readily cleaved by catalytic hydrogenolysis.[1][] This elegant arrangement allows for selective deprotection and subsequent modification at either end of the molecule without disturbing the other, a critical requirement for the stepwise construction of complex molecules like peptides and pharmaceutical intermediates.[1][3]
This guide, intended for researchers and drug development professionals, provides a Senior Application Scientist's perspective on the core properties, synthesis, and reactivity of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all technical claims in authoritative sources.
Molecular Structure and Physicochemical Properties
The functionality of this compound is intrinsically linked to its three-dimensional structure. The molecule possesses a single stereocenter at the alpha-carbon (Cα) with the (R)-configuration, characteristic of D-amino acids. The key functional moieties are:
-
N-α-Boc Group: A bulky carbamate that sterically hinders the nucleophilic amine, preventing unwanted side reactions. Its lability under mild acidic conditions is its primary synthetic advantage.[4]
-
C-Terminal Benzyl Ester: This group renders the carboxylic acid unreactive towards nucleophiles and coupling reagents. It is stable to the acidic and basic conditions often employed in synthesis but can be selectively removed via hydrogenation.[]
-
Free Side-Chain Hydroxyl: The primary alcohol on the serine side chain remains unprotected. This is a critical design feature, leaving a reactive handle available for further functionalization, such as phosphorylation, glycosylation, or etherification, if desired in a synthetic sequence.
Caption: Key functional moieties of the this compound molecule.
The physical and chemical properties of this compound are summarized below, reflecting its nature as a protected amino acid derivative.
| Property | Value | Reference(s) |
| Synonyms | Boc-D-serine benzyl ester, Boc-D-β-hydroxyalanine benzyl ester | [1] |
| CAS Number | 141527-78-8 | [1][5] |
| Molecular Formula | C₁₅H₂₁NO₅ | [1][6] |
| Molecular Weight | 295.34 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 66-70 °C | [1] |
| Purity | ≥99% (HPLC) | [1] |
| Optical Rotation | [α]D²⁰ = +15 ± 2° (c=1 in EtOH) | [1] |
| Storage | 0-8 °C, protect from moisture | [1] |
The presence of the bulky, non-polar Boc and benzyl groups generally imparts good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF), which is advantageous for solution-phase reactions.[1]
Spectroscopic Characterization
While specific spectra for this exact compound require acquisition, its structure allows for a confident prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.35 ppm (m, 5H): Aromatic protons of the benzyl group.
-
δ ~5.20 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl ester.
-
δ ~5.50 ppm (d, 1H): N-H proton of the Boc-carbamate.
-
δ ~4.40 ppm (m, 1H): Alpha-proton (α-CH) of the serine backbone.
-
δ ~3.90 ppm (m, 2H): Beta-protons (β-CH₂) of the serine backbone.
-
δ ~2.50 ppm (br s, 1H): Hydroxyl proton (-OH) of the side chain.
-
δ ~1.45 ppm (s, 9H): Nine equivalent protons of the tert-butyl group.
-
-
FT-IR (KBr, cm⁻¹):
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~3400 (broad): O-H stretch of the alcohol.
-
~3350 (sharp): N-H stretch of the carbamate.
-
~3050, 3030: Aromatic C-H stretches.
-
~2980, 2930: Aliphatic C-H stretches.
-
~1745: C=O stretch of the benzyl ester.
-
~1695: C=O stretch of the Boc-carbamate.
-
~1500, 1455: Aromatic C=C stretches.
-
-
Mass Spectrometry (ESI+):
-
m/z 296.15 [M+H]⁺: Protonated molecular ion.
-
m/z 318.13 [M+Na]⁺: Sodium adduct.
-
Key Fragments: Loss of the Boc group (m/z 196.09, [M-Boc+H]⁺) or isobutylene from the Boc group (m/z 240.10, [M-C₄H₈+H]⁺) are expected under MS conditions.
-
Synthesis and Purification Workflow
The logical and most field-proven synthesis of this compound begins with the commercially available chiral precursor, D-serine. The synthetic strategy hinges on a two-step sequence: first, protection of the highly nucleophilic amino group, followed by esterification of the carboxylic acid. This order is critical to prevent undesired side reactions, such as self-condensation or benzylation of the amino group.
Caption: Standard two-step synthesis of this compound from D-serine.
Experimental Protocol: Synthesis
Step 1: N-α-Boc Protection of D-Serine
This procedure leverages di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-group source. The reaction is run in a biphasic system with a mild base to deprotonate the amino group, enhancing its nucleophilicity for attack on the Boc anhydride.[7]
-
Dissolution: Dissolve D-serine (1.0 eq) in a 1:2 mixture of 1N sodium hydroxide and dioxane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with cold 1N potassium bisulfate.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-D-serine as a viscous oil or foam, which is typically used in the next step without further purification.
Step 2: Benzyl Esterification of N-Boc-D-Serine
This step utilizes benzyl bromide as the alkylating agent and a mild, non-nucleophilic base like cesium carbonate to deprotonate the carboxylic acid, minimizing the risk of racemization.[8]
-
Setup: Dissolve the crude N-Boc-D-serine (1.0 eq) from the previous step in anhydrous dimethylformamide (DMF).
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution and stir for 20 minutes at room temperature.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise. Caution: Benzyl bromide is a lachrymator and should be handled in a fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Quenching and Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with water and brine to remove DMF and salts.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a white solid.
Chemical Reactivity and Orthogonal Deprotection
The synthetic power of this compound lies in the orthogonal nature of its protecting groups. The Boc group can be removed under acidic conditions that leave the benzyl ester intact, while the benzyl ester can be cleaved by hydrogenation under neutral conditions that do not affect the Boc group. This differential reactivity is fundamental to its application in stepwise synthesis.[][3]
Caption: Orthogonal deprotection strategies for this compound.
Experimental Protocol: Deprotection
Protocol 1: Selective Boc Group Removal (Amine Deprotection)
This protocol uses trifluoroacetic acid (TFA), a strong acid that efficiently cleaves the Boc group via an E1-like mechanism, generating a stable tert-butyl cation.[4]
-
Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C.
-
Acid Addition: Add a solution of 25-50% TFA in DCM (v/v) dropwise.
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-2 hours. Monitor by TLC.
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can aid in removing residual TFA.
-
Isolation: The resulting product, H-D-Ser-OBzl, is typically obtained as a TFA salt and can be used directly or neutralized with a mild base (e.g., diisopropylethylamine or saturated NaHCO₃ solution followed by extraction) to yield the free amine.
Protocol 2: Selective Benzyl Ester Cleavage (Carboxyl Deprotection)
This method employs catalytic hydrogenation to cleave the C-O bond of the benzyl ester, releasing the free carboxylic acid and toluene as a byproduct.[9]
-
Catalyst Suspension: To a flask containing a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight). Caution: Pd/C is flammable when dry and may ignite solvents in the presence of air. Handle with care.
-
Hydrogenation: Seal the flask, purge with nitrogen or argon, and then introduce hydrogen gas (H₂), typically via a balloon or a hydrogenation apparatus, to maintain a positive pressure.
-
Reaction: Stir the suspension vigorously at room temperature for 2-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Filtration: Carefully purge the flask with nitrogen, then filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield Boc-D-Ser-OH as the final product.
Applications in Research and Development
This compound is a high-value intermediate with broad applications in fields requiring precise molecular construction.
-
Peptide Synthesis: As a D-amino acid derivative, it is used to synthesize peptides with enhanced stability against enzymatic degradation. D-amino acids can induce specific secondary structures (e.g., turns) or act as receptor antagonists. In the classic Boc/Bzl strategy for solid-phase peptide synthesis (SPPS), related building blocks are essential.[1][3]
-
Drug Development: The compound serves as a versatile chiral synthon. The D-serine scaffold is present in numerous biologically active molecules. This building block provides a ready-made fragment with defined stereochemistry and orthogonal handles, accelerating the synthesis of complex drug candidates.[1]
-
Neuroscience Research: D-serine is a co-agonist at NMDA receptors in the central nervous system. This compound is a key starting material for synthesizing novel D-serine analogs and derivatives to probe neurotransmission pathways and develop potential therapeutics for neurological disorders.[1]
Conclusion
N-α-Boc-D-serine benzyl ester is more than a simple protected amino acid; it is a sophisticated tool for chemical synthesis. Its value is derived from the deliberate combination of a specific stereoisomer with a pair of robust, yet selectively removable, protecting groups. Understanding the causality behind its synthesis and the distinct mechanisms of its deprotection empowers researchers to employ it effectively in the construction of complex and biologically significant molecules. The protocols and data presented herein provide a validated framework for the confident application of this versatile building block in demanding research and development environments.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7018792, Boc-Ser-OBzl.
- Garner, P., & Park, J. M. (1992). (4R,5S)-4-Methyl-5-phenyl-3-(N-propoxycarbonyl-L-valyl)-2-oxazolidinone. Organic Syntheses, 70, 18.
- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
- Aapptec Peptides. (n.d.). Boc-D-Ser(Bzl)-OH [47173-80-8].
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Google Patents. (n.d.). US8759582B2 - Process for the preparation of lacosamide.
- Millennium Specialty Chemicals. (n.d.). Understanding Boc-Ser(Bzl)-OH: Synthesis, Properties, and Applications for R&D.
- Flexbio System. (n.d.). Boc-D-Ser(Fmoc-D-Leu)-OBzl.
- Pelliccia, M. A., et al. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate.
- PubChemLite. (n.d.). This compound (C15H21NO5).
- ABRF. (n.d.). Biomolecular Delta Mass.
- Aapptec Peptides. (n.d.). Boc-Ser(Bzl)-OH [23680-31-1].
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A Technical Guide to Boc-D-Ser-OBzl (CAS 141527-78-8): A Cornerstone in Modern Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Protected Amino Acids in Pharmaceutical Development
In the landscape of modern drug discovery, peptides represent a burgeoning class of therapeutics with vast potential. Their synthesis, a meticulous process of sequential amino acid coupling, hinges on the strategic use of protecting groups to prevent undesirable side reactions and ensure the fidelity of the final peptide sequence.[1][2] Among the arsenal of protected amino acids available to the synthetic chemist, Boc-D-Ser-OBzl (N-α-tert-Butoxycarbonyl-D-serine benzyl ester) stands out as a pivotal building block. Its unique stereochemistry and the orthogonal nature of its protecting groups make it an indispensable tool in the construction of complex peptides, particularly those with enhanced biological stability or specific conformational requirements.[3][4]
This technical guide offers an in-depth exploration of this compound, moving beyond a simple datasheet to provide a Senior Application Scientist’s perspective on its synthesis, characterization, and strategic application. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in their pursuit of novel peptide-based therapeutics.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 141527-78-8 | [3] |
| Molecular Formula | C₁₅H₂₁NO₅ | [3] |
| Molecular Weight | 295.34 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 66-70 °C | [3] |
| Optical Rotation | [α]D²⁰ = +15 ± 2º (c=1 in EtOH) | [3] |
| Purity (HPLC) | ≥ 95-99% | [3][5] |
| Solubility | Soluble in organic solvents such as dichloromethane and dimethylformamide; less soluble in water.[6] |
Storage and Stability:
Proper storage is critical to maintain the integrity of this compound. It should be stored at 0-8 °C.[3] Lyophilized peptides and their derivatives are stable at room temperature for short periods but for long-term storage (longer than 4 weeks), it is recommended to store them at < -20 °C or -80 °C.[7]
The Chemistry of Protection: A Tale of Two Groups
The utility of this compound lies in its dual protection scheme. The tert-Butoxycarbonyl (Boc) group temporarily shields the α-amino group, while the Benzyl (Bzl) ester protects the C-terminal carboxylic acid. This "quasi-orthogonal" protection strategy is a cornerstone of the classic Boc/Bzl solid-phase peptide synthesis (SPPS) pioneered by Merrifield.[1][4][8]
-
The Boc Group (Temporary Protection): The acid-labile Boc group is readily removed under mild acidic conditions, typically with 20% to 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][9] This selective deprotection exposes the α-amino group for the subsequent coupling reaction. The Boc group's stability to basic and nucleophilic conditions is a key advantage.[4]
-
The Benzyl Ester (Semi-Permanent Protection): The benzyl ester provides robust protection for the carboxylic acid functionality throughout the peptide chain elongation process. It is stable to the repetitive TFA treatments used for Boc group removal.[10] Final cleavage of the benzyl ester, along with most side-chain protecting groups, is typically achieved with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][11][12]
Caption: Workflow of Boc/Bzl Solid-Phase Peptide Synthesis.
Synthesis and Purification: A Practical Approach
While commercially available, understanding the synthesis of this compound provides valuable insight into potential impurities and quality control. A common synthetic route involves a two-step process:
-
Boc Protection of D-Serine: D-serine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to yield N-Boc-D-serine.[13]
-
Benzylation of N-Boc-D-Serine: The carboxylic acid of N-Boc-D-serine is then esterified using benzyl bromide or benzyl alcohol under acidic conditions to afford the final product.
Experimental Protocol: Benzylation of N-Boc-D-Serine
This protocol outlines a general procedure for the benzylation step.
-
Dissolution: Dissolve N-Boc-D-serine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Base Addition: Add a base like potassium carbonate (1.1 equivalents) to the solution and stir.
-
Benzylation: Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.
Purification and Quality Control:
High-purity this compound is crucial for successful peptide synthesis. The primary methods for assessing purity are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14]
Table 2: Analytical Characterization Techniques
| Technique | Purpose | Key Observations |
| Reversed-Phase HPLC | Chemical Purity Assessment | A single major peak indicates high purity. Retention time is characteristic of the compound.[14] |
| ¹H NMR | Structural Confirmation and Identification | Characteristic chemical shifts and coupling constants confirm the presence of the Boc, benzyl, and serine moieties.[14] |
| Mass Spectrometry (MS) | Molecular Weight Verification | The observed molecular ion peak should correspond to the calculated molecular weight of this compound. |
Applications in Peptide Synthesis and Drug Discovery
This compound is a versatile reagent with broad applications in both solid-phase and solution-phase peptide synthesis.[3][15]
Solid-Phase Peptide Synthesis (SPPS):
In SPPS, this compound is a key building block for introducing D-serine residues into a growing peptide chain attached to a solid support.[10] The Boc/Bzl strategy, while considered a more traditional approach compared to the Fmoc/tBu strategy, offers distinct advantages for the synthesis of long or complex peptides.[4]
Caption: A single cycle in Boc-based Solid-Phase Peptide Synthesis.
Solution-Phase Peptide Synthesis (LPPS):
For the synthesis of shorter peptides or peptide fragments, LPPS can be a viable alternative. This compound is readily employed in LPPS, often utilizing coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).[16]
Role in Drug Discovery:
The incorporation of D-amino acids, such as D-serine, into peptide therapeutics is a well-established strategy to enhance their metabolic stability and in vivo half-life by reducing their susceptibility to proteolytic degradation.[3] D-serine itself is a neuromodulator, making this compound a valuable precursor for the synthesis of neuroactive peptides and peptidomimetics.[3] Furthermore, its use extends to the synthesis of antifungal agents and other complex bioactive molecules.[5][17] The ability to create novel peptides with improved pharmacokinetic profiles is a significant driver for the use of this compound in modern drug discovery programs.[18][19]
Deprotection Strategies: The Final Unveiling
The final step in peptide synthesis is the global deprotection of the peptide and its cleavage from the solid support. In the Boc/Bzl strategy, this is typically a one-pot reaction using a strong acid.
Experimental Protocol: HF Cleavage
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant fume hood and apparatus by trained personnel.
-
Preparation: The dried peptide-resin is placed in the reaction vessel of the HF apparatus.
-
Scavenger Addition: A scavenger cocktail (e.g., anisole, p-cresol, or thioanisole) is added to trap the reactive carbocations generated during deprotection, thereby preventing side reactions.[20]
-
HF Distillation: Anhydrous HF is distilled into the cooled reaction vessel.
-
Cleavage Reaction: The reaction is stirred at 0°C for a specified time (typically 1-2 hours).
-
HF Removal: The HF is removed by a stream of nitrogen gas.
-
Peptide Precipitation and Washing: The crude peptide is precipitated with cold diethyl ether and washed to remove scavengers and other byproducts.
-
Purification: The cleaved peptide is then purified by preparative reversed-phase HPLC.
Alternative Cleavage Reagents:
For laboratories not equipped for HF cleavage, TFMSA and trimethylsilyl trifluoromethanesulfonate (TMSOTf) are viable alternatives, although they are also highly corrosive.[21]
Conclusion: An Enduring Legacy in Peptide Chemistry
This compound, with its well-defined properties and strategic dual-protection scheme, remains a cornerstone of modern peptide synthesis. Its application facilitates the creation of novel peptide-based drugs with enhanced stability and therapeutic potential.[3] This guide has provided a comprehensive overview, from its fundamental chemistry to practical experimental considerations, to empower researchers and drug development professionals in harnessing the full potential of this invaluable synthetic building block.
References
- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
- National Center for Biotechnology Information. (n.d.). Boc-Ser-OBzl. PubChem Compound Database.
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- aapptec. (n.d.). Boc-D-Ser(Bzl)-OH [47173-80-8].
- aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Sung, H., et al. (2017). Drug discovery and development: Role of basic biological research. Journal of Clinical and Translational Science, 1(2), 90-98.
- Coin, I., et al. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(18), 6291-6323.
- Garner, P., & Park, J. M. (1993). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses, 70, 18.
- Crestone, Inc. (2023). Small-Molecule Drug Mechanisms of Action.
- Khadse, S. C., & Lovett, J. E. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology, 1180, 3-13.
- Sforca, M. L., et al. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Pharmaceutical Research, 40(12), 2969-2981.
- LibreTexts. (2024). 26.7: Peptide Synthesis.
- Sunresin Life Sciences. (n.d.). Peptide Synthesis by Boc Strategy.
- sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines.
- Lu, H., & Tonge, P. J. (2010). Drug–Target Kinetics in Drug Discovery. ACS Chemical Biology, 5(2), 133-140.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
- Hudson, D. (2006). Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support. Google Patents.
- Moharram, H., et al. (2020). NMR Characterization of Lignans. Molecules, 25(18), 4238.
- Che-Al-Adli, A. H., et al. (2025). 1H-NMR metabolomics and molecular networking reveal relationship between metabolite profiling and antioxidant activity of Malaysian stingless bee honey. Malaysian Journal of Analytical Sciences, 29(1), 1-15.
- D'Andrea, P., et al. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 47(10), 2243-2249.
- aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis.
- aapptec. (n.d.). Boc-D-Ser(Bzl)-OH [47173-80-8].
- Lall, N., et al. (2020). H-NMR Metabolomics and LC-MS Analysis to Determine Seasonal Variation in a Cosmeceutical Plant Leucosidea sericea. Molecules, 25(11), 2568.
Sources
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- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. scbt.com [scbt.com]
- 6. CAS 59524-02-6: Boc-Ser-OBzl | CymitQuimica [cymitquimica.com]
- 7. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 8. peptide.com [peptide.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Peptide Synthesis by Boc Strategy [sunresinlifesciences.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. This compound | 141527-78-8 [chemicalbook.com]
- 18. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. crestonepharma.com [crestonepharma.com]
- 20. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 21. Boc Resin Cleavage Protocol [sigmaaldrich.com]
An In-depth Technical Guide to Boc-D-Ser-OBzl: A Cornerstone in Modern Peptide Synthesis
Introduction: The Strategic Importance of Boc-D-Ser-OBzl in Peptide and Drug Development
In the intricate landscape of peptide synthesis and drug discovery, the strategic use of protected amino acids is paramount to achieving desired molecular architectures and biological functions. Among these critical building blocks, N-α-(tert-Butoxycarbonyl)-D-serine benzyl ester (this compound) emerges as a compound of significant interest. Its unique configuration, featuring a D-enantiomer of serine and orthogonal protecting groups for both the amine and carboxylic acid functionalities, offers researchers and drug developers a versatile tool for the synthesis of complex peptides and peptidomimetics.
The incorporation of D-amino acids, such as D-serine, can profoundly influence the biological activity and metabolic stability of peptides. For instance, the presence of a D-amino acid can stabilize specific molecular conformations, potentially enhancing the peptide's binding affinity to its target. Furthermore, peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, a crucial attribute for the development of effective therapeutics.
This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties to its synthesis and application in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in their synthetic endeavors.
Physicochemical and Structural Characteristics
This compound is a white to off-white crystalline powder, a derivative of the non-proteinogenic amino acid D-serine. The tert-butoxycarbonyl (Boc) group on the α-amine and the benzyl (Bzl) ester on the carboxylic acid provide temporary protection, allowing for the sequential and controlled formation of peptide bonds.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₁NO₅ | [1][2] |
| Molecular Weight | 295.33 g/mol | [1] |
| CAS Number | 141527-78-8 | [2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 66-70 °C | [2] |
| Optical Rotation | [α]D²⁰ = +15 ± 2º (c=1 in EtOH) | [2] |
| Solubility | Soluble in organic solvents such as methanol and ethanol; sparingly soluble in water. | [3] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process starting from D-serine: N-protection followed by esterification. A reliable method for the benzylation of the related N-Boc-L-serine has been described and can be adapted for the D-enantiomer.[4]
Part 1: Synthesis of N-Boc-D-serine
A common method for the N-protection of D-serine involves its reaction with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.[5]
Materials:
-
D-Serine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of D-serine in 1N sodium hydroxide and cool in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in dioxane to the D-serine solution.
-
Stir the two-phase mixture at a low temperature for approximately 30 minutes, then allow it to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Perform a standard aqueous workup, including extraction with ethyl acetate and washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-serine.
Part 2: Benzylation of N-Boc-D-serine to Yield this compound
This protocol is adapted from the Williamson ether synthesis for the benzylation of N-Boc-L-serine.[4]
Materials:
-
N-Boc-D-serine
-
Sodium hydride (NaH)
-
Benzyl bromide (BnBr)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Water
Procedure:
-
Dissolve N-Boc-D-serine in anhydrous DMF and cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for a period to ensure the formation of the alkoxide.
-
Cool the mixture back to 0 °C and add benzyl bromide dropwise.
-
Stir the reaction mixture for several hours at room temperature, monitoring for completion by TLC.
-
Quench the reaction by the careful addition of water.
-
Remove the solvent under vacuum.
-
Dissolve the residue in water and extract with diethyl ether.
-
Wash the combined organic layers, dry over a suitable drying agent, and concentrate to yield the crude product, which can be further purified by chromatography.
Analytical Characterization: A Self-Validating System
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the diastereotopic protons of the serine backbone, the benzylic protons (a singlet around 5.2 ppm), and the aromatic protons of the benzyl group (a multiplet around 7.3 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the quaternary and methyl carbons of the Boc group, the carbons of the serine backbone, the benzylic carbon, and the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the carbamate and the ester, and the aromatic C-H stretches of the benzyl group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (or a peak corresponding to [M+H]⁺ or [M+Na]⁺) consistent with the molecular weight of 295.33 g/mol .
Application in Solid-Phase Peptide Synthesis (SPPS): A Detailed Workflow
This compound is a key reagent in the Boc/Bzl strategy of SPPS.[7] This approach utilizes acid-labile protecting groups. The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the benzyl ester and other side-chain protecting groups are cleaved with a stronger acid, such as hydrofluoric acid (HF), at the end of the synthesis.[8][9]
The following is a detailed workflow for the incorporation of a this compound residue into a growing peptide chain on a solid support, such as a Merrifield resin.[10]
Experimental Protocol: Coupling of this compound in SPPS
-
Resin Swelling: Swell the peptide-resin (with a free N-terminal amine) in dichloromethane (DCM).
-
Boc Deprotection:
-
Treat the resin with a 50% solution of TFA in DCM for approximately 5 minutes (pre-wash).
-
Remove the solution and treat with fresh 50% TFA/DCM for 20-30 minutes to ensure complete removal of the Boc group.
-
Wash the resin thoroughly with DCM and then with isopropanol (IPA).
-
-
Neutralization:
-
Treat the resin with a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in DCM, to neutralize the ammonium trifluoroacetate salt and generate the free amine.
-
Wash the resin with DCM.
-
-
Coupling:
-
Dissolve this compound and a coupling agent (e.g., HBTU, HATU) in a suitable solvent like DMF or NMP.
-
Add an activator base (e.g., DIEA) to the solution to pre-activate the carboxylic acid.
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.
Sources
- 1. Boc-D-serine benzyl ester | C15H21NO5 | CID 12953535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. ingredientsnetwork.com [ingredientsnetwork.com]
- 4. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8759582B2 - Process for the preparation of lacosamide - Google Patents [patents.google.com]
- 6. (R)-2-tert-butoxycarbonylamino-3-hydroxy propionic acid | C8H15NO5 | CID 637603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. peptide.com [peptide.com]
- 9. Overview of Custom Peptide Synthesis [peptide2.com]
- 10. chempep.com [chempep.com]
A Comprehensive Technical Guide to the Solubility of Boc-D-Ser-OBzl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Synthesis Landscape with Boc-D-Ser-OBzl
In the intricate world of peptide synthesis and drug development, the selection of appropriate solvents and a deep understanding of the solubility of protected amino acids are paramount to success. N-α-tert-butyloxycarbonyl-D-serine benzyl ester (this compound) is a crucial building block, frequently employed in the synthesis of complex peptides and pharmaceutical intermediates. Its unique structural features, comprising a lipophilic Boc protecting group and a benzyl ester, dictate its behavior in various reaction media. This guide, designed for the discerning researcher, provides an in-depth exploration of the solubility characteristics of this compound, moving beyond simple empirical observations to elucidate the underlying physicochemical principles. By understanding the "why" behind its solubility, scientists can make more informed decisions, leading to optimized reaction conditions, improved yields, and enhanced purity of their target molecules.
Physicochemical Properties of this compound
A foundational understanding of the key physicochemical properties of this compound is essential for predicting and explaining its solubility.
| Property | Value | Reference |
| Chemical Name | N-α-tert-butyloxycarbonyl-D-serine benzyl ester | |
| Synonyms | This compound, Boc-D-β-hydroxyalanine benzyl ester | [1] |
| CAS Number | 141527-78-8 | [1] |
| Molecular Formula | C₁₅H₂₁NO₅ | [1] |
| Molecular Weight | 295.33 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 66-70 °C | [1] |
| Optical Rotation | [α]D²⁰ = +15 ± 2º (c=1 in EtOH) | [1] |
The Molecular Architecture: A Prelude to Solubility
The solubility of this compound is a direct consequence of its molecular structure. The interplay between its polar and non-polar regions governs its interactions with different solvent molecules.
Caption: Key molecular features of this compound governing its solubility.
The bulky and non-polar tert-butyl group of the Boc protecting group, along with the aromatic benzyl ester, imparts a significant lipophilic character to the molecule. This structural feature is the primary driver for its solubility in non-polar and moderately polar aprotic solvents. Conversely, the core D-serine backbone contains a free hydroxyl group and an amide linkage, which are capable of participating in hydrogen bonding. These polar functionalities are crucial for its solubility in polar protic and aprotic solvents.
Quantitative Solubility of this compound: An Illustrative Guide
While precise, universally applicable quantitative solubility data for this compound is not extensively published and can be influenced by factors such as purity and experimental conditions, the following table provides an illustrative guide based on the general solubility trends of similarly protected amino acids and qualitative descriptions from technical data sheets. This data should be considered a starting point for solvent selection, and experimental verification is strongly recommended.
| Solvent | Solvent Type | Predicted Solubility ( g/100 mL at 25°C) | Notes |
| Dichloromethane (DCM) | Chlorinated | > 20 | Excellent solubility is expected due to the non-polar nature of DCM and the lipophilic character of this compound. |
| Chloroform | Chlorinated | > 20 | Similar to DCM, high solubility is anticipated. |
| Ethyl Acetate (EtOAc) | Ester | > 15 | Good solubility is expected, making it a useful solvent for reactions and chromatography. |
| Tetrahydrofuran (THF) | Ether | > 15 | The ether functionality and moderate polarity of THF should effectively solvate the molecule. |
| Acetonitrile (ACN) | Polar Aprotic | 5 - 15 | Moderate solubility is likely. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 20 | The highly polar and aprotic nature of DMF generally leads to excellent solubility for a wide range of organic compounds, including protected amino acids. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 20 | Similar to DMF, DMSO is a powerful solvent capable of dissolving a wide array of solutes. |
| Methanol (MeOH) | Polar Protic | 2 - 10 | The presence of the hydroxyl group in this compound allows for hydrogen bonding with methanol, leading to moderate solubility. |
| Ethanol (EtOH) | Polar Protic | 1 - 5 | Solubility is expected to be lower than in methanol due to the increased hydrocarbon character of ethanol. |
| Isopropanol (IPA) | Polar Protic | < 1 | Limited solubility is anticipated due to the larger alkyl group of isopropanol. |
| Toluene | Aromatic | 1 - 5 | The aromatic ring of toluene can interact with the benzyl group of this compound, leading to some solubility. |
| Hexane | Non-polar | < 0.1 | Very low solubility is expected due to the highly non-polar nature of hexane and the presence of polar groups in this compound. |
| Water | Polar Protic | Sparingly Soluble | The large non-polar protecting groups significantly reduce its solubility in water. |
Experimental Protocol for Determining Solubility
To obtain precise solubility data for your specific application, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.
Caption: A step-by-step workflow for the gravimetric determination of solubility.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Magnetic stirrer and stir bars (or orbital shaker)
-
Temperature-controlled bath or incubator
-
Centrifuge and centrifuge tubes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Rotary evaporator or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
To a series of vials, add a precisely weighed amount of the selected organic solvent (e.g., 5.00 mL).
-
Add an excess amount of this compound to each vial. The solid should be present in excess to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled environment (e.g., 25 °C).
-
Stir the mixtures vigorously for a sufficient period to allow for equilibration (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials or filter the supernatant through a syringe filter compatible with the solvent.
-
-
Quantification:
-
Carefully transfer a precise volume of the clear, saturated solution (e.g., 2.00 mL) into a pre-weighed vial.
-
Record the exact volume transferred.
-
-
Solvent Evaporation:
-
Remove the solvent from the aliquot under reduced pressure using a rotary evaporator or by placing it in a vacuum oven at a temperature below the melting point of this compound.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely removed, weigh the vial containing the dried residue.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial.
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
-
Factors Influencing the Solubility of this compound
A nuanced understanding of the factors that influence solubility is critical for troubleshooting and optimizing experimental conditions.
-
Solvent Polarity: As a general principle, "like dissolves like." The non-polar Boc and benzyl groups favor solubility in non-polar to moderately polar solvents, while the polar serine backbone contributes to solubility in more polar environments.
-
Hydrogen Bonding: The free hydroxyl group of the serine residue can act as both a hydrogen bond donor and acceptor. This is a key factor for its solubility in protic solvents like methanol and ethanol. Solvents that can effectively participate in hydrogen bonding will better solvate the molecule.
-
Temperature: For most solid solutes, solubility increases with temperature. This can be leveraged to prepare supersaturated solutions for crystallization or to enhance reaction rates. However, the stability of this compound at elevated temperatures should be considered.
-
Purity of the Solute and Solvent: Impurities in either the this compound or the solvent can significantly affect the measured solubility. Water is a common impurity in organic solvents and can have a pronounced effect, particularly in non-polar solvents where the solubility of this compound is already limited.
Practical Implications and Applications
A thorough grasp of this compound's solubility is not merely an academic exercise; it has direct and significant implications for its practical application in research and development.
-
Reaction Homogeneity: Ensuring that this compound is fully dissolved in the reaction solvent is crucial for achieving complete and efficient reactions. Inhomogeneous reaction mixtures can lead to side reactions, incomplete conversions, and difficulties in purification.
-
Purification Strategies: The differential solubility of this compound in various solvents is the basis for its purification by crystallization or precipitation. By selecting a solvent in which the compound is highly soluble at an elevated temperature and poorly soluble at a lower temperature, efficient purification can be achieved. Similarly, knowledge of its solubility is essential for selecting appropriate solvent systems for chromatographic purification.
-
Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the solubility of the protected amino acid in the coupling solvent (commonly DMF or NMP) is critical for efficient delivery to the resin-bound peptide chain. Poor solubility can lead to lower coupling efficiencies and the formation of deletion sequences.
Conclusion: A Foundation for Rational Design
This technical guide has provided a detailed examination of the solubility of this compound in organic solvents, grounded in an understanding of its physicochemical properties and molecular structure. While a universally applicable quantitative solubility dataset remains elusive, the illustrative data and the robust experimental protocol presented herein equip researchers with the necessary tools to make informed decisions in their daily work. By moving beyond trial-and-error and embracing a more rational, principles-based approach to solvent selection, scientists can unlock the full potential of this versatile building block in the synthesis of novel peptides and therapeutics.
References
- PubChem. Boc-Ser-OBzl.
- PubChem. Boc-D-serine benzyl ester.
Sources
A-Z Guide to Boc-D-Ser-OBzl: Ensuring Stability from Bench to Clinic
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-(tert-Butoxycarbonyl)-D-serine benzyl ester, commonly abbreviated as Boc-D-Ser-OBzl, is a pivotal chiral building block in modern peptide synthesis and pharmaceutical development. Its unique structure, featuring both a thermally labile Boc protecting group and a catalytically sensitive benzyl ester, demands a rigorous understanding of its stability profile to ensure the integrity of synthetic outcomes and the quality of active pharmaceutical ingredients (APIs). This in-depth guide provides a comprehensive analysis of the chemical stability, degradation pathways, optimal storage conditions, and analytical methodologies for this compound, grounded in established principles of organic chemistry and regulatory expectations for pharmaceutical raw materials.
Introduction: The Critical Role of this compound in Synthesis
This compound is a derivative of the non-proteinogenic D-serine amino acid, strategically modified with two key protecting groups: the N-terminal tert-butoxycarbonyl (Boc) group and the C-terminal benzyl (Bzl) ester. This configuration is essential for its primary application as a building block in Boc-based solid-phase peptide synthesis (SPPS).[1][2] The presence of the D-enantiomer is crucial for designing peptides with enhanced metabolic stability, modified receptor affinity, and unique conformational properties compared to their natural L-counterparts.[3]
The stability of this reagent is not a trivial concern; it is a cornerstone of process control and product quality. Degradation of this compound can introduce impurities that are difficult to remove, lower the yield of the target peptide, and compromise the final drug product's safety and efficacy.[4][5] Therefore, a proactive and scientifically-grounded approach to its storage and handling is a prerequisite for reproducible and successful drug development.
Chemical Profile and Intrinsic Stability
To understand the stability of this compound (M.W. 295.34 g/mol ), one must analyze the liabilities of its constituent protecting groups.[3][6]
-
The N-Boc Group: The tert-butoxycarbonyl group is notoriously sensitive to acid. This lability is the basis for its sequential removal during SPPS using reagents like trifluoroacetic acid (TFA). However, this also means it can be degraded by acidic impurities or protic solvents over time. It also exhibits thermal lability, though this is less of a concern under standard storage conditions.
-
The O-Benzyl (OBzl) Ester: The benzyl ester protects the carboxylic acid. It is generally stable to the acidic conditions used for Boc removal and mild bases.[7] Its primary route of cleavage is catalytic hydrogenolysis (e.g., H₂/Pd-C), a method frequently used for global deprotection at the final stage of a synthesis.[8][9] This group is less prone to simple hydrolysis than alkyl esters but can be cleaved under harsh acidic or basic conditions.
The molecule's overall stability is thus a balance between the acid-sensitivity of the Boc group and the hydrolytic/hydrogenolytic sensitivity of the benzyl ester.
Degradation Pathways and Influencing Factors
Several environmental factors can initiate the degradation of this compound. Understanding these pathways is key to designing effective storage protocols. The primary routes of degradation are hydrolysis and acidolysis.
-
Acid-Catalyzed Degradation: The most significant risk is cleavage of the Boc group, which can be initiated by trace acidic impurities or exposure to an acidic environment. This yields the free amine, D-Serine benzyl ester, which can participate in unwanted side reactions during peptide synthesis.
-
Base-Catalyzed Hydrolysis: Strong bases can saponify the benzyl ester, yielding Boc-D-Serine. While less common under typical storage, contamination with basic residues can pose a risk.
-
Moisture (Hydrolysis): Water is a key antagonist. It can facilitate the slow hydrolysis of both the Boc group (under acidic conditions) and the benzyl ester (under basic conditions), leading to a mixture of degradation products.
-
Temperature: While supplier data sheets often recommend refrigerated storage (0-8 °C), elevated temperatures can accelerate all degradation pathways.[3][10] The melting point is in the range of 66-70 °C, and storage well below this is critical to maintain its solid, stable form.[3]
-
Light: While not a primary degradation pathway for this specific molecule, it is general best practice in pharmaceutical development to protect all raw materials from intense light to prevent unforeseen photolytic reactions.[11]
Below is a diagram illustrating the main degradation vulnerabilities.
Caption: Primary degradation pathways for this compound.
Recommended Storage and Handling Protocols
Based on the chemical liabilities, a multi-faceted approach to storage is required to maximize the shelf-life and preserve the purity (typically ≥99% by HPLC) of this compound.[3] Stability testing is the cornerstone for defining these conditions.[4][5][12]
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | 2–8 °C | This is the standard refrigerated condition cited by most suppliers.[3][10] It significantly slows the kinetics of potential hydrolytic and acid-catalyzed degradation pathways. Freezing is generally not necessary and may not offer significant benefits over refrigeration for the dry powder, but long-term storage at -20°C is a common practice for peptides and their derivatives.[11] |
| Atmosphere | Sealed under inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture. This is a critical self-validating step; if the material is properly sealed, moisture ingress is prevented, directly inhibiting the primary hydrolysis degradation pathway. |
| Moisture | Store in a desiccated environment | For containers that are opened and closed, storing them inside a larger secondary container with a desiccant (e.g., a desiccator cabinet) is a field-proven best practice. This minimizes moisture exposure during handling. |
| Light | Protect from light (Amber vials/containers) | While photolytic degradation is not the primary risk, it is a standard precaution for all high-purity pharmaceutical materials to prevent unforeseen reactions and comply with good laboratory/manufacturing practices (GLP/GMP).[11] |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents contamination and ingress of environmental factors. The container closure system is the first line of defense in maintaining stability.[4] |
Assessing Stability: A Practical Workflow
Verifying the stability and purity of this compound, especially for long-term storage or before use in a critical synthesis, is essential.[13] High-Performance Liquid Chromatography (HPLC) is the gold standard method for this purpose.
Workflow for a Confirmatory Stability Study
The following diagram outlines a typical workflow for conducting a stability assessment.
Sources
- 1. Boc- D -Ser(Bzl)-OH = 98.0 HPLC 47173-80-8 [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. japsonline.com [japsonline.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. This compound | 141527-78-8 [chemicalbook.com]
- 7. CAS 59524-02-6: Boc-Ser-OBzl | CymitQuimica [cymitquimica.com]
- 8. Benzyl Esters [organic-chemistry.org]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 12. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 13. biopharminternational.com [biopharminternational.com]
Introduction: Beyond Compliance, Towards a Culture of Safety
An In-Depth Technical Guide to the Material Safety Data Sheet for Boc-D-Ser-OBzl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and pharmaceutical research, N-α-(tert-Butoxycarbonyl)-O-benzyl-D-serine (this compound) is a valuable D-amino acid derivative.[1] Its dual-protected structure, with a Boc group on the amine and a benzyl ester on the carboxylic acid, makes it a stable and versatile building block for creating complex peptides and novel therapeutics.[2][3] While this compound is a cornerstone in many synthetic workflows, a comprehensive understanding of its safety profile is paramount.
This guide moves beyond a simple recitation of Material Safety Data Sheet (MSDS) sections. It is designed to provide senior researchers and drug development professionals with a nuanced understanding of the "why" behind the safety protocols. We will dissect the available data, contextualize the information within a modern laboratory setting, and provide actionable, field-proven insights to ensure both personal safety and experimental integrity.
Chemical Identification and Core Properties
A precise understanding of a compound's identity is the foundation of safety. Misidentification can lead to the misapplication of safety protocols.
Synonyms: Boc-D-serine benzyl ester, N-tert-Butoxycarbonyl-D-serine benzyl ester, (R)-benzyl 2-(tert-butoxycarbonylamino)-3-hydroxypropanoate.[1][4] CAS Number: 141527-78-8.[1][5] Molecular Formula: C₁₅H₂₁NO₅.[1][6] Molecular Weight: 295.33 g/mol .[6][7]
This compound is typically supplied as a white to off-white crystalline powder or solid.[1][2] Its structure facilitates its use in synthetic chemistry, but also dictates its physical properties and reactivity, which are central to its safe handling.
Hazard Identification: A Case of "Non-Hazardous" Classification
Several authoritative suppliers classify this compound as not hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and Regulation (EC) No. 1272/2008.[5][8] This classification is a critical piece of data, but it requires expert interpretation.
Why "Non-Hazardous"? This classification is based on available data, which suggests the substance does not meet the specific criteria for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, specific target organ toxicity, or aspiration hazard at the concentrations tested.[8]
An Experienced Perspective: The "non-hazardous" label should not be misconstrued as "zero risk." For researchers, the primary concerns are:
-
Mechanical Irritation: Like any fine powder, it can cause transient irritation to the eyes and respiratory tract upon inhalation of dust.
-
Cross-Contamination: Uncontrolled handling can introduce the material into other experiments or the wider lab environment.
-
Long-Term Exposure: The absence of long-term toxicological data necessitates a cautious approach. For novel or specialized amino acid derivatives, comprehensive toxicological profiles are often not available.
Therefore, the principle of ALARA (As Low As Reasonably Achievable) exposure should always be applied. Standard laboratory hygiene and personal protective equipment are non-negotiable.
Physicochemical Data and Storage Protocols
The physical properties of this compound dictate its appropriate handling and storage. This data is crucial for designing experiments and maintaining the compound's stability and purity.
| Property | Value | Source(s) |
| Appearance | White to off-white powder/solid | [1][2][4] |
| Melting Point | 66 - 70 °C | [1][4][5] |
| Solubility | Soluble in organic solvents like dichloromethane and DMF; less soluble in water. | [2] |
| Storage Temperature | 0 - 8 °C, under inert gas (nitrogen or argon). | [1][4] |
| Stability | Stable under recommended storage conditions. Protect from moisture. | [5] |
Causality in Storage Choice: The recommended storage at 0-8°C in a dry, inert atmosphere is not arbitrary. It is a preventative measure against potential degradation pathways. Amino acid derivatives can be susceptible to hydrolysis (from moisture) and slow oxidation over time, especially at ambient temperatures. Storing it cold and dry preserves its purity (often ≥99% by HPLC), which is critical for reproducible results in sensitive applications like peptide synthesis.[1]
Exposure Controls and Personal Protection: A Self-Validating System
A robust safety protocol is a self-validating system where engineering controls and personal protective equipment (PPE) work in concert to minimize exposure. While the substance is not classified as hazardous, these measures are mandated by Good Laboratory Practice (GLP).
Engineering Controls
-
Ventilation: Always handle the solid powder in a well-ventilated area. For weighing or operations that may generate dust, a chemical fume hood or an enclosure with appropriate exhaust ventilation is recommended to prevent inhalation.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or glasses that conform to NIOSH (US) or EN 166 (EU) standards.[5] This protects against accidental splashes or aerosolized powder.
-
Skin Protection:
-
Gloves: Handle with nitrile or latex gloves. Always inspect gloves before use and use a proper removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use.
-
Lab Coat: A standard lab coat is required. For tasks with a higher risk of spillage, a chemically resistant apron may be considered.
-
-
Respiratory Protection: Under normal conditions of use where dust is not generated, respiratory protection is not required.[5] If dust is generated, a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask should be used.[9]
The following diagram illustrates the hierarchy of controls, a fundamental concept in occupational safety.
Caption: Hierarchy of safety controls for handling this compound.
First-Aid and Emergency Response Protocols
In the event of an exposure, a clear, pre-defined response plan is critical. The following protocols are based on standard chemical first-aid procedures.[10][11]
Step-by-Step First-Aid Measures
-
Inhalation: If dust is inhaled, move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5]
-
Skin Contact: Remove any contaminated clothing. Immediately wash the affected skin with soap and plenty of water for at least 15 minutes.[5] If irritation occurs, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and drink plenty of water.[5] Seek medical attention if symptoms occur.
The workflow below outlines the immediate response to a skin or eye exposure event in the laboratory.
Caption: Emergency response workflow for skin or eye exposure.
Fire-Fighting and Accidental Release
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Firefighter Protection: For significant fires, wear a self-contained breathing apparatus (SCBA).
-
Accidental Release: Avoid dust formation. Sweep up the spilled solid material and place it in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Stability and Reactivity Profile
Understanding a compound's reactivity is key to preventing hazardous situations and ensuring the material's integrity.
-
Reactivity: No specific reactivity hazards have been identified.
-
Chemical Stability: The compound is stable under the recommended storage conditions (cool, dry, inert atmosphere).
-
Hazardous Reactions: No hazardous reactions have been reported under normal conditions of use.
-
Conditions to Avoid: Avoid dust formation, excess heat, and exposure to moisture.[5]
-
Incompatible Materials: No specific incompatible materials are listed in most safety data sheets, but as a general precaution, avoid strong oxidizing agents.
Toxicological and Ecological Information: Addressing Data Gaps
For many specialized research chemicals, comprehensive toxicological and ecological data is not available. The MSDS for this compound reflects this reality, with many sections listed as "No data available".[5]
-
Toxicological Information: No acute toxicity data (LD50/LC50), carcinogenicity, or mutagenicity data is available. This lack of data reinforces the need to handle the compound with care and prevent exposure, as the full toxicological profile is unknown.
-
Ecological Information: The compound is not expected to be hazardous to the environment.[8] One source indicates that it contains no components considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher. However, as a standard practice, chemical waste should not be released into the environment.
Disposal Considerations
All chemical waste must be handled in accordance with local, state, and federal regulations.
-
Product Disposal: Dispose of unused product by offering it to a licensed disposal company. Do not dispose of it with regular laboratory trash.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.
Conclusion
The safe handling of this compound is not defined by an extensive list of hazards, but rather by a commitment to rigorous laboratory practice. Its classification as "non-hazardous" is a reflection of available data, not an invitation to relax safety standards. For the research scientist and drug development professional, safety is an integral component of experimental design. By understanding the physicochemical properties of this compound and adhering to the principles of exposure control outlined in this guide, researchers can confidently and safely utilize this compound to advance their scientific objectives.
References
- Boc-D-serine benzyl ester - Chem-Impex. Chem-Impex. URL: https://www.chemimpex.com/product/boc-d-serine-benzyl-ester
- Boc-Ser(Bzl)-OH = 99.0 T 23680-31-1 - Sigma-Aldrich. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/15390
- Boc-D-Ser(Bzl)-OH | 47173-80-8 - ChemicalBook. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9760447.htm
- CAS 59524-02-6: Boc-Ser-OBzl | CymitQuimica. CymitQuimica. URL: https://www.cymitquimica.com/cas/59524-02-6
- N-BOC-O-Benzyl-L- Serine CAS No 23680-31-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. CDH Fine Chemical. URL: https://www.cdhfinechemical.com/images/product/msds/91655_1.pdf
- Thermo Fisher Scientific Chemicals, Inc. - SAFETY DATA SHEET. Thermo Fisher Scientific. URL: https://fscimage.fishersci.com/msds/99423.htm
- This compound | 141527-78-8 - ChemicalBook. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1259021.htm
- Boc-Ser-OBzl | C15H21NO5 | CID 7018792 - PubChem - NIH. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/7018792
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. URL: https://www.alfa.com/en/msds/_/B22666.pdf
- Boc-D-Ser(Bzl)-OH ≥98.0% (HPLC) 47173-80-8 - Sigma-Aldrich. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/15078
- Buy Boc-O-benzyl-L-serine, 98%+ - 23680-31-1 – N-(tert-Butoxycarbonyl) - Ottokemi. Ottokemi. URL: https://www.ottokemi.com/product/boc-o-benzyl-l-serine-98-cas-23680-31-1-b-3050
- Boc-D-Ser-O-Bzl | CAS 141527-78-8 | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/boc-d-ser-o-bzl-141527-78-8
- This compound Seven Chongqing Chemdad Co., Ltd. Chemdad. URL: http://www.chemdad.com/en/cas_141527-78-8.html
- First Aid Procedures for Chemical Hazards | NIOSH - CDC. Centers for Disease Control and Prevention. URL: https://www.cdc.gov/niosh/topics/emres/chemmethods-a.html
- First aid basics and DRSABCD | Better Health Channel. Better Health Channel. URL: https://www.betterhealth.vic.gov.
Sources
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- 2. CAS 59524-02-6: Boc-Ser-OBzl | CymitQuimica [cymitquimica.com]
- 3. This compound | 141527-78-8 [chemicalbook.com]
- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. fishersci.com [fishersci.com]
- 6. Boc-Ser-OBzl | C15H21NO5 | CID 7018792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Boc-Ser(Bzl)-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Buy Boc-O-benzyl-L-serine, 98%+ - 23680-31-1 – N-(tert-Butoxycarbonyl)-O-benzyl-L-serine, Boc-Ser(Bzl)-OH in India | Otto Chemie Pvt Ltd [ottokemi.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. First aid basics and DRSABCD | Better Health Channel [betterhealth.vic.gov.au]
Part 1: The Strategic Sourcing of Boc-D-Ser(Bzl)-OH
An In-Depth Technical Guide to the Commercial Sourcing and Application of Boc-D-Ser(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
The success of any peptide synthesis campaign begins with the quality of its fundamental components. Boc-D-Ser(Bzl)-OH (CAS No. 47173-80-8) is a serine derivative where the α-amino group is protected by an acid-labile tert-butoxycarbonyl (Boc) group, and the side-chain hydroxyl is protected by a benzyl (Bzl) ether. This protection scheme is central to the classic Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).
The commercial market for this reagent is robust, with numerous suppliers offering various grades and quantities. A discerning researcher must look beyond price to evaluate suppliers based on a matrix of quality, consistency, and documentation.
Table 1: Comparative Analysis of Commercial Suppliers for Boc-D-Ser(Bzl)-OH
| Supplier Category | Typical Purity Specification | Common Analytical Data Provided | Key Strengths | Considerations for Researchers |
| Major Chemical & Life Science Distributors (e.g., Thermo Scientific, Sigma-Aldrich) | ≥98.0% to ≥99.0% (HPLC/T)[1] | Certificate of Analysis (CoA) with HPLC, NMR, Optical Rotation, Melting Point. | Broad availability, extensive documentation, established quality systems. | May have higher costs; lead times can vary. |
| Specialized Peptide Reagent Companies (e.g., Aapptec, P3 BioSystems) | ≥98% | Lot-specific CoA, often with detailed analytical data upon request.[2][3] | High-purity reagents tailored for peptide synthesis, expert technical support. | May have a more focused product portfolio. |
| Chemical Manufacturers & Custom Synthesis Labs (e.g., Ruifu Chemical, BLD Pharm) | ≥98.0%[4] | Basic specifications online, with detailed CoA available.[4][5] | Competitive pricing, potential for bulk/custom orders.[6] | Documentation and batch-to-batch consistency should be carefully verified. |
Expert Insight: When selecting a supplier, prioritize those who provide a comprehensive, lot-specific Certificate of Analysis. This document is your first line of defense against impurities that can terminate a lengthy synthesis. For GMP or late-stage development projects, a supplier's ability to provide detailed impurity profiles and demonstrate robust batch-to-batch consistency is non-negotiable.
Part 2: In-House Qualification and Scientific Integrity
While a supplier's CoA provides essential data, independent verification is a cornerstone of good laboratory practice. Establishing a self-validating system for incoming raw materials is crucial for troubleshooting and ensuring the reproducibility of your results.
In-House Quality Control Workflow
Caption: A robust workflow for the in-house quality control of Boc-D-Ser(Bzl)-OH.
Detailed Experimental Protocols
1. Identity and Structural Integrity: ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure and identify any significant organic impurities.
-
Methodology:
-
Prepare a sample by dissolving ~5-10 mg of Boc-D-Ser(Bzl)-OH in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher instrument.
-
Key Spectral Features to Verify [7]:
-
~7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
-
~5.4 ppm (doublet, 1H): NH proton of the Boc carbamate.
-
~4.6 ppm (singlet, 2H): Methylene protons (-CH₂-) of the benzyl group.
-
~4.4 ppm (multiplet, 1H): α-proton of the serine backbone.
-
~3.9 ppm (multiplet, 2H): β-protons of the serine backbone.
-
~1.4 ppm (singlet, 9H): Protons of the tert-butyl group (Boc).
-
-
2. Purity Determination: Reverse-Phase HPLC
-
Objective: To quantify the purity of the material and detect any related substances.
-
Methodology:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient would run from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. A high-quality reagent should exhibit a purity of ≥98%.[1]
-
Part 3: Application in Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Ser(Bzl)-OH is a cornerstone of the Boc/Bzl SPPS strategy, which relies on graded acid lability for orthogonal protection.[8] The Nα-Boc group is removed with a moderate acid (TFA), while the Bzl side-chain protecting group and the resin linkage are stable to these conditions but are cleaved simultaneously in the final step with a strong acid like anhydrous hydrofluoric acid (HF).[4][9]
Core SPPS Cycle using Boc-D-Ser(Bzl)-OH
Caption: The iterative cycle of Boc-SPPS for incorporating a Boc-D-Ser(Bzl)-OH residue.
Protocol: Coupling of Boc-D-Ser(Bzl)-OH
-
Objective: To efficiently form an amide bond between the C-terminus of Boc-D-Ser(Bzl)-OH and the N-terminus of the resin-bound peptide.
-
Methodology:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Following the neutralization and washing steps of the previous cycle, add a pre-activated solution of Boc-D-Ser(Bzl)-OH to the resin.
-
Activation: In a separate vessel, dissolve Boc-D-Ser(Bzl)-OH (3 equivalents) and an activating agent like HOBt (3 eq.) in DMF. Add the coupling reagent, such as DCC (3 eq.) or HBTU (3 eq.), and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test).
-
After completion, wash the resin thoroughly with DCM and isopropanol to remove excess reagents and byproducts.
-
Causality Behind Choices: The use of coupling additives like HOBt or the incorporation of HOBt into reagents like HBTU is critical for two reasons: they suppress the racemization of the activated amino acid and increase coupling efficiency, particularly for sterically hindered couplings.[10][11]
Final Cleavage and Deprotection
The final step involves the simultaneous cleavage of the peptide from the resin and the removal of the Bzl side-chain protecting group. This is typically achieved using strong acids.
-
Reagent: Anhydrous HF is the classic reagent. A common cocktail is HF:p-cresol (90:10, v/v) at 0°C for 1-2 hours.[12]
-
Causality of Scavengers: The p-cresol acts as a scavenger. During cleavage, a reactive benzyl cation is formed, which can alkylate sensitive residues like tryptophan and methionine. Scavengers are nucleophilic species that trap these reactive cations, preventing side reactions.[13]
-
Safety: Anhydrous HF is extremely hazardous and requires a specialized, dedicated apparatus and extensive safety precautions. Alternative, though still highly corrosive, reagents like Trifluoromethanesulfonic acid (TFMSA) can also be used.[12]
Part 4: Storage and Handling
Protected amino acids are valuable reagents that require proper storage to maintain their integrity.
-
Long-Term Storage: For long-term storage, Boc-D-Ser(Bzl)-OH should be kept in a tightly sealed container at -20°C.[14][15][16]
-
Handling: The compound is hygroscopic. Before use, allow the container to warm to room temperature in a desiccator before opening to prevent moisture condensation, which can hydrolyze the reagent and affect subsequent coupling reactions.[3][15]
By integrating a strategic sourcing plan, rigorous in-house quality control, and a deep understanding of the chemical principles behind its application, researchers can confidently and effectively utilize Boc-D-Ser(Bzl)-OH to advance their peptide synthesis and drug discovery programs.
References
- Ruifu Chemical. Boc-D-Ser(Bzl)-OH CAS 47173-80-8.
- AAPPTEC. Handling and Storage of Peptides - FAQ.
- Albericio, F., et al. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- P3 BioSystems. Boc-D-Ser(Bzl)-OH.
- Jianfeng Chemical. China N-Boc-o-Benzyl-D-serine Suppliers, Manufacturers.
- Aapptec Peptides. Boc-D-Ser(Bzl)-OH [47173-80-8].
- Sunresin. Boc / Bzl Solid Phase Synthesis.
- GenScript. Peptide Storage and Handling Guidelines.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- sb-PEPTIDE. Peptide handling & storage guidelines.
- Beilstein Journals. EXPERIMENTAL PROCEDURES.
- Yanfen Biotech. Proper Storage and Handling Guidelines for Peptides.
- Agilent. Analysis of Amino Acids by HPLC.
- Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- AAPPTEC. Coupling Reagents for Solid Phase Peptide Synthesis Archives.
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
Sources
- 1. Boc-D-Ser(Bzl)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. 47173-80-8|Boc-D-Ser(Bzl)-OH|BLD Pharm [bldpharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Boc-D-Ser(Bzl)-OH(47173-80-8) 1H NMR spectrum [chemicalbook.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. genscript.com [genscript.com]
- 16. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
An In-depth Technical Guide to the Strategic Incorporation of D-Amino Acids Using Boc-D-Ser(Bzl)-OH
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Foreword: Beyond Nature's L-Confinement
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids, particularly D-enantiomers, has transitioned from a niche academic curiosity to a cornerstone of modern drug design. The rationale is compelling: the substitution of a single L-amino acid with its D-isoform can dramatically alter a peptide's conformational dynamics, receptor affinity, and, most critically, its resistance to proteolytic degradation, thereby extending its in-vivo half-life.[1][2][3] However, the precise and stereochemically faithful incorporation of these building blocks presents significant synthetic challenges that demand a robust and well-understood chemical strategy.[4][5]
This guide provides an in-depth examination of Boc-D-Ser(Bzl)-OH , a pivotal reagent for the specific incorporation of D-serine into peptide sequences. We will dissect its role within the framework of the classic yet powerful Boc/Bzl solid-phase peptide synthesis (SPPS) strategy, moving beyond mere protocol to explore the underlying chemical causality that makes this approach a reliable and validated method for creating advanced peptide therapeutics.
The Chemical Foundation: Understanding the Boc/Bzl Protection Scheme
The success of any peptide synthesis hinges on the strategic use of protecting groups to orchestrate the sequential formation of amide bonds.[6][7] The Boc/Bzl strategy, pioneered by Merrifield, is a "quasi-orthogonal" system where both the temporary Nα-protection and the permanent side-chain protection are removed by acid, but with vastly different acid strengths.[6][7][8]
-
Temporary Nα-Protection: The tert-Butoxycarbonyl (Boc) group shields the α-amino function of the incoming amino acid. It is engineered to be labile to moderate acids, such as 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), allowing for its selective removal at the start of each coupling cycle.[8][9][10]
-
"Permanent" Side-Chain Protection: Benzyl-based groups, such as the benzyl (Bzl) ether used for the serine hydroxyl group, are far more robust. They remain intact during the repetitive TFA-mediated Boc deprotection steps and are only cleaved under the harsh conditions of the final step, typically using strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[8][10][11]
The specific architecture of Boc-D-Ser(Bzl)-OH is thus purpose-built for this strategy. The pre-defined D-stereochemistry of the α-carbon ensures chiral integrity, while the two distinct protecting groups allow for its controlled and directed incorporation.[12][13]
Caption: Chemical structure of Boc-D-Ser(Bzl)-OH.
The Core Workflow: A Validated Protocol for D-Serine Incorporation
The following protocol outlines a single, self-validating cycle for coupling Boc-D-Ser(Bzl)-OH onto a growing peptide chain anchored to a solid support (e.g., Merrifield or MBHA resin). The inclusion of monitoring steps is critical for ensuring reaction completion and maintaining the fidelity of the final peptide.
Experimental Protocol: Single Coupling Cycle
Objective: To perform one cycle of D-serine addition in a solid-phase peptide synthesis using the Boc/Bzl strategy.[7]
Materials:
-
Peptide-resin (swollen)
-
Boc-D-Ser(Bzl)-OH
-
Deprotection Solution: 25-50% TFA in DCM
-
Neutralization Solution: 5-10% DIEA in DCM
-
Coupling Reagents: e.g., HBTU (0.95 eq), HOBt (1.0 eq), DIEA (2.0 eq)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Kaiser Test Kit (for reaction monitoring)
Methodology:
-
Resin Preparation:
-
Ensure the peptide-resin is adequately swollen in DCM (approx. 30 min) to maximize the accessibility of reactive sites.
-
-
Nα-Boc Deprotection:
-
Treat the resin with the Deprotection Solution (25% TFA/DCM) for 1-2 minutes (pre-wash).
-
Drain and treat again with fresh Deprotection Solution for 20-30 minutes with agitation.[9]
-
Drain the solution and wash the resin thoroughly with DCM (5x) and Isopropanol (2x) followed by DCM (3x) to remove residual acid and byproducts.
-
-
Neutralization:
-
Add the Neutralization Solution (10% DIEA in DCM) and agitate for 2 minutes.[8]
-
Drain and repeat the neutralization step to ensure complete conversion of the N-terminal ammonium salt to the free amine.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
-
Validation: Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of a free primary amine, ready for coupling.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-D-Ser(Bzl)-OH (typically 2-4 eq. relative to resin substitution) and coupling reagents (e.g., HBTU/HOBt) in DMF.
-
Add DIEA to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
-
Validation of Coupling:
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test. A negative result (yellow/colorless beads) indicates that all free amines have been acylated and the coupling is complete.[14] If the test is positive, a second coupling (recoupling) may be necessary.
-
-
Capping (Optional but Recommended):
-
To permanently block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with an acetic anhydride/DIEA solution in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF and DCM to prepare for the next cycle.
-
Caption: Experimental workflow for a single Boc-SPPS coupling cycle.
Field-Proven Insights: The Causality Behind the Chemistry
-
Why Benzyl Ether Protection is Critical for Serine: The hydroxyl group of serine is nucleophilic and can be acylated during subsequent coupling steps if left unprotected. This leads to the formation of branched peptides, a significant and often inseparable impurity. The benzyl ether is the protection of choice in Boc chemistry because it is completely stable to the repetitive TFA treatments but is cleaved efficiently during the final, global deprotection with strong acid.[11]
-
Mitigating "Difficult Sequences": An Advantage of Boc Chemistry: Peptide aggregation, where the growing chain folds back on itself and hinders reagent access, is a major cause of failed syntheses.[4][5] The Boc/Bzl strategy can offer an advantage here. The repeated use of the strong acid TFA for deprotection can act as a chaotropic agent, disrupting these secondary structures and improving solvation with each cycle, a feature not present in the base-mediated deprotection of the alternative Fmoc strategy.[14]
-
Ensuring Stereochemical Integrity: The most significant risk of racemization in peptide synthesis occurs during the carboxyl activation step of an amino acid.[15][16] By utilizing a pre-formed, chirally pure building block like Boc-D-Ser(Bzl)-OH, the stereochemistry at the α-carbon is already set. This effectively transfers the burden of maintaining chirality from the synthesis lab to the manufacturer of the amino acid derivative, ensuring a high-fidelity incorporation of the D-enantiomer.
Quantitative Performance and Strategic Comparison
The choice between the Boc/Bzl and the alternative Fmoc/tBu strategy often depends on the specific peptide sequence and desired outcome.[6] The following table summarizes key performance characteristics relevant to the Boc-D-Ser(Bzl)-OH workflow.
| Parameter | Boc/Bzl Strategy (using Boc-D-Ser(Bzl)-OH) | Fmoc/tBu Strategy (using Fmoc-D-Ser(tBu)-OH) | Rationale & Field Notes |
| Nα-Deprotection | 25-50% TFA in DCM (Moderate Acid) | 20% Piperidine in DMF (Base) | TFA can help disrupt peptide aggregation.[14] Piperidine is milder but can cause side reactions like aspartimide formation. |
| Side-Chain Protection | Benzyl (Bzl) Ether | tert-Butyl (tBu) Ether | Bzl is highly stable to TFA, requiring strong acid (HF, TFMSA) for final cleavage.[8] tBu is cleaved by moderate TFA, allowing for simultaneous side-chain deprotection during cleavage from many resins. |
| Final Cleavage | Strong Acid (e.g., Anhydrous HF) | Moderate Acid (e.g., 95% TFA) | HF is highly effective but requires specialized, hazardous equipment.[17] TFA cleavage is much simpler and safer. |
| Racemization Risk | Low for Serine (pre-formed building block) | Low for Serine (pre-formed building block) | The primary risk is with amino acids like Histidine, but for Serine, both strategies are robust when using protected derivatives.[16] |
| Typical Coupling Eff. | >99% (with monitoring) | >99% (with monitoring) | With modern coupling reagents and validation steps like the Kaiser test, both methods achieve high efficiency. |
Biological Context: The Significance of D-Serine
The incorporation of D-Serine is not merely a tool for enhancing stability; it can be a strategic choice to mimic or modulate biological function. D-Serine is an endogenous neuromodulator in the mammalian brain, where it acts as a crucial co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][18] Peptides designed with D-Serine can therefore be used to probe or target this fundamental signaling pathway.
Caption: D-Serine as a co-agonist at the NMDA receptor.
Conclusion
Boc-D-Ser(Bzl)-OH is more than a mere reagent; it is a highly engineered chemical tool that provides a reliable and validated solution to a significant challenge in peptide synthesis. Its design is intrinsically linked to the robust logic of the Boc/Bzl protection strategy, enabling the precise, stereochemically-controlled incorporation of D-serine. For scientists and researchers in drug development, mastering the use of such building blocks is fundamental to creating the next generation of peptide therapeutics—molecules designed not only for enhanced stability but also for potent and specific biological activity.
References
- APITech.
- Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]
- Fields, G. B. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Lipshutz, B. H., & Ghorai, S. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]
- Hughes, C. S., & Ellington, A. D. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. [Link]
- Kuru, E., et al. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology. [Link]
- Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]
- Coin, I., et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
- Dunne, C., et al. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
- Al-Ghanim, K. A., et al. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central. [Link]
- Heck, S. D., et al.
- IRIS. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
- Wei, I-H., et al. Acute Amino Acid d-Serine Administration, Similar to Ketamine, Produces Antidepressant-like Effects through Identical Mechanisms. PubMed. [Link]
- Englert, M., et al. Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. Oxford Academic. [Link]
- ResearchGate. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
- Ishizawa, T., et al. Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society. [Link]
- jOeCHEM. Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
- ResearchGate. Formation mechanisms of D-amino acid residues discovered in the biosynthesis of lanthipeptides. [Link]
- ResearchGate. Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. [Link]
- ResearchGate. Peptides containing D-amino acids and retro-inverso peptides: General applications and special focus on antimicrobial peptides. [Link]
- Google Patents.
- Aapptec Peptides. Boc-D-Ser(Bzl)-OH [47173-80-8]. [Link]
- Wikipedia. Peptide therapeutics. [Link]
Sources
- 1. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 11. peptide.com [peptide.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. chemimpex.com [chemimpex.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Acute Amino Acid d-Serine Administration, Similar to Ketamine, Produces Antidepressant-like Effects through Identical Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
applications of D-serine containing peptides in neuroscience
Initiating Research on D-Serine
I'm starting with focused Google searches to build a solid foundation. My aim is to gather comprehensive details on D-serine peptides' uses in neuroscience. I'll prioritize understanding their mechanisms, potential therapeutic applications, and the experimental techniques employed in their study.
Structuring Foundational Knowledge
I'm now analyzing search results to identify key themes, planning a logical guide structure. My focus is on ensuring the guide progresses from fundamental concepts to practical applications and methodologies. I'm prioritizing the causal relationships behind experimental choices and the significance of D-serine in peptide function. I'm also actively seeking authoritative sources to support mechanistic claims and protocol standards.
Outlining Methodological Approach
I'm now identifying and detailing step-by-step methodologies for key experiments and workflows associated with D-serine peptides. I'm also planning the design of Graphviz diagrams to visually represent signaling pathways, experimental workflows, and logical relationships, and structuring quantitative data into clear tables. I'm ensuring all information will be integrated into a cohesive, authoritative narrative.
The Molecular Architecture: Understanding Boc-D-Ser-OBzl
An In-depth Technical Guide to the Protecting Group Chemistry of Boc-D-Ser-OBzl
For researchers, scientists, and professionals in drug development, the precise control of reactive functional groups is paramount to successful multi-step organic synthesis. This is particularly true in the intricate world of peptide synthesis, where the strategic use of protecting groups dictates the outcome of complex molecular constructions. This guide provides an in-depth examination of the protecting group chemistry surrounding a versatile and widely utilized building block: N-(tert-butoxycarbonyl)-D-serine benzyl ester, or This compound .
We will explore the causality behind experimental choices, the nuances of deprotection strategies, and the self-validating systems required for robust and reproducible synthetic outcomes. This document is designed not as a rigid template, but as a foundational guide to empower researchers with the expertise to confidently manipulate this critical reagent.
This compound is a derivative of the non-proteinogenic amino acid D-serine, which plays a significant role in neurotransmission and is a key component in various pharmaceutical targets.[1] The molecule is strategically modified with two distinct protecting groups, each serving a specific and independent purpose:
-
The Boc (tert-Butoxycarbonyl) Group: This group shields the α-amino moiety of the D-serine backbone. Its primary role is to prevent unwanted polymerization or side reactions at the nitrogen terminus during coupling reactions.[2][3]
-
The Bzl (Benzyl) Ester Group: This group protects the C-terminal carboxylic acid. By converting the carboxylic acid to a benzyl ester, its nucleophilicity is masked, preventing it from interfering with coupling reactions.
The strategic combination of these two groups is a classic example of a "quasi-orthogonal" protection scheme, which is fundamental to the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[4][5] While both groups are acid-labile, their sensitivities to acid strength are dramatically different, allowing for selective removal.[5][6]
Physicochemical Properties
A clear understanding of the physical properties of this compound is essential for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₅ | [1][7] |
| Molecular Weight | 295.34 g/mol | [1][7] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 66-70 ºC | [1] |
| Storage Conditions | 0-8 °C | [1] |
The Core of the Strategy: Orthogonal Deprotection
The utility of this compound hinges on the ability to selectively remove one protecting group while the other remains intact. This principle, known as orthogonality, allows for the controlled, stepwise elongation of a peptide chain.[8]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. Boc-Ser-OBzl | C15H21NO5 | CID 7018792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of Boc-D-Ser-OBzl: A Guide for Researchers
Abstract
In the landscape of peptide synthesis and drug development, the strategic use of protected amino acids is paramount for achieving desired molecular architectures and biological activities. N-tert-butoxycarbonyl-O-benzyl-D-serine benzyl ester, commonly abbreviated as Boc-D-Ser-OBzl, represents a cornerstone building block. Its unique trifunctional nature, with orthogonally protected amine, hydroxyl, and carboxylic acid moieties, offers synthetic versatility. This guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR) and Infrared (IR)—that is crucial for the unambiguous identification and quality assessment of this vital reagent. Understanding this spectroscopic signature is not merely a procedural checkpoint but a fundamental aspect of ensuring the integrity and success of complex synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound is a derivative of the non-proteinogenic amino acid D-serine, which plays significant roles in neuroscience and is a component of various natural products. In synthetic chemistry, the installation of protecting groups is a critical strategy to prevent unwanted side reactions. This compound is equipped with three key protective groups:
-
N-tert-butoxycarbonyl (Boc): A widely used, acid-labile protecting group for the α-amino function. Its removal is typically achieved under mild acidic conditions, which preserves many other protecting groups.
-
O-Benzyl (Bzl): A stable ether-based protection for the serine hydroxyl group. It is removable under harsher conditions, such as catalytic hydrogenation, providing an orthogonal deprotection strategy relative to the Boc group.
-
Benzyl Ester (OBzl): A common protecting group for the carboxylic acid, also removable by catalytic hydrogenation.
This strategic placement of protecting groups allows for the selective deprotection and subsequent elaboration at each of the three functional sites of the D-serine core, making it an invaluable tool for medicinal chemists and peptide scientists.
Molecular Structure and Spectroscopic Correlation
A thorough understanding of the spectroscopic data begins with a clear visualization of the molecular structure and the logical connections between its constituent parts and their expected spectral responses.
// Central chiral carbon C_alpha [label="Cα", pos="0,0!", fillcolor="#F1F3F4", shape=circle, style=filled];
// Substituents on C_alpha H_alpha [label="H", pos="-0.8,0.3!", fontcolor="#202124"]; N [label="N", pos="0.8,0.3!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; C_beta [label="Cβ", pos="0,-1!", fillcolor="#F1F3F4", shape=circle, style=filled]; C_carbonyl [label="C=O", pos="0,1!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled];
// Edges from C_alpha C_alpha -- H_alpha; C_alpha -- N; C_alpha -- C_beta; C_alpha -- C_carbonyl;
// Boc protecting group N -- H_N [label="H", pos="1.2,0!"]; N -- C_boc_carbonyl [label="C=O", pos="1.6,0.6!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled]; C_boc_carbonyl -- O_boc [label="O", pos="2.2,0.6!", fillcolor="#F1F3F4", shape=circle, style=filled]; O_boc -- C_tertbutyl [label="C(CH₃)₃", pos="2.8,0.6!", fillcolor="#FBBC05", fontcolor="#202124", shape=box, style=filled];
// Benzyl ester group C_carbonyl -- O_ester [label="O", pos="0,1.8!", fillcolor="#F1F3F4", shape=circle, style=filled]; O_ester -- CH2_benzyl_ester [label="CH₂", pos="0,2.6!", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=filled]; CH2_benzyl_ester -- Phenyl_ester [label="Ph", pos="0,3.4!", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse, style=filled];
// O-Benzyl group C_beta -- H_beta1 [label="H", pos="-0.5,-1.5!"]; C_beta -- H_beta2 [label="H", pos="0.5,-1.5!"]; C_beta -- O_ether [label="O", pos="0,-1.8!", fillcolor="#F1F3F4", shape=circle, style=filled]; O_ether -- CH2_benzyl_ether [label="CH₂", pos="0,-2.6!", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=filled]; CH2_benzyl_ether -- Phenyl_ether [label="Ph", pos="0,-3.4!", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse, style=filled];
}
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the expected ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. Due to the absence of direct experimental data for this compound in the searched literature, the following assignments are based on the closely related compound, Boc-D-Ser(Bzl)-OH , and established chemical shift principles. The primary difference will be the presence of signals for the benzyl ester group in this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | multiplet | 10H | Aromatic protons (O-Benzyl and Benzyl Ester) |
| ~5.45 | doublet | 1H | NH (Boc group) |
| ~5.20 | singlet | 2H | CH ₂ (Benzyl Ester) |
| ~4.50 | singlet | 2H | CH ₂ (O-Benzyl) |
| ~4.40 | multiplet | 1H | α-CH |
| ~3.80 | multiplet | 2H | β-CH ₂ |
| 1.45 | singlet | 9H | C(CH ₃)₃ (Boc group) |
Note: Data for Boc-D-Ser(Bzl)-OH in CDCl₃ shows aromatic protons at 7.33-7.27 ppm, the NH proton at 5.45 ppm, the O-benzyl CH₂ at 4.53 ppm, the α-CH at 4.49 ppm, the β-CH₂ protons at 3.92 and 3.71 ppm, and the Boc protons at 1.45 ppm.[1] The values in the table are predicted for the benzyl ester.
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~171.0 | C =O (Ester) |
| ~156.0 | C =O (Boc) |
| ~137.5 | Aromatic C (quaternary, O-Benzyl) |
| ~135.5 | Aromatic C (quaternary, Benzyl Ester) |
| ~128.6 - 127.8 | Aromatic C H |
| ~80.0 | C (CH₃)₃ (Boc) |
| ~73.5 | C H₂ (O-Benzyl) |
| ~70.0 | β-C H₂ |
| ~67.5 | C H₂ (Benzyl Ester) |
| ~55.0 | α-C H |
| ~28.3 | C(C H₃)₃ (Boc) |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various carbonyl groups, N-H bonds, and aromatic rings.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H stretch (urethane) |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2980, 2930 | Medium | Aliphatic C-H stretch |
| ~1745 | Strong | C=O stretch (benzyl ester) |
| ~1715 | Strong | C=O stretch (Boc carbamate) |
| ~1600, 1495, 1455 | Medium-Weak | C=C stretch (aromatic) |
| ~1250, 1160 | Strong | C-O stretch (carbamate and ester) |
| ~1100 | Strong | C-O-C stretch (benzyl ether) |
| ~740, 700 | Strong | C-H out-of-plane bend (monosubstituted aromatic) |
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Sample Preparation and Acquisition
subgraph "cluster_SamplePrep" { label = "Sample Preparation"; style = "filled"; color = "#F1F3F4"; node [fillcolor="#FFFFFF"]; weigh [label="Weigh 10-20 mg of\nthis compound"]; dissolve [label="Dissolve in ~0.7 mL\nof CDCl₃ with TMS"]; transfer [label="Transfer to\nNMR tube"]; }
subgraph "cluster_Acquisition" { label = "Data Acquisition"; style = "filled"; color = "#F1F3F4"; node [fillcolor="#FFFFFF"]; instrument [label="Insert sample into\nNMR spectrometer"]; setup [label="Set up ¹H and ¹³C\nexperiments"]; acquire [label="Acquire FID"]; }
subgraph "cluster_Processing" { label = "Data Processing"; style = "filled"; color = "#F1F3F4"; node [fillcolor="#FFFFFF"]; ft [label="Fourier Transform"]; phase [label="Phase and baseline\ncorrection"]; integrate [label="Integrate and\npick peaks"]; }
weigh -> dissolve -> transfer -> instrument -> setup -> acquire -> ft -> phase -> integrate; }
Figure 2: Standard workflow for NMR analysis.
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: A standard proton experiment should be performed with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is required. Due to the lower natural abundance of ¹³C, a greater number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are necessary.
IR Spectrum Acquisition
-
Sample Preparation: For solid samples, a small amount of this compound can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal or an empty press should be recorded first and automatically subtracted from the sample spectrum.
Conclusion: A Commitment to Quality
The spectroscopic data presented in this guide serves as a critical reference for researchers working with this compound. While the provided data for NMR is based on closely related structures due to the absence of direct experimental results in the literature for the benzyl ester, the interpretations and predictions offer a robust framework for its characterization. Verifying the identity and purity of this starting material through careful application and interpretation of NMR and IR spectroscopy is a non-negotiable step in ensuring the reproducibility and success of synthetic campaigns in drug discovery and peptide science. This commitment to analytical rigor is a hallmark of scientific integrity and excellence.
References
- Chem-Impex. Boc-D-serine benzyl ester. [Link]
- Aapptec Peptides. Boc-D-Ser(Bzl)-OH [47173-80-8]. [Link]
- LookChem. Cas 47173-80-8, N-Boc-O-Benzyl-D-serine. [Link]
Sources
An In-Depth Technical Guide to the Application of N-Boc-O-benzyl-D-serine in the Chiral Resolution of Racemic Amines
Abstract
The isolation of single enantiomers from racemic mixtures is a critical step in the development of pharmaceuticals and fine chemicals, where stereochemistry dictates biological activity. Chiral resolution via diastereomeric salt formation remains a robust, scalable, and economically viable method for achieving this separation. This technical guide provides an in-depth exploration of N-Boc-O-benzyl-D-serine [Boc-D-Ser(Bzl)-OH ] as a chiral resolving agent, focusing on its application for the resolution of racemic amines. We will dissect the underlying chemical principles, provide a detailed, field-tested experimental workflow, and discuss critical parameters for process optimization and validation. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis and purification of enantiomerically pure compounds.
Introduction: The Imperative of Chirality and the Role of Resolving Agents
In the pharmaceutical industry, the chirality of a molecule is paramount. Often, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or, in some cases, cause adverse effects. Consequently, the production of enantiomerically pure compounds is not merely an academic exercise but a regulatory and safety necessity.
While asymmetric synthesis offers a direct route to a single enantiomer, classical chiral resolution is a powerful and frequently employed industrial strategy for separating racemic compounds.[1] This method involves reacting a racemate with an enantiomerically pure compound, known as a chiral resolving agent, to form a pair of diastereomers.[1][2] These diastereomers, having different physical properties such as solubility, can be separated by conventional techniques like fractional crystallization.[3]
Among the vast arsenal of resolving agents, N-protected amino acids are valuable due to their high chiral integrity, availability, and tunable properties. This guide focuses on a specific, highly versatile agent: N-Boc-O-benzyl-D-serine (Boc-D-Ser(Bzl)-OH) . Its unique structural features—a chiral carboxylic acid, a bulky Boc protecting group, and a benzyl ether—provide a distinct combination of acidity, steric hindrance, and solubility characteristics that can be exploited for efficient chiral separations.
A Note on Nomenclature: The term "Boc-D-Ser-OBzl" can be ambiguous. It is critical to distinguish between N-Boc-D-serine benzyl ester and N-Boc-O-benzyl-D-serine . The former is an ester and lacks the free carboxylic acid needed to form salts with amines. The latter, Boc-D-Ser(Bzl)-OH (CAS 47173-80-8) , possesses a free carboxylic acid and is the subject of this guide for the resolution of racemic amines.[4][5]
Part 1: The Resolving Agent - Understanding Boc-D-Ser(Bzl)-OH
The efficacy of a resolving agent is dictated by its molecular architecture. The structure of Boc-D-Ser(Bzl)-OH is uniquely suited for its role.
-
The Chiral Center: The D-configuration at the alpha-carbon provides the essential chirality for discriminating between the enantiomers of a racemic partner.
-
The Carboxylic Acid: This functional group provides the necessary acidity to react with a racemic amine (a base), forming a diastereomeric salt pair.
-
The Boc Group: The bulky tert-butoxycarbonyl protecting group serves two purposes. It prevents the amine functionality of the serine from interfering, and its steric bulk enhances the structural differences between the resulting diastereomers, which can lead to more distinct crystal packing and solubility profiles.[5]
-
The O-Benzyl Group: The benzyl ether protecting the hydroxyl side chain increases the molecule's lipophilicity and rigidity. This modification influences the overall solubility of the resulting diastereomeric salts, expanding the range of effective crystallization solvents.[5]
These features combine to create a resolving agent that can form stable, crystalline salts with a variety of amines, offering a high potential for selective precipitation of one diastereomer.
| Property | Value | Source(s) |
| CAS Number | 47173-80-8 | [4][6] |
| Molecular Formula | C₁₅H₂₁NO₅ | [4] |
| Molecular Weight | 295.33 g/mol | |
| Appearance | White to off-white powder | [7] |
| Melting Point | 56-67 °C | [4] |
| Optical Rotation [α]D | -22 ± 2° (c=1 in EtOH) | [4] |
| Solubility | Soluble in organic solvents like methanol, ethanol; sparingly in water. | [7] |
Part 2: The Core Mechanism - Diastereomeric Salt Formation
The fundamental principle of this resolution technique is the conversion of a difficult-to-separate enantiomeric pair into an easier-to-separate diastereomeric pair.
When a racemic amine, (R/S)-Amine, is treated with an enantiopure chiral acid, (D)-Boc-D-Ser(Bzl)-OH, two diastereomeric salts are formed in solution:
-
[(R)-Amine H⁺] • [(D)-Acid⁻]
-
[(S)-Amine H⁺] • [(D)-Acid⁻]
These two salts, (R,D) and (S,D), are no longer mirror images. They possess different three-dimensional structures, which translates to different physical properties, most critically, solubility in a given solvent system.[1][8] By carefully selecting the solvent and controlling the temperature, a state of supersaturation can be achieved where one diastereomer preferentially crystallizes, leaving the other dissolved in the mother liquor.[3]
dot graph "Diastereomeric_Salt_Formation" { layout="dot"; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#202124"];
} dot Diagram 1: Formation of diastereomeric salts.
The success of this process hinges on several factors:
-
Solvent Selection: This is the most critical parameter. The ideal solvent (or solvent mixture) must exhibit a significant solubility difference between the two diastereomeric salts. A solvent in which both salts are highly soluble or nearly insoluble will fail. Screening various solvents of different polarities (e.g., alcohols, esters, ketones, hydrocarbons) is a standard practice.[9]
-
Temperature: Solubility is temperature-dependent. Controlled cooling profiles are often employed to induce crystallization of the less soluble salt. In some cases, temperature cycling can improve purity.[10]
-
Stoichiometry: While a 1:1 molar ratio of racemic amine to resolving agent is common, using a substoichiometric amount of the resolving agent (e.g., 0.5 equivalents) is often preferred. This ensures that only the less soluble salt crystallizes, maximizing its purity, while the more soluble salt and the excess of the corresponding amine enantiomer remain in solution.
Part 3: Experimental Protocol - A Practical Workflow
This section provides a representative, step-by-step methodology for the resolution of a model compound, racemic 1-phenylethylamine, using Boc-D-Ser(Bzl)-OH.
Objective: To isolate (S)-1-phenylethylamine from a racemic mixture.
Materials:
-
(±)-1-Phenylethylamine (racemic amine)
-
(D)-Boc-D-Ser(Bzl)-OH (resolving agent)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Diethyl Ether (Et₂O)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable flask, dissolve (D)-Boc-D-Ser(Bzl)-OH (14.77 g, 50 mmol, 0.5 eq.) in a solvent mixture, for example, 100 mL of 1:1 MeOH/EtOAc, with gentle warming (approx. 40-50 °C). The choice of solvent is crucial and should be determined by preliminary screening.[9]
-
Addition of Amine: To the warm solution, add racemic 1-phenylethylamine (12.12 g, 100 mmol, 1.0 eq.) dropwise with continuous stirring.
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Spontaneous crystallization of the less soluble diastereomeric salt may occur. If not, induce crystallization by scratching the inside of the flask or adding a seed crystal.
-
Maturation: Once crystallization begins, continue stirring at room temperature for 2-4 hours, then cool the mixture to 0-5 °C and hold for an additional 1-2 hours to maximize the yield of the precipitated salt. The goal is to allow the system to reach equilibrium where the solid phase is enriched in one diastereomer.[10]
Step 2: Isolation of the Diastereomeric Salt
-
Filtration: Isolate the crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold crystallization solvent, followed by a wash with cold diethyl ether to facilitate drying.
-
Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight. At this stage, a sample should be taken for analysis (e.g., melting point, chiral HPLC of the liberated amine) to determine the diastereomeric excess.
Step 3: Liberation of the Enantiopure Amine
-
Basification: Suspend the dried diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., EtOAc or Dichloromethane).
-
Extraction: Add 1 M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 11) and all solids have dissolved. This neutralizes the acidic resolving agent and liberates the free amine into the organic layer.
-
Separation: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with the organic solvent.
-
Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
Step 4: Recovery of the Resolving Agent
-
Acidification: Take the basic aqueous layer from Step 3.2 and cool it in an ice bath.
-
Precipitation: Acidify the solution by slowly adding 1 M HCl with stirring until the pH is ~2-3. The Boc-D-Ser(Bzl)-OH will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The recovered resolving agent can often be reused in subsequent resolution cycles, a key factor in process economics.[11]
dot graph "Resolution_Workflow" { layout="dot"; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", color="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];
} dot Diagram 2: Experimental workflow for chiral resolution.
Part 4: Analysis and Validation - Quantifying Success
The success of a resolution is quantified by the enantiomeric excess (ee) of the product.
Enantiomeric Excess (ee %): This value represents the degree of purity of one enantiomer relative to the other. It is calculated as: ee % = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations or amounts of the R and S enantiomers, respectively.
Analytical Methods:
-
Polarimetry: A traditional method that measures the optical rotation of the purified sample. The specific rotation is compared to the known value for the pure enantiomer. While fast and simple, it can be less accurate for determining high ee values.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining ee.[12] The sample is passed through a column containing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in different retention times. The ee is calculated from the relative areas of the two enantiomer peaks in the chromatogram.[13][14]
Sample Data Table: The following table presents hypothetical results for the resolution of racemic 1-phenylethylamine as described in the protocol.
| Parameter | Isolated (S)-Amine | Literature Value (Pure S-Amine) |
| Yield (based on 50% max) | 75% | N/A |
| Specific Rotation [α]D | -38.4° (neat) | -40.6° (neat) |
| Enantiomeric Excess (ee%) | 94.5% | >99% |
| HPLC Peak Area (S-enantiomer) | 97.25% | N/A |
| HPLC Peak Area (R-enantiomer) | 2.75% | N/A |
Part 5: Advanced Considerations & Troubleshooting
-
Poor Resolution: If the ee of the isolated product is low, the solubility difference between the diastereomeric salts is likely insufficient in the chosen solvent. A broader solvent screen is necessary.[15] Consider anti-solvents to induce precipitation.
-
Oiling Out: If the diastereomeric salt separates as an oil instead of a crystalline solid, it cannot be effectively purified. This often occurs when the melting point of the salt is lower than the crystallization temperature. Try using a more non-polar solvent, a lower concentration, or a slower cooling rate.
-
Low Yield: This can result from the less-soluble salt still having significant solubility in the mother liquor. Reducing the final crystallization temperature or concentrating the solution may help, but be aware this can compromise purity.
-
Dynamic Kinetic Resolution (DKR): For substrates where the undesired enantiomer can be racemized in situ, it's possible to convert more than 50% of the starting material into the desired product. This "Resolution-Racemization-Recycle" (R³) process involves coupling the crystallization with a continuous racemization of the mother liquor.[8][16][17]
Conclusion
N-Boc-O-benzyl-D-serine is a highly effective and versatile chiral resolving agent for racemic amines. Its well-defined structure, combining key features of acidity, steric bulk, and tunable solubility, makes it a valuable tool for synthetic and process chemists. The principles of diastereomeric salt formation, when applied with systematic screening of solvents and careful control of crystallization conditions, allow for the robust and scalable production of enantiomerically pure amines. By following a logical workflow of salt formation, isolation, liberation, and recovery, researchers can efficiently access the single-enantiomer building blocks that are crucial for modern drug discovery and development.
References
- Santosa, P. P., & Pinheiro, P. F. (n.d.). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
- Wikipedia. (n.d.). Chiral resolution.
- Juric, M., et al. (2021). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI.
- Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- Białońska, A., & Ciunik, Z. (2007). Racemic resolution of N-protected DL-amino acids by crystallization of brucinium and strychninium diastereomeric salts. IUCr Journals.
- Natalini, B., et al. (2005). O-Benzyl-(S)-Serine, a New Chiral Selector for Ligand-Exchange Chromatography of Amino Acids. ResearchGate.
- Das, C. R., et al. (2014). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. ACS Publications.
- Chem-Impex. (n.d.). Boc-O-benzyl-D-serine.
- Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- Ingredients Network. (n.d.). N-Boc-O-Benzyl-D-serine CAS No.:47173-80-8 for Intermediates.
- Kwan, M. H. T. (2020). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online.
- Google Patents. (n.d.). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
- Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers.
- Magano, J., et al. (2014). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. ACS Publications.
- Kwan, M. H. T., et al. (2018). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. ACS Publications.
- Gajda, A., et al. (2017). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI.
- ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Araneo, S., et al. (2017). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. Royal Society of Chemistry.
- Palko, M., et al. (2017). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- Weires, A. G., et al. (2014). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. National Institutes of Health.
- Fields, M. J., et al. (1998). Microscale resolution of racemic 1-phenylethylamine and chiral high performance liquid chromatography (HPLC) in undergraduate chemistry. ACS Publications.
- ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.
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Methodological & Application
Application Notes & Protocols for Solution-Phase Synthesis Utilizing Boc-D-Ser(Bzl)-OH
Introduction: The Strategic Role of Serine in Peptides and the Nuances of Solution-Phase Synthesis
Serine, with its hydroxyl side chain, is a functionally critical amino acid in a vast array of biologically active peptides and proteins. Its hydroxyl group can be a site for post-translational modifications like phosphorylation and glycosylation, profoundly influencing protein structure and function. The synthesis of serine-containing peptides, therefore, is of paramount importance in drug discovery and biochemical research.[1][2]
While solid-phase peptide synthesis (SPPS) has become a dominant methodology, classical solution-phase synthesis remains indispensable, particularly for large-scale production and for sequences that pose challenges in SPPS.[3][4] Solution-phase synthesis offers greater flexibility in purification of intermediates and can be more cost-effective for manufacturing active pharmaceutical ingredients (APIs).[5]
This guide provides a detailed exploration of utilizing N-α-(tert-butoxycarbonyl)-O-benzyl-D-serine (Boc-D-Ser(Bzl)-OH) as a key building block in solution-phase peptide synthesis. The "quasi-orthogonal" Boc/Bzl protection strategy is a cornerstone of this approach, where the temporary Boc group is removed by mild acid, and the semi-permanent Benzyl group is cleaved under different, more vigorous conditions, typically catalytic hydrogenolysis.[6][7] We will delve into the rationale behind experimental choices, provide robust, step-by-step protocols, and offer insights into potential challenges and their solutions.
Characterization of the Starting Material: Boc-D-Ser(Bzl)-OH
Boc-D-Ser(Bzl)-OH is a derivative of D-serine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain hydroxyl group is protected by a benzyl (Bzl) ether.[8][9] This dual protection is crucial for controlled peptide bond formation.
Table 1: Physicochemical Properties of Boc-D-Ser(Bzl)-OH
| Property | Value | Source |
| CAS Number | 47173-80-8 | [10] |
| Molecular Formula | C₁₅H₂₁NO₅ | [8] |
| Molecular Weight | 295.33 g/mol | [8][11] |
| Appearance | White crystalline powder | [10] |
| Melting Point | 58-61 °C | [12] |
| Solubility | Soluble in DMF, DCM, THF, Ethyl Acetate | General Knowledge |
The Boc group is stable to most nucleophiles and bases but is readily cleaved by moderate acids like trifluoroacetic acid (TFA), generating a stable tert-butyl cation.[13][14][15] The Benzyl group is stable to the acidic conditions used for Boc removal but can be cleaved by catalytic hydrogenolysis or strong acids like HF.[7][16] This differential lability is the foundation of the Boc/Bzl protection strategy.[7]
Core Protocol 1: Dipeptide Synthesis via HBTU/HOBt Coupling
This protocol details the coupling of Boc-D-Ser(Bzl)-OH to a C-terminally protected amino acid, for instance, L-Alanine benzyl ester (H-L-Ala-OBzl), to form the dipeptide Boc-D-Ser(Bzl)-L-Ala-OBzl. The use of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in conjunction with HOBt (1-Hydroxybenzotriazole) is a widely adopted method that ensures high coupling efficiency and minimizes racemization.[17][18][19]
Causality Behind Reagent Selection:
-
HBTU/HOBt: This combination forms a highly reactive HOBt active ester of the carboxylic acid. HBTU itself is an efficient activator, and the presence of HOBt acts as a racemization suppressant.[18][19] The mechanism involves the formation of an OBt ester, which is highly reactive towards the amine nucleophile but less prone to racemization than other activated species.[17]
-
DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base is required.[20][21] Its primary role is to neutralize the protonated amine of the incoming amino acid ester and to facilitate the activation and coupling reactions by maintaining a basic environment.[17][21] Triethylamine (TEA) is generally avoided as its lower steric hindrance can lead to it acting as a nucleophile, causing side reactions.[20]
-
Solvent (DMF): Anhydrous N,N-Dimethylformamide is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
Experimental Workflow Diagram
Caption: Workflow for HBTU/HOBt mediated dipeptide synthesis.
Step-by-Step Protocol:
-
Reagent Preparation:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Boc-D-Ser(Bzl)-OH (1.0 eq).
-
Add HBTU (1.05 eq) and HOBt (1.1 eq).
-
Dissolve the mixture in anhydrous DMF (approx. 5-10 mL per mmol of the carboxylic acid). Stir for 5-10 minutes at 0 °C for pre-activation.
-
-
Amine Component Preparation:
-
In a separate flask, dissolve H-L-Ala-OBzl hydrochloride salt (1.0 eq) in a minimum amount of anhydrous DMF.
-
Add DIPEA (2.2 eq) to neutralize the hydrochloride salt and provide the necessary basicity for the coupling reaction. Stir for 5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the neutralized amine solution from step 2 to the pre-activated carboxylic acid solution from step 1 at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude dipeptide can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure, protected dipeptide.[22]
-
Table 2: Reagent Stoichiometry for Dipeptide Synthesis
| Reagent | Molar Eq. | Purpose |
| Boc-D-Ser(Bzl)-OH | 1.0 | N-terminal amino acid |
| H-L-Ala-OBzl·HCl | 1.0 | C-terminal amino acid |
| HBTU | 1.05 | Coupling Activator |
| HOBt | 1.1 | Racemization Suppressant |
| DIPEA | 2.2 | Base for neutralization & coupling |
Core Protocol 2: Deprotection Strategies
The selective removal of the protecting groups is the next critical phase. The orthogonality of the Boc and Bzl groups allows for a stepwise deprotection.[7]
A. Boc Group Deprotection (Acidolysis)
The Boc group is removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to expose the N-terminal amine for further chain elongation.[13][14][23]
Caption: Acid-catalyzed removal of the Boc protecting group.[15]
-
Reaction Setup:
-
Dissolve the Boc-protected peptide (e.g., Boc-D-Ser(Bzl)-L-Ala-OBzl) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 25-50% TFA in DCM.[6] The use of scavengers like anisole or triethylsilane (TES) is recommended if the peptide contains sensitive residues like Trp or Met, to prevent alkylation by the released tert-butyl cation.[24]
-
-
Deprotection:
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting product is the TFA salt of the peptide. It can be precipitated by adding cold diethyl ether and collected by filtration.
-
For the next coupling step, the TFA salt must be neutralized in situ with a base like DIPEA.[23]
-
B. Benzyl Group Deprotection (Hydrogenolysis)
The final deprotection step to reveal the free peptide often involves the removal of benzyl-based side-chain protecting groups and C-terminal esters via catalytic transfer hydrogenation.[25][26]
-
Reaction Setup:
-
Dissolve the benzyl-protected peptide in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or a mixture containing ethyl acetate.
-
Carefully add the catalyst, typically 10% Palladium on Carbon (Pd/C), under an inert atmosphere. The catalyst loading is usually 10-20% by weight of the substrate.
-
Introduce a hydrogen source. This can be H₂ gas from a balloon or a transfer hydrogenation reagent like formic acid or ammonium formate.[25][27]
-
-
Hydrogenation:
-
If using H₂ gas, purge the flask with hydrogen and maintain a positive pressure with a balloon.
-
Stir the reaction vigorously at room temperature for 2-16 hours. Vigorous stirring is essential for good contact between the substrate, catalyst, and hydrogen.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up:
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Keep it wet with the solvent.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide. Further purification by RP-HPLC may be necessary.[22]
-
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | - Insufficient activation time. - Steric hindrance. - Deactivated reagents (moisture). | - Increase reaction time or temperature slightly. - Consider a more potent coupling reagent like HATU or COMU.[17][28] - Ensure all reagents and solvents are anhydrous. |
| Racemization | - Excessive base or high temperature. - Over-activation of the carboxylic acid. | - Use a weaker, more hindered base like sym-collidine.[17] - Ensure HOBt or OxymaPure is used.[17][29] - Perform the coupling at 0 °C or lower. |
| Incomplete Boc Deprotection | - Insufficient acid or reaction time. | - Increase the concentration of TFA or the reaction time. Monitor carefully to avoid side reactions. |
| Incomplete Benzyl Deprotection | - Catalyst poisoning (e.g., by sulfur-containing compounds). - Poor catalyst activity. | - Use a fresh batch of catalyst. - Increase catalyst loading or hydrogen pressure. - Consider alternative deprotection methods if hydrogenolysis fails (e.g., strong acid cleavage with TFMSA, though this is much harsher). |
| Side Product Formation during Work-up | - Emulsion formation during extraction. | - Add brine to the aqueous layer to break the emulsion. - Filter the biphasic mixture through Celite®. |
Conclusion
The solution-phase synthesis of serine-containing peptides using the Boc/Bzl strategy is a robust and scalable method. A thorough understanding of the underlying chemical principles, from the selection of coupling reagents to the precise execution of deprotection steps, is critical for success. By following these detailed protocols and considering the provided insights, researchers can confidently synthesize complex peptides for a wide range of applications in science and medicine.
References
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Aapptec Peptides. Coupling Reagents. [Link]
- Chemistry LibreTexts. (2021). Peptide Synthesis- Solution-Phase. [Link]
- Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]
- Royal Society of Chemistry. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. [Link]
- Journal of Chemical Education. (2015).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Common Organic Chemistry. Benzyl Protection. [Link]
- Chemistry LibreTexts. (2020). Peptide Synthesis. [Link]
- Brik, A., et al. (2013). Protein chemical synthesis by serine and threonine ligation.
- Reddit. (2023).
- The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
- ResearchGate. (2018). Synthesis of Peptides by Solution Methods. [Link]
- NIH. (2012). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
- Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- Fruton, J. S. (1942). SYNTHESIS OF PEPTIDES OF l-SERINE. Journal of Biological Chemistry. [Link]
- Royal Society of Chemistry. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
- ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry. [Link]
- Journal of the American Chemical Society. (2023). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. [Link]
- ResearchGate. (2019). A schematic representation of peptide synthesis using Boc protected.... [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Hydrogenolysis. [Link]
- Understanding Boc-Ser(Bzl)
- Google Patents. (2019). Method for solution-phase peptide synthesis.
- ResearchGate. (2006). Studies on the hydrogenolysis of benzyl ethers. [Link]
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
- NIH. (2015).
- Ottokemi. Buy Boc-O-benzyl-L-serine, 98%. [Link]
- Journal of Chemical Education. (1987).
- Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
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- 26. pubs.acs.org [pubs.acs.org]
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coupling reagents for Boc-D-Ser-OBzl in peptide synthesis (HBTU, HATU)
Initiating Search Strategy
I'm starting with focused Google searches to get data on HBTU and HATU's roles as coupling reagents for Boc-D-Ser(OBzl)-OH in solid-phase peptide synthesis. The goal is a broad information sweep.
Outlining Application Note Structure
I've moved on to organizing the information. The search results are informing a logical outline for the application note. I am starting with the introduction on serine derivative coupling challenges, then will proceed to a comparison of HBTU and HATU, before arriving at optimized protocols and troubleshooting. The goal is a clear, user-friendly structure.
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Global Cleavage of Peptides Containing Boc-D-Ser(OBzl) from Solid-Phase Supports
Application Note & Protocol Guide
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the final cleavage step in Boc-chemistry solid-phase peptide synthesis (SPPS), with a specific focus on peptides incorporating the Boc-D-Ser(OBzl) residue. The benzyl ether protecting group on the serine side-chain presents a unique challenge during acidolytic cleavage, necessitating carefully designed strategies to prevent irreversible side reactions. This document elucidates the underlying chemical mechanisms, outlines protocols for effective cleavage and deprotection, and offers a systematic approach to troubleshooting common issues, ensuring researchers can achieve high purity and yield for their target peptides.
Introduction: The Boc/Bzl Strategy and the Ser(OBzl) Challenge
The Boc/Bzl (tert-Butoxycarbonyl/Benzyl) protection strategy remains a robust and effective method for SPPS, particularly for complex or lengthy peptide sequences.[1][2] It relies on the quasi-orthogonal principle where the temporary Nα-Boc group is removed by moderate acid (e.g., 50% Trifluoroacetic Acid in Dichloromethane), while the more stable, "permanent" benzyl-based side-chain protecting groups are removed concurrently with cleavage from the resin using a strong acid.[3]
The residue D-Serine, protected on its side-chain hydroxyl group with a benzyl ether (Boc-D-Ser(OBzl)), is a common building block. While stable during synthesis, its deprotection during the final cleavage step is a critical juncture. The acid-mediated removal of the benzyl group liberates a highly reactive benzyl carbocation (Bzl+). This electrophilic species can indiscriminately alkylate nucleophilic residues within the peptide sequence, primarily Tryptophan (Trp), but also Methionine (Met) and Tyrosine (Tyr), leading to difficult-to-remove impurities and significantly reducing the yield of the desired product.[4][5] Therefore, the central challenge is not merely cleaving the peptide from the resin but simultaneously managing and neutralizing these reactive intermediates.
The Chemistry of Cleavage and Side-Reaction Mitigation
Resin Linker and Acid Lability
The choice of strong acid for final cleavage is dictated by the resin linker.
-
Merrifield Resin: The peptide is linked via a benzyl ester. Cleavage from this resin requires extremely strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[1][2][6] Standard TFA cocktails are insufficient for efficient cleavage.[6]
-
PAM (Phenylacetamidomethyl) and MBHA (Methylbenzhydrylamine) Resins: These resins were developed to offer greater stability to the repetitive TFA treatments during synthesis, yet still allow for final cleavage with HF or, in many cases, high concentrations of TFA (e.g., >90%).[6][7] MBHA resin is the support of choice for synthesizing peptide amides via the Boc strategy.[6]
The Role of Scavengers
To intercept the destructive benzyl carbocations generated from Ser(OBzl) and other benzyl-protected residues, a "scavenger cocktail" is added to the cleavage acid.[4][8] Scavengers are nucleophilic compounds that are more reactive towards carbocations than the peptide residues. Their function is to trap these electrophiles, converting them into benign, easily removable byproducts.[4][5]
The selection of scavengers is critical and depends on the peptide's composition. A well-designed cocktail provides comprehensive protection for sensitive residues.
| Scavenger | Chemical Function & Target | Typical % (v/v or w/v) | Reference |
| Thioanisole | A soft nucleophile that traps benzyl and other carbocations. Particularly effective in protecting Trp and Met. Also aids in deprotecting Arg(Tos). | 5-10% | [4][9] |
| 1,2-Ethanedithiol (EDT) | A potent thiol scavenger. Highly effective at quenching carbocations and preventing Trp alkylation. Also reduces Met(O) to Met. | 2.5% | [4][9][10] |
| Triisopropylsilane (TIS) | A carbocation reducer. It functions via hydride transfer to quench carbocations, forming stable silyl ethers. Effective for protecting Trp. | 1-5% | [10] |
| Water | Acts as a scavenger and suppresses side reactions like aspartimide formation. Essential for Arg(Pmc) deprotection. | 2.5-5% | [4][10] |
| Phenol / p-Cresol | Phenolic scavengers that are effective at trapping carbocations. p-Cresol is often used in HF cleavage. | 5% | [5][8][9] |
Mechanism of Side-Reaction
The primary side-reaction pathway involves the acid-catalyzed cleavage of the benzyl ether from the serine side chain, generating a benzyl carbocation. This cation can then perform an electrophilic aromatic substitution on the indole ring of a tryptophan residue.
Figure 2. General experimental workflow for TFA-mediated peptide cleavage and precipitation.
Protocol 2: HF Cleavage (For Merrifield, PAM, MBHA Resins)
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and can cause severe, penetrating burns. This procedure must only be performed by trained personnel in a specialized, dedicated HF cleavage apparatus made of HF-resistant materials (e.g., Teflon).
HF cleavage is the most common method for Boc/Bzl SPPS. [11]The "low-high" HF procedure is often preferred as it minimizes side reactions by first cleaving most protecting groups under milder SN2 conditions before proceeding to the stronger SN1 conditions. [5][12] Materials:
-
Dedicated HF cleavage apparatus
-
Liquid HF
-
Scavengers: p-cresol, dimethyl sulfide (DMS)
-
Dried peptide-resin
Low-High HF Procedure:
-
Place the dried peptide-resin (1 g) and a Teflon-coated stir bar into the HF reaction vessel. Add scavengers (e.g., 1.0 mL p-cresol, 6.5 mL DMS). [5]2. Cool the vessel to -5 to 0°C.
-
Low HF Step: Condense a low concentration of HF into the vessel (e.g., 2.5 mL HF, making a 25% HF in DMS solution). Stir at 0°C for 2 hours. This step cleaves most protecting groups via an SN2 mechanism, minimizing carbocation formation. [5][12]4. Remove the "low HF" mixture by vacuum evaporation.
-
High HF Step: Re-cool the vessel. Condense a larger volume of neat HF (e.g., 10 mL). Stir at 0°C for 1 hour. This step cleaves the peptide from the resin and removes more resistant groups like Arg(Tos). [5][12]6. Evaporate the HF under vacuum.
-
Workup the resulting peptide-resin mixture as described in the TFA protocol (precipitation, washing, drying).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / No Precipitate | 1. Incomplete cleavage from the resin.<[13]br>2. Peptide is soluble in the precipitation solvent.3. Synthesis failure. | 1. Extend cleavage time or use a stronger acid (if compatible). Re-cleave the same resin.<[13]br>2. Concentrate the TFA filtrate under N2 stream before adding to ether. [13]Try a different precipitation solvent.3. Weigh the resin before cleavage to confirm mass gain from synthesis. |
| Extra Peaks in HPLC/MS (+79, +90 Da) | 1. Alkylation of Trp by benzyl cation (mass addition of 90 Da).2. Oxidation of Met to Met(O) (mass addition of 16 Da).3. Incomplete removal of a protecting group. | 1. Ensure an adequate scavenger cocktail was used (Thioanisole, EDT are critical).2. Add EDT or DTT to the cleavage cocktail.3. Increase cleavage time or temperature (e.g., from 2h to 4h). Confirm masses correspond to expected protecting groups. |
| Peptide is Discolored (Yellow/Brown) | Scavenger byproducts or re-attachment of cleaved linker moieties to the peptide. | Ensure thorough washing of the peptide pellet with cold ether to remove colored scavenger adducts. This is often resolved during HPLC purification. |
| Aspartimide Formation (Mass -18 Da) | The side-chain carboxyl of Asp can form a cyclic imide with the backbone amide, especially at Asp-Gly or Asp-Ser sequences. | Cleave at a lower temperature (0-5°C) to reduce the rate of this side reaction. [12] |
Conclusion
The successful cleavage of peptides containing Boc-D-Ser(OBzl) is critically dependent on the effective management of the benzyl carbocation liberated during acidolysis. By selecting the appropriate cleavage acid for the resin linker and employing a well-formulated scavenger cocktail, such as Reagent K, side reactions can be minimized, leading to a high-quality crude product. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to navigate this final, crucial step of solid-phase peptide synthesis.
References
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (1995). Correlation of Cleavage Techniques With Side-Reactions Following Solid-Phase Peptide Synthesis. Techniques in Protein Chemistry VI, 501-507.
- AAPPTec. (n.d.). Planning a Peptide Synthesis.
- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
- Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins.
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.
- Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- Patarroyo, M. A., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251.
- Mitchell, A. R. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV.
- National Institutes of Health. (2017).
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
Sources
- 1. peptide.com [peptide.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. chempep.com [chempep.com]
- 7. osti.gov [osti.gov]
- 8. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. rsc.org [rsc.org]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Unlocking the Chiral Code: A Guide to the Mass Spectrometry Analysis of D-Serine Containing Peptides
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
In the world of peptides and proteins, the chirality of amino acids has long been governed by a simple rule: nature uses the L-form. However, a growing body of evidence reveals that D-amino acids, the non-superimposable mirror images of their L-counterparts, are not merely biological oddities but crucial functional players. D-Serine, in particular, has garnered significant attention for its role as a potent co-agonist at the NMDA receptor in the mammalian brain, implicating it in synaptic plasticity, memory, and a range of neurological disorders such as schizophrenia.[1][2][3] In the pharmaceutical realm, the intentional incorporation of D-serine into peptide therapeutics is a key strategy to enhance proteolytic stability, thereby increasing the drug's half-life and efficacy.[4][5]
This dual relevance in neuroscience and drug development presents a formidable analytical challenge. D-serine containing peptides are diastereomers of their all-L counterparts. They possess the exact same mass and elemental composition, rendering them indistinguishable by standard mass spectrometry alone.[6] This inability to differentiate between stereoisomers is a critical blind spot, as an undetected chiral inversion can lead to a loss of therapeutic efficacy or misinterpretation of biological function.
This application note provides a comprehensive guide to the robust analysis of D-serine containing peptides by mass spectrometry. We will move beyond simple detection to provide detailed, field-proven protocols for separation, identification, and localization of D-serine residues. This guide is structured to explain the causality behind experimental choices, offering a multi-faceted analytical strategy that combines advanced liquid chromatography, innovative mass spectrometry fragmentation techniques, and strategic enzymatic screening.
Core Principles of Chiral Peptide Analysis
The fundamental challenge in analyzing D-serine peptides is that they are epimers—isomers differing only in the stereochemistry at a single chiral center. A standard mass spectrometer measures the mass-to-charge ratio (m/z) and cannot, without assistance, perceive this three-dimensional difference. Conventional fragmentation techniques like Collision-Induced Dissociation (CID) are often insensitive to the stereochemistry of the precursor ion, typically producing identical or nearly identical MS/MS spectra for both D- and L-forms.[4][7]
To overcome this limitation, a successful analytical strategy must introduce a chiral-selective element at some stage of the analysis. This can be achieved through three primary approaches:
-
Pre-MS Separation (Chromatography): The most common and robust method is to physically separate the diastereomeric peptides before they enter the mass spectrometer. This leverages the different interactions of the D- and L-forms with a chiral environment, either through a specialized column or by derivatizing the peptides with a chiral tag.
-
Gas-Phase Separation (Ion Mobility Spectrometry): Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge in the gas phase. The presence of a D-amino acid can alter a peptide's three-dimensional structure, resulting in a different collisional cross-section (CCS) that allows for gas-phase separation of the isomers.[6][8]
-
Chiral-Sensitive Fragmentation (Advanced MS/MS): Certain advanced fragmentation techniques are more sensitive to the precursor ion's 3D structure than conventional CID. These methods can induce subtle but reproducible differences in the fragmentation patterns of diastereomers, allowing for their differentiation directly within the mass spectrometer.[4][8]
Workflow 1: Non-Targeted Screening for Endogenous D-Serine Peptides
In discovery-based research, the goal is often to identify novel D-amino acid-containing peptides (DAACPs) from complex biological mixtures. A non-targeted approach is required, as there is no prior knowledge of the peptide sequences. This workflow leverages a key biochemical difference: peptides containing D-amino acids often exhibit increased resistance to degradation by proteases and peptidases compared to their all-L counterparts.[6]
Protocol 1: Enzymatic Screening with Aminopeptidase M
This protocol is designed to enrich a complex biological sample for peptides containing D-amino acids near the N-terminus, as these are resistant to enzymatic cleavage.[6]
Materials:
-
Complex peptide extract (e.g., from tissue homogenate)
-
Aminopeptidase M (APM) enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 5% formic acid)
-
Solid Phase Extraction (SPE) C18 cartridges for sample cleanup
Procedure:
-
Sample Preparation: Resuspend the peptide extract in the reaction buffer. Quantify the total peptide concentration using a suitable method (e.g., BCA assay).
-
Reaction Setup: Divide the sample into two equal aliquots: a "Control" and a "Treated" sample.
-
Enzymatic Digestion: To the "Treated" sample, add Aminopeptidase M at an enzyme-to-substrate ratio of approximately 1:50 (w/w). Incubate both samples at 37°C.
-
Rationale: APM sequentially cleaves amino acids from the N-terminus of peptides. The presence of a D-amino acid will halt or significantly slow this process. The control sample undergoes the same incubation to account for any non-enzymatic degradation.
-
-
Time Course (Optional but Recommended): For kinetic analysis, take aliquots from the "Treated" sample at various time points (e.g., 0, 1, 4, and 12 hours).
-
Reaction Quenching: Stop the reaction by adding quenching solution to lower the pH to <3.0.
-
Sample Cleanup: Desalt and concentrate both the control and treated samples using C18 SPE cartridges. Elute the peptides and dry them in a vacuum centrifuge.
-
LC-MS/MS Analysis: Reconstitute the samples in a suitable solvent (e.g., 0.1% formic acid in water) and analyze them by LC-MS/MS.
-
Data Analysis: Compare the LC-MS/MS data from the control and treated samples. Peptides that show significantly reduced degradation or remain completely intact in the treated sample relative to the control are considered DAACP candidates. These candidates are then subjected to validation as outlined in the workflow diagram.
Workflow 2: Targeted Analysis for Confirmation and Localization
This workflow is used when a specific peptide is being investigated, either as a candidate from a screening experiment or as a synthetic product requiring quality control. The objective is to definitively confirm the presence of D-serine and pinpoint its location within the peptide sequence.
Protocol 2: Chiral LC-MS/MS for Diastereomer Separation
This protocol details two effective methods for chromatographically separating D- and L-serine containing peptides.
Option A: Chiral Derivatization (Indirect Method)
This method involves hydrolyzing the peptide to its constituent amino acids and then reacting them with a chiral derivatizing agent. The resulting diastereomers can be separated on a standard reversed-phase C18 column.[6][9]
Materials:
-
Peptide sample
-
6 M HCl for hydrolysis
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)
-
1 M NaHCO₃
-
Acetone
-
2 M HCl for neutralization
Procedure:
-
Peptide Hydrolysis: Place the dried peptide sample in a hydrolysis tube. Add 6 M HCl, seal the tube under vacuum, and heat at 110°C for 24 hours.
-
Drying: After hydrolysis, open the tube and dry the sample completely in a vacuum centrifuge to remove HCl.
-
Derivatization: a. Resuspend the hydrolyzed amino acids in 100 µL of 1 M NaHCO₃. b. Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone. c. Incubate the mixture at 40°C for 1 hour with gentle shaking.
-
Rationale: The chiral L-alanine amide of Marfey's reagent reacts with the amino group of both D- and L-serine. This creates L-D and L-L diastereomeric pairs, which have different physicochemical properties and will separate on a C18 column.
-
-
Neutralization: Stop the reaction by adding 20 µL of 2 M HCl.
-
LC-MS/MS Analysis: Analyze the sample using a standard reversed-phase LC gradient coupled to a mass spectrometer. Monitor for the specific m/z of the derivatized D- and L-serine. Compare the retention times to those of authenticated D- and L-serine standards that have been derivatized in the same manner.
Option B: Chiral Chromatography (Direct Method)
This approach uses a chiral stationary phase (CSP) to directly separate the intact peptide diastereomers without derivatization. Crown-ether-based columns are particularly effective for this purpose.[2][10]
Materials:
-
Purified peptide sample
-
Chiral HPLC column (e.g., ChiroSil® SCA(-) or similar crown-ether CSP)
-
Acidified polar organic mobile phase
Procedure:
-
Column and Mobile Phase Selection: Install a crown-ether chiral column. The mobile phase typically consists of an alcohol (e.g., methanol) and water with a small amount of acid (e.g., perchloric acid or formic acid) to ensure the peptide's primary amine is protonated.[2]
-
Rationale: The crown ether cavity of the stationary phase forms diastereomeric complexes with the protonated primary amine (like the N-terminus or a lysine side chain) of the peptide. The stability of these complexes differs based on the overall peptide stereochemistry, leading to different retention times.
-
-
LC Method Development: a. Equilibrate the column with the initial mobile phase (e.g., 80% Methanol / 20% Water / 0.1% Formic Acid). b. Inject the peptide sample. c. Run an isocratic or shallow gradient elution. Chiral separations often require longer run times and slower flow rates than standard reversed-phase chromatography.
-
MS Detection: Couple the LC system to the mass spectrometer and monitor for the m/z of the target peptide. The appearance of two distinct peaks at the same m/z indicates the presence of both D- and L-forms. The elution order should be confirmed by running synthetic D- and L-serine peptide standards.
Protocol 3: Advanced MS/MS for Isomer Differentiation
When chromatographic separation is incomplete or unavailable, advanced fragmentation methods can provide crucial evidence for D-serine localization.
Method: Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type CID technique available on Orbitrap mass spectrometers that produces high-resolution fragment spectra. Studies have shown that HCD can generate significant and reproducible differences in fragment ion intensities between peptide epimers.[4]
Procedure:
-
Instrument Setup: Infuse or use LC to introduce the peptide into a high-resolution mass spectrometer capable of HCD (e.g., Thermo Scientific™ Orbitrap™ series).
-
Precursor Selection: Isolate the precursor ion of interest in the ion trap or quadrupole.
-
Collision Energy Optimization: This is the most critical step. Acquire HCD spectra at a range of different normalized collision energies (NCEs), for example, from 15% to 35%.
-
Rationale: The energy required to induce fragmentation can differ slightly for diastereomers due to differences in their gas-phase stability. Specific fragment ions, particularly doubly charged y-ions, have been shown to exhibit the largest intensity differences at relatively low collision energies (15-25% NCE).[4]
-
-
Data Acquisition: Acquire high-resolution MS/MS spectra for both the all-L standard and the unknown D-serine containing peptide under the optimized HCD conditions.
-
Spectral Comparison: Carefully compare the normalized intensities of the major fragment ions. A statistically significant and reproducible difference in the intensity of a specific fragment ion (e.g., a >2-fold change in a y-ion) is strong evidence of a stereochemical difference.[4]
Data Presentation: Expected Fragmentation Differences
The following table summarizes key findings from studies using HCD to differentiate peptide epimers, using the peptide drug Liraglutide as an example.[4]
| Fragmentation Method | Key Observation | Conditions for Maximal Difference | Example Ion Type |
| Higher-Energy Collisional Dissociation (HCD) | Significant differences in fragment ion intensities between D- and L-epimers. | Low Normalized Collision Energy (NCE) of 15-25%. | Doubly charged y-ions show the most significant intensity changes.[4] |
| Collision-Induced Dissociation (CID) | Generally unsuitable; produces nearly identical spectra for epimers. | N/A | b- and y-ions |
| Radical-Directed Dissociation (RDD) | Can produce unique fragment ions or vastly different intensity patterns. Highly sensitive to 3D structure.[7][8] | Dependent on the radical precursor used. | a-, x-, c-, and z-type ions are more common than in CID/HCD. |
Applications in Research and Drug Development
The ability to accurately analyze D-serine containing peptides is vital in multiple fields:
-
Neuroscience Research: Quantifying endogenous D-serine peptides in brain tissue can help elucidate their role in neurological function and disease.[1][3]
-
Pharmaceutical Quality Control: For synthetic peptide drugs, D-serine can be an unwanted impurity arising from epimerization during synthesis. The methods described here are essential for release testing and stability studies to ensure product safety and efficacy.[4]
-
Peptide Drug Design: When D-serine is intentionally incorporated to improve a drug's pharmacokinetic properties, these analytical methods are crucial for verifying the correct structure and for studying its metabolism.[5]
Conclusion
The analysis of D-serine containing peptides is a complex challenge that cannot be met by mass spectrometry alone. A successful strategy requires a multi-pronged approach that thoughtfully combines high-resolution chromatography and advanced mass spectrometry techniques. By leveraging enzymatic resistance for screening, chiral chromatography or derivatization for definitive separation, and chiral-sensitive fragmentation methods like HCD for localization, researchers can confidently unlock the chiral code of their peptides. This rigorous analytical framework is indispensable for advancing our understanding of D-serine's role in biology and for the development of next-generation peptide therapeutics.
References
- Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. (2024). MDPI.
- Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. (n.d.). PMC - NIH.
- Discriminating D-Amino Acid-Containing Peptide Epimers by Radical-Directed Dissociation Mass Spectrometry. (2012). ResearchGate.
- Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. (n.d.). PubMed Central.
- Virtual Screening–Guided Discovery of a Selective TRPV1 Pentapeptide Inhibitor with Topical Anti-Allergic Efficacy. (n.d.). MDPI.
- Serine. (n.d.). NIST WebBook.
- Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. (2012). PubMed.
- High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. (2019). Springer.
- Separation and detection of D-/L-serine by conventional HPLC. (2022). PubMed.
- D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression?. (2019). PubMed Central.
- The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (n.d.). PubMed Central.
- Derivatization reagents for chiral molecules by LC-MS/MS. (n.d.). ResearchGate.
- HPLC Separation of a Mixture of Non-Essential Amino Acids. (n.d.). SIELC Technologies.
- Separation, detection and quantitation of peptides by liquid chromatography and capillary electrochromatography. (2006). ResearchGate.
- Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. (2020). ACS Publications.
- A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023). NIH.
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International.
- Recent Advances in Chiral Analysis of Proteins and Peptides. (n.d.). MDPI.
- The Role of D-Serine in Neurotransmitter Synthesis and Pharmaceutical Applications. (n.d.). Phloronol.
- The role of D-serine as co-agonist of NMDA receptors in the nucleus accumbens: relevance to cocaine addiction. (2014). PubMed Central.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. (n.d.). PMC - NIH.
Sources
- 1. D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. The role of D-serine as co-agonist of NMDA receptors in the nucleus accumbens: relevance to cocaine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Note: Monitoring Boc-D-Ser-OBzl Coupling Reactions by Kaiser Test
Introduction: The Critical Role of Reaction Monitoring in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed, enabling the routine synthesis of complex sequences. A cornerstone of successful SPPS is the ability to accurately monitor the progress of each amino acid coupling step. Incomplete coupling reactions lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product.[1] The Kaiser test, a highly sensitive colorimetric assay for detecting primary amines, is an indispensable tool for the qualitative assessment of coupling completion in SPPS.[2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and application of the Kaiser test for monitoring the coupling of N-α-Boc-D-Serine(benzyl)-OH (Boc-D-Ser(OBzl)-OH), a common building block in peptide synthesis.
The Chemical Principle of the Kaiser Test
The Kaiser test is predicated on the chemical reaction between ninhydrin and primary amines.[4] In the context of SPPS, a positive Kaiser test, indicated by an intense blue or purple color, signifies the presence of unreacted primary amino groups on the resin-bound peptide.[3][5] This indicates that the preceding coupling reaction is incomplete. Conversely, a negative result, characterized by a yellow or colorless appearance, confirms the absence of free primary amines and thus, the successful completion of the coupling step.[3][6]
The reaction mechanism involves the deamination of the amino acid by two molecules of ninhydrin. The first molecule of ninhydrin oxidizes the primary amine to an aldehyde and carbon dioxide, itself being reduced to hydrindantin. The released ammonia then condenses with a second molecule of ninhydrin and the hydrindantin to form a deep blue-purple chromophore known as Ruhemann's purple.[5][7]
Caption: Workflow for Kaiser test monitoring in SPPS.
Step-by-Step Testing Protocol
-
Sample Collection: After the coupling reaction of Boc-D-Ser(OBzl)-OH, thoroughly wash the peptide-resin with DMF (at least 3 times) to remove all soluble reagents. [5]Transfer a small sample of the resin (approximately 10-15 beads) to a small, clean test tube. [8]2. Reagent Addition: Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube containing the resin beads. [9]3. Heating: Place the test tube in a heating block or oven preheated to 110°C for 5 minutes. [9]4. Observation and Interpretation: Remove the test tube and observe the color of the beads and the solution. [6]
Interpretation of Results
The visual outcome of the Kaiser test provides a clear indication of the coupling reaction's status.
| Observation of Beads and Solution | Interpretation | Recommended Action |
| Yellow or Colorless | Coupling is complete. No significant amount of free primary amine is present. | Proceed to the next deprotection step in the synthesis. [5] |
| Intense Blue Beads and/or Blue Solution | Coupling is incomplete. A significant amount of free primary amine remains. | Perform a second coupling (recoupling) of Boc-D-Ser(OBzl)-OH. [2][5] |
| Yellow Beads, Blue Solution | Coupling is nearly complete, but some unreacted sites remain. | Consider extending the coupling time for the recoupling step or proceed with caution. Capping may be an option. [5] |
If a recoupling step is performed and the subsequent Kaiser test is still positive, it may indicate a difficult coupling sequence or peptide aggregation. [1][2]In such cases, it is advisable to "cap" the unreacted amino groups using a reagent like acetic anhydride to prevent the formation of deletion peptides in subsequent steps. [1][2]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| False Positive Result | 1. Inadequate washing of the resin. [10] 2. Degradation of Fmoc group (if applicable) due to excessive heating. [5][11] 3. Contaminated or old reagents. [5] 4. Degradation of the resin support itself. [10] | 1. Ensure thorough washing of the resin beads with DMF before the test. [5] 2. Adhere strictly to the recommended heating time and temperature. [5] 3. Prepare fresh Kaiser test solutions, especially Solution C. [5] 4. Consider using a more robust resin for synthesis if degradation is suspected. |
| False Negative Result | 1. Steric hindrance around the N-terminal amine, making it inaccessible to the ninhydrin reagent. [5] | 1. For known difficult couplings, consider a recoupling step even with a negative Kaiser test as a precautionary measure. [5] |
Conclusion
The Kaiser test is a robust, reliable, and highly sensitive method for the real-time monitoring of coupling reactions in Boc-strategy SPPS. When performed correctly, it provides an invaluable in-process control, ensuring the complete acylation of the N-terminal amine before proceeding to the next cycle. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can significantly enhance the success rate of their peptide synthesis campaigns, leading to higher purity and yield of the target peptide.
References
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Chauhan, V., & Kumar, A. (2020). A comprehensive review on solid phase peptide synthesis. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES.
- Bird, G. H., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols.
- Temple University. (n.d.). THE PREPARATION AND CHARACTERIZATION OF PRO-APOPTOTIC PEPTIDE ALA-VAL-PRO-ILE AND ITS DERIVATIVES.
- Reddit. (2021). SPPS with Gln... Kaiser test and capping?.
- Fiveable. (n.d.). Kaiser Test Definition.
- Thiot, C., et al. (2008). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Synlett.
- ResearchGate. (2018). What are the possible reasons for false positive results in Kaiser test?.
- Reddit. (2025). SPPS Kaiser Test Question.
- Indian Academy of Sciences. (2015). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides.
Sources
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- 2. peptide.com [peptide.com]
- 3. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
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- 8. DSpace [scholarshare.temple.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
Application Note & Protocol Guide: Strategic Use of Boc-D-Ser(OBzl)-OH in Solid-Phase Peptide Synthesis with Merrifield and Wang Resins
Abstract
This comprehensive guide is designed for researchers, scientists, and professionals engaged in peptide synthesis and drug development. It provides a detailed comparative analysis and experimental protocols for the utilization of N-α-tert-butyloxycarbonyl-O-benzyl-D-serine (Boc-D-Ser(OBzl)-OH) in solid-phase peptide synthesis (SPPS). The focus is on the strategic selection and application of two common solid supports: the classical Merrifield resin and the more acid-labile Wang resin. This document elucidates the fundamental chemical principles, step-by-step protocols for amino acid attachment and peptide cleavage, and a critical evaluation of the advantages and limitations of each resin in the context of the Boc/Bzl protection strategy.
Introduction: The Role of Serine and the Boc/Bzl Protection Strategy
Serine, with its hydroxyl side chain, is a functionally significant amino acid in many biologically active peptides. The hydroxyl group can participate in hydrogen bonding, act as a nucleophile, and is a common site for post-translational modifications such as phosphorylation. In chemical peptide synthesis, this reactive side chain must be protected to prevent unwanted side reactions during peptide chain elongation.[1]
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a cornerstone of solid-phase peptide synthesis.[2] It employs a graduated acid lability strategy:
-
Nα-Boc group: A temporary protecting group removed at each cycle by a moderately strong acid, typically trifluoroacetic acid (TFA).[3][4]
-
Side-chain protecting groups (e.g., Benzyl): Semi-permanent groups, such as the benzyl ether on the serine side chain (Ser(OBzl)), which are stable to TFA but are cleaved by a very strong acid, like anhydrous hydrogen fluoride (HF), during the final step.[2][5]
This differential acid sensitivity allows for the selective deprotection of the N-terminus for chain elongation without prematurely cleaving the peptide from the resin or removing side-chain protecting groups.[5] The choice of solid support (resin) is critical as it dictates the nature of the C-terminal anchor and the conditions required for the final peptide cleavage.[6] This guide will explore the practical implications of choosing between Merrifield and Wang resins when Boc-D-Ser(OBzl)-OH is the C-terminal residue.
Merrifield Resin: The Classical Approach
Merrifield resin, a chloromethylated polystyrene-divinylbenzene (PS-DVB) copolymer, was the support used in the pioneering work of Nobel laureate R. Bruce Merrifield.[7][8] The peptide is anchored to the resin via a benzyl ester linkage, which is relatively stable to the repetitive TFA treatments required for Boc group removal.[3]
Mechanism of Attachment
The first amino acid, Boc-D-Ser(OBzl)-OH, is attached to the chloromethylated resin via a nucleophilic substitution (SN2) reaction.[8][9] To avoid side reactions and racemization, the carboxylate of the amino acid is activated. The most common and effective method is the Gisin method, which utilizes the cesium salt of the Boc-amino acid.[3] The cesium salt enhances the nucleophilicity of the carboxylate, facilitating the displacement of the chloride on the resin.
}
Figure 1: Attachment of Boc-D-Ser(OBzl)-OH to Merrifield Resin.
Protocol: Attachment of Boc-D-Ser(OBzl)-OH to Merrifield Resin (Cesium Salt Method)
This protocol is adapted from the well-established Gisin method.[7][10]
Materials:
-
Merrifield Resin (1% DVB, 1.0 mmol Cl/g substitution)
-
Boc-D-Ser(OBzl)-OH
-
Cesium Carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized Water
Procedure:
-
Preparation of the Cesium Salt:
-
Dissolve Boc-D-Ser(OBzl)-OH (1.5 eq. relative to resin substitution) in methanol (5 mL/mmol).
-
Add a small amount of water (0.5 mL/mmol).
-
Titrate the solution to a neutral pH (~7.0) with a 20% aqueous solution of cesium carbonate.
-
Remove the solvent by rotary evaporation to obtain a dry powder.
-
To ensure complete dryness, add DMF and evaporate to dryness twice. The cesium salt must be completely dry for optimal results.[7]
-
-
Resin Swelling and Amino Acid Loading:
-
Place the Merrifield resin (1.0 eq.) in a reaction vessel.
-
Swell the resin in DMF (8-10 mL/g of resin) for at least 1 hour with gentle agitation.
-
Drain the DMF and add a solution of the dried Boc-D-Ser(OBzl)-O⁻Cs⁺ (1.2 eq.) in fresh DMF.
-
Heat the mixture to 50°C and agitate for 24-48 hours.
-
-
Washing and Drying:
-
Filter the resin and wash it thoroughly in the following sequence: 3x with DMF, 3x with 50% aqueous DMF, 3x with DMF, 3x with DCM, and 3x with Methanol.
-
Dry the loaded resin in vacuo to a constant weight.
-
-
End-Capping (Optional but Recommended):
-
To block any unreacted chloromethyl sites, treat the resin with a solution of acetic anhydride or benzoyl chloride and a non-nucleophilic base like diisopropylethylamine (DIEA) in DCM. This prevents the formation of deletion sequences in subsequent steps.
-
Peptide Elongation and Cleavage
Following the attachment of the first amino acid, the peptide chain is elongated through repetitive cycles of:
-
Boc Deprotection: Removal of the Nα-Boc group using 50% TFA in DCM.[3]
-
Neutralization: Neutralizing the resulting trifluoroacetate salt with a base such as 10% DIEA in DCM.
-
Coupling: Adding the next Boc-protected amino acid, activated with a coupling reagent like dicyclohexylcarbodiimide (DCC) or HBTU.
Final Cleavage: Cleavage from Merrifield resin requires a strong acid to break the benzyl ester bond and simultaneously remove the benzyl-based side-chain protecting groups.[7] Anhydrous hydrogen fluoride (HF) is the most common reagent.[5]
Cleavage Cocktail (Standard "High HF" Procedure):
-
Reagents: Anhydrous HF, Anisole (scavenger)
-
Ratio: HF:Anisole (9:1, v/v)
-
Conditions: 0°C for 1 hour.
-
Post-Cleavage: The HF is evaporated under vacuum, and the crude peptide is precipitated and washed with cold diethyl ether.
Causality: Anisole is a critical scavenger used to trap the highly reactive benzyl cations generated during cleavage, preventing them from alkylating sensitive residues like tryptophan or methionine.[5]
Wang Resin: The Acid-Labile Alternative
Wang resin is a p-alkoxybenzyl alcohol functionalized polystyrene support.[11][12] It was developed to provide a more acid-labile linkage compared to Merrifield resin, allowing for milder cleavage conditions. The resulting peptide will have a C-terminal carboxylic acid.[13]
Mechanism of Attachment
The first amino acid is attached to the hydroxyl group of the Wang resin via an esterification reaction. This reaction typically requires activation of the amino acid's carboxyl group, commonly with a carbodiimide such as DCC or DIC, and a catalyst, 4-(dimethylamino)pyridine (DMAP).[11][12]
Causality: DMAP acts as an acylation catalyst. It reacts with the activated amino acid to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the hydroxyl group of the resin. However, the basic nature of DMAP can increase the risk of racemization of the activated amino acid. The addition of 1-hydroxybenzotriazole (HOBt) is often used to suppress this side reaction.[11]
}
Figure 2: Attachment of Boc-D-Ser(OBzl)-OH to Wang Resin.
Protocol: Attachment of Boc-D-Ser(OBzl)-OH to Wang Resin (DIC/DMAP Method)
This protocol is a standard procedure for esterification to hydroxymethyl-functionalized resins.[11][14]
Materials:
-
Wang Resin (~0.8 mmol OH/g substitution)
-
Boc-D-Ser(OBzl)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetic Anhydride
-
Diisopropylethylamine (DIEA)
Procedure:
-
Resin Swelling:
-
Place the Wang resin (1.0 eq.) in a reaction vessel and swell in DCM (10 mL/g of resin) for 1 hour.
-
-
Activation and Coupling:
-
In a separate flask, dissolve Boc-D-Ser(OBzl)-OH (2.0 eq. relative to resin substitution) and HOBt (2.0 eq.) in a minimal amount of DMF. Add DCM to dilute (e.g., 9:1 DCM:DMF).
-
Add this solution to the swollen resin.
-
Add DMAP (0.1 eq.) to the resin suspension.
-
Finally, add DIC (2.0 eq.) and agitate the mixture at room temperature for 4-12 hours.
-
-
Washing:
-
Filter the resin and wash it thoroughly with 3x DCM, 3x DMF, and 3x DCM.
-
-
End-Capping (Crucial):
-
It is essential to cap any unreacted hydroxyl groups on the Wang resin to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride (5 eq.) and DIEA (5 eq.) in DCM for 1-2 hours.
-
Wash the resin as in step 3 and dry in vacuo.
-
Peptide Elongation and Cleavage
The peptide elongation cycle (Boc deprotection, neutralization, coupling) is identical to that used with Merrifield resin. The key difference lies in the final cleavage step.
Final Cleavage: The p-alkoxybenzyl ester linkage of the Wang resin is designed to be cleaved by TFA.[11][12] This single-step procedure simultaneously cleaves the peptide from the resin and removes the benzyl-based side-chain protecting groups, including the benzyl ether from Ser(OBzl).
Cleavage Cocktail (Standard TFA Procedure):
-
Reagents: Trifluoroacetic acid (TFA), Deionized Water, Triisopropylsilane (TIS)
-
Ratio: TFA:Water:TIS (95:2.5:2.5, v/v/v)
-
Conditions: Room temperature for 2-4 hours.
-
Post-Cleavage: The resin is filtered off, and the filtrate containing the peptide is concentrated. The crude peptide is then precipitated and washed with cold diethyl ether.
Causality: Water acts as a proton source, while TIS is a scavenger for the carbocations generated from the cleavage of both the linker and the side-chain protecting groups.[15] This is a much milder and safer alternative to anhydrous HF.
Comparative Analysis: Merrifield vs. Wang Resin
The choice between Merrifield and Wang resin is a critical decision based on the specific requirements of the synthesis.
| Feature | Merrifield Resin | Wang Resin |
| Linkage Type | Benzyl Ester | p-Alkoxybenzyl Ester |
| Attachment Chemistry | SN2 on chloromethyl group (Cesium salt method) | Esterification to hydroxyl group (Carbodiimide activation) |
| Risk of Racemization | Very low during attachment | Moderate, especially with DMAP catalyst[11] |
| Linkage Stability to TFA | Relatively stable, but some loss can occur (~1-2% per cycle)[3] | Unstable (by design) |
| Final Cleavage Reagent | Anhydrous HF or TFMSA (Strongly acidic, hazardous)[7] | TFA (Moderately acidic, less hazardous)[11][15] |
| Best Suited For | Historically significant, robust for shorter peptides | General-purpose Boc-SPPS, synthesis of longer peptides where cumulative loss on Merrifield is a concern |
| Safety Considerations | Requires specialized equipment for handling HF | Standard laboratory fume hood is sufficient |
Conclusion and Recommendations
Both Merrifield and Wang resins are effective supports for solid-phase peptide synthesis using Boc-D-Ser(OBzl)-OH.
-
Merrifield Resin represents the classic, robust approach. Its primary advantage is the low risk of racemization during the attachment of the first amino acid. However, its reliance on hazardous HF for cleavage and the potential for cumulative peptide loss during the synthesis of long peptides are significant drawbacks.
-
Wang Resin offers a more modern and convenient workflow due to its TFA-lability. The cleavage process is simpler, safer, and more accessible. While the risk of racemization during the initial loading step must be managed (e.g., by including HOBt), its overall advantages in terms of cleavage conditions and linkage stability (against premature cleavage) make it the preferred choice for most applications, especially in non-specialized laboratories.
For the synthesis of peptides with a C-terminal Boc-D-Ser(OBzl)-OH, Wang resin is generally recommended due to the significantly milder final cleavage conditions. Researchers must, however, ensure that the initial loading reaction is carefully optimized to minimize racemization.
References
- UCI Department of Chemistry. (2020).
- Aapptec Peptides. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.
- Aapptec Peptides. SYNTHESIS NOTES.
- Aapptec Peptides.
- Aapptec Peptides.
- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
- Chemistry LibreTexts. (2024). 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. [Link]
- OpenStax. (2023). 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. [Link]
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
- Peptideweb.com. Loading protocols. [Link]
- Nobel Foundation. (1984). Bruce Merrifield - Nobel Lecture. [Link]
- AAPPTEC. Peptide Synthesis Resins. [Link]
- PubMed. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. [Link]
- AAPPTEC. Resins for Solid Phase Peptide Synthesis - Core Resins. [Link]
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Bibliomed. Side reactions in peptide synthesis: An overview. [Link]
- Journal of the American Chemical Society. (2025). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. [Link]
- AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- PubMed.
- Journal of Peptide Science. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. nobelprize.org [nobelprize.org]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. peptide.com [peptide.com]
- 8. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. peptideweb.com [peptideweb.com]
- 15. merckmillipore.com [merckmillipore.com]
Application Notes & Protocols for In Situ Neutralization in Boc-D-Ser(Bzl)-OH Solid-Phase Peptide Synthesis
Introduction: The Challenge and Opportunity of Serine in Boc-SPPS
The incorporation of serine residues, particularly D-isomers like Boc-D-Ser(Bzl)-OH, is a frequent requirement in the synthesis of biologically active peptides and peptidomimetics. While routine, the use of Nα-tert-butyloxycarbonyl (Boc) chemistry in Solid-Phase Peptide Synthesis (SPPS) presents specific challenges for hydroxyl-containing amino acids. The primary hydroxyl group of serine, protected here as a benzyl ether (-OBzl), necessitates careful management of reaction conditions to prevent side reactions such as O-acylation and dehydration. Furthermore, the risk of racemization during activation, though generally lower for Boc-amino acids compared to their Fmoc counterparts, remains a critical parameter to control for ensuring the chiral purity of the final peptide.
Traditional Boc-SPPS protocols involve discrete, sequential steps of acidic deprotection (typically with trifluoroacetic acid, TFA), neutralization of the resulting ammonium salt with a tertiary amine base (e.g., diisopropylethylamine, DIEA), and subsequent coupling of the next amino acid. This multi-step process, while effective, introduces multiple wash steps and exposes the deprotected N-terminus to a basic environment for a prolonged period, which can be detrimental. In situ neutralization protocols offer a more streamlined and efficient alternative by combining the neutralization and coupling steps. This approach minimizes the contact time of the deprotected amine with base and can significantly enhance coupling efficiency, particularly for sterically hindered or sensitive residues like Boc-D-Ser(Bzl)-OH.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of in situ neutralization protocols for the successful incorporation of Boc-D-Ser(Bzl)-OH in SPPS. We will delve into the underlying mechanisms, provide detailed, field-tested protocols, and offer insights into troubleshooting and optimization.
Principles of In Situ Neutralization in Boc-SPPS
The core principle of in situ neutralization is the concurrent neutralization of the N-terminal ammonium salt and activation of the incoming Boc-amino acid in the same reaction vessel. This is achieved by adding the coupling reagents and the Boc-amino acid to the resin immediately following the TFA deprotection and washing steps, with the neutralizing base added either simultaneously or shortly thereafter. The free amine required for the coupling reaction is generated "in situ," at the moment it is to be acylated.
Mechanistic Advantages
- Reduced Risk of Side Reactions: By minimizing the exposure of the deprotected peptide-resin to a free base, the incidence of base-catalyzed side reactions such as diketopiperazine formation (at the dipeptide stage) and racemization is significantly reduced.
- Enhanced Coupling Efficiency: The immediate availability of the activated carboxyl species for the newly generated free amine drives the coupling reaction forward, often leading to higher yields and purities compared to traditional protocols. This is particularly beneficial for difficult couplings.
- Time and Solvent Savings: The elimination of a separate neutralization step and associated washes streamlines the overall SPPS workflow, saving valuable time and reducing solvent consumption.
In Situ Neutralization Workflow
The following diagram illustrates the key steps in an in situ neutralization cycle for Boc-SPPS.
// Nodes Resin [label="Peptide-Resin\n(Nα-Boc protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Boc Deprotection\n(e.g., 50% TFA in DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TFA_Salt [label="Peptide-Resin\n(Nα-Ammonium TFA Salt)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="DCM / IPA Washes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="In Situ Neutralization\n& Coupling\n(Boc-D-Ser(Bzl)-OH, Activator, DIEA in DMF/DCM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NextCycle [label="Return to Deprotection\nor Final Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Resin -> Deprotection [label="1. Treat with TFA"]; Deprotection -> TFA_Salt [label="2. Generate Ammonium Salt"]; TFA_Salt -> Wash [label="3. Remove excess TFA"]; Wash -> Coupling [label="4. Add AA/Activator/Base"]; Coupling -> NextCycle [label="5. Coupling Complete"]; }
Figure 1: In Situ Neutralization Workflow in Boc-SPPS.
Materials and Reagents
Ensuring the quality of all reagents and solvents is paramount for successful peptide synthesis.
Solvents
- Dichloromethane (DCM), peptide synthesis grade
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Isopropanol (IPA), ACS grade
Reagents
- Boc-D-Ser(Bzl)-OH
- Trifluoroacetic acid (TFA), sequencing grade
- Diisopropylethylamine (DIEA), peptide synthesis grade
- Coupling Reagents (Choose one):
- HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- DIC (N,N'-Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole)
- Resin: Appropriate for C-terminal acid (e.g., Merrifield resin) or amide (e.g., MBHA resin), 100-200 mesh, ~1.0 mmol/g substitution.
Detailed Experimental Protocols
The following protocols are based on a 0.5 mmol synthesis scale. Adjust volumes accordingly for different scales.
Resin Preparation and Swelling
- Place 0.5 g of resin (~0.5 mmol) in a reaction vessel.
- Wash the resin with DMF (3 x 10 mL, 1 min each).
- Swell the resin in DCM (10 mL) for at least 1 hour.
Rationale: Proper swelling of the polystyrene resin is crucial for ensuring that all reactive sites are accessible to reagents, thereby maximizing reaction efficiency.
Boc Deprotection
- Drain the swelling solvent (DCM).
- Add 10 mL of 50% TFA in DCM to the resin.
- Agitate for 2 minutes.
- Drain the solution.
- Add another 10 mL of 50% TFA in DCM.
- Agitate for 20 minutes.
- Drain the TFA solution.
- Wash the resin with DCM (3 x 10 mL).
- Wash the resin with IPA (2 x 10 mL).
- Wash the resin with DCM (3 x 10 mL).
Rationale: A two-stage deprotection ensures complete removal of the Boc group. The extensive washing sequence is critical to remove all residual TFA, which would otherwise protonate the coupling reagents and the incoming amino acid.
In Situ Neutralization and Coupling of Boc-D-Ser(Bzl)-OH (HBTU Activation)
This protocol utilizes HBTU, a common and efficient coupling reagent.
- Prepare the activation solution: In a separate vial, dissolve Boc-D-Ser(Bzl)-OH (4 equivalents, 2.0 mmol) and HBTU (3.9 equivalents, 1.95 mmol) in 8 mL of DMF. Do not add DIEA to this pre-activation mixture.
- Add to resin: Add the activation solution to the deprotected peptide-resin.
- Initiate neutralization/coupling: Add DIEA (8 equivalents, 4.0 mmol) to the reaction vessel.
- Agitate the reaction mixture for 2-4 hours at room temperature.
- Monitor coupling completion: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), allow the reaction to proceed for another hour and re-test.
- Once coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Causality of Experimental Choices:
- Equivalents: A surplus of amino acid and coupling reagents is used to drive the reaction to completion.
- Activation Mechanism: HBTU reacts with the carboxylate of the Boc-amino acid to form a highly reactive HOBt-ester intermediate, which is then susceptible to nucleophilic attack by the N-terminal amine of the peptide-resin. DIEA acts as the base to deprotonate the carboxylic acid and later neutralize the N-terminal ammonium salt.
- Kaiser Test: This colorimetric test detects free primary amines. Its use is a self-validating system within the protocol to ensure each coupling step is complete before proceeding to the next cycle.
// Nodes BocAA [label="Boc-D-Ser(Bzl)-OH\n(Carboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; HBTU [label="HBTU", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DIEA1 [label="DIEA\n(Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActiveEster [label="Activated HOBt-Ester\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; PeptideResin [label="Peptide-Resin-NH3+", fillcolor="#F1F3F4", fontcolor="#202124"]; DIEA2 [label="DIEA\n(Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FreeAmine [label="Peptide-Resin-NH2\n(Free Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CoupledPeptide [label="Coupled Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges BocAA -> ActiveEster [label="+ HBTU"]; HBTU -> ActiveEster; DIEA1 -> BocAA [label="Deprotonates"]; PeptideResin -> FreeAmine [label="Neutralization"]; DIEA2 -> PeptideResin; ActiveEster -> CoupledPeptide [label="Nucleophilic Attack"]; FreeAmine -> CoupledPeptide; }
Figure 2: HBTU Activation and In Situ Neutralization.
Comparative Data for Coupling Reagents
| Coupling Reagent | Typical Equivalents (AA:Reagent:Base) | Activation Time | Key Advantages |
|---|---|---|---|
| HBTU/DIEA | 4 : 3.9 : 8 | ~2-4 hours | Fast, efficient, low racemization. |
| HATU/DIEA | 4 : 3.9 : 8 | ~1-3 hours | More reactive than HBTU, good for hindered couplings. |
| DIC/HOBt | 4 : 4 : N/A (DIEA used for neutralization) | ~4-8 hours | Cost-effective, but generates DCU byproduct. |
Troubleshooting Common Issues
- Problem: Positive Kaiser test after extended coupling time.
- Possible Cause: Steric hindrance or aggregation of the peptide chain.
- Solution: Double couple the residue. If the problem persists, consider using a more potent activator like HATU.
- Problem: Racemization of the serine residue.
- Possible Cause: Prolonged exposure to base or excessive activation time.
- Solution: Ensure the in situ neutralization protocol is followed strictly to minimize base exposure. Avoid pre-activating the amino acid with base for extended periods before adding it to the resin.
- Problem: Dehydration of the serine side chain.
- Possible Cause: This is more common with unprotected serine, but can occur with certain activators.
- Solution: Ensure the benzyl ether protecting group is stable. If dehydration is suspected, use of DIC/HOBt, which is generally milder, may be beneficial.
Cleavage and Deprotection
Once the synthesis is complete, the peptide must be cleaved from the resin and the side-chain protecting groups removed.
- Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum for at least 4 hours.
- Prepare the cleavage cocktail. For a peptide containing Ser(Bzl), a standard cocktail is TFA/H₂O/TIS (95:2.5:2.5) .
- TFA: Cleaves the peptide from the resin and removes the Boc and Bzl groups.
- H₂O and TIS (triisopropylsilane): Act as scavengers to trap the reactive carbocations generated during deprotection, preventing re-attachment to sensitive residues.
- Add 10 mL of the cleavage cocktail to the dried resin.
- Agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate into a cold solution of diethyl ether (~50 mL).
- A white precipitate (the crude peptide) should form. Store the ether solution at -20°C for 1 hour to maximize precipitation.
- Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide under vacuum.
Analysis and Purification
The crude peptide should be analyzed by analytical RP-HPLC to assess its purity and by mass spectrometry (e.g., ESI-MS) to confirm its molecular weight. Purification is typically achieved using preparative RP-HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.
References
- In Situ Neutralization Protocols for Peptide Synthesis. Sigma-Aldrich.
- In-Situ Coupling.
Application Notes and Protocols for the Synthesis of Neuropeptides Incorporating Boc-D-Ser(Bzl)-OH
Abstract
The incorporation of D-amino acids into neuropeptide sequences is a powerful strategy to enhance their therapeutic potential by increasing enzymatic stability and modulating receptor affinity.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of neuropeptides containing D-serine using the building block N-α-tert-butyloxycarbonyl-O-benzyl-D-serine (Boc-D-Ser(Bzl)-OH). We delve into the principles of Boc-based solid-phase peptide synthesis (SPPS), the strategic advantages of the benzyl ether side-chain protection, and step-by-step methodologies for efficient coupling, deprotection, and final cleavage. This document is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis of modified peptides.
Introduction: The Significance of D-Amino Acids in Neuropeptide Analogs
Neuropeptides are a diverse class of signaling molecules that mediate a vast array of physiological processes. However, their therapeutic application is often limited by their short half-life due to rapid degradation by proteases. A well-established strategy to overcome this limitation is the substitution of one or more L-amino acids with their D-enantiomers.[2] This modification renders the peptide bond adjacent to the D-residue resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[2]
Beyond enhancing stability, the introduction of a D-amino acid can induce significant conformational changes in the peptide backbone. This can lead to altered receptor binding affinities and selectivities, sometimes resulting in more potent and specific pharmacological profiles.[3][4] D-serine, in particular, is a valuable residue for introducing conformational constraints and modifying the hydrogen-bonding network within a peptide.
The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating Boc-D-Ser(Bzl)-OH is most effectively accomplished using the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).[5] This methodology, pioneered by R.B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6]
The core principle of the Boc/Bzl strategy is the use of two different classes of acid-labile protecting groups, which allows for selective deprotection at each step. This is often referred to as a "quasi-orthogonal" protection scheme.[7][8]
-
Temporary α-Amino Protection: The α-amino group of the incoming amino acid is protected with the tert-butyloxycarbonyl (Boc) group. The Boc group is stable to the conditions of peptide coupling but is readily removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA).[5][9]
-
"Permanent" Side-Chain Protection: The reactive side chains of the amino acids are protected with groups based on the benzyl (Bzl) moiety, such as the benzyl ether for the hydroxyl group of serine.[10] These protecting groups are stable to the repetitive TFA treatments used for Boc deprotection but are cleaved by a much stronger acid, such as anhydrous hydrogen fluoride (HF), at the end of the synthesis.[7][11][12]
This differential acid lability is the cornerstone of the Boc/Bzl strategy, enabling the sequential elongation of the peptide chain without compromising the integrity of the side-chain protecting groups until the final cleavage step.
Boc-D-Ser(Bzl)-OH: A Key Building Block
N-α-Boc-O-benzyl-D-serine is a standard building block for introducing D-serine residues into a peptide sequence using Boc-SPPS.[13] Its key features are:
-
Boc Group: Provides temporary protection of the α-amino group.
-
Benzyl Ether: Protects the hydroxyl side chain of serine, preventing unwanted side reactions such as O-acylation during the coupling steps. The benzyl ether is sufficiently stable to withstand the repeated TFA deprotection cycles.[10]
-
D-Configuration: Allows for the site-specific incorporation of a D-amino acid, which is crucial for modulating the biological properties of the final neuropeptide.
Caption: Structure of Boc-D-Ser(Bzl)-OH.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the manual synthesis of a neuropeptide containing a Boc-D-Ser(Bzl)-OH residue. These protocols assume a starting resin substitution of 0.5-1.0 mmol/g.
Resin Preparation and First Amino Acid Attachment
The choice of resin depends on whether the desired C-terminus is a carboxylic acid or an amide.
-
For C-terminal acids: Merrifield or PAM resins are commonly used.[14]
-
For C-terminal amides: MBHA or BHA resins are the supports of choice.[14]
This protocol will assume the use of a Merrifield resin for a C-terminal acid.
-
Resin Swelling: Place the Merrifield resin (1 g) in a reaction vessel. Wash and swell the resin with dichloromethane (DCM) (3 x 10 mL) for 20 minutes.
-
Attachment of the First Amino Acid: The first Boc-protected amino acid is typically attached to the Merrifield resin as its cesium salt to prevent racemization.[14]
The SPPS Cycle for Peptide Elongation
The following cycle is repeated for each amino acid to be added to the peptide chain, including the Boc-D-Ser(Bzl)-OH residue.
Caption: The Boc-SPPS Cycle.
Step 1: Boc Deprotection
-
Perform a pre-wash with 50% TFA in DCM (1 x 5 min).[14]
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes.[14] This step removes the Boc group, leaving the N-terminal amine as a trifluoroacetate salt.
Step 2: Washing
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3 x 10 mL) and then isopropanol (IPA) (2 x 10 mL) to remove residual TFA.[14]
Step 3: Neutralization
-
The trifluoroacetate salt must be neutralized to the free amine before the next coupling step.[7]
-
Wash the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM (2 x 10 mL) for 2 minutes each.[14]
Step 4: Washing
-
Wash the resin thoroughly with DCM (5 x 10 mL) to remove excess DIEA.
Step 5: Coupling of Boc-D-Ser(Bzl)-OH
-
Pre-activation: In a separate vessel, dissolve Boc-D-Ser(Bzl)-OH (3 equivalents relative to resin substitution) and a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 equivalents) in a minimal amount of DMF.[15][16] Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[16]
-
Coupling Reaction: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Boc-D-Ser(Bzl)-OH | 3 | Amino acid to be incorporated |
| HBTU/HATU | 3 | Coupling Reagent |
| DIEA | 6 | Activation and Neutralization Base |
Step 6: Washing
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL) and then DCM (3 x 10 mL) to remove excess reagents and byproducts.[16]
Step 7: Monitoring the Coupling Reaction
-
Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[16]
-
A yellow/brown result indicates a complete reaction.
-
A blue/purple result indicates an incomplete reaction, and the coupling step should be repeated.
Final Cleavage and Deprotection
After the desired peptide sequence has been assembled, the peptide must be cleaved from the resin, and the side-chain protecting groups must be removed. For the Boc/Bzl strategy, this is typically achieved with anhydrous hydrogen fluoride (HF).[11][12]
CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel with appropriate safety precautions.[11]
Caption: HF Cleavage and Deprotection Workflow.
-
N-terminal Boc Removal: Before cleavage, the N-terminal Boc group of the final amino acid must be removed using TFA as described in the SPPS cycle.[11]
-
Resin Preparation: Wash the peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
HF Cleavage:
-
Place the dried peptide-resin and a scavenger such as anisole (to trap reactive carbocations generated during cleavage) into the HF reaction vessel.[11]
-
Cool the vessel to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours. The HF will cleave the peptide from the resin and remove the benzyl-based side-chain protecting groups, including the benzyl ether from the D-serine residue.[11]
-
-
Work-up:
-
Evaporate the HF under a vacuum.
-
Suspend the residue in cold diethyl ether to precipitate the crude peptide.
-
Wash the peptide thoroughly with cold ether to remove the scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
-
Purification and Characterization
The crude synthetic peptide must be purified and characterized to ensure its identity and purity.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[17][18][19] A gradient of acetonitrile in water with 0.1% TFA is commonly used as the mobile phase.
-
Characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight of the purified peptide.[17][18]
-
Analytical HPLC: To determine the purity of the final product.[17][18]
-
Amino Acid Analysis: To confirm the amino acid composition and stereochemistry. Chiral analysis can be performed after acid hydrolysis and derivatization with a chiral reagent like Marfey's reagent.[20]
-
| Technique | Purpose | Typical Conditions/Parameters |
| RP-HPLC | Purification and Purity Analysis | C18 column; Gradient of Acetonitrile/Water with 0.1% TFA |
| Mass Spectrometry | Molecular Weight Confirmation | ESI-MS or MALDI-TOF |
| Amino Acid Analysis | Composition and Stereochemistry | Acid hydrolysis followed by derivatization and LC-MS |
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling | Steric hindrance of Boc-D-Ser(Bzl)-OH; Peptide aggregation | Use a more powerful coupling reagent (e.g., HATU); Increase coupling time; Perform a second coupling. |
| Deletion Peptides | Inefficient coupling or deprotection | Ensure complete deprotection and coupling at each step using the Kaiser test. |
| Side Reactions during HF Cleavage | Formation of reactive carbocations | Use an adequate amount of scavenger (e.g., anisole, p-cresol) in the cleavage cocktail. |
Conclusion
The use of Boc-D-Ser(Bzl)-OH in a well-executed Boc/Bzl SPPS strategy is a robust and reliable method for the synthesis of D-serine-containing neuropeptides. The protocols and guidelines presented here provide a framework for researchers to successfully synthesize these modified peptides, paving the way for the development of novel therapeutics with enhanced stability and tailored pharmacological profiles. Careful execution of each step, particularly the final HF cleavage, is paramount to obtaining a high-quality product.
References
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]
- Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]
- Gongora-Benitez, M., Tulla-Puche, J., & Albericio, F. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Nature Protocols, 10(7), 1067–1083. [Link]
- International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
- Aapptec Peptides. Coupling Reagents. [Link]
- ACS Central Science. (2022).
- AAPPTec.
- Checco, J. W., et al. (2016). A d-Amino Acid-Containing Neuropeptide Discovery Funnel. ACS Chemical Biology, 11(11), 3046–3054. [Link]
- Science of Synthesis. Synthesis of Glycopeptides. [Link]
- Aapptec Peptides. Boc-D-Ser(Bzl)-OH [47173-80-8]. [Link]
- Heck, S. D., et al. (1997). Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases. Perspectives in Drug Discovery and Design, 8, 1-19. [Link]
- Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(1), 4-18. [Link]
- Google Patents. US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides.
- PubMed. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. [Link]
- Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]
- Organic Process Research & Development. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
- Miranda, L. P., & Alewood, P. F. (2000). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Biopolymers, 55(3), 217-239. [Link]
- PNAS. (2023). Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members. [Link]
- ResolveMass Laboratories Inc.
- AAPPTec. Planning a Peptide Synthesis. [Link]
- LifeTein. D-amino acid peptides. [Link]
- PNAS. Peptide synthesis using unprotected peptides through orthogonal coupling methods. [Link]
- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-29. [Link]
- Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- ACS Chemical Biology. Molecular and Physiological Characterization of a Receptor for d-Amino Acid–Containing Neuropeptides. [Link]
- ResearchGate. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. [Link]
- Ottokemi. Buy Boc-O-benzyl-L-serine, 98%+ - 23680-31-1. [Link]
- Muttenthaler Lab.
- Alphalyse. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
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Application Note & Protocol: Strategic Incorporation of Boc-D-Ser(Bzl)-OH in Antimicrobial Peptide Synthesis
Abstract
The rise of antimicrobial resistance necessitates innovative strategies in drug design. Antimicrobial peptides (AMPs) represent a promising class of therapeutics, and their efficacy can be significantly enhanced through strategic chemical modifications. One such modification is the incorporation of non-proteinogenic D-amino acids, which can confer resistance to proteolytic degradation, thereby increasing the peptide's in vivo half-life and therapeutic potential.[1][2][3][4] This application note provides a comprehensive guide to the incorporation of Boc-D-Ser(Bzl)-OH, a protected D-serine derivative, into AMPs using Boc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the underlying chemical principles, provide a detailed, field-proven protocol, and discuss critical considerations for successful synthesis.
Introduction: The Rationale for D-Amino Acid Incorporation
L-amino acids are the exclusive building blocks of ribosomally synthesized proteins, and as such, proteases have evolved to specifically recognize and cleave peptide bonds between L-residues. By introducing D-amino acids into a peptide sequence, we create a stereochemical barrier to enzymatic degradation.[1][5] This is a critical advantage for AMPs intended for therapeutic use, as it can lead to:
-
Enhanced Proteolytic Stability: Increased resistance to serum and bacterial proteases, leading to a longer circulatory half-life.[3]
-
Modulated Biological Activity: The altered stereochemistry can influence the peptide's secondary structure and its interaction with bacterial membranes, sometimes leading to enhanced antimicrobial activity or altered selectivity.[2][6]
-
Reduced Immunogenicity: Peptides composed entirely of D-amino acids can exhibit lower immunogenicity.
D-Serine, in particular, is a valuable residue to incorporate due to its polar side chain, which can participate in hydrogen bonding and influence the peptide's solubility and interaction with microbial targets.
The Chemistry of Boc-D-Ser(Bzl)-OH in SPPS
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for the chemical synthesis of peptides.[7] The Boc/Bzl strategy is a classic and robust approach, particularly advantageous for the synthesis of hydrophobic or complex peptides.[8][9]
-
Boc (tert-butyloxycarbonyl) Group: This is a temporary protecting group for the α-amino group of the amino acid.[10] It is labile to moderately strong acids, typically trifluoroacetic acid (TFA), allowing for its selective removal at each cycle of peptide elongation.[11][12][13]
-
Bzl (Benzyl) Group: The hydroxyl group of the serine side chain is reactive and must be protected to prevent side reactions during peptide synthesis.[14] The benzyl ether is a semi-permanent protecting group that is stable to the acidic conditions used for Boc deprotection but can be removed during the final cleavage step with a strong acid like hydrofluoric acid (HF).[12][13]
The use of Boc-D-Ser(Bzl)-OH[15] allows for the stereospecific incorporation of D-serine into the growing peptide chain with its side chain safely protected until the final step of the synthesis.
Materials and Reagents
| Reagent | Grade | Supplier | Purpose |
| Boc-D-Ser(Bzl)-OH | Peptide Synthesis Grade | Sigma-Aldrich, Bachem, etc. | D-Serine building block |
| Merrifield Resin or MBHA Resin | 100-200 mesh, 1% DVB | Various | Solid support for peptide synthesis |
| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | Various | Solvent for washing and reactions |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Various | Solvent for washing and coupling |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Various | Boc deprotection |
| Diisopropylethylamine (DIEA) | Reagent Grade | Various | Neutralization |
| HBTU/HATU | Peptide Synthesis Grade | Various | Coupling Reagent |
| HOBt/Oxyma Pure | Peptide Synthesis Grade | Various | Coupling Additive |
| Hydrofluoric Acid (HF) | Anhydrous | Specialized Supplier | Final cleavage and deprotection |
| Anisole/Thioanisole | Reagent Grade | Various | Scavenger for cleavage |
Experimental Workflow
The overall workflow for incorporating Boc-D-Ser(Bzl)-OH into a peptide chain via SPPS is cyclical, involving deprotection, activation, and coupling steps.
Caption: Workflow for the final HF cleavage and peptide workup.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in the reaction vessel of the HF apparatus.
-
Add a scavenger, such as anisole (1 mL), to protect sensitive residues from alkylation by carbocations generated during cleavage. [12]4. Cool the reaction vessel to 0°C.
-
Carefully distill anhydrous HF (approx. 10 mL) into the reaction vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Remove the HF by vacuum distillation.
-
Wash the resulting peptide-resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of D-Ser or preceding residue. Aggregation of peptide chain. | Use a more powerful coupling reagent (e.g., HATU). Double couple. Increase coupling time. Use a solvent cocktail (e.g., DMF/NMP). |
| Deletion of D-Ser Residue | Incomplete deprotection of the previous residue. | Ensure fresh TFA/DCM solution is used. Extend deprotection time to 30 minutes. |
| Racemization | Excess base during neutralization or activation. | Use the stoichiometric amount of base (DIEA). Add DIEA to the activation mixture just before adding to the resin. |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Ensure the HF is anhydrous. Extend cleavage time slightly (e.g., to 75 minutes). |
Conclusion
The incorporation of Boc-D-Ser(Bzl)-OH into antimicrobial peptides is a powerful strategy to enhance their therapeutic properties by increasing their stability against enzymatic degradation. The Boc/Bzl SPPS methodology, while requiring careful handling of reagents like TFA and HF, is a robust and well-established technique for achieving this. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can successfully synthesize these modified peptides and unlock their full potential in the fight against antimicrobial resistance.
References
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Coin, I., Beyermann, M., & Bienert, M. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. doi: 10.1007/978-1-62703-544-6_4
- Tedesco, D., & D'Andrea, L. D. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 16(17), 1891-1898.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid-phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Genin, E., & Carroux, C. (2023). Occurrence of D-amino acids in natural products. Amino Acids, 55(11), 1365-1386.
- Liscano, Y., & Loffredo, M. R. (2017). Chemical Synthesis of Antimicrobial Peptides. Methods in Molecular Biology, 1548, 35-49. doi: 10.1007/978-1-4939-6737-7_3
- Albericio, F., & Kruger, H. G. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4(78), 41654-41667.
- Mishra, B., & Wang, G. (2020). d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Journal of Microbiology, 66(8), 465-483. doi: 10.1139/cjm-2020-0142
- Ho, T. L. (1992). U.S. Patent No. 5,212,288. Washington, DC: U.S.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Juvvadi, P., & Merrill, A. R. (2000). Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases. Methods in Enzymology, 324, 229-242.
- Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
- Wang, G. (2022). Expanding the Landscape of Amino Acid-Rich Antimicrobial Peptides: Definition, Deployment in Nature, Implications for Peptide Design and Therapeutic Potential. International Journal of Molecular Sciences, 23(11), 6296.
- Deming, T. J. (2015). Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews, 115(18), 9811-9849.
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(23), 8846-8851.
- Kent, S. B. (2014). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Israel Journal of Chemistry, 54(5-6), 624-646.
- Chen, X., et al. (2024). Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study. International Journal of Molecular Sciences, 25(17), 9205.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1180, 243-263.
- Li, X., Li, X., & Ma, C. (2017). d-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica, 49(11), 1018-1025.
- Tedesco, D., & D'Andrea, L. D. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. ResearchGate.
- O'Brien, J. P., & Uversky, V. N. (Eds.). (2023). Creation of New Antimicrobial Peptides. MDPI.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Mishra, B., & Wang, G. (2020). d-amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. PubMed.
- Kumar, A., & Sharma, P. (2017). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry, 33(4), 2056-2061.
- jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.
- Al-Wrafy, F. A., et al. (2023). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38)
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Application Notes & Protocols for the Analytical Characterization of N-α-tert-Butoxycarbonyl-O-benzyl-D-serine (Boc-D-Ser-OBzl)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Characterization
N-α-tert-Butoxycarbonyl-O-benzyl-D-serine (Boc-D-Ser-OBzl) is a pivotal building block in modern peptide synthesis and pharmaceutical development.[1] As a protected amino acid derivative, its purity and structural integrity are paramount to the success of synthesizing biologically active peptides and complex molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the benzyl (Bzl) group on the carboxyl terminus enhances stability and facilitates controlled, sequential peptide bond formation.[1] This document provides a comprehensive guide to the essential analytical techniques required to verify the identity, purity, and chiral integrity of this compound, ensuring its suitability for downstream applications.
The causality behind rigorous analytical characterization lies in the principle of "garbage in, garbage out." Impurities, diastereomers, or structurally incorrect starting materials will inevitably lead to failed syntheses, complex purification challenges, and unreliable biological data. Each analytical technique described herein offers a unique and orthogonal piece of information, creating a self-validating system for quality control.
Physicochemical Properties Summary
A foundational step in characterization is the confirmation of basic physical properties. These values serve as a rapid, initial check of material identity and purity against a known standard.
| Property | Expected Value | Significance |
| Molecular Formula | C₁₅H₂₁NO₅ | Confirms the elemental composition. |
| Molecular Weight | 295.34 g/mol | Essential for mass spectrometry and stoichiometric calculations.[1] |
| Appearance | White to off-white powder | A simple visual inspection for gross contamination or degradation.[1] |
| Melting Point | 66-70 °C | A narrow melting range is indicative of high purity.[1] |
| Optical Rotation | [α]²⁰D = +15 ± 2° (c=1 in EtOH) | Confirms the correct D-enantiomer and its chiral purity.[1] |
High-Performance Liquid Chromatography (HPLC): Purity Assessment
Expertise & Experience: HPLC is the workhorse for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase method is typically employed, where the nonpolar stationary phase retains the molecule, and a polar mobile phase elutes it. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration. For protected amino acids, UV detection is highly effective due to the presence of the aromatic benzyl group.
Trustworthiness: The protocol's trustworthiness is established by running a blank (solvent injection) to identify system peaks, a standard of known concentration to determine retention time and response factor, and then the sample. Peak purity can be further assessed using a photodiode array (PDA) detector, which scans across a range of wavelengths.
Workflow for HPLC Purity Analysis
Caption: General workflow for HPLC purity analysis of this compound.
Protocol 1.1: Reversed-Phase HPLC for Purity
-
Instrumentation: An HPLC system equipped with a UV or PDA detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: HPLC-grade acetonitrile (ACN) with 0.1% TFA.
-
The use of TFA helps to sharpen peaks by ion-pairing with any free amines or carboxylates.
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Solvent A and B to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (for the amide and benzyl chromophores).
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Elution Method: A gradient is often preferred to resolve early and late-eluting impurities.
-
0-20 min: 50% to 95% Solvent B.
-
20-25 min: Hold at 95% Solvent B.
-
25-30 min: Return to 50% Solvent B and re-equilibrate.
-
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A purity of ≥99% is common for high-quality material.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
Expertise & Experience: NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR details the carbon skeleton. For this compound, ¹H NMR is used to confirm the presence of all key functional groups: the Boc group, the benzyl ester, and the serine backbone protons.
Trustworthiness: The self-validating aspect of NMR comes from the combination of chemical shift (proton environment), integration (proton count), and multiplicity (neighboring protons).[2][3] If all three aspects for every signal are consistent with the proposed structure, the identification is highly reliable.
Protocol 2.1: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[4][5] The solution must be clear and free of particulate matter.[5]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: ~4 seconds.
-
-
Data Interpretation: The expected ¹H NMR spectrum will show characteristic signals.
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.35 | m | 5H | Ar-H (Benzyl) | Aromatic protons of the benzyl group.[6] |
| ~5.30 | d | 1H | NH | Amide proton, coupled to the α-proton. |
| ~5.20 | s | 2H | -CH ₂-Ph | Benzylic protons, appear as a singlet. |
| ~4.40 | m | 1H | α-CH | Chiral center proton, coupled to NH and β-protons. |
| ~3.90 | m | 2H | β-CH ₂ | Diastereotopic protons on the β-carbon. |
| 1.45 | s | 9H | -C(CH ₃)₃ (Boc) | Nine equivalent protons of the tert-butyl group.[6] |
Mass Spectrometry (MS): Molecular Weight Verification
Expertise & Experience: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of an ionized molecule. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for protected amino acids, as it minimizes fragmentation in the source.[7] This allows for the clear identification of the molecular ion, confirming the compound's molecular weight.
Trustworthiness: The technique is validated by its high mass accuracy. Observing a molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) that matches the calculated theoretical mass to within a few parts per million (ppm) provides extremely high confidence in the compound's identity.
Workflow for ESI-MS Analysis
Caption: A simplified workflow for ESI-MS molecular weight verification.
Protocol 3.1: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for ESI, typically a mixture of methanol or acetonitrile and water. A trace amount of formic acid can be added to promote protonation ([M+H]⁺).
-
Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution data).
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is preferred to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
-
Mass Range: Scan a range appropriate to include the expected molecular ions (e.g., m/z 100-500).
-
Capillary Voltage: ~3-4 kV.
-
-
Data Interpretation:
-
Theoretical Mass (C₁₅H₂₁NO₅): 295.14 Da.
-
Expected Ions:
-
[M+H]⁺: m/z 296.15
-
[M+Na]⁺: m/z 318.13
-
-
Fragmentation: In tandem MS (MS/MS), characteristic losses from the Boc group are often observed, such as the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[8][9] This fragmentation pattern can provide further structural confirmation.[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
Expertise & Experience: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[10] It is a rapid and effective method to confirm the presence of key structural motifs like the N-H bond, the C=O of the carbamate and ester, and the aromatic ring.
Trustworthiness: The reliability of FT-IR comes from well-established correlation charts that link specific absorption frequencies to particular functional groups. The presence of all expected bands and the absence of unexpected ones (e.g., a broad O-H stretch from a free carboxylic acid) validates the structure.
Protocol 4.1: FT-IR using KBr Pellet
-
Sample Preparation: This method is ideal for solid samples.[11]
-
Thoroughly grind 1-2 mg of the this compound sample with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[11][12] The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) under vacuum to form a thin, transparent pellet.[13][14]
-
-
Background Collection: Run a background spectrum using a pure KBr pellet or an empty sample chamber.
-
Sample Analysis: Place the sample pellet in the spectrometer's sample holder and acquire the spectrum.
-
Data Interpretation:
Expected Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 | N-H Stretch | Amide (Boc group) |
| 3100-3000 | C-H Stretch | Aromatic (Benzyl group) |
| 2980-2850 | C-H Stretch | Aliphatic (Boc & Serine backbone) |
| ~1740 | C=O Stretch | Ester (Benzyl ester) |
| ~1690 | C=O Stretch | Carbamate (Boc group) |
| 1600, 1495 | C=C Stretch | Aromatic Ring (Benzyl group) |
| ~1160 | C-O Stretch | Carbamate/Ester |
References
- Chem-Impex Intern
- NMR-Bio.
- Chemistry LibreTexts.Interpreting NMR Spectra.[Link]
- Shimadzu.KBr Pellet Method.[Link]
- PubMed Central (PMC).
- ACD/Labs.The Basics of Interpreting a Proton (1H) NMR Spectrum.[Link]
- IRDG.Preparation of Samples for IR Spectroscopy as KBr Disks.[Link]
- ResearchGate.
- Chemistry LibreTexts.IR Spectrum and Characteristic Absorption Bands.[Link]
- JEOL.
- PubMed.
- Chemistry LibreTexts.6.
- Analyzing NMR d
- Pellet Press Die Sets.Making KBr Pellets for FTIR: Step by Step Guide.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. acdlabs.com [acdlabs.com]
- 3. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 4. nmr-bio.com [nmr-bio.com]
- 5. Sample requirements - Analyzing NMR data [airen.bcm.umontreal.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. shimadzu.com [shimadzu.com]
- 12. scienceijsar.com [scienceijsar.com]
- 13. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 14. pelletpressdiesets.com [pelletpressdiesets.com]
Application Notes and Protocols: A Comparative Guide to Manual and Automated Peptide Synthesis Featuring Boc-D-Ser(Bzl)-OH
Introduction
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, has become the cornerstone of peptide science, enabling the routine construction of complex peptide chains for research, diagnostics, and therapeutic development.[1][2] The two primary strategies in SPPS are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistries, distinguished by the nature of their Nα-protecting groups.[3][4] This guide provides an in-depth exploration of the Boc/Bzl (benzyl) protection strategy, focusing on the incorporation of the versatile building block, Boc-D-Ser(Bzl)-OH.[5][6][7][8]
We present a comparative analysis of manual and automated approaches to Boc-SPPS, offering detailed protocols and expert insights to guide researchers, scientists, and drug development professionals. The choice between manual and automated synthesis often depends on factors such as scale, throughput, and the complexity of the target peptide. While manual synthesis offers a hands-on understanding of the process and flexibility for troubleshooting, automated synthesizers provide high throughput, reproducibility, and reduced hands-on time.[1]
This document will delve into the mechanistic underpinnings of Boc chemistry, the specific considerations for synthesizing peptides containing serine with its hydroxyl side-chain protected by a benzyl ether, and practical, step-by-step protocols for both synthesis modalities.
The Chemistry of Boc-SPPS and the Role of Boc-D-Ser(Bzl)-OH
Boc-SPPS is predicated on a "relative acidolysis" principle. The Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the side-chain protecting groups, typically benzyl-based ethers and esters, and the peptide-resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[4][9] This differential acid lability allows for the selective deprotection of the N-terminus at each cycle of amino acid addition, while the side chains and resin linkage remain intact until the final cleavage step.[10][11]
Boc-D-Ser(Bzl)-OH is a standard building block for incorporating D-serine residues into a peptide sequence using Boc-SPPS.[5] The hydroxyl group of serine is reactive and must be protected to prevent unwanted side reactions during synthesis.[6][12] The benzyl (Bzl) ether is a common and effective protecting group for the serine side chain in Boc chemistry due to its stability under the conditions of Nα-Boc deprotection (TFA) and its clean removal during the final strong acid cleavage.[6]
Visualizing the Synthesis Workflow
The following diagrams illustrate the core cyclical processes for both manual and automated Boc-SPPS.
Caption: Manual Boc-SPPS Workflow Diagram.
Caption: Automated Boc-SPPS Workflow Diagram.
Comparative Overview: Manual vs. Automated Synthesis
| Parameter | Manual Synthesis | Automated Synthesis |
| Throughput | Low (typically one peptide at a time) | High (multiple peptides simultaneously or sequentially) |
| Hands-on Time | High | Low (primarily for setup and cleavage) |
| Flexibility | High (easy to modify protocols mid-synthesis) | Moderate (protocol changes may be complex) |
| Reproducibility | Operator-dependent | High |
| Scale | Flexible (milligram to gram) | Typically milligram to low gram scale |
| Cost (Initial) | Low (glassware and shaker) | High (instrument purchase) |
| Monitoring | Direct (e.g., Kaiser test on resin beads) | Indirect (e.g., UV monitoring of waste stream in some systems)[13][14] |
Protocols
PART 1: Manual Solid-Phase Peptide Synthesis
This protocol describes the manual synthesis of a model tripeptide (e.g., Ala-Ser-Gly) on a Merrifield resin to illustrate the incorporation of Boc-D-Ser(Bzl)-OH.
Materials and Reagents:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-Gly-OH, Boc-D-Ser(Bzl)-OH, Boc-L-Ala-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
-
Kaiser test kit (Ninhydrin test)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Anisole (scavenger)
-
Diethyl ether
Equipment:
-
Solid-phase synthesis vessel with a sintered glass filter
-
Shaker or wrist-action shaker
-
Standard laboratory glassware
Protocol Steps:
-
Resin Preparation and First Amino Acid Loading:
-
Place the Merrifield resin in the synthesis vessel and swell in DCM for at least 30 minutes.
-
The first amino acid (Boc-Gly-OH) is typically loaded onto the resin as a cesium salt to minimize racemization.[15] Alternatively, follow the specific protocol for your chosen resin.
-
-
Nα-Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and shake for 5 minutes (pre-wash).[15]
-
Drain and add a fresh 50% TFA/DCM solution and shake for 20-25 minutes.[15]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.[15]
-
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add a solution of 10% DIEA in DCM and shake for 5 minutes.[15] Repeat this step.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
-
-
Amino Acid Coupling (Boc-D-Ser(Bzl)-OH):
-
In situ activation with HBTU/HOBt is recommended for efficient coupling.[16][17]
-
In a separate vessel, dissolve Boc-D-Ser(Bzl)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. A positive result (blue/purple beads) signifies incomplete coupling, and the coupling step should be repeated.[18]
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the peptide-resin with DMF (3x), DCM (3x), and IPA (2x).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-6 for the next amino acid (Boc-L-Ala-OH).
-
-
Final Cleavage and Deprotection:
-
CAUTION: Anhydrous HF is extremely hazardous and requires specialized equipment and training.
-
After the final amino acid is coupled and the Nα-Boc group is removed, wash the peptide-resin and dry it under vacuum.
-
In a specialized HF cleavage apparatus, add the dried peptide-resin and a scavenger such as anisole.
-
Cool the apparatus in a dry ice/acetone bath and distill anhydrous HF into the reaction vessel.[15]
-
Allow the reaction to proceed at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Triturate the remaining resin and peptide with cold diethyl ether to precipitate the crude peptide.
-
Filter and wash the crude peptide with cold ether.
-
Dissolve the peptide in an appropriate aqueous buffer for purification by HPLC.[1]
-
PART 2: Automated Solid-Phase Peptide Synthesis
This protocol provides a general outline for automated synthesis on a typical batch-wise synthesizer. Specific parameters will need to be adapted to your instrument.
Setup:
-
Install the appropriate resin (e.g., pre-loaded Merrifield or PAM resin) in the reaction vessel.
-
Place vials of Boc-D-Ser(Bzl)-OH and other required Boc-amino acids in the correct positions on the synthesizer.
-
Fill reagent bottles with DCM, DMF, IPA, 50% TFA in DCM, 10% DIEA in DCM, and activator solutions (e.g., HBTU/HOBt in DMF).
-
Program the synthesizer with the desired peptide sequence and synthesis protocol.
Automated Synthesis Cycle (Programmed Steps):
-
Resin Swelling: The synthesizer will automatically swell the resin in DCM.
-
Deprotection: The instrument will deliver the 50% TFA/DCM solution for the specified deprotection time.
-
Washes: A series of automated washes with DCM and IPA will follow deprotection.
-
Neutralization: The 10% DIEA/DCM solution will be delivered to neutralize the peptide-resin.
-
Washes: The resin will be washed with DCM to remove excess base.
-
Coupling: The synthesizer will deliver the pre-activated Boc-D-Ser(Bzl)-OH solution to the reaction vessel and agitate for the programmed coupling time.
-
Washes: A final series of washes with DMF and DCM will prepare the peptide-resin for the next cycle.
The synthesizer will repeat these steps for each amino acid in the sequence.
Post-Synthesis:
-
Once the synthesis is complete, the instrument will perform a final wash and the peptide-resin can be removed for manual cleavage and purification as described in the manual protocol (Step 8).
Troubleshooting and Expert Insights
-
Incomplete Coupling: For sterically hindered amino acids or "difficult sequences," consider double coupling (repeating the coupling step with fresh reagents) or using a more potent coupling reagent like HATU.[16][18]
-
Aggregation: During the synthesis of long peptides, inter-chain aggregation can hinder reagent access.[1] Using resins with a lower substitution level or incorporating pseudoproline dipeptides can mitigate this issue.
-
Side Reactions with Serine: While the benzyl ether is robust, prolonged or repeated exposure to strong acid can lead to minor side reactions. N-O acyl shift is a potential side reaction for serine-containing peptides during strong acid treatment, but this can often be reversed with a mild base treatment.[15]
-
Cleavage Cocktail Selection: The choice of scavenger in the final cleavage cocktail is critical. For peptides containing sensitive residues like tryptophan or methionine, a more complex scavenger cocktail (e.g., Reagent K) is necessary to prevent side reactions.[15][19][20]
Conclusion
The choice between manual and automated Boc-SPPS for the synthesis of peptides containing Boc-D-Ser(Bzl)-OH depends on the specific needs of the researcher and the project. Manual synthesis provides an invaluable, tactile understanding of the chemistry and offers flexibility, while automated synthesis excels in throughput and reproducibility. By understanding the fundamental principles of Boc chemistry and following well-designed protocols, researchers can successfully synthesize a wide range of peptides for various scientific applications.
References
- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
- Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]
- AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. [Link]
- Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Miranda, L. P., & Alewood, P. F. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
- AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Aapptec Peptides. Coupling Reagents. [Link]
- AAPPTEC.
- Aapptec Peptides. Boc-D-Ser(Bzl)-OH [47173-80-8]. [Link]
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
- Reid, G. E., & Simpson, R. J. (1992). Automated Solid-Phase Peptide Synthesis: Use of 2-(1 H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium Tetrafluoroborate for Activation of Boc-Amino Acids. Analytical Biochemistry, 200(2), 301-309. [Link]
- Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
- Gyanda, R., et al.
- Gulla, K. C., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- Pícha, F., et al. (1997). Monitoring of solid phase peptide synthesis by FT-IR spectroscopy. Journal of Peptide Science, 3(4), 289-291. [Link]
- Mollica, A., et al. (2016). Side-chain protecting groups in Fmoc-based SPPS. [Link]
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
- LifeTein. Overview of Custom Peptide Synthesis. [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Overview of Custom Peptide Synthesis [peptide2.com]
- 12. biosynth.com [biosynth.com]
- 13. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 14. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 20. peptide.com [peptide.com]
Application Note & Protocols: Strategic Implementation of Boc-D-Ser-OBzl in Peptide Fragment Condensation
Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry.
Abstract: The synthesis of long or complex peptides represents a significant challenge, often limited by the cumulative yield and purity issues of linear solid-phase peptide synthesis (SPPS). Fragment condensation, the coupling of pre-synthesized, protected peptide segments, offers a powerful strategic alternative.[1][2] This application note provides a detailed guide to the use of N-α-(tert-Butoxycarbonyl)-O-benzyl-D-serine (Boc-D-Ser-OBzl) as a C-terminal residue in peptide fragments destined for condensation. We explore the rationale behind this choice, focusing on the unique properties of the D-amino acid in mitigating racemization and the utility of the Boc/Bzl "quasi-orthogonal" protection scheme.[3][4] Detailed protocols for fragment coupling, data interpretation, and troubleshooting are provided to enable researchers to effectively implement this strategy for the synthesis of complex peptide targets.
The Strategic Imperative for Fragment Condensation
Linear stepwise solid-phase peptide synthesis (SPPS), while revolutionary, faces declining efficiency with increasing peptide length.[1] Even with coupling efficiencies of 99.5% per cycle, the synthesis of a 50-amino acid peptide would result in a crude product containing only ~78% of the target sequence. For longer peptides, this challenge is magnified, complicated by issues of peptide aggregation and difficult purifications.[1]
Fragment condensation addresses these limitations by assembling smaller, purified peptide segments (typically 10-30 amino acids) in a convergent synthesis approach.[1][5] This strategy offers several distinct advantages:
-
Enhanced Purity and Yield: Each fragment can be independently synthesized and purified to a high degree before being used in the final coupling, simplifying the purification of the much larger final peptide.[1]
-
Improved Solubility: Coupling is often performed in solution, which can help overcome on-resin aggregation issues encountered with difficult sequences during linear SPPS.
-
Access to Complex Architectures: It facilitates the incorporation of post-translationally modified residues or non-canonical amino acids into specific segments before their incorporation into the final peptide.
However, the success of fragment condensation hinges on a critical challenge: the suppression of racemization at the C-terminal amino acid of the activated fragment during coupling.[1][6] The choice of the C-terminal residue, its protecting groups, and the coupling methodology are therefore paramount.
This compound: A Keystone for Racemization Control
The selection of This compound (CAS: 47173-80-8) as the C-terminal residue of a peptide fragment is a deliberate strategic choice designed to maximize coupling efficiency while minimizing epimerization.[7][8][9]
-
Minimizing Racemization: The activation of a C-terminal amino acid's carboxyl group makes its α-proton susceptible to abstraction, leading to racemization, particularly through the formation of an oxazolone intermediate.[6][10] While coupling reagents with additives like 1-Hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are designed to suppress this, the intrinsic steric hindrance of many amino acid side chains is insufficient to fully prevent it.[11][12] By using a D-amino acid at the coupling junction, any racemization that occurs will generate the L-epimer. This results in a diastereomeric impurity (e.g., ...-L-Ser-...) rather than an enantiomeric one. Diastereomers have different physical properties and are significantly easier to separate by standard reverse-phase HPLC than enantiomers, simplifying the purification of the correct final product.
-
The Boc/Benzyl Protecting Group Strategy: The use of Boc for N-terminal protection and a Benzyl (Bzl) ether for the serine side-chain is a classic "quasi-orthogonal" approach.[4][13]
-
Boc (tert-Butoxycarbonyl): This group protects the N-terminus of the fragment during its synthesis and is readily removed with mild acid, typically Trifluoroacetic Acid (TFA), to expose the N-terminal amine of the other fragment for the condensation reaction.[14][15]
-
OBzl (Benzyl ether): The benzyl group protecting the serine hydroxyl side-chain is stable to the mild acid conditions used for Boc removal.[3][4] It requires a much stronger acid, such as liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), for cleavage, which is typically performed in the final step of the synthesis when all protecting groups are removed.[4][16] This ensures the side-chain remains protected throughout the fragment coupling and purification stages, preventing side reactions.[13]
-
The overall strategy is visualized in the workflow diagram below.
Caption: Workflow for convergent peptide synthesis using fragment condensation.
Experimental Protocols
Protocol 1: Synthesis of a C-Terminal Fragment with Boc-D-Ser(Bzl)-OH
This protocol outlines the synthesis of a hypothetical C-terminal peptide fragment (Fragment B: H-Gly-Phe-D-Ser(Bzl)-OH) using manual Boc-SPPS.
Materials:
-
Merrifield Resin (1% DVB, 100-200 mesh)
-
Boc-D-Ser(Bzl)-OH[9]
-
Boc-Phe-OH, Boc-Gly-OH
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Trifluoroacetic Acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)[1]
-
1-Hydroxybenzotriazole (HOBt)[11]
-
Anhydrous Hydrogen Fluoride (HF) apparatus, or Trifluoromethanesulfonic acid (TFMSA)
-
Anisole (scavenger)
Procedure:
-
Resin Loading (Esterification):
-
Swell 1.0 g of Merrifield resin in DCM.
-
In a separate vessel, dissolve Boc-D-Ser(Bzl)-OH (2.0 equiv. to resin capacity) in DCM/DMF.
-
Add DIC (1.0 equiv.) and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin along with a catalytic amount of DMAP.
-
Agitate for 2-4 hours. Monitor loading using a quantitative test (e.g., picric acid titration). Cap any unreacted sites with acetic anhydride.
-
-
SPPS Cycle for Gly-Phe:
-
Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, then treat again with 50% TFA in DCM for 20 minutes.[14]
-
Washes: Wash the resin sequentially with DCM (3x), Isopropanol (2x), and DCM (3x).
-
Neutralization: Treat the resin with 10% DIEA in DCM (2x, 2 min each).[4] Wash with DCM (5x).
-
Coupling (Boc-Phe-OH):
-
In a separate vessel, dissolve Boc-Phe-OH (3.0 equiv.), HOBt (3.0 equiv.), and DIC (3.0 equiv.) in DMF.
-
Add the coupling solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a qualitative ninhydrin test.
-
-
Washes: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for Boc-Gly-OH.
-
-
Final N-terminal Boc Removal:
-
Perform a final deprotection step as described above to expose the N-terminal amine of Glycine.
-
-
Fragment Cleavage from Resin:
-
Caution: HF and TFMSA are extremely corrosive and toxic. Use appropriate personal protective equipment and a specialized apparatus.
-
Dry the peptide-resin thoroughly under vacuum.
-
For HF cleavage, cool the cleavage vessel to -5°C. Add the resin and anisole (scavenger, ~1 mL per 100 mg resin). Condense HF gas into the vessel. Stir at 0°C for 1 hour.[4]
-
Evaporate the HF under a stream of nitrogen.
-
Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide fragment.
-
Wash the precipitate with cold ether and dry under vacuum.
-
-
Purification:
-
Dissolve the crude fragment in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
-
Purify by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain Fragment B as a white powder. Characterize by Mass Spectrometry.
-
Protocol 2: Fragment Condensation in Solution
This protocol describes the coupling of a purified N-terminal fragment (Fragment A, with a free C-terminal carboxyl group) to the purified C-terminal fragment (Fragment B, with a free N-terminal amine).
Materials:
-
Purified Fragment A (...-COOH)
-
Purified Fragment B (H-Gly-Phe-D-Ser(Bzl)-OH)
-
Anhydrous DMF or DMSO
-
HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[1]
-
N,N-Diisopropylethylamine (DIEA)
Procedure:
-
Reactant Preparation:
-
Dissolve Fragment A (1.0 equiv.) in a minimal amount of anhydrous DMF.
-
In a separate vial, dissolve HATU (1.1 equiv.) in anhydrous DMF.
-
Add the HATU solution to the Fragment A solution, followed by DIEA (2.2 equiv.). Allow the carboxyl group of Fragment A to pre-activate for 5-10 minutes at 0°C.
-
-
Coupling Reaction:
-
Dissolve Fragment B (1.0 equiv.) in anhydrous DMF.
-
Slowly add the solution of Fragment B to the activated Fragment A solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by analytical HPLC-MS. Look for the disappearance of Fragment B and the appearance of the new, larger coupled product peak.
-
Once complete, precipitate the crude protected peptide by adding the reaction mixture to a large volume of cold diethyl ether or water, depending on solubility.
-
Isolate the precipitate by centrifugation or filtration.
-
-
Purification and Final Deprotection:
-
Purify the crude protected peptide by preparative HPLC.
-
Perform global deprotection of the purified, coupled peptide using HF or TFMSA as described in Protocol 1, Step 4, to remove the Benzyl side-chain protecting group and any other side-chain protection from Fragment A.
-
Perform a final HPLC purification to yield the target peptide.
-
Data and Considerations
The choice of coupling reagent for the fragment condensation step is critical for minimizing racemization and maximizing yield.
Table 1: Comparison of Common Coupling Reagents for Fragment Condensation
| Coupling Reagent System | Class | Advantages | Disadvantages |
| DIC / HOBt | Carbodiimide | Cost-effective, well-established.[17] | Can form N-acylurea byproduct; moderate risk of racemization.[11] |
| HBTU / DIEA | Aminium/Uronium Salt | High coupling efficiency, relatively fast.[1] | Higher cost; risk of guanidinylation side reaction.[18] |
| HATU / DIEA | Aminium/Uronium Salt | Highly efficient, very low racemization due to the 7-aza-benzotriazole moiety.[1][12] | Highest cost, but often the reagent of choice for difficult couplings. |
| PyBOP / DIEA | Phosphonium Salt | Effective for sterically hindered couplings; non-toxic byproducts.[11] | Can be less reactive than HATU for some sequences. |
The chemical transformations and protecting group strategy are summarized in the diagram below.
Caption: Key chemical steps in the Boc-D-Ser(Bzl)-OH fragment condensation strategy.
Troubleshooting
-
Poor Coupling Efficiency:
-
Cause: Steric hindrance at the coupling site; poor solubility of one or both fragments.
-
Solution: Switch to a more powerful coupling reagent like HATU.[12] Change the solvent from DMF to DMSO or a mixture. Increase reaction time and/or temperature slightly (e.g., to 40°C), while carefully monitoring for increased epimerization.
-
-
Significant Epimerization Detected:
-
Cause: Over-activation of the carboxyl component; reaction temperature too high; inappropriate coupling reagent/additive.
-
Solution: Ensure the reaction is run at 0°C during activation and initial coupling. Use a racemization-suppressing additive like HOAt.[12] Reduce the pre-activation time. The presence of the D-Ser epimer as a distinct peak on HPLC confirms the issue and allows for its purification away from the desired product.
-
-
Incomplete Final Deprotection:
-
Cause: Insufficient cleavage time or scavenger concentration, particularly for peptides containing Trp, Met, or multiple Arg residues.
-
Solution: Increase the reaction time for the HF or TFMSA cleavage step. Ensure an adequate amount and type of scavenger (e.g., anisole, thioanisole, ethanedithiol) is used to quench reactive cations generated during cleavage.[4][16]
-
Conclusion
The strategic use of this compound as a C-terminal anchor in peptide fragments provides a robust and reliable method for executing fragment condensation strategies. By converting the critical challenge of racemization into a more manageable diastereomeric separation problem, this approach significantly enhances the accessibility of long, complex, and synthetically demanding peptides. The protocols and data presented herein offer a comprehensive framework for researchers to leverage this powerful building block, ultimately expanding the scope and success of synthetic peptide chemistry.
References
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Rinnová, M., et al. (1999). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. Letters in Peptide Science, 6, 15–22.
- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
- Semantic Scholar. (n.d.). Peptide synthesis via fragment condensation.
- Nyfeler, R. (1994). Peptide Synthesis via Fragment Condensation. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press.
- Kumar, A., et al. (2018). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Chemical Communications, 54(80), 11291-11294.
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
- Aapptec Peptides. (n.d.). Boc-D-Ser(Bzl)-OH [47173-80-8].
- LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis.
- Wang, P., et al. (2023). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society, 145(35), 19344–19350.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Ottokemi. (n.d.). Boc-O-benzyl-L-serine, 98%+.
- Nyfeler, R. (1994). Peptide synthesis via fragment condensation. Methods in Molecular Biology, 35, 303-16.
- ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide.
- AAPPTec. (n.d.). Amino Acid Sidechain Deprotection.
- de la Torre, B. G., & Albericio, F. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(8), 1446–1455.
- Ingredients Network. (n.d.). N-Boc-O-Benzyl-D-serine CAS No.:47173-80-8.
- Al-Warhi, T. I., et al. (2012). Recent development of peptide coupling reagents in organic synthesis. Journal of Saudi Chemical Society, 16(2), 97-116.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis with Protected Amino Acids: A Guide to O-tert-Butyl-L-serine.
- ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Google Patents. (n.d.). US8759582B2 - Process for the preparation of lacosamide.
- Alfa Chemistry. (n.d.). Boc-D-Ser(Bzl)-OH CAS 47173-80-8. Retrieved from https.www.alfa-chemistry.com/cas_47173-80-8.htm
- Zhang, W., et al. (2021). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 12(1), 5170.
- J&K Scientific LLC. (n.d.). Boc-O-benzyl-D-serine | 47173-80-8.
Sources
- 1. chempep.com [chempep.com]
- 2. Peptide Synthesis via Fragment Condensation | Springer Nature Experiments [experiments.springernature.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Peptide synthesis via fragment condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. 47173-80-8|Boc-D-Ser(Bzl)-OH|BLD Pharm [bldpharm.com]
- 8. peptide.com [peptide.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biosynth.com [biosynth.com]
- 14. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. people.uniurb.it [people.uniurb.it]
Troubleshooting & Optimization
preventing racemization of Boc-D-Ser-OBzl during coupling
Initiating Data Collection
I'm now diving deep into Google searches, aiming to dissect the racemization mechanisms of Boc-D-Ser-OBzl during peptide coupling. My focus is on the serine side-chain hydroxyl group, along with the impact of different coupling reagents.
Analyzing Racemization Mechanisms
I'm now expanding my search to include the roles of bases, solvents, and temperature in this compound racemization during peptide coupling. I'm actively seeking protocols and troubleshooting guides, hoping to uncover quantitative data that highlights the effectiveness of various preventative methods. My goal is to compile authoritative sources for citations, and create a strong foundation for the technical support center's Q&A structure, beginning with a clear explanation of the racemization susceptibility of this compound. I will create a system to explain the cause behind recommendations. Diagrams will be designed, as well as quantitative data to summarize coupling conditions.
Deepening Research & Structuring
I'm now expanding my Google searches to encompass bases, solvents, and temperature effects on this compound racemization. I'm actively hunting for quantitative data within established protocols and troubleshooting guides. My goal is to build an authoritative Q&A structure, starting with an explanation of this compound's racemization vulnerability. I'll design diagrams, summarize quantitative coupling data, and craft detailed protocols. I will gather verifiable sources.
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-D-Ser(Bzl)-OH
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Boc-D-Ser(Bzl)-OH in solid-phase peptide synthesis (SPPS). Incomplete coupling of this amino acid, while not uncommon, can often be resolved with systematic troubleshooting. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and solve specific issues in your experiments.
Section 1: Diagnosis of Incomplete Coupling
The first step in troubleshooting is accurately identifying that an incomplete coupling has occurred.
Q1: What are the immediate indicators of an incomplete Boc-D-Ser(Bzl)-OH coupling reaction?
A1: The most reliable and immediate indicator of an incomplete coupling is a positive result from a qualitative colorimetric test performed on a small sample of the peptide-resin.[1] The most common method for Boc-SPPS is the Kaiser test (ninhydrin test) . A dark blue or purple color on the resin beads after the coupling step signifies the presence of unreacted primary amines, indicating that the coupling of Boc-D-Ser(Bzl)-OH is incomplete.[2] A colorless or faint blue result suggests a complete or nearly complete reaction.[1]
It is important to note that for N-terminal proline, the Kaiser test is unreliable and can give a false negative or a reddish-brown color.[1] In such cases, alternative tests like the isatin test or the chloranil test should be used.[1]
Q2: My Kaiser test is positive. What does the intensity of the blue color signify?
A2: The intensity of the blue color in a Kaiser test provides a qualitative measure of the extent of incomplete coupling:
-
Intense, dark blue solution and beads: Indicates a significant failure in the coupling reaction.
-
Light blue solution with dark blue beads: Suggests a substantial portion of the N-terminal amines are unreacted.
-
Colorless solution with faint blue beads: Implies the reaction is nearly complete, but a small fraction of unreacted sites remain.
This visual feedback is crucial for deciding the next course of action, whether it be a simple recoupling or a more comprehensive change in strategy.[1]
Section 2: Unraveling the Root Causes
Understanding the "why" behind the incomplete coupling is critical for effective troubleshooting. Several factors, often acting in concert, can contribute to this issue.
Q3: Why is Boc-D-Ser(Bzl)-OH sometimes considered a "difficult" amino acid to couple?
A3: The coupling efficiency of Boc-D-Ser(Bzl)-OH can be influenced by several factors. While not as sterically hindered as amino acids like isoleucine or valine, the combination of the bulky tert-butyloxycarbonyl (Boc) protecting group and the benzyl (Bzl) side-chain protection can create some steric hindrance.[2] This can slow down the reaction kinetics, making complete coupling more challenging under standard conditions.[3]
Furthermore, the sequence of the peptide being synthesized plays a significant role. If the peptide chain on the resin begins to aggregate, it can physically block the N-terminal amine, preventing the incoming activated Boc-D-Ser(Bzl)-OH from accessing the reaction site.[4] This is a common problem in "difficult sequences," which are often hydrophobic in nature.[5]
Q4: Could my choice of coupling reagents be the problem?
A4: Absolutely. The activation of the carboxylic acid group of the incoming amino acid is a critical step.[6] Standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), especially when used without an additive, may not be potent enough to overcome the activation energy barrier for a moderately hindered amino acid, leading to incomplete coupling.[7] The formation of insoluble byproducts, such as dicyclohexylurea (DCU) in the case of DCC, can also physically coat the resin and impede the reaction.[8]
Q5: How does the reaction environment (solvents, temperature) impact the coupling of Boc-D-Ser(Bzl)-OH?
A5: The reaction environment is paramount for a successful coupling. The solvent must effectively swell the resin and solvate the growing peptide chain.[3] Inadequate solvation can lead to the collapse of the peptide-resin matrix and promote aggregation, severely limiting the accessibility of the N-terminal amine.[4] While Dimethylformamide (DMF) is a common solvent, for more challenging couplings, solvents with superior solvating properties like N-Methylpyrrolidone (NMP) may be more effective.[3]
Reaction temperature also plays a role. While most couplings are performed at room temperature, gentle heating can sometimes provide the necessary energy to overcome the activation barrier. However, this must be done cautiously, as elevated temperatures can increase the risk of side reactions, most notably racemization.[3]
Section 3: A Step-by-Step Troubleshooting Guide
If you have confirmed an incomplete coupling, follow this logical progression of interventions.
Workflow for Troubleshooting Incomplete Coupling
Caption: A decision-making workflow for troubleshooting incomplete peptide coupling.
Q6: I have a positive Kaiser test. What is my first and most immediate action?
A6: Your first step should be to perform a recoupling (also known as a double coupling).[2] This involves washing the resin to remove any byproducts from the initial attempt and then repeating the coupling step with a fresh solution of activated Boc-D-Ser(Bzl)-OH. This simple measure is often sufficient to drive the reaction to completion, especially if only a small fraction of sites were left unreacted. After the recoupling, perform another Kaiser test to verify the outcome.[2]
Q7: Recoupling failed; the Kaiser test is still positive. What is the next logical step?
A7: If a second coupling is unsuccessful, you need to increase the potency of your activation method. Switch from a standard carbodiimide-based activation to a more powerful in situ activating reagent.[3]
-
Aminium/Uronium Salts: Reagents like HATU , HBTU , and HCTU are highly effective as they form reactive O-acylisourea intermediates that can overcome steric barriers.[9]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for difficult couplings.[7]
These reagents are typically used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure), which further enhance coupling efficiency and suppress racemization.[6]
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Reagent Class | Examples | Relative Reactivity | Key Advantages |
| Carbodiimides | DCC, DIC | Moderate | Cost-effective |
| Aminium/Uronium | HATU, HBTU, HCTU | High | Very fast reaction rates, highly efficient |
| Phosphonium | PyBOP, PyAOP | High | Excellent for hindered amino acids, stable |
Q8: I've upgraded my coupling reagents, but I'm still seeing a positive Kaiser test. What other parameters can I change?
A8: If more potent coupling reagents are not solving the issue, the problem likely lies with peptide aggregation or poor solvation.
-
Change the Solvent: Switch from DMF to NMP , which has superior solvating properties.[3] For particularly stubborn cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) or the addition of a small amount of Dimethyl Sulfoxide (DMSO) can be beneficial in disrupting secondary structures.[3][4]
-
Increase Reaction Time and/or Temperature: Steric hindrance can significantly slow down the reaction rate.[3] Extend the coupling time from the standard 1-2 hours to several hours, or even overnight.[3] Alternatively, microwave-assisted peptide synthesis (MASPPS) can be highly effective, as it uses microwave energy to rapidly heat the reaction and drive difficult couplings to completion.[10]
Q9: After trying everything, a small percentage of amines are still unreacted. What should I do?
A9: If a small fraction of N-terminal amines remains unreacted after exhaustive coupling attempts, it is crucial to cap them. Capping involves acetylating the unreacted amines with a reagent like acetic anhydride. This prevents them from reacting in subsequent coupling cycles, which would otherwise lead to the formation of deletion peptides (sequences missing one amino acid).[1] A successful capping step will result in a negative Kaiser test, confirming that all free amines have been blocked.[8]
Section 4: Potential Side Reactions
Beyond incomplete coupling, be aware of other potential issues when working with serine derivatives.
Q10: Are there any specific side reactions associated with Boc-D-Ser(Bzl)-OH that I should be aware of?
A10: Yes, while the benzyl group is a relatively stable protecting group for the serine hydroxyl function, certain side reactions can occur:
-
Racemization: Although urethane-protected amino acids (like Boc-amino acids) are generally resistant to racemization during activation, the risk is not zero, especially with highly activating reagents or elevated temperatures.[6] The use of additives like HOBt or HOAt is crucial to minimize this risk.[9]
-
N- to O-Acyl Shift: Under acidic conditions, an acyl group from the nitrogen can migrate to the hydroxyl oxygen of serine.[11] This is more of a concern during the final cleavage from the resin if strong acids are used.
-
O-Sulfonation: During the final cleavage from the resin with trifluoroacetic acid (TFA), if the peptide contains arginine residues protected with Pmc or Mtr groups, O-sulfonation of serine can occur as a side reaction in the absence of suitable scavengers.[12]
Section 5: Experimental Protocols
Protocol 1: Standard Kaiser Test
-
Take a small sample of the peptide-resin (a few beads) and place it in a small test tube.
-
Wash the beads thoroughly with DMF.
-
Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution. A blue color indicates the presence of free primary amines.[1]
Protocol 2: Acetic Anhydride Capping
-
After the final coupling attempt and subsequent washes, suspend the peptide-resin in DMF.
-
Prepare a capping solution, typically a mixture of acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIEA) in DMF (e.g., a 20% solution of acetic anhydride with 2 equivalents of DIEA).
-
Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.[8]
-
Wash the resin thoroughly with DMF and perform a Kaiser test to confirm the absence of free amines.
References
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. Methods in Molecular Biology, 35, 1-16.
- Al-Warhi, T., et al. (2012). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Medical Sciences, 9(7), 566-575.
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Jäger, G., et al. (1993). Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis. Biological Chemistry Hoppe-Seyler, 374(5), 349-362.
- Smith, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry.
- Kumar, A., et al. (2013). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 125(5), 989-997.
- AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis.
- Burlina, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 199.
- Ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(3), 1-10.
- Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(11), 1784-1798.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Wang, T., et al. (2021). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society, 143(34), 13689-13696.
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 2000(12), 1644-1648.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Using Boc-D-Ser(OBzl)-OH in Peptide Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of N-α-Boc-D-seryl(O-benzyl)-OH (Boc-D-Ser(OBzl)-OH) in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the scientific understanding and practical protocols needed to overcome common challenges and ensure the integrity of your synthetic peptides.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries about incorporating Boc-D-Ser(OBzl)-OH into your synthesis workflow.
Q1: What are the primary side reactions associated with Boc-D-Ser(OBzl)-OH during Boc-SPPS?
A1: While Boc-D-Ser(OBzl)-OH is a robust and widely used building block, several potential side reactions can compromise the purity, yield, and stereochemical integrity of the final peptide. The most critical issues are:
-
Racemization: Serine is highly susceptible to racemization (or more accurately, epimerization in the context of a peptide chain) at its α-carbon during the carboxyl group activation step required for coupling.[1][2]
-
β-Elimination (Dehydration): Under certain conditions, particularly exposure to base, the protected serine side chain can undergo elimination to form a dehydroalanine (Dha) residue, resulting in a mass loss of 18 Da (H₂O).[3][4]
-
N→O Acyl Shift: During the final cleavage from the resin with strong acids like hydrogen fluoride (HF), the peptide bond C-terminal to the serine residue can migrate from the backbone nitrogen to the side-chain oxygen, forming an O-acyl iso-peptide.[5][6] This is a reversible process.
-
Incomplete Coupling: The bulky Boc and benzyl protecting groups can sometimes lead to steric hindrance, resulting in incomplete coupling and deletion sequences.[7]
-
Side-Chain Alkylation during Cleavage: The benzyl group is removed with strong acid (e.g., HF). The resulting benzyl carbocations are reactive electrophiles that can modify sensitive residues like tryptophan and methionine if not properly captured by scavenger reagents.[1][8]
Q2: Why is the benzyl ether (Bzl) the standard side-chain protection for Serine in Boc-chemistry?
A2: The benzyl ether is the protecting group of choice in the Boc/Bzl synthesis strategy due to its chemical compatibility with the overall process.[9] Its stability is finely tuned for this chemistry:
-
Stability to TFA: The benzyl ether linkage is stable to the moderately acidic conditions (e.g., 50% trifluoroacetic acid in dichloromethane) used for the repetitive cleavage of the N-α-Boc group.[8] This orthogonality, while not absolute, is sufficient for the successful assembly of long peptides.[10]
-
Lability in Strong Acid: It is reliably cleaved by very strong acids, most notably anhydrous HF, which is the standard final step for cleaving the peptide from most resins (like Merrifield or PAM resins) and removing all side-chain protecting groups simultaneously.[5]
Q3: Is it possible to use Boc-D-Ser-OH without any side-chain protection?
A3: While it is technically possible for short peptides or for a serine residue near the N-terminus, it is strongly discouraged for most applications.[9] The free hydroxyl group of the serine side chain is nucleophilic and can be acylated by the activated carboxyl group of the incoming amino acid.[11] This leads to the formation of branched peptides and chain termination, significantly reducing the yield of the desired product. Side-chain protection is considered essential for ensuring a successful and clean synthesis.[10]
Q4: How can I confirm that a specific side reaction has occurred?
A4: A combination of analytical techniques is essential for diagnosing side reactions.
-
Mass Spectrometry (LC-MS): This is the most powerful tool.
-
Racemization: This will not change the mass of the peptide. It requires chiral amino acid analysis or separation of diastereomeric peptides by HPLC to detect.
-
β-Elimination: Look for a mass peak that is 18 Da lower than the expected product mass (M-18).
-
N→O Acyl Shift: The shifted iso-peptide has the same mass as the target peptide but typically exhibits a different retention time on reverse-phase HPLC.
-
Incomplete Coupling: Look for deletion sequences, which will have masses corresponding to the absence of one or more amino acids.
-
-
High-Performance Liquid Chromatography (HPLC): Compare the chromatogram of your crude product to a reference standard if available. The appearance of unexpected peaks, especially those close to the main product peak, often indicates the presence of side products like diastereomers (from racemization) or the N→O acyl shift isomer.
Section 2: Troubleshooting Guide for Specific Side Reactions
This section provides a deeper dive into the most challenging side reactions, explaining their mechanisms and offering detailed solutions.
Issue 1: Racemization of the D-Serine Residue
"My final peptide shows a diastereomeric impurity by HPLC, and chiral analysis confirms the presence of L-Serine. What causes this loss of stereochemical integrity, and how can I prevent it?"
Causality and Mechanism: Racemization of amino acids during peptide synthesis proceeds primarily through the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[6][12] When the carboxyl group of Boc-D-Ser(OBzl)-OH is activated for coupling, the carbonyl oxygen of the Boc group can perform an intramolecular attack on the activated carboxyl, forming the oxazolone. The α-proton of this intermediate is highly acidic and can be abstracted by a base in the reaction mixture. Re-protonation can occur from either face of the planar ring, leading to a mixture of D and L configurations.
// Nodes start [label="Boc-D-Ser(OBzl)-OH\n(Activated)"]; oxazolone [label="5(4H)-Oxazolone\n(Planar Intermediate)"]; enol [label="Enol Form"]; d_product [label="Desired D-Peptide"]; l_product [label="L-Epimer Impurity"];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
// Edges start -> oxazolone [label="- H₂O"]; oxazolone -> enol [label="+ Base\n- H⁺"]; enol -> oxazolone [label="+ H⁺"]; oxazolone -> inv1 [label="Attack by\nPeptide N-terminus"]; inv1 -> d_product [label="Re-protonation\n(re-face)"]; inv1 -> l_product [label="Re-protonation\n(si-face)"];
// Styling node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; start; oxazolone; enol; d_product; l_product; edge [color="#4285F4"]; oxazolone [fillcolor="#FBBC05"]; l_product [fillcolor="#EA4335"]; } enddot Caption: Mechanism of racemization via oxazolone formation.
Troubleshooting and Prevention:
The key to preventing racemization is to minimize the formation and lifetime of the oxazolone intermediate.
-
Choice of Coupling Reagent: Carbodiimide-based reagents like DCC and DIC, when used alone, are known to promote oxazolone formation. Their use should always be accompanied by a racemization-suppressing additive.[13]
-
Recommended: Use uronium/aminium salts like HBTU, HATU, or HCTU, which favor direct activation and rapid coupling, minimizing the time for racemization.
-
Gold Standard: For particularly sensitive couplings, the use of carbodiimides (like DIC) in combination with an additive like OxymaPure® or 1-hydroxybenzotriazole (HOBt) is highly effective.[13] These additives form active esters that are less prone to cyclization than the initial O-acylisourea intermediate.
-
-
Base Selection: The choice and amount of base are critical.
-
Avoid using an excess of tertiary amine bases like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). Use the minimum amount required for the reaction.
-
For sensitive couplings, a weaker, more sterically hindered base like sym-collidine can be beneficial.[13]
-
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of oxazolone formation.[14] While microwave synthesis is excellent for accelerating couplings, high temperatures can exacerbate racemization for sensitive residues like serine.[2][15]
Table 1: Recommended Coupling Conditions to Minimize Racemization
| Reagent Combination | Base (Equivalents) | Temperature | Rationale |
| HATU / HOAt | DIEA (2.0 eq) | 0 °C to RT | Highly efficient activation, HOAt suppresses racemization effectively. |
| HCTU | DIEA (2.0 eq) | 0 °C to RT | Similar to HBTU but often faster and with less risk of side reactions. |
| DIC / OxymaPure® | None required | 0 °C to RT | Forms an Oxyma active ester that is highly resistant to racemization. Considered one of the best methods.[13] |
| DIC / HOBt | None required | 0 °C to RT | A classic and effective combination for suppressing racemization.[7] |
Issue 2: β-Elimination Leading to Dehydroalanine (Dha) Formation
"My mass spec shows a significant peak at M-18 Da. I suspect β-elimination of my Ser(Bzl) residue. Why does this happen and how can I stop it?"
Causality and Mechanism: β-elimination is a base-catalyzed reaction where the proton on the α-carbon is abstracted, followed by the elimination of the benzyloxy group from the β-carbon to form a dehydroalanine (Dha) residue.[4] While this side reaction is more prominent in Fmoc chemistry due to the repeated use of piperidine, the neutralization steps in Boc-SPPS can also create a sufficiently basic environment for it to occur, especially if a strong base is used or the reaction is heated.
// Nodes ser_peptide [label="Peptide-Ser(OBzl)-..."]; enolate [label="Enolate Intermediate"]; dha [label="Peptide-Dha-...\n(Dehydroalanine)"]; bzl_o [label="⁻OBzl"];
// Edges ser_peptide -> enolate [label="+ Base\n- H⁺ (α-carbon)"]; enolate -> dha [label="Elimination"]; enolate -> bzl_o [style=invis]; // To position the leaving group
// Invisible edge for alignment edge [style=invis]; dha -> bzl_o;
// Styling enolate [fillcolor="#FBBC05"]; dha [fillcolor="#EA4335"]; } enddot Caption: Base-catalyzed β-elimination of Ser(Bzl) to Dha.
Troubleshooting and Prevention:
-
Neutralization Protocol: The most critical step to control is the neutralization of the protonated N-terminal amine (TFA salt) after Boc deprotection.
-
Avoid Pre-Neutralization with Strong Bases: Do not perform a separate neutralization step with a solution of a strong base like DIEA before coupling.
-
Use In Situ Neutralization: This is the preferred method.[1] The base (typically DIEA or NMM) is added directly to the coupling mixture. This ensures that the free amine is generated in the presence of the activated amino acid, allowing for rapid coupling that outcompetes the slower β-elimination reaction.
-
-
Avoid Over-activation/Extended Reaction Times: Do not let the activated Boc-D-Ser(OBzl)-OH sit in the basic coupling mixture for extended periods before it can react. Ensure efficient mixing and prompt reaction with the resin-bound peptide.
-
Check for Contaminated Reagents: Old or contaminated solvents (like DMF which can degrade to dimethylamine) can introduce basic impurities that may promote this side reaction over time.
Issue 3: N→O Acyl Shift During HF Cleavage
"After HF cleavage and purification, my peptide yield is low, and I see a persistent impurity with the same mass as my product. Could this be an N→O acyl shift?"
Causality and Mechanism: Under the strongly acidic conditions of HF cleavage, the amide bond C-terminal to a serine residue can undergo an intramolecular rearrangement.[5] The side-chain hydroxyl group attacks the adjacent carbonyl carbon, forming a five-membered cyclic intermediate. This intermediate resolves into an ester linkage, resulting in an "iso-peptide" where the peptide chain continues from the side-chain oxygen instead of the backbone nitrogen. This process is reversible upon treatment with a mild base.
// Nodes peptide [label="...-Ser-Xaa-...\n(Amide Bond)"]; intermediate [label="Cyclic Intermediate"]; isopeptide [label="...-Ser(O-CO-Xaa)-...\n(Ester Bond - Iso-peptide)"];
// Edges peptide -> intermediate [label="H⁺ (HF)"]; intermediate -> peptide [label="OH⁻"]; intermediate -> isopeptide [label="H⁺"]; isopeptide -> intermediate [label="OH⁻"];
// Styling peptide [fillcolor="#F1F3F4"]; isopeptide [fillcolor="#FBBC05"]; } enddot Caption: Equilibrium of the N→O Acyl Shift in Strong Acid.
Troubleshooting and Prevention:
While difficult to prevent entirely during the HF cleavage itself, the N→O acyl shift is readily reversible.
-
Post-Cleavage Treatment: The most reliable solution is to treat the crude peptide mixture to reverse the shift back to the stable native amide bond.
-
Protocol for Reversal:
-
After cleaving the peptide from the resin and precipitating it with ether, dissolve the crude peptide in an aqueous buffer.
-
Adjust the pH to a mildly basic range (pH 8.0-9.0) using a base like ammonium bicarbonate or a dilute ammonium hydroxide solution.
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the conversion by HPLC. The peak corresponding to the iso-peptide should decrease while the peak for the desired peptide increases.
-
Once the conversion is complete, lyophilize the solution to remove the buffer before final purification.
-
Section 3: Standard Operating Protocols
Protocol 1: Racemization-Suppressed Coupling of Boc-D-Ser(OBzl)-OH using DIC/OxymaPure®
This protocol is designed for a standard solid-phase synthesis on a 0.25 mmol scale.
-
Resin Preparation: Swell the peptide-resin (with the free N-terminal amine as a TFA salt) in dichloromethane (DCM) for 20 minutes, then wash thoroughly with DCM (3x) and DMF (3x).
-
Activation Solution Preparation: In a separate vessel, dissolve Boc-D-Ser(OBzl)-OH (4 equivalents, 1.0 mmol, 295 mg) and OxymaPure® (4 equivalents, 1.0 mmol, 142 mg) in N,N-dimethylformamide (DMF, approx. 5 mL).
-
Initiate Coupling: Add N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents, 1.0 mmol, 156 µL) to the activation solution. Mix for 1 minute.
-
Add to Resin: Immediately add the activation mixture to the prepared peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test (or other ninhydrin-based test) to confirm the reaction has gone to completion (negative result).
-
Washing: Once complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and Methanol (2x) to remove any unreacted reagents and byproducts.
-
Proceed to Deprotection: The resin is now ready for the next Boc-deprotection step in the synthesis cycle.
Protocol 2: Reversal of Post-Cleavage N→O Acyl Shift
-
Dissolution: After cleavage and ether precipitation, dissolve the crude peptide pellet in a minimal amount of 10% aqueous acetonitrile.
-
Buffering: Add this solution to a larger volume of 0.1 M ammonium bicarbonate buffer (pH ~8.5). The final peptide concentration should be approximately 1 mg/mL.
-
Incubation: Gently stir the solution at room temperature.
-
Monitoring: After 1 hour, and every hour thereafter, inject a small aliquot onto an analytical HPLC to monitor the disappearance of the iso-peptide peak (usually eluting slightly earlier than the correct product) and the increase of the target peptide peak.
-
Completion: The reaction is typically complete within 2-4 hours.
-
Lyophilization: Once the conversion is maximized, freeze the entire solution and lyophilize to dryness. The resulting fluffy powder is ready for preparative HPLC purification.
Section 4: References
-
Amino Acid Derivatives for Peptide Synthesis. Sigma-Aldrich.Link
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.Link
-
Boc Solid Phase Peptide Synthesis. ChemPep Inc.Link
-
SPPS Reagents Explained: A Complete Guide. CEM Corporation.Link
-
Transformation of Serine to Cysteine. β-Elimination Reactions in Serine Derivatives. Journal of the American Chemical Society.Link
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.Link
-
Troubleshooting low yield in peptide synthesis with Z-Asp-OBzl. BenchChem.Link
-
β-Elimination Side Reactions. ResearchGate.Link
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC.Link
-
Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine... PubMed.Link
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate.Link
-
Side reactions in solid-phase peptide synthesis and their applications. PubMed.Link
-
Synthetic Peptides - A User's Guide. Google Books.Link
-
Boc-Ser(Bzl)-OH Product Page. Sigma-Aldrich.Link
-
Side reactions in peptide synthesis: An overview. Bibliomed.Link
-
Racemization Assays. aapptec.com.Link
-
Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. ACS Publications.Link
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.Link
-
Expanding the β-substitution reactions of serine synthase through mutagenesis... PubMed.Link
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.Link
-
How to prevent aspartimide formation during Microwave-assisted peptide synthesis? ResearchGate.Link
-
Peptide synthesis troubleshooting. Reddit.Link
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH.Link
-
Boc-Ser(Bzl)-OH Product Information. Smolecule.Link
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature.Link
-
Temporary minimal protection synthesis of serine-containing polypeptides. Google Patents.Link
-
Amino Acid-Protecting Groups. ResearchGate.Link
-
ASPARTIMIDE FORMATION. Iris Biotech GmbH.Link
-
Boc-D-Ser(Bzl)-OH Product Page. AAPPTEC.Link
-
Boc-D-Ser(Bzl)-OH synthesis. ChemicalBook.Link
Sources
- 1. peptide.com [peptide.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. chem.uwec.edu [chem.uwec.edu]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. bachem.com [bachem.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Technical Support Center: Managing Boc-D-Ser-OBzl Solubility in DMF
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with N-α-Boc-O-benzyl-D-serine benzyl ester (Boc-D-Ser-OBzl) in Dimethylformamide (DMF). Our goal is to provide a deep understanding of the underlying chemical principles and offer robust, field-tested solutions to ensure your experiments proceed efficiently.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental questions surrounding the solubility of this compound in DMF, providing the causal explanations behind these observations.
Q1: Why is my this compound not dissolving readily in DMF?
A: The solubility behavior of this compound is governed by a combination of its molecular structure and the properties of the solvent. Several factors can contribute to poor solubility:
-
Molecular Hydrophobicity: The molecule possesses two bulky, non-polar protecting groups: the tert-butyloxycarbonyl (Boc) group on the amine and the benzyl (Bzl) group on the serine hydroxyl, in addition to the benzyl ester at the C-terminus. These groups significantly increase the hydrophobic character of the amino acid derivative, which can lead to unfavorable interactions with the polar aprotic solvent, DMF.[1]
-
Intermolecular Interactions: Protected amino acids can form strong intermolecular hydrogen bonds, leading to self-association and the formation of aggregates.[2][3] These aggregates are often difficult to disrupt and solvate, presenting as insoluble particulates.
-
Crystalline Lattice Energy: this compound is a solid, and the energy required to break its crystal lattice structure may be higher than the energy gained from solvation by DMF alone.
-
Solvent Quality: The purity of the DMF is critical. DMF can degrade over time to form dimethylamine and formic acid.[4] The presence of these impurities, or absorbed atmospheric water, can alter the solvent's properties and negatively impact its ability to dissolve solutes.
Q2: I've used this compound before without issue. Why is it problematic now?
A: Inconsistency in solubility can often be traced to variations in reagent quality or experimental conditions:
-
Batch-to-Batch Variation: Different manufacturing batches of this compound may have subtle differences in purity, crystalline form (polymorphism), or residual solvent content, all of which can affect solubility.
-
Reagent Age and Storage: As mentioned, DMF degrades over time.[4] Using an old bottle of DMF can introduce impurities. Similarly, improper storage of the this compound, such as exposure to humidity, can lead to hydration or hydrolysis, affecting its dissolution profile.[5] Always allow reagents to warm to room temperature in a desiccator before opening to prevent moisture condensation.[5]
Q3: Does concentration play a significant role in these solubility issues?
A: Absolutely. At higher concentrations, the propensity for solute-solute interactions (leading to aggregation) increases dramatically, often overwhelming the solute-solvent interactions required for dissolution. If you are observing precipitation or incomplete dissolution, attempting to prepare a more dilute solution is a primary troubleshooting step. Many standard coupling reactions in solid-phase peptide synthesis (SPPS) utilize concentrations in the 0.2 M to 0.5 M range, which can be challenging for aggregation-prone derivatives.
Part 2: Troubleshooting Guide - Step-by-Step Solutions
When encountering solubility issues, a systematic approach is key. The following protocols provide actionable steps to resolve poor dissolution of this compound in DMF.
Initial Assessment Workflow
This diagram outlines the decision-making process for troubleshooting.
Caption: Troubleshooting workflow for this compound solubility.
Protocol 1: Mechanical and Thermal Intervention
This protocol uses physical methods to increase the rate and extent of dissolution.
Objective: To overcome the activation energy barrier for dissolution by introducing kinetic energy.
Steps:
-
Initial Mixing: Add the this compound solid to your reaction vessel first, then add the required volume of high-purity, anhydrous DMF.
-
Vortexing: Vigorously vortex the mixture for 1-2 minutes. This provides initial mechanical agitation.
-
Sonication: Place the vessel in a bath sonicator for 5-10 minutes. The high-frequency sound waves create cavitation bubbles, which collapse and generate localized energy to break apart solid aggregates.[2]
-
Gentle Warming: If the solid persists, warm the solution to 35-40°C using a water bath, while continuing to stir or swirl.[2] This increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the solute.
-
Caution: Do not exceed 40°C, as prolonged heating can risk thermal degradation of the protected amino acid.
-
Protocol 2: Solvent System Modification
If physical methods are insufficient, altering the solvent's properties can be highly effective.
Objective: To enhance the solvating power of the liquid phase by introducing a co-solvent.
Steps:
-
Prepare a Co-Solvent Stock: Use Dimethyl Sulfoxide (DMSO), a highly polar aprotic solvent known for its exceptional ability to disrupt hydrogen bonds and solvate hydrophobic molecules.[1][2]
-
Incremental Addition: To your suspension of this compound in DMF, add DMSO dropwise until a clear solution is obtained. Typically, a final concentration of 5-10% (v/v) DMSO is sufficient.
-
Alternative Primary Solvent: If solubility issues are persistent in your workflow, consider replacing DMF with N-Methyl-2-pyrrolidone (NMP). NMP often exhibits superior solvating capabilities for complex and hydrophobic peptides and their derivatives.[6]
Data Summary: Troubleshooting Techniques
| Method | Principle of Action | Key Considerations & Cautions |
| Vortexing/Stirring | Provides kinetic energy to increase solvent-solute interaction. | May be insufficient for highly aggregated material. |
| Sonication | Cavitation breaks up intermolecular aggregates and solid particles.[2] | Ensure the vessel is properly immersed. May cause slight warming. |
| Gentle Warming | Increases molecular motion and solubility coefficient.[2] | Do not exceed 40°C to prevent potential degradation. |
| Co-solvent (DMSO) | Disrupts hydrogen bonds and modifies solvent polarity to better match the solute.[1] | Ensure DMSO is compatible with downstream chemical steps. Use minimal effective volume. |
| Solvent Change (NMP) | NMP is a stronger solvent for many protected amino acids and peptides.[6] | Verify compatibility with your specific synthesis protocol and reagents. |
Part 3: Best Practices for Prevention
Proactive measures can often prevent solubility problems from occurring in the first place.
-
Verify Reagent Quality: Use only high-purity, anhydrous grade DMF from a reputable supplier. If a bottle has been open for an extended period, consider using a fresh one.[4]
-
Proper Reagent Handling: Always store this compound in a cool, dry place, preferably in a desiccator. Before use, allow the container to equilibrate to ambient laboratory temperature before opening to prevent water condensation on the cold solid.[5]
-
Technique of Dissolution: Add the solvent to the solid, not the other way around. Start by adding a small portion of the total solvent volume to create a concentrated slurry. Stir this slurry to break up initial clumps before adding the remaining solvent to reach the final desired concentration.
By understanding the chemical principles at play and employing a systematic troubleshooting approach, solubility challenges with this compound can be effectively managed, leading to more reliable and successful experimental outcomes.
References
- Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics.
- Thermo Fisher Scientific. Peptide solubility guidelines.
- AltaBioscience. Peptide solubility and storage.
- Bachem. (2021, July 23). Peptide solubility.
- Narita, M., et al. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan.
- Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
- AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- AAPPTec. Solvents for Solid Phase Peptide Synthesis.
Sources
optimizing coupling efficiency for sterically hindered Boc-D-Ser-OBzl
Starting Peptide Research
I've initiated comprehensive research into peptide coupling. My focus is on sterically hindered amino acids, especially Boc-D-Ser(Bzl)-OH, using Google to pinpoint key coupling reagents and appropriate solvents. I'm aiming to build a solid foundation of authoritative knowledge.
Deepening Peptide Coupling Insights
I'm now focused on digging deeper into peptide coupling, particularly with Boc-D-Ser(Bzl)-OH. My Google searches are expanding to cover solvent effects and potential side reactions. I will structure the findings into a troubleshooting guide and FAQ format, explaining the chemical principles behind each step. Following that, I'll create a detailed experimental protocol and explore Graphviz diagrams for visual representation.
Refining Coupling Strategy
I'm now expanding my research to include temperature considerations and potential side reactions. I'll transform my findings into a troubleshooting guide and an FAQ format that addresses issues researchers face with Boc-D-Ser-OBzl couplings. Following that, I'll build a detailed experimental protocol and design Graphviz diagrams to illustrate the coupling mechanism. I will also incorporate a comparison table of coupling reagents and a comprehensive "References" section with verifiable URLs. I will then perform a review of the complete document to meet all requirements.
Technical Support Center: Minimizing O-Acylation of Serine During Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize a common side reaction: the O-acylation of serine residues. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying chemical principles to empower your synthetic strategies.
Understanding the Problem: The N to O-Acyl Shift
During peptide synthesis, particularly under acidic conditions such as cleavage from the resin, a side reaction known as an N to O-acyl shift can occur with serine (and threonine) residues.[1] This intramolecular rearrangement leads to the formation of an ester linkage at the serine hydroxyl group, disrupting the native peptide backbone and resulting in a difficult-to-separate impurity. Reversal of this shift can be attempted with basic treatment, but prevention is the most effective strategy.[1]
Mechanism of N to O-Acyl Shift
The following diagram illustrates the acid-catalyzed N to O-acyl shift.
Caption: Mechanism of the acid-catalyzed N to O-acyl shift in serine-containing peptides.
Troubleshooting Guide: O-Acylation Issues
This section addresses specific problems you might encounter related to serine O-acylation.
| Problem | Probable Cause(s) | Solution(s) |
| Mass spectrometry shows a +28 Da adduct on serine-containing peptides. | O-acylation with a formyl group, possibly from a DMF breakdown product. | Use high-purity DMF. Consider using N-methylpyrrolidone (NMP) as an alternative solvent, especially for hydrophobic sequences.[1][2] |
| HPLC analysis shows a major, difficult-to-separate impurity with the same mass as the target peptide. | The impurity is likely the O-acylated isomer of your peptide. | Optimize cleavage conditions (see below). If the problem persists, resynthesize the peptide using a more robust serine protection strategy. |
| Incomplete coupling at the amino acid following serine. | Steric hindrance from the serine side-chain protecting group or peptide aggregation. | 1. Protecting Group Choice: Use a less bulky protecting group if compatible with your overall strategy. 2. Coupling Reagents: Employ a more powerful coupling reagent like HATU or HCTU.[3] 3. Double Coupling: Perform a second coupling step for the residue after serine. 4. Disrupt Aggregation: Incorporate pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb, Dmb) if the sequence is prone to aggregation.[4][5] |
| Significant O-acylation observed after cleavage. | Inappropriate cleavage conditions or inadequate side-chain protection. | 1. Cleavage Cocktail: Ensure your cleavage cocktail contains sufficient scavengers (e.g., triisopropylsilane, water) to quench reactive carbocations. 2. Cleavage Time/Temperature: Minimize cleavage time and perform the reaction at room temperature or on ice to reduce the rate of the N-O acyl shift. 3. Protecting Group: The chosen serine protecting group may not be stable enough for the synthesis conditions. Re-evaluate your protecting group strategy. |
FAQs: Minimizing Serine O-Acylation
Here are answers to frequently asked questions about preventing O-acylation.
Q1: What is the most common strategy to prevent O-acylation during Fmoc-SPPS?
The most effective strategy is to protect the hydroxyl group of serine with a suitable protecting group that is stable throughout the synthesis and is cleanly removed during the final cleavage step without promoting O-acylation.
Q2: Which protecting groups are recommended for serine in Fmoc-SPPS?
The choice of protecting group depends on the overall synthetic strategy, including the resin and the other amino acids in the sequence.
| Protecting Group | Structure | Stability | Cleavage | Comments |
| tert-Butyl (tBu) | -C(CH₃)₃ | Stable to piperidine. | Removed by strong acids (e.g., TFA). | The most common and generally robust choice for standard Fmoc-SPPS.[6] |
| Trityl (Trt) | -C(C₆H₅)₃ | Stable to piperidine. | Removed by mild acids (e.g., 1-5% TFA in DCM).[6][7] | Useful for synthesizing protected peptide fragments as it can be selectively removed on-resin. |
| Benzyl (Bzl) | -CH₂C₆H₅ | Stable to piperidine and TFA. | Requires strong acids like HF for removal. | Primarily used in Boc-chemistry, not standard for Fmoc-SPPS due to harsh cleavage conditions.[6] |
Q3: How do coupling reagents influence O-acylation?
While O-acylation is primarily a post-synthesis (cleavage) issue, the choice of coupling reagents can impact the overall success of synthesizing serine-containing peptides. Highly efficient coupling reagents are crucial to ensure complete and rapid amide bond formation, especially at sterically hindered positions, which can indirectly prevent side reactions by ensuring the desired reaction proceeds cleanly.
-
Carbodiimides (e.g., DIC, DCC): Often used with additives like HOBt or OxymaPure to suppress racemization and improve efficiency.[3][8] The urea byproduct of DCC is insoluble, making DIC a better choice for automated synthesis.[8]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Highly effective and generate OBt or OAt active esters.
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): These are among the most efficient coupling reagents, particularly HATU and HCTU, which form highly reactive OAt and O-6-ClBt esters, respectively.[3] They are excellent choices for difficult couplings.
Q4: Can reaction temperature affect O-acylation?
Yes, temperature can play a role. While elevated temperatures can be used to overcome difficult couplings and aggregation, they can also increase the rate of side reactions.[1][9][10][11] It is generally recommended to perform couplings at room temperature unless aggregation is a significant issue. Cleavage should be performed at room temperature or below to minimize the acid-catalyzed N to O-acyl shift.[12]
Q5: What is the role of solvents in minimizing O-acylation?
The primary solvent in SPPS, typically DMF or NMP, is crucial for resin swelling and reagent solubility.[1][2] Using high-purity solvents is essential to avoid side reactions from impurities. For sequences prone to aggregation, which can hinder reactions and lead to side products, switching from DMF to NMP or adding chaotropic salts can be beneficial.[1]
Q6: How can I detect and characterize O-acylation?
-
Mass Spectrometry (MS): O-acylation results in a product with the same mass as the target peptide, but it may have a different fragmentation pattern. If the acylation is from an external source (e.g., formylation from DMF breakdown), you will see a corresponding mass shift (e.g., +28 Da for formylation).
-
High-Performance Liquid Chromatography (HPLC): The O-acylated isomer will likely have a different retention time than the correct peptide, often appearing as a closely eluting peak.
-
Tandem MS (MS/MS): This technique can pinpoint the location of the modification by analyzing the fragmentation of the peptide.
For quantitative analysis, methods like acyl-resin assisted capture (acyl-RAC) can be adapted to specifically enrich for acylated peptides, although this is more common for detecting post-translational modifications.[13][14]
Experimental Protocols
Protocol 1: Standard Fmoc-Ser(tBu)-OH Coupling
This protocol outlines a standard coupling cycle for incorporating a tert-butyl protected serine.
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin with DMF (5 x 1 minute).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (5 x 1 minute).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
Protocol 2: Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin with DCM (5 x 1 minute) and dry under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your sequence. A standard cocktail is Reagent K: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Peptide Isolation: Centrifuge the peptide/ether mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
Workflow for Minimizing O-Acylation
The following diagram outlines a decision-making workflow for synthesizing serine-containing peptides.
Caption: Decision workflow for minimizing O-acylation during peptide synthesis.
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
- CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS).
- Forrester, M. T., et al. (2011). Site-specific analysis of protein S-acylation by resin-assisted capture. Journal of Lipid Research, 52(2), 393-398.
- Gyros Protein Technologies. (2020, May 26). SPPS Tips: Strategies for Minimizing Side-Reactions [Webinar].
- Toth, G. K., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27(7), 1276-1283.
- Wang, P., et al. (2013). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 110(21), 8472-8477.
Sources
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. csbio.com [csbio.com]
- 10. Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Peptide Aggregation with D-Serine
Welcome to the Technical Support Center for peptide aggregation solutions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peptide aggregation, particularly those interested in the potential of D-amino acid incorporation, including D-serine, as a mitigation strategy. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles and field-proven insights.
I. Understanding Peptide Aggregation and the D-Amino Acid Strategy
Peptide aggregation is a common challenge in both research and pharmaceutical development, leading to issues such as reduced yield during synthesis, poor solubility, and loss of biological activity.[1][2] Aggregation is often driven by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets, especially in hydrophobic sequences.[1]
One effective strategy to combat this is the site-specific incorporation of D-amino acids into a peptide sequence. The introduction of a stereochemically different amino acid can disrupt the hydrogen bonding patterns necessary for the formation of stable β-sheets, thereby inhibiting aggregation.[3][4] This guide will walk you through the principles and practical applications of this technique, with a special focus on the potential use of D-serine.
II. Troubleshooting Guide: Incorporating D-Amino Acids to Mitigate Aggregation
This section addresses specific issues you might encounter when using D-amino acids to reduce peptide aggregation.
Issue 1: Peptide Still Aggregates After D-Amino Acid Substitution
Symptoms:
-
Poor solubility of the crude or purified peptide.
-
Observation of high molecular weight species in mass spectrometry.
-
Precipitation of the peptide during purification or in solution.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Suboptimal Position of D-Amino Acid | The effectiveness of a D-amino acid in disrupting aggregation is highly dependent on its position within the peptide sequence. Placing it in a region not prone to initiating aggregation will have a minimal effect. | Perform a D-amino acid scan: Synthesize a series of peptides where the D-amino acid is systematically moved to different positions within the aggregation-prone region. Analyze the aggregation propensity of each variant to identify the optimal position.[5] |
| Insufficient Disruption | A single D-amino acid substitution may not be sufficient to disrupt the aggregation of highly prone sequences. | Introduce multiple D-amino acids: If the peptide sequence is long and has multiple aggregation-prone regions, consider incorporating more than one D-amino acid. However, be mindful of the potential impact on biological activity. |
| Incorrect D-Amino Acid Choice | The choice of D-amino acid can influence its effectiveness. While the primary mechanism is steric hindrance, the side chain properties of the D-amino acid can also play a role. | Consider the side chain: If the aggregation is driven by hydrophobic interactions, substituting a hydrophobic L-amino acid with its D-enantiomer is a logical first step. For peptides where serine's hydroxyl group may be involved in hydrogen bonding, substituting with D-serine is a rational approach.[6] |
Issue 2: Low Yield or Purity During Synthesis of D-Amino Acid-Containing Peptides
Symptoms:
-
Low final yield of the desired peptide after cleavage and purification.
-
Multiple peaks close to the main product peak in the HPLC chromatogram.
-
Mass spectrometry data showing a high proportion of deletion sequences or other impurities.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Coupling | Coupling of a D-amino acid onto a growing L-peptide chain (or vice-versa) can sometimes be slower than L-L coupling due to steric hindrance. | Extend coupling times: Double the coupling time for the D-amino acid and the subsequent L-amino acid. Use a stronger coupling reagent: Switch to a more potent activating agent like HATU or HCTU.[7] |
| Racemization | Activation of amino acids can sometimes lead to racemization, especially for residues like cysteine and histidine.[1] While less common for serine, it's a possibility to consider. | Add an anti-racemization agent: Include an additive like HOBt or 6-Cl-HOBt in your coupling reactions.[1] |
| Difficult Purification | The introduction of a D-amino acid can sometimes alter the chromatographic behavior of the peptide, making it difficult to separate from closely related impurities. | Optimize HPLC gradient: Use a shallower gradient around the elution time of your peptide to improve resolution. Try a different column chemistry: If using a C18 column, consider a C8 or a phenyl-hexyl column to alter selectivity. |
III. Frequently Asked Questions (FAQs)
Q1: How exactly does a D-amino acid stop peptide aggregation?
A1: The primary mechanism is through steric hindrance . Peptides that aggregate often form highly ordered structures, most commonly β-sheets, where the peptide backbones are aligned and stabilized by a network of hydrogen bonds. The side chains of the amino acids project alternately above and below the plane of the β-sheet. When a D-amino acid is introduced into an L-peptide sequence, its side chain projects in a different direction compared to the L-amino acids. This disrupts the regular, repeating structure of the β-sheet, making it energetically unfavorable for further monomers to add to the aggregate.[3][4]
Q2: Can D-serine be used to reduce peptide aggregation?
A2: Theoretically, yes. The principle of steric hindrance applies to D-serine just as it does to other D-amino acids. If a serine residue is part of an aggregation-prone region, substituting it with D-serine could disrupt the formation of ordered aggregates. Serine's hydroxyl group can participate in hydrogen bonding, which can contribute to aggregation.[1][8] Introducing the D-enantiomer would alter the orientation of this hydroxyl group, potentially disrupting these interactions. However, it is important to note that the majority of published research on D-amino acid inhibitors of aggregation has focused on hydrophobic and aromatic residues within amyloid-forming peptides.[5][9] While the fundamental principle is sound, extensive empirical data for D-serine in a wide range of peptide sequences is not yet available. Therefore, its effectiveness should be evaluated on a case-by-case basis.
Q3: Will incorporating a D-amino acid affect the biological activity of my peptide?
A3: It is highly likely. The three-dimensional structure of a peptide is often critical for its interaction with its biological target (e.g., a receptor or enzyme). Introducing a D-amino acid will change the local conformation of the peptide backbone and the orientation of the amino acid's side chain. This can either enhance, reduce, or completely abolish biological activity. Therefore, it is crucial to perform a thorough structure-activity relationship (SAR) study. If a specific residue is known to be essential for binding, it should not be substituted. D-amino acid substitution is often most successful in regions of the peptide that are not directly involved in the primary binding interaction but contribute to its aggregation propensity.[4]
Q4: Are there alternatives to D-amino acid substitution for serine-containing peptides?
A4: Yes, for aggregation issues arising during solid-phase peptide synthesis (SPPS), one of the most effective strategies is the use of pseudoproline dipeptides .[2] These are dipeptide derivatives of serine or threonine that introduce a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures. The native serine or threonine residue is regenerated during the final cleavage from the resin.[1] Other strategies include using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb).[1][2]
IV. Experimental Protocols
Protocol 1: Incorporation of a D-Amino Acid During Fmoc-SPPS
This protocol outlines the manual incorporation of a D-amino acid into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected L-amino acids
-
Fmoc-protected D-amino acid (e.g., Fmoc-D-Ser(tBu)-OH)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin (or the previously coupled amino acid) by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-D-amino acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated D-amino acid solution to the resin. Agitate for 2-4 hours. (Note: This is an extended coupling time to ensure completion).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Confirmation of Coupling: Perform a Kaiser test to ensure the absence of free primary amines. If the test is positive, repeat the coupling step.
-
Chain Elongation: Continue with the synthesis of the remaining L-amino acids using standard protocols (typically 1-2 hour coupling times).
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and then purify by reverse-phase HPLC.
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Fibril Formation
The ThT assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Materials:
-
Lyophilized peptide (with and without D-serine substitution)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer
Procedure:
-
Peptide Preparation: Prepare a stock solution of each peptide in a suitable solvent (e.g., DMSO or water) and determine its concentration accurately (e.g., by UV absorbance at 280 nm if the peptide contains Trp or Tyr).
-
Reaction Setup: In each well of the 96-well plate, prepare the final reaction mixture. For a 100 µL final volume:
-
X µL of peptide stock solution (to achieve the desired final concentration, e.g., 25 µM)
-
1 µL of 1 mM ThT stock solution (for a final concentration of 10 µM)
-
Buffer to bring the final volume to 100 µL.
-
Include buffer-only and ThT-only controls.
-
-
Incubation and Measurement:
-
Place the plate in a fluorometer capable of maintaining a constant temperature (e.g., 37°C) and intermittent shaking.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Record the fluorescence intensity at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 24-48 hours).
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT-only control from all readings.
-
Plot fluorescence intensity versus time for each peptide.
-
Compare the lag time (the time before a significant increase in fluorescence) and the maximum fluorescence intensity between the all-L peptide and the D-serine-containing peptide. A longer lag time and lower maximum fluorescence indicate inhibition of aggregation.
-
V. Data Presentation: Expected Outcomes of D-Amino Acid Substitution
The following table provides a hypothetical but representative example of the kind of data you might obtain from a ThT assay when comparing a native aggregation-prone peptide with its D-amino acid substituted analogue.
| Peptide Sequence | Lag Time (hours) | Maximum ThT Fluorescence (Arbitrary Units) |
| L-Peptide (Native) | 4.5 | 8500 |
| L-Peptide with D-Serine | 18.2 | 2300 |
This data illustrates a significant delay in the onset of aggregation and a reduction in the total amount of fibril formation for the peptide containing the D-serine substitution.
VI. References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
-
Amino Acid Residue-Driven Nanoparticle Targeting of Protein Cavities: Surface Chemistry Dictates Binding Specificity beyond Size Complementarity. Journal of the American Chemical Society. 2024.
-
Aggregation Rules of Short Peptides. PMC. 2024.
-
Inhibition of glial D-serine release rescues synaptic damage after brain injury. PMC. 2022.
-
The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.
-
Serine Phosphorylation Suppresses Huntingtin Amyloid Accumulation by Altering Protein Aggregation Properties. ResearchGate. 2012.
-
Purification and characterization of D-serine deaminase activator protein. PMC.
-
Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches.
-
A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. ResearchGate. 2022.
-
Potential and Challenges for the Clinical Use of d-Serine As a Cognitive Enhancer.
-
d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. PMC. 2020.
-
Kinetic investigation on d-amino acid containing peptides and carboxypeptidase Y.
-
D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration. PubMed.
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. 2017.
-
Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Taylor & Francis Online. 2023.
-
The role of D-serine as co-agonist of NMDA receptors in the nucleus accumbens: relevance to cocaine addiction. Frontiers.
-
D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. MDPI. 2021.
-
The rise and fall of the D-serine-mediated gliotransmission hypothesis. PMC.
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. 2007.
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
-
Discriminating D-Amino Acid-Containing Peptide Epimers by Radical-Directed Dissociation Mass Spectrometry. Request PDF. 2019.
-
Strategies for Improving Peptide Stability and Delivery. PubMed Central.
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
-
Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions?. ACS Publications. 2022.
-
D-Amino-Acid Oxidase Inhibition Increases D-Serine Plasma Levels in Mouse But not in Monkey or Dog. PMC. 2015.
-
N-Amino peptide scanning reveals inhibitors of Aβ42 aggregation. PMC. 2020.
-
Fibril formation kinetics of di-D-amino acid substituted Aβ. Peptides... ResearchGate.
-
Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. Oxford Academic. 2018.
-
D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. 2025.
-
Amino Acid Composition drives Peptide Aggregation. ChemRxiv. 2025.
-
D-Peptide and D-Protein Technology: Recent Advances, Challenges, and Opportunities.
-
Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. PMC.
-
Novel Angiotensin-Converting Enzyme Inhibitory Peptides from Bungarus multicinctus: Simulated Gastrointestinal Digestion, Identification and Antihypertensive Mechanism. MDPI.
-
Purification of serine racemase: Biosynthesis of the neuromodulator d-serine. PMC.
-
A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase. PNAS.
-
Peptide bond thermodynamics and kinetics?!. Reddit. 2018.
-
D-Serine, the Shape-Shifting NMDA Receptor Co-agonist. PubMed.
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. 2007.
-
d-amino acid-containing peptides: Topics by Science.gov.
-
Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. 2016.
-
Proteins & Peptides Stability and Thermal Denaturation Analysis. CD Formulation.
-
Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. 2025.
Sources
- 1. peptide.com [peptide.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Amino peptide scanning reveals inhibitors of Aβ42 aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating Difficult Sequences with Boc-D-Ser(OBzl)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of peptide sequences containing the sterically hindered amino acid, Boc-D-Ser(OBzl)-OH. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common issues, ensuring the successful synthesis of your target peptide.
Introduction: The Challenge of Boc-D-Ser(OBzl)-OH
Boc-D-Ser(OBzl)-OH is a crucial building block in Boc-based solid-phase peptide synthesis (SPPS), particularly for introducing D-serine with its side-chain hydroxyl group protected by a benzyl ether. While essential, the bulky benzyl group, combined with the inherent nature of certain peptide sequences, can lead to significant synthetic challenges. These often manifest as incomplete or "difficult" couplings and on-resin aggregation, ultimately compromising the yield and purity of the final product.[1][2] This guide will walk you through the mechanistic underpinnings of these issues and provide field-proven strategies to overcome them.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions our application scientists receive regarding the use of Boc-D-Ser(OBzl)-OH.
Q1: Why is my coupling reaction with Boc-D-Ser(OBzl)-OH incomplete, even with standard coupling reagents like DCC/HOBt?
A1: The primary reason for incomplete coupling is steric hindrance. The bulky O-benzyl group on the serine side chain can physically obstruct the incoming activated amino acid from efficiently reaching the N-terminal amine of the growing peptide chain on the resin.[2] Standard activation methods, such as those using carbodiimides like DCC, may not be potent enough to overcome this steric barrier, leading to low coupling yields.[2][3] Furthermore, if the peptide sequence itself is prone to forming secondary structures, this can exacerbate the issue by making the N-terminus even less accessible.[1]
Q2: I'm observing significant resin shrinking after several coupling cycles involving Boc-D-Ser(OBzl)-OH. What does this indicate?
A2: Resin shrinking is a classic indicator of on-resin peptide aggregation.[1] As the peptide chain elongates, it can fold back on itself and form intermolecular hydrogen bonds with other peptide chains. This self-association leads to a collapse of the resin matrix, which in turn severely limits the access of reagents to the reactive sites.[1][4] Sequences containing alternating hydrophobic and hydrophilic residues, or stretches of β-sheet forming amino acids, are particularly susceptible to aggregation, and the presence of bulky residues like Ser(OBzl) can contribute to this phenomenon.
Q3: Can the benzyl protecting group on serine cause any side reactions during the final cleavage?
A3: Yes, during the final cleavage step with strong acids like anhydrous hydrogen fluoride (HF), the benzyl group is cleaved, generating a reactive benzyl carbocation. This carbocation can then alkylate sensitive residues in the peptide sequence, such as tryptophan and methionine, leading to unwanted byproducts.[5] To prevent these side reactions, it is crucial to use a scavenger cocktail during cleavage.[6]
Q4: Are there any specific considerations for the deprotection of the Nα-Boc group when the subsequent amino acid is Boc-D-Ser(OBzl)-OH?
A4: While the Boc deprotection step itself (typically with 25-50% TFA in DCM) is usually straightforward, incomplete deprotection can be a hidden cause of failed couplings in the next step.[6][7] If the peptide-resin is aggregated, the acidic deprotection solution may not fully penetrate the resin beads, leaving some N-termini still protected.[4] This leads to the formation of deletion sequences where the Boc-D-Ser(OBzl)-OH is not incorporated. Therefore, ensuring complete deprotection is a critical prerequisite for a successful coupling.
Q5: My peptide containing D-Ser(OBzl) is difficult to dissolve after cleavage and purification. What can I do?
A5: Poor solubility is often a consequence of the peptide's amino acid composition and its tendency to aggregate in solution.[8][9] Peptides with a high content of hydrophobic residues are particularly prone to this issue.[10] First, assess the overall charge of your peptide. If it is acidic, try dissolving it in a basic buffer (e.g., 0.1M ammonium bicarbonate). If it is basic, an acidic solution (e.g., 10% acetic acid) may work.[9] For highly hydrophobic peptides, you may need to start with a small amount of an organic solvent like DMSO or DMF to first wet the peptide, followed by the slow addition of your aqueous buffer.[8]
Part 2: Troubleshooting Guide for Difficult Couplings
When faced with a difficult coupling involving Boc-D-Ser(OBzl)-OH, a systematic approach to troubleshooting is essential. The following guide provides a tiered strategy, from simple adjustments to more advanced interventions.
Level 1: Optimizing the Coupling Reaction
These are initial steps to take when a standard coupling protocol fails, as indicated by a positive Kaiser or TNBS test.[11]
| Symptom | Potential Cause | Recommended Action | Rationale |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient activation or steric hindrance. | 1. Double Couple: Repeat the coupling step with a fresh solution of activated amino acid.[12] 2. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[1] | Provides more time and opportunity for the sterically hindered amino acid to react with all available N-terminal amines. |
| Persistent Coupling Issues | Standard coupling reagents are not potent enough. | Switch to a More Potent Coupling Reagent: Use a uronium/aminium or phosphonium-based reagent such as HBTU, HATU, or PyBOP.[13][14] These reagents form highly reactive esters that can overcome significant steric barriers. | These reagents are known to accelerate acylation and are highly effective for coupling bulky amino acids.[2][13] |
Level 2: Addressing On-Resin Aggregation
If optimizing the coupling reaction is insufficient, the underlying problem is likely peptide aggregation. The following strategies aim to disrupt the secondary structures that hinder the reaction.
| Symptom | Potential Cause | Recommended Action | Rationale |
| Resin Shrinking, Consistently Poor Couplings | Peptide chain aggregation through hydrogen bonding. | 1. Solvent Modification: Switch from DMF to N-Methylpyrrolidone (NMP), or use a mixture of solvents like DCM/DMF/NMP (1:1:1).[1][15] 2. Incorporate Chaotropic Salts: Add salts like LiCl or KSCN to the coupling mixture.[1][4] | NMP is a more polar solvent that can better solvate the peptide chain and disrupt secondary structures.[15] Chaotropic salts interfere with hydrogen bonding, breaking up aggregates.[4] |
| Severe Aggregation | Strong inter-chain interactions. | Elevated Temperature Coupling: Perform the coupling reaction at a higher temperature (e.g., 50-60°C). | Increased thermal energy can disrupt the hydrogen bonds responsible for aggregation, making the N-terminus more accessible. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when troubleshooting a difficult coupling with Boc-D-Ser(OBzl)-OH.
Caption: Troubleshooting workflow for difficult Boc-D-Ser(OBzl)-OH couplings.
Part 3: Experimental Protocols
Here are detailed protocols for key procedures discussed in this guide. Always ensure you are following appropriate laboratory safety procedures.
Protocol 1: High-Efficiency Coupling with HATU
This protocol is recommended for coupling Boc-D-Ser(OBzl)-OH, especially when steric hindrance is anticipated.
-
Resin Preparation: Following Nα-Boc deprotection and neutralization, wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, dissolve Boc-D-Ser(OBzl)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the peptide-resin.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the reaction.[11] If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.
Protocol 2: Final Cleavage and Deprotection (HF Cleavage)
This protocol outlines the standard procedure for cleaving the peptide from the resin and removing the side-chain protecting groups, including the O-benzyl group from serine.
! CAUTION: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions. This procedure should only be performed by trained personnel in a properly equipped laboratory.
-
Resin Preparation: Dry the peptide-resin thoroughly under high vacuum for at least 4 hours.
-
Scavenger Cocktail: Prepare a scavenger mixture appropriate for your peptide sequence. A common "low-high" HF procedure for peptides containing sensitive residues involves:
-
Step 1 (Low HF): HF/DMS (1:3 v/v) with p-cresol and thiocresol as scavengers. This step is performed at 0°C for 2 hours and primarily removes the Boc group and some sensitive side-chain protecting groups.
-
Step 2 (High HF): After evaporation of the low HF mixture, "high" HF (HF/anisole, 9:1 v/v) is used to cleave the peptide from the resin and remove the remaining protecting groups.
-
-
Cleavage Reaction:
-
Place the dried peptide-resin and a Teflon-coated stir bar in the HF reaction vessel.
-
Add the scavenger cocktail to the resin.
-
Cool the vessel in a dry ice/acetone bath.
-
Carefully distill the required amount of anhydrous HF into the reaction vessel.
-
Stir the reaction at 0°C for 1-2 hours.
-
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.
-
Peptide Precipitation and Washing:
-
Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Wash the peptide precipitate multiple times with cold ether to remove the scavengers and cleaved protecting groups.
-
-
Extraction and Lyophilization:
-
Extract the crude peptide from the resin using an appropriate solvent (e.g., 10% aqueous acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide as a fluffy powder.
-
Visualizing the Boc-SPPS Cycle
This diagram illustrates a single cycle of Boc solid-phase peptide synthesis.
Caption: A typical cycle in Boc/Bzl solid-phase peptide synthesis.
References
- AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- Sunresin. Boc / Bzl Solid Phase Synthesis.
- Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(93), 14063-14066.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
- Katritzky, A. R., & Abdel-Fattah, A. A. (2002). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 67(21), 7523-7525.
- Rushton, W. H. (2021). Exploring On-Column mAb Aggregate Formation and Self-Generated On-Column pH Gradients with Cation Exchange Resins.
- AAPPTec. Solvents for Solid Phase Peptide Synthesis.
- Giraud, M., et al. (1998). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. Letters in Peptide Science, 5(4), 269-272.
- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical reviews, 97(6), 2243-2266.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International journal of peptide and protein research, 42(5), 450-454.
- Wang, P., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292-298.
- Pennington, M. W. (1994). HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy. In Peptide synthesis protocols (pp. 41-52). Humana Press.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
- NanoTemper Technologies. Protein Aggregation.
- Biotage. (2023). What do you do when your peptide synthesis fails?.
- Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Rodionov, I. L., Baru, M. B., & Ivanov, V. T. (1992). A swellographic approach to monitoring continuous flow solid phase peptide synthesis. Peptide Research, 5(2), 119-125.
- Genscript. Peptide Solubilization.
- Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. International journal of peptide and protein research, 42(5), 450-454.
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. jpt.com [jpt.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. peptide.com [peptide.com]
- 12. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
Technical Support Center: Improving Yield in Solid-Phase Synthesis of D-Serine Peptides
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) of peptides containing D-serine. The incorporation of non-canonical amino acids like D-serine is critical for developing novel therapeutics with enhanced stability and biological activity.[1][2] However, its synthesis presents unique challenges, primarily related to maintaining stereochemical integrity and ensuring high coupling efficiency.
This guide provides in-depth troubleshooting advice, validated protocols, and expert insights to help you overcome common hurdles and maximize the yield and purity of your D-serine peptides.
Section 1: Frequently Asked Questions (FAQs) - First-Line Support
This section addresses the most common high-level challenges encountered during the synthesis of D-serine peptides.
Q1: Why is the overall yield of my D-serine containing peptide consistently low?
Low overall yield is a multifactorial issue that can stem from incomplete reactions at each cycle of the synthesis. For D-serine peptides, the primary culprits are often incomplete coupling and peptide aggregation.
-
Incomplete Coupling: The hydroxyl side chain of serine, even when protected, can contribute to steric hindrance. More significantly, the growing peptide chain can fold back on itself, blocking the N-terminus from reacting with the incoming activated D-serine. This is a common issue in SPPS, leading to deletion sequences that are difficult to purify.[3]
-
Peptide Aggregation: Peptides containing serine or other hydrogen-bonding residues are prone to forming secondary structures (e.g., β-sheets) on the resin.[4] This causes the resin to shrink and prevents solvents and reagents from accessing the reactive sites, leading to failed deprotection and coupling steps.[5] Aggregation is a major cause of synthesis failure, especially for sequences longer than 10-15 amino acids.[5]
Q2: How can I minimize racemization of D-serine to L-serine during synthesis?
Maintaining the stereochemical purity of D-serine is paramount. Racemization (or epimerization in the context of a peptide chain) is a significant risk during the carboxyl group activation step. The two primary mechanisms are:
-
Oxazolone Formation: Strong activation of the Nα-protected amino acid can lead to the formation of a planar oxazol-5(4H)-one intermediate. This intermediate can be re-protonated from either side, leading to a loss of chiral purity.[6][7] This is the most common pathway for racemization during peptide synthesis.[6]
-
Direct Enolization: A strong base can directly abstract the alpha-proton (Hα) from the amino acid, forming a carbanion intermediate which then reprotonates to a racemic mixture.[6][7]
Strategies to Minimize Racemization:
-
Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or Oxyma Pure® to carbodiimide-mediated couplings is crucial. These additives suppress oxazolone formation and reduce racemization.[5][8]
-
Choose the Right Coupling Reagent: Uronium/aminium reagents like HATU, which incorporate a HOAt moiety, are highly efficient and known to suppress racemization, making them an excellent choice for critical residues like D-serine.[8]
-
Optimize Base and Reaction Time: Avoid excessive pre-activation times and use a hindered base like diisopropylethylamine (DIPEA) in stoichiometric amounts. Over-exposure to basic conditions can promote racemization.[6]
Q3: What are the best practices for choosing a side-chain protecting group for D-serine?
The choice of protecting group for the serine hydroxyl function is critical to prevent side reactions. In the widely used Fmoc/tBu strategy, the tert-butyl (tBu) ether is the standard choice.
-
Fmoc-D-Ser(tBu)-OH: This is the most common derivative for Fmoc-SPPS. The tBu group is stable to the piperidine used for Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step.[9]
-
Fmoc-D-Ser(Trt)-OH: The trityl (Trt) group offers more acid-lability than tBu. This can be advantageous if a milder final cleavage is required to preserve other sensitive functionalities in the peptide. However, it is less stable and may not be suitable for long syntheses with many piperidine deprotection steps.[9]
Q4: My peptide is showing signs of aggregation (e.g., shrinking resin, failed monitoring tests). What strategies can I employ?
Aggregation is a phenomenon where peptide chains associate through hydrogen bonds, rendering them insoluble and inaccessible.[5] This is a sequence-dependent problem often seen in hydrophobic sequences or those containing residues like Ser, Thr, and Gln.
Proven Strategies to Disrupt Aggregation:
-
Incorporate Pseudoproline Dipeptides: This is a highly effective method. A serine or threonine residue can be introduced as part of a temporary, TFA-labile oxazolidine ring structure, known as a pseudoproline.[10] This modification disrupts the hydrogen bonding that leads to aggregation by introducing a "kink" in the peptide backbone. The native serine structure is fully restored during final TFA cleavage.
-
Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures.[5]
-
Elevated Temperature: Performing the coupling reaction at a higher temperature (e.g., 50-60°C) can help break up aggregates. Microwave-assisted SPPS is particularly effective for this.[5]
-
Solvent Choice: Switching from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or adding DMSO can improve solvation of the growing peptide chain.[5]
Section 2: In-Depth Troubleshooting Guide
This guide provides specific solutions to problems you may encounter during your experiments.
Problem 1: Incomplete Coupling of D-Serine or the Subsequent Residue
-
Symptom: A positive color test (e.g., Kaiser test for primary amines, TNBS test) after the coupling step, indicating unreacted free amines on the resin.
-
Probable Cause: Steric hindrance from the protected D-serine residue or the onset of peptide aggregation, preventing the incoming activated amino acid from reaching the N-terminus.
-
Causality & Solution:
-
Perform a Second Coupling (Double Coupling): The simplest solution is to repeat the coupling step with fresh reagents. This is often sufficient to drive the reaction to completion.
-
Switch to a More Potent Activator: If standard carbodiimide activators (like DIC/HOBt) are failing, switch to a more powerful uronium/aminium reagent such as HBTU, HCTU, or HATU.[8] These reagents react faster and more efficiently, especially for hindered couplings.
-
Increase Reaction Time and/or Temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours). If your equipment allows, increasing the temperature to 40-50°C can significantly enhance reaction rates and disrupt early-stage aggregation.[5]
-
Problem 2: Significant Racemization Detected in Final Peptide
-
Symptom: HPLC analysis of the crude peptide shows a doublet or shoulder peak near the main product peak. LC-MS analysis confirms this impurity has the same mass as the desired product, indicating the presence of a diastereomer (the L-Serine version).
-
Probable Cause: The coupling conditions for D-Serine (or another sensitive residue) were too harsh, leading to epimerization via the oxazolone mechanism.[6][7]
-
Causality & Solution:
-
Re-evaluate Your Coupling Reagent: For D-serine, the use of carbodiimides like DIC should always be paired with a racemization-suppressing additive like Oxyma Pure® or HOAt.[8] Reagents that already contain these additives, such as COMU or HATU, are superior choices for minimizing racemization.[8] DEPBT is another phosphonium reagent noted for its remarkable resistance to racemization.[8]
-
Use a Weaker Base: While DIPEA is standard, a more sterically hindered and less nucleophilic base like 2,4,6-collidine can sometimes reduce the rate of Hα abstraction, especially for sensitive residues.
-
Minimize Activation Time: Avoid long pre-activation times where the activated amino acid sits in solution with the base before being added to the resin. Add the activation mixture to the resin immediately after preparation.
-
Problem 3: Side Product Formation During Final Cleavage
-
Symptom: LC-MS analysis of the crude product reveals significant, unexpected mass peaks.
-
Probable Cause & Solution:
-
N→O Acyl Shift (+0 Da, Isomer): Peptides containing serine or threonine can undergo an acid-catalyzed migration of the peptide bond from the backbone nitrogen to the side-chain oxygen, forming an O-acyl isopeptide.[5][11] This is particularly problematic during the final TFA cleavage.
-
Solution: This shift is reversible under basic conditions. After cleavage and precipitation, dissolve the crude peptide in an aqueous buffer (e.g., aqueous ammonia or 10% ammonium bicarbonate, pH ~8-9) and stir for 1-2 hours to reverse the shift back to the native amide bond before purification.[5]
-
-
O-Sulfonation (+80 Da): If your sequence contains Arginine protected with Pmc or Mtr groups, the sulfonic acids generated during TFA cleavage can react with the unprotected hydroxyl group of Serine (after tBu removal), forming a stable O-sulfo-serine adduct.[12] This occurs in the absence of sufficient scavengers.
-
Solution: Ensure your TFA cleavage cocktail contains an adequate scavenger system to trap the reactive sulfonyl cations. A standard "Reagent K" cocktail (TFA/water/phenol/thioanisole/TIS) is typically effective. For sensitive peptides, increasing the scavenger concentration is advisable.
-
-
Section 3: Validated Protocols
Protocol 1: High-Fidelity Coupling of Fmoc-D-Ser(tBu)-OH
This protocol utilizes HATU, a highly efficient coupling reagent that minimizes the risk of racemization.
-
Resin Preparation: Following the successful Fmoc deprotection of the preceding amino acid (confirmed by a negative Kaiser test after washing), wash the peptide-resin thoroughly with DMF (3x) to remove residual piperidine.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-D-Ser(tBu)-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in a minimal volume of DMF. Add DIPEA (8 eq.) to the mixture and vortex briefly.
-
Coupling: Immediately add the activation mixture to the drained peptide-resin. Agitate the reaction vessel at room temperature for 45-60 minutes.
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
Completion: If the Kaiser test is negative (beads remain colorless/yellow), the reaction is complete. Drain the reaction solvent and wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step. If the test is positive, perform a second coupling (Step 3).
Protocol 2: Post-Cleavage Reversal of N→O Acyl Shift
-
Cleavage and Precipitation: Cleave the peptide from the resin using your standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and dry the crude pellet.
-
Re-dissolution: Dissolve the crude peptide pellet in a 10% aqueous ammonium bicarbonate solution (or another buffer at pH 8-9) to a concentration of approximately 1 mg/mL.
-
Reversal Reaction: Gently stir the solution at room temperature for 2 hours. Monitor the conversion by injecting small aliquots into an LC-MS to observe the disappearance of the isopeptide peak and the increase of the desired product peak.
-
Lyophilization: Once the reversal is complete, freeze the solution and lyophilize to obtain the crude peptide powder, now ready for purification.
Section 4: Reference Tables & Diagrams
Table 1: Comparison of Common Coupling Reagents for D-Serine Synthesis
| Reagent Class | Example(s) | Pros | Cons | Recommendation for D-Serine |
| Carbodiimides | DIC, EDC | Inexpensive, stable. | High risk of racemization without additives; can form N-acylurea byproduct. | Use only with additives like Oxyma or HOAt.[8] |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency, low racemization. | Byproducts can be difficult to remove. | Good choice, but uronium/aminium reagents are often preferred. |
| Uronium/Aminium | HBTU, TBTU | Fast reactions, good for standard couplings. | Moderate risk of racemization for sensitive residues. | Acceptable, but HATU/COMU are superior for D-Serine.[8] |
| Uronium/Aminium + HOAt | HATU, HCTU | Very high efficiency, very low racemization.[8] | More expensive. | Highly Recommended. The gold standard for difficult or racemization-prone couplings. |
| Uronium/Aminium + Oxyma | COMU | Excellent performance, non-explosive byproduct (vs. HOBt/HOAt), good solubility.[8] | Newer, may be more expensive. | Highly Recommended. An excellent, safer alternative to HATU. |
Diagrams
dot digraph "SPPS_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"];
// Nodes start [label="Start:\nPeptide-Resin-NH2", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotect [label="1. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash1 [label="2. Wash\n(DMF, DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; couple [label="3. Coupling\n(Fmoc-D-Ser(tBu)-OH\n+ HATU/DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor [label="4. Monitor\n(Kaiser Test)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; wash2 [label="5. Wash\n(DMF, DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End:\nPeptide-Resin-Ser(tBu)-Fmoc\n(Ready for next cycle)", fillcolor="#F1F3F4", fontcolor="#202124"]; recouple [label="Recouple", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> deprotect; deprotect -> wash1; wash1 -> couple; couple -> monitor; monitor -> wash2 [label=" Negative "]; monitor -> recouple [label=" Positive "]; recouple -> couple; wash2 -> end; } endom Caption: Standard SPPS cycle for incorporating D-Serine.
dot digraph "Troubleshooting_Tree" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"];
// Nodes problem [label="Problem:\nLow Yield / Impure Peptide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is coupling incomplete?\n(Check monitoring tests)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is racemization observed?\n(Check LC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Are there cleavage side products?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol1 [label="Solution:\n- Double couple\n- Use stronger activator (HATU)\n- Increase temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Solution:\n- Use HATU/COMU\n- Add Oxyma/HOAt\n- Reduce activation time", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Solution:\n- Use correct scavengers\n- Perform basic workup\n(reverse N->O shift)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_agg [label="Consider Aggregation:\n- Use pseudoproline\n- Change solvent to NMP", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges problem -> q1; q1 -> sol1 [label=" Yes "]; q1 -> q2 [label=" No "]; q2 -> sol2 [label=" Yes "]; q2 -> q3 [label=" No "]; q3 -> sol3 [label=" Yes "]; q3 -> check_agg [label=" No "]; } endom Caption: Decision tree for troubleshooting low yield in D-Serine peptide synthesis.
dot digraph "Racemization_Mechanism" { graph [nodesep=0.5, ranksep=0.6]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];
// Nodes start [label="Fmoc-D-Ser(R)-COOH"]; activated [label="Activated Ester\n(e.g., with HATU)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="+ Base\n- H+", shape=none]; oxazolone [label="Planar Oxazolone Intermediate\n(Achiral at Cα)", shape=box, style="filled,dashed", fillcolor="#FBBC05", fontcolor="#202124", peripheries=2]; protonation [label="+ H+", shape=none]; d_isomer [label="Fmoc-D-Ser-Peptide\n(Desired)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; l_isomer [label="Fmoc-L-Ser-Peptide\n(Racemized)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> activated [label=" Activation "]; activated -> oxazolone [label=" -H₂O "]; oxazolone -> d_isomer [label=" Protonation (re-face) "]; oxazolone -> l_isomer [label=" Protonation (si-face) "]; } endom Caption: Mechanism of D-Serine racemization via an oxazolone intermediate.
References
- Bhat, A. H., et al. (2018). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & Biomolecular Chemistry.
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigmaaldrich.com.
- Zhang, W., et al. (2024). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.com.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.com.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments.
- AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. Aapptec.com.
- P., S., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate.
- Zarándi, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry.
- Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.com.
- Subagyono, A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules.
- Snyder, S. H., & Ferris, C. D. (2006). D-Serine as a putative glial neurotransmitter. Brain Research Reviews.
- Vasan, S., & G., S. (2024). A comprehensive review on impurities in solid phase peptide synthesis: types, formation, and control strategies. Journal of Peptide Science.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Scavengers on Boc-D-Ser-OBzl Cleavage
Introduction: The Challenge of Deprotecting Serine
Welcome to the technical support guide for the acidolytic cleavage of N-Boc-O-benzyl-D-serine (Boc-D-Ser-OBzl). This procedure is a critical step in peptide synthesis and the preparation of serine derivatives. While seemingly straightforward, the simultaneous removal of the tert-butyloxycarbonyl (Boc) and benzyl (Bzl) protecting groups with strong acids like trifluoroacetic acid (TFA) presents a significant challenge: the generation of highly reactive carbocations.[1][2]
These electrophilic species, specifically the tert-butyl and benzyl cations, can lead to undesirable side reactions, with the most prominent being the re-alkylation of the newly deprotected serine hydroxyl group by the benzyl cation.[2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges and achieve high-purity, high-yield deprotection by effectively utilizing scavengers.
Troubleshooting Guide: Diagnosing and Solving Cleavage Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My LC-MS analysis shows a major peak with a mass of 195.2 g/mol , but my final yield of D-Serine (105.1 g/mol ) is extremely low. What is the identity of this peak and what went wrong?
A1: The peak at 195.2 g/mol corresponds to O-benzyl-D-serine. This indicates that the N-terminal Boc group was successfully cleaved, but the O-benzyl ether on the side chain was not.
-
Causality: The benzyl ether bond is generally more stable and requires harsher acidic conditions or longer reaction times for complete cleavage compared to the Boc group.[4] Your reaction conditions were sufficient to remove the Boc group but not the benzyl group.
-
Solution:
-
Extend Reaction Time: Increase the cleavage reaction time from the standard 1-2 hours to 3-4 hours and monitor the reaction's progress by taking small aliquots for LC-MS analysis.
-
Increase Temperature (with caution): Gently warming the reaction to 30-40°C can increase the cleavage rate. However, this may also accelerate side reactions, so it must be done in conjunction with an efficient scavenger cocktail.[1]
-
Consider a Stronger Acid System: While TFA is standard, for particularly stubborn benzyl groups, a stronger acid system like TFMSA (trifluoromethanesulfonic acid) or HF (hydrogen fluoride) can be used.[5] These, however, require specialized equipment and handling procedures. For most lab-scale syntheses, optimizing the TFA protocol is preferred.
-
Q2: After cleavage, my primary product has a mass of 251.3 g/mol . This corresponds to the starting material (311.3 g/mol ) minus 56 Da. What is this side product and how did it form?
A2: This side product is the result of an intramolecular rearrangement or intermolecular alkylation event. The mass loss of 56 Da corresponds to the loss of the C₄H₈ component of the tert-butyl group, indicating successful Boc cleavage. However, the mass of the benzyl group (91 Da) remains. The most probable identity of this product is O-benzyl-D-serine , formed by the re-attachment of the cleaved benzyl cation onto the serine's hydroxyl group.
-
Mechanism: During acidolysis, TFA protonates the benzyl ether, leading to its cleavage and the formation of a free serine hydroxyl group and a stable benzyl carbocation.[1][2] In the absence of an effective scavenger, this highly reactive benzyl cation can be attacked by the nucleophilic hydroxyl group of the deprotected serine, leading to the undesired O-alkylation side product.[3]
-
Solution: This is the classic problem that scavengers are designed to solve.
-
Incorporate a Scavenger: The most critical step is to add a carbocation scavenger to your cleavage cocktail. Triisopropylsilane (TIS) is an excellent first choice due to its high efficiency and clean byproducts.[6][7] Anisole is another effective option.[8]
-
Optimize Scavenger Concentration: A typical cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[9] For this specific substrate where benzyl cation scavenging is paramount, you might increase the scavenger concentration to 5%, resulting in a cocktail like TFA/TIS (95:5, v/v) .
-
Q3: My crude product shows multiple unexpected peaks in the HPLC, and the overall yield is poor. I used scavengers, but the reaction seems messy. What could be the cause?
A3: A complex product mixture, even with scavengers, points to issues with reagent quality or suboptimal reaction conditions.
-
Potential Causes & Solutions:
-
Water Content in TFA: Trifluoroacetic acid is hygroscopic. The presence of excess water can reduce its effective acidity, leading to incomplete or slow cleavage and promoting side reactions.[10] Always use fresh, high-purity TFA (<0.1% water).
-
Degraded Scavengers: Scavengers, particularly thiols like EDT or thioanisole, can oxidize over time. Ensure your scavengers are fresh and stored under an inert atmosphere (N₂ or Ar).
-
Insufficient Stirring/Swelling (for Solid Phase): If the reaction is performed on a solid support, inadequate swelling of the resin in the cleavage cocktail can prevent the acid and scavengers from reaching all reaction sites, leading to a mix of fully cleaved, partially cleaved, and unmodified products.[10][11] Ensure the resin is well-swollen and agitated throughout the reaction.
-
Inappropriate Scavenger Choice: While TIS is a great general scavenger, if your molecule contained other sensitive residues (e.g., Trp, Met), a more tailored cocktail might be needed.[9] For this compound alone, TIS or anisole should be sufficient.
-
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism by which scavengers prevent O-alkylation of serine?
A1: Scavengers are nucleophiles that are more reactive towards the benzyl carbocation than the serine hydroxyl group. They intercept and neutralize the carbocation before it can cause the unwanted side reaction.
-
Triisopropylsilane (TIS): TIS acts via a hydride transfer mechanism. The Si-H bond is a good hydride donor. It reduces the benzyl cation to toluene, a stable and volatile hydrocarbon, while TIS itself is converted to a stable silyl trifluoroacetate. This process is irreversible and highly efficient.[6][7]
-
Anisole: Anisole is an electron-rich aromatic ring. It acts as a nucleophile in a classic Friedel-Crafts alkylation reaction, trapping the benzyl cation to form (methoxyphenyl)phenylmethane, effectively sequestering it from the reaction mixture.[8][12]
Q2: Can I perform the cleavage of this compound without any scavengers?
A2: It is strongly discouraged. While you might achieve some level of deprotection, the yields of the desired D-Serine will likely be very low. The concentration of reactive benzyl cations generated during the cleavage is significant, and without a scavenger, O-alkylation is a highly probable and competing reaction pathway.[2] Omitting scavengers is a common cause of failed deprotection reactions for benzyl-protected residues.
Q3: What is the functional difference between using TIS and Anisole for this specific cleavage?
A3: Both are effective, but they have different properties. TIS is often considered a "cleaner" scavenger because its byproducts (toluene and silyl esters) are typically more volatile and easier to remove during workup. Anisole's alkylated byproducts are less volatile and may require chromatographic purification to separate from the desired product. However, anisole is less expensive and very effective. For most applications involving this compound, either will perform well, with TIS being slightly preferred for ease of purification.
Q4: How does the Boc group cleavage influence the side reactions from the benzyl group?
A4: The cleavage of the Boc group generates a high concentration of tert-butyl cations. These cations also require scavenging. In a standard TFA/TIS/H₂O cocktail, water helps scavenge the tert-butyl cations (forming tert-butanol), while TIS is highly effective at scavenging both tert-butyl and benzyl cations.[1][6][9] If the tert-butyl cations are not scavenged, they can potentially alkylate other nucleophiles, though the primary concern for this specific substrate remains benzyl cation-mediated O-alkylation.
Data Presentation: Scavenger Selection Guide
The table below summarizes the properties of common scavengers suitable for the cleavage of this compound.
| Scavenger | Mechanism of Action | Recommended Concentration (v/v) | Pros | Cons |
| Triisopropylsilane (TIS) | Hydride transfer to carbocation[6][7] | 2.5% - 5% | Highly efficient; clean, volatile byproducts; reduces side reactions effectively. | More expensive than other options. |
| Anisole | Friedel-Crafts alkylation[8][12] | 5% | Inexpensive; very effective at trapping benzyl cations. | Byproducts are non-volatile and may require chromatography for removal. |
| Water | Nucleophilic trapping of tert-butyl cation[9] | 2.5% - 5% | Inexpensive; effective for tert-butyl cations. | Not effective for scavenging the more stable benzyl cation. |
| Thioanisole | Friedel-Crafts alkylation; soft nucleophile[9][13] | 5% | Excellent for protecting sulfur-containing residues (Met) and Trp. | Strong, unpleasant odor; byproducts are non-volatile. |
Experimental Protocols
Protocol 1: Solution-Phase Cleavage of this compound
This protocol outlines a standard procedure for cleaving this compound in solution.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in dichloromethane (DCM, approx. 10 mL per gram of substrate).
-
Scavenger Addition: Add triisopropylsilane (TIS) (5% v/v of the final TFA volume, typically 2-3 equivalents).
-
Acid Addition: Cool the flask in an ice bath (0°C). Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress via TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
Add cold diethyl ether to the resulting oil/solid to precipitate the crude D-Serine TFA salt.
-
-
Isolation:
-
Centrifuge the suspension to pellet the product.
-
Decant the ether.
-
Wash the pellet with cold diethyl ether (2-3 times) to remove scavengers and organic byproducts.
-
Dry the final product under vacuum. The product can then be purified further by recrystallization or ion-exchange chromatography.
-
Visualizations: Reaction Mechanisms and Workflows
Diagram 1: Cleavage Mechanism & Side Reaction
Caption: Mechanism of Boc/Bzl cleavage, side-product formation, and scavenger action.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common cleavage issues based on LC-MS data.
References
- Title: TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis Source: ACS Publications - Organic Process Research & Development URL:[Link]
- Title: What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?
- Title: Cleavage Cocktails; Reagent B Source: Aapptec Peptides URL:[Link]
- Title: Amino Acid Derivatives for Peptide Synthesis Source: Aapptec URL:[Link]
- Title: A New Deprotecting Procedure for Peptide Synthesis with Trifluoroacetic Acid Source: J-Stage URL:[Link]
- Title: Strategy for O-Alkylation of Serine and Threonine from Serinyl and Threoninyl Acetic Acids by Photoinduced Decarboxylative Radical Reactions Source: PubMed URL:[Link]
- Title: Benzylthiols as scavengers in TFA cleavages of peptide resins Source: Polypeptide Group URL:[Link]
- Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL:[Link]
- Title: Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)
- Title: Planning a Peptide Synthesis Source: AAPPTec URL:[Link]
- Title: Reduction of cysteine-S-protecting groups by triisopropylsilane Source: PMC - NIH URL:[Link]
- Title: Protection Reactions - Wiley-VCH Source: Wiley-VCH URL:[Link]
- Title: Usage of Anisole in PMB deprotection using TFA?
- Title: Allyl-Based N-Protection Source: Georg Thieme Verlag URL:[Link]
- Title: Methods to Avoid Inactivation of Primary Amines Source: Glen Research URL:[Link]
- Title: Sustainable Approaches for the Protection and Deprotection of Functional Groups Source: NIH URL:[Link]
- Title: Amino Acid Sidechain Deprotection Source: Aapptec Peptides URL:[Link]
- Title: Peptide Global Deprotection/Scavenger-Induced Side Reactions Source: ResearchG
- Title: What do you do when your peptide synthesis fails? Source: Biotage URL:[Link]
- Title: Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements Source: Semantic Scholar URL:[Link]
- Title: Advice on N-boc deprotection in the presence of acid sensitive groups Source: Reddit URL:[Link]
- Title: Does anyone have a pdf guide/SOP for solid phase peptide synth? Source: Reddit URL:[Link]
- Title: Boc / Bzl Solid Phase Synthesis Source: Sunresin URL:[Link]
- Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: UCI Department of Chemistry URL:[Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategy for O-Alkylation of Serine and Threonine from Serinyl and Threoninyl Acetic Acids by Photoinduced Decarboxylative Radical Reactions: Connection between Serine/Threonine and Carbohydrates/Amino Acids at the Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
- 12. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements | Semantic Scholar [semanticscholar.org]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: A Guide to the Double Coupling Strategy for Difficult Boc-D-Ser(Bzl)-OH Incorporation
Welcome to the technical support center for advanced solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and optimized protocols for the successful incorporation of N-α-Boc-O-benzyl-D-serine (Boc-D-Ser(Bzl)-OH), a notoriously challenging amino acid derivative. We will explore the chemical principles behind these difficulties and present a robust double coupling strategy to ensure high-yield, high-purity peptide synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers during the coupling of Boc-D-Ser(Bzl)-OH.
Q1: Why is the coupling of Boc-D-Ser(Bzl)-OH often incomplete?
A1: The low coupling efficiency of Boc-D-Ser(Bzl)-OH is primarily due to significant steric hindrance. The bulky tert-butyloxycarbonyl (Boc) group on the alpha-amino group, combined with the large benzyl (Bzl) protecting group on the side-chain hydroxyl, creates a sterically crowded environment around the carboxyl group. This conformation hinders the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support, leading to slower reaction kinetics and incomplete coupling.[1]
Q2: What is a double coupling strategy and when is it necessary?
A2: A double coupling strategy involves repeating the coupling step with a fresh solution of activated amino acid and coupling reagents immediately after the first attempt.[1] This method is employed to drive a difficult reaction towards completion. It is highly recommended for sterically hindered residues like Boc-D-Ser(Bzl)-OH, or when a qualitative in-process monitoring test, such as the Kaiser test, indicates the presence of unreacted free amines after the initial coupling.[2][3]
Q3: Which coupling reagents are most effective for Boc-D-Ser(Bzl)-OH?
A3: For difficult couplings in Boc-SPPS, carbodiimide-based activation is a standard and effective method. The combination of Diisopropylcarbodiimide (DIC) with an additive like 1-Hydroxybenzotriazole (HOBt) is highly recommended.[4][5] DIC activates the carboxylic acid, and HOBt forms an active ester intermediate that couples efficiently while minimizing the risk of side reactions like racemization.[4][5] While more potent uronium/aminium salt reagents like HBTU are common, the classic DIC/HOBt protocol offers a reliable and cost-effective solution for overcoming the steric challenges of Boc-D-Ser(Bzl)-OH.[6][7]
Q4: How can I reliably monitor the completion of the coupling reaction?
A4: The Kaiser test (or ninhydrin test) is a highly sensitive and critical in-process control to verify the completion of a coupling step.[8][9] A small sample of the resin is heated with ninhydrin reagents. An intense blue color on the resin beads indicates the presence of unreacted primary amines, signifying an incomplete reaction.[3][8] A negative test (colorless or yellow beads) confirms that the coupling was successful. This test should be performed after each coupling of Boc-D-Ser(Bzl)-OH.[9]
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving problems related to Boc-D-Ser(Bzl)-OH incorporation.
Problem: Positive Kaiser Test After First Coupling
-
Symptom: After a standard 60-90 minute coupling reaction, the Kaiser test on the resin beads is distinctly blue.
-
Root Cause Analysis:
-
Slow Reaction Kinetics: The primary cause is the steric hindrance previously discussed, which slows down the rate of acylation of the resin-bound N-terminal amine.
-
Peptide Aggregation: For some sequences, the growing peptide chain can aggregate on the resin, making the N-terminal amine less accessible to the incoming activated amino acid.[1][10]
-
Sub-optimal Reagent Concentration: Insufficient equivalents of the amino acid or coupling reagents can lead to an incomplete reaction.
-
-
Solution Pathway:
-
Immediate Action: Perform a Double Coupling. Do not extend the time of the first coupling indefinitely, as this can increase the risk of side reactions.[2] Instead, wash the resin thoroughly with Dichloromethane (DCM) and Dimethylformamide (DMF) to remove byproducts and immediately perform a second coupling using a fresh preparation of activated Boc-D-Ser(Bzl)-OH.
-
Verify Completion: After the second coupling (typically 60-90 minutes), perform another Kaiser test. In most cases, the test should now be negative.
-
If Still Positive (Advanced Troubleshooting):
-
Solvent Modification: Consider switching the coupling solvent to N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of Dimethyl sulfoxide (DMSO) to the DMF. These more polar, hydrogen-bond disrupting solvents can help to break up peptide aggregates.[10]
-
Capping: If a small number of sites remain unreacted after a double coupling, it is critical to "cap" them to prevent the formation of deletion peptide impurities.[3] This is achieved by acetylating the unreacted amines with a reagent like Acetic Anhydride. A negative Kaiser test after capping will confirm the successful termination of all free amines.
-
-
Problem: Suspected Side Reactions (Racemization or β-elimination)
-
Symptom: Final analysis of the crude peptide by LC-MS shows a peak with the correct mass but a different retention time, or a peak corresponding to a dehydrated product.
-
Root Cause Analysis:
-
Racemization: Over-activation of the carboxylic acid, especially in the presence of excess base, can lead to the formation of an oxazolone intermediate, which is prone to racemization (loss of stereochemical integrity). While less common with DIC/HOBt than other methods, it remains a possibility with prolonged activation times.[11][12]
-
β-elimination: The serine side chain can undergo base-catalyzed β-elimination to form a dehydroalanine residue, especially if the hydroxyl protecting group is unstable or if harsh basic conditions are used. This is a more significant concern in Fmoc chemistry but can occur in Boc-SPPS if neutralization steps are not handled carefully.[10]
-
-
Preventative Measures:
-
Use of Additives: Always use HOBt with DIC. HOBt acts as a racemization suppressant by rapidly forming the HOBt-ester, which is less prone to cyclizing into an oxazolone.[4][5]
-
Controlled Activation: Pre-activate the Boc-D-Ser(Bzl)-OH with DIC/HOBt for only a short period (5-10 minutes) before adding the mixture to the deprotected resin.
-
Careful Neutralization: In Boc-SPPS, the N-terminal amine is neutralized from its TFA salt form before coupling. Ensure the neutralization step with a base like Diisopropylethylamine (DIPEA) is not excessively long and is followed by thorough washes to remove excess base before the coupling step begins.[13]
-
Section 3: Optimized Double Coupling Protocol for Boc-D-Ser(Bzl)-OH
This protocol assumes a manual synthesis on a 0.2 mmol scale using a standard Merrifield or PAM resin. Adjust volumes and quantities accordingly for different scales or resin types.
Step 1: N-terminal Boc Deprotection
-
Swell the peptide-resin in Dichloromethane (DCM) for 20 minutes.
-
Drain the DCM. Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM (v/v) to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh portion of 50% TFA/DCM and agitate for 20-25 minutes.[6]
-
Drain the TFA solution and wash the resin thoroughly (5x with DCM, 3x with Isopropanol, 3x with DCM).
Step 2: Neutralization
-
Add a solution of 10% Diisopropylethylamine (DIPEA) in DCM (v/v) to the resin.
-
Agitate for 2 minutes, then drain.
-
Repeat the neutralization step with fresh 10% DIPEA/DCM for another 2 minutes.
-
Drain and wash the resin thoroughly (5x with DCM, 3x with DMF) to remove all excess base.
Step 3: First Coupling
-
In a separate vessel, dissolve Boc-D-Ser(Bzl)-OH (3 equivalents, 0.6 mmol, 177 mg) and HOBt (3.3 equivalents, 0.66 mmol, ~101 mg) in a minimal volume of DMF.
-
Add DIC (3.3 equivalents, 0.66 mmol, ~103 µL) to the amino acid/HOBt solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 60-90 minutes at room temperature.
-
Drain the coupling solution and wash the resin (3x with DMF).
Step 4: In-Process Monitoring
-
Take a small sample of resin beads (10-15 beads) and perform a Kaiser test.[8]
-
Interpretation:
-
Negative (Yellow/Colorless): The coupling is complete. Proceed to the deprotection step for the next amino acid.
-
Positive (Blue): The coupling is incomplete. Proceed immediately to Step 5.
-
Step 5: Second Coupling (Recoupling)
-
Wash the resin thoroughly (3x with DCM, 3x with DMF) to remove all reagents and byproducts from the first coupling.
-
Repeat Step 3 entirely, using a freshly prepared solution of activated Boc-D-Ser(Bzl)-OH.
-
After the second coupling is complete, drain the solution and wash the resin (3x with DMF).
-
Perform a second Kaiser test. The result should now be negative. If it remains positive, consider the advanced troubleshooting steps outlined in Section 2.
-
Once a negative Kaiser test is achieved, wash the resin (3x with DCM) and proceed to the next cycle of the synthesis.
Section 4: Visual Guides & Data
Diagrams
Data Tables
Table 1: Comparison of Coupling Conditions
| Parameter | Standard Single Coupling | Optimized Double Coupling | Rationale for Optimization |
| Amino Acid Equiv. | 2.0 - 2.5 | 3.0 per coupling | Higher concentration helps drive the reaction forward against steric barriers. |
| Coupling Reagent Equiv. | 2.2 - 2.7 | 3.3 per coupling | A slight excess ensures complete activation of the amino acid. |
| Reaction Time | 1 - 2 hours | 60-90 min per coupling | Sufficient time for reaction without prolonged exposure that could cause side reactions. |
| Monitoring | Optional | Mandatory Kaiser Test | Essential for verifying completion and deciding if a second coupling is needed. |
| Expected Outcome | Often incomplete | High coupling efficiency | The second application of fresh reagents overcomes kinetic limitations. |
Table 2: Protocol Summary - Reagents for Double Coupling (0.2 mmol scale)
| Reagent | Equivalents | Amount (per coupling) | Purpose |
| Boc-D-Ser(Bzl)-OH | 3.0 | 177 mg | Amino Acid Building Block |
| HOBt | 3.3 | 101 mg | Activation Additive / Racemization Suppressant |
| DIC | 3.3 | 103 µL | Activating Agent |
| 50% TFA in DCM | - | ~10 mL | Boc Deprotection |
| 10% DIPEA in DCM | - | ~10 mL | Neutralization |
References
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
- Albericio, F., & de la Torre, B. G. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(8), 975-988.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Jäger, G., & Rasig, M. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological chemistry Hoppe-Seyler, 374(5), 349-362.
- Aapptec. (n.d.). Coupling Reagents.
- Various Authors. (2015). Are double couplings in SPPS interesting for purity of short peptides?. ResearchGate.
- Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Ur-Rehman, M., Jabeen, A., & Mariya, M. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
- Various Authors. (2023). Mechanism of peptide bond formation through carbodiimide. ResearchGate.
- Elashal, H. E., Sim, Y. E., & Raj, M. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & Biomolecular Chemistry, 14(34), 8058-8062.
- Fiveable. (n.d.). Kaiser Test Definition.
- Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2).
- Various Authors. (2020). SPPS: peptide failure to elongate?. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fiveable.me [fiveable.me]
- 10. peptide.com [peptide.com]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
Technical Support Center: Capping Unreacted Amines After Boc-D-Ser-OBzl Coupling
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical step of capping unreacted amines, specifically after the coupling of Boc-D-Ser(OBzl)-OH. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of peptide synthesis and ensure the highest possible purity of the final product.
The Rationale Behind Capping: Ensuring Peptide Integrity
In solid-phase peptide synthesis, the stepwise addition of amino acids is the fundamental principle. However, no coupling reaction is 100% efficient. After the coupling of an amino acid like Boc-D-Ser(OBzl)-OH, a small percentage of the free amines on the resin support may remain unreacted. If these unreacted sites are not blocked, they can participate in subsequent coupling steps, leading to the formation of "deletion sequences"—peptides that are missing one or more amino acids.[1] These deletion sequences are often challenging to separate from the desired full-length peptide, thereby compromising the final purity and yield.[2]
The capping process is a deliberate and crucial step to permanently block these unreacted amines by acetylation, rendering them inert for the remainder of the synthesis.[3] This ensures that the peptide chains grow uniformly and minimizes the generation of difficult-to-remove impurities.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the capping of unreacted amines after Boc-D-Ser(OBzl)-OH coupling.
| Problem | Potential Cause | Recommended Solution |
| Positive Kaiser Test After Capping | 1. Incomplete Capping Reaction: The capping reagent did not react with all available free amines.[1] 2. Degraded Capping Reagent: Acetic anhydride can hydrolyze over time.[1] 3. Inefficient Mixing: The resin was not adequately agitated, preventing uniform access to the capping solution.[1] 4. False Positive Result: Overheating during the Kaiser test can lead to the removal of the Boc protecting group, exposing the amine and causing a false positive.[1] | 1. Repeat the Capping Step: Wash the resin with DMF and repeat the capping procedure.[1] 2. Use Fresh Reagents: Always prepare the capping solution immediately before use.[4][5] 3. Ensure Proper Agitation: Gently shake or agitate the reaction vessel to ensure the resin is fully suspended in the capping solution. 4. Careful Heating: When performing the Kaiser test, heat the sample gently to avoid premature deprotection.[1] |
| Low Final Peptide Purity | 1. Incomplete Capping: Uncapped sites have led to the formation of deletion sequences.[1] 2. Side Reactions During Capping: The capping reagents may have caused unwanted modifications to the peptide. | 1. Optimize Capping Conditions: Ensure complete capping by using a sufficient excess of capping reagents and confirming with a negative Kaiser test.[1] 2. Consider Alternative Capping Reagents: If specific amino acids are susceptible to side reactions, consider milder capping conditions or alternative reagents. |
| Side-Chain Acetylation of Serine | The benzyl (Bzl) protecting group on the serine side chain is generally stable, but under harsh or prolonged basic conditions, there is a minor risk of side reactions. | While the primary alcohol of the serine side chain is protected by a benzyl ether, which is stable to the capping conditions, ensure that the capping reaction time is not excessively prolonged. The standard 30-minute reaction time is generally sufficient and safe.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the capping step after Boc-D-Ser(OBzl)-OH coupling?
A1: The main goal of the capping step is to permanently block any unreacted primary amines on the solid support that did not couple with Boc-D-Ser(OBzl)-OH.[1] This is accomplished by acetylating these free amines. By capping these sites, you prevent them from reacting in subsequent coupling cycles, which would otherwise lead to the formation of deletion sequences.[1]
Q2: What are the standard reagents used for capping in Boc-SPPS?
A2: The most common capping solution consists of acetic anhydride as the acetylating agent and a base, typically pyridine or diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[3][6] A frequently used mixture is acetic anhydride and pyridine in DMF.[4]
Q3: How can I confirm that the capping reaction is complete?
A3: The completion of the capping reaction is most commonly monitored using the Kaiser test (also known as the ninhydrin test).[1][2] This is a colorimetric assay that detects free primary amines.[7][8] A negative Kaiser test, where the solution and resin beads remain yellow or colorless, indicates that all free amines have been successfully capped.[1] A positive test, indicated by a deep blue or purple color, signifies the presence of unreacted amines, and the capping step should be repeated.[1][7]
Q4: Is it ever acceptable to skip the capping step?
A4: While it is possible to skip the capping step, it is generally not recommended, especially for the synthesis of longer peptides or sequences known to be challenging.[1] If the coupling of Boc-D-Ser(OBzl)-OH is highly efficient (approaching 100%), the number of unreacted sites will be minimal. However, to ensure the highest possible purity of the final peptide, capping is a crucial quality control step to minimize deletion impurities.[9]
Q5: Are there any potential side reactions to be aware of when capping after a Boc-D-Ser(OBzl)-OH coupling?
A5: The Boc protecting group on the alpha-amine and the benzyl protecting group on the serine side chain are generally stable under standard capping conditions. The Boc group is acid-labile, while the benzyl group requires strong acid for cleavage, and both are resistant to the basic conditions of the capping reaction.[10][11] However, it is always good practice to use freshly prepared reagents and not to extend the capping reaction time unnecessarily to avoid any potential minor side reactions.
Experimental Protocols
Standard Capping Protocol
This protocol describes the standard procedure for capping unreacted amines on the resin after the coupling of Boc-D-Ser(OBzl)-OH.
-
Resin Washing: After the coupling of Boc-D-Ser(OBzl)-OH, thoroughly wash the resin with DMF (3 x 10 mL per gram of resin) to remove any residual coupling reagents and by-products.
-
Preparation of Capping Solution: Prepare the capping solution fresh by mixing acetic anhydride and pyridine in DMF. A common ratio is 50 equivalents of acetic anhydride and 50 equivalents of pyridine based on the resin's substitution.[2] For example, for 1 gram of resin with a loading of 0.5 mmol/g, you would use 25 mmol of acetic anhydride and 25 mmol of pyridine.
-
Capping Reaction: Add the freshly prepared capping solution to the washed resin in the reaction vessel.
-
Agitation: Gently agitate the mixture at room temperature for 30 minutes to ensure the resin is fully suspended and all sites are accessible.[4][5]
-
Washing: Filter the resin and wash it thoroughly with DMF (3 x 10 mL per gram of resin) to remove excess capping reagents and by-products.
-
Verification: Perform a Kaiser test to confirm the absence of free amines. If the test is positive, repeat the capping procedure.[2]
Kaiser (Ninhydrin) Test Protocol
This protocol outlines the steps to perform the Kaiser test to detect the presence of free primary amines on the resin.[12]
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.
-
Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.
Procedure:
-
Place a small sample of resin beads (10-15 beads) in a small glass test tube.
-
Add 2-3 drops of each of the three Kaiser test reagents to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the resin beads and the solution.
Interpretation:
-
Deep blue or purple color: Indicates the presence of free primary amines (incomplete capping).
-
Yellow or colorless: Indicates the absence of free primary amines (complete capping).
Visualizing the Workflow
The following diagram illustrates the decision-making process for capping unreacted amines during solid-phase peptide synthesis.
Caption: Workflow for capping unreacted amines.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
- US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents.
- Solid phase peptide synthesis help : r/Biochemistry - Reddit.
- Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec.
- Peptide Hand Synthesis Part 6: Capping - YouTube.
- Orthogonal ligation strategies for peptide and protein - PubMed - NIH.
- Ninhydrin Test- Definition, Principle, Procedure, Result, Uses - Microbe Notes.
- Ninhydrin Test with not so free amines? - ResearchGate.
- Orthogonal and safety-catch protecting group strategies in solid-phase... - ResearchGate.
- Ninhydrin - Wikipedia.
- Side reactions in the SPPS of Cys-containing peptides - PubMed.
- Overview of Solid Phase Peptide Synthesis (SPPS).
- Side Reactions Upon Amino Acid/Peptide Carboxyl Activation | Request PDF.
- The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - MDPI.
- Peptide Coupling Reagents, More than a Letter Soup.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Ninhydrin - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. biosynth.com [biosynth.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Poor Resin Swelling with Boc-D-Ser(Bzl)-OH
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with resin swelling during solid-phase peptide synthesis (SPPS), specifically when incorporating Boc-D-Ser(Bzl)-OH. Poor swelling is a critical issue that can lead to decreased reaction kinetics, incomplete coupling, and ultimately, lower peptide purity and yield. This document provides in-depth troubleshooting, actionable protocols, and the underlying chemical principles to help you diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly reduced resin swelling after attempting to couple Boc-D-Ser(Bzl)-OH to our peptide-resin. What are the most likely causes?
A1: Poor resin swelling after the introduction of Boc-D-Ser(Bzl)-OH is a common, and often multifactorial, issue. The primary causes can be categorized as follows:
-
Solvent Incompatibility: The choice of solvent is paramount for achieving optimal resin swelling. Polystyrene-based resins, such as Merrifield or PAM resins, swell best in non-polar, aprotic solvents like Dichloromethane (DCM) and Toluene. Polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are also effective, but their performance can be influenced by the growing peptide chain. If you are using a solvent system that is not optimal for your specific resin type, swelling will be compromised.
-
Peptide Chain Aggregation: As the peptide chain elongates, intermolecular and intramolecular hydrogen bonding can lead to the formation of secondary structures (e.g., β-sheets) on the resin. This aggregation can physically restrict the resin pores, preventing solvent penetration and subsequent swelling. The bulky benzyl protecting group on the serine side chain can exacerbate this issue.
-
Incomplete Deprotection or Coupling: If the previous Boc-deprotection step was incomplete, the remaining Boc groups will cap a portion of the reactive sites. Similarly, incomplete coupling of the preceding amino acid will result in terminated sequences. Both scenarios lead to a less homogenous peptide-resin matrix, which can negatively impact swelling characteristics.
-
Side Reactions: Although less common, side reactions involving the serine hydroxyl group (if not properly protected) or the benzyl ether can lead to cross-linking or the formation of adducts that hinder resin flexibility.
Q2: Can the choice of coupling reagent affect resin swelling?
A2: While the coupling reagent itself does not directly cause the resin to swell or shrink, its efficiency can indirectly impact the factors that do. For instance, if a coupling reagent is not potent enough to overcome the steric hindrance of Boc-D-Ser(Bzl)-OH, it can lead to slow and incomplete reactions. This extended reaction time can provide a larger window for peptide chain aggregation to occur, which in turn reduces resin swelling. Using a more robust coupling reagent like HBTU or HATU can often drive the reaction to completion more quickly, mitigating this issue.
Q3: We are using a standard Merrifield resin. Is there a better choice for a sequence containing multiple serine residues?
A3: Yes, the choice of resin can have a significant impact. While Merrifield resin is a workhorse for many applications, more modern resins might offer better performance for challenging sequences. Consider the following:
-
PEG-grafted Resins (e.g., TentaGel®, NovaSyn® TG): These resins consist of a polystyrene core with polyethylene glycol (PEG) chains grafted onto the surface. The PEG chains create a more polar and flexible environment, which can disrupt peptide aggregation and improve solvation, leading to better swelling in a wider range of solvents, including polar ones like DMF.
-
High-Capacity Resins: If you are working with a high-capacity resin, the density of peptide chains can be very high, increasing the likelihood of aggregation. Switching to a lower-capacity resin can sometimes alleviate this problem by increasing the distance between peptide chains.
In-Depth Troubleshooting Guide
Initial Diagnosis: Quantifying the Problem
Before making significant changes to your protocol, it's crucial to quantify the swelling of your resin. A simple method is to measure the bed volume of a known mass of resin in a specific solvent.
-
Place a known mass (e.g., 100 mg) of the dry peptide-resin into a graduated cylinder or a fritted syringe.
-
Add a specific volume of the desired solvent (e.g., 5 mL of DCM).
-
Allow the resin to swell for at least 30 minutes, agitating periodically.
-
Measure the final volume of the swollen resin bed.
-
Calculate the swelling factor: (Volume of swollen resin (mL) / Mass of dry resin (g)).
This test can be performed with different solvents to determine the optimal swelling conditions for your specific peptide-resin.
| Resin Type | Recommended Solvents for Optimal Swelling | Poorly Swelling Solvents |
| Merrifield (Polystyrene) | Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF) | Methanol, Water, Acetonitrile |
| PAM (Polystyrene) | Dichloromethane (DCM), Dimethylformamide (DMF) | Methanol, Water |
| TentaGel® (PEG-PS) | Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Water | Hexane |
This table provides a general guideline. The specific properties of your peptide-resin will influence the optimal solvent choice.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor resin swelling when incorporating Boc-D-Ser(Bzl)-OH.
Caption: A decision-making workflow for troubleshooting poor resin swelling.
Step-by-Step Corrective Actions
As indicated in the workflow, the first and most straightforward step is to ensure you are using a solvent that promotes maximum swelling.
-
Protocol: Perform the "Resin Swelling Test" described above with DCM, DMF, and NMP. For subsequent coupling and deprotection steps, use the solvent that provides the highest swelling factor. It is sometimes beneficial to use a mixture of solvents, for example, DCM/DMF (1:1), to balance resin swelling with reactant solubility.
Incomplete reactions are a common culprit for a range of SPPS issues, including poor swelling.
-
Protocol: Kaiser Test (for primary amines)
-
Take a small sample of the resin (a few beads) and wash thoroughly with DCM and then ethanol.
-
Add 2-3 drops of each of the following reagents:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
-
-
Heat the sample at 100°C for 5 minutes.
-
Interpretation: A dark blue color indicates the presence of free primary amines (incomplete coupling). A yellow or faint color indicates a complete reaction.
-
-
If the Kaiser test is positive:
-
Recouple: Perform a second coupling of Boc-D-Ser(Bzl)-OH, perhaps using a more potent coupling reagent like HATU or HBTU.
-
Capping: If you suspect the sequence is difficult and recoupling may not be successful, you can "cap" the unreacted amines using acetic anhydride to prevent the formation of deletion sequences.
-
If you have confirmed complete coupling and optimized your solvent, but swelling remains poor, the most likely cause is on-resin aggregation.
-
Protocol: Disruptive Washes
-
"Magic Mixture": A wash with a mixture of DCM/DMF/NMP/DIEA/AcOH can sometimes help to disrupt secondary structures. The exact proportions can be varied, but a common starting point is (4:4:2:1:1).
-
Chaotropic Agents: In severe cases, washing the resin with a solution containing a chaotropic agent like guanidinium chloride (up to 6 M in DMF) can be effective. However, this should be used with caution as it can sometimes lead to peptide loss from the resin.
-
Advanced Considerations
-
Double Coupling: For notoriously difficult amino acids like Boc-D-Ser(Bzl)-OH, it is often prudent to perform a "double coupling" as a standard part of the protocol. This involves running the coupling reaction twice before proceeding to the next deprotection step.
-
Microwave-Assisted SPPS: The use of a microwave peptide synthesizer can significantly improve the efficiency of difficult couplings. The focused heating can help to disrupt aggregation and accelerate the reaction rate.
By systematically working through these diagnostic and corrective steps, you can effectively address the issue of poor resin swelling and improve the overall success of your solid-phase peptide synthesis.
References
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. [Link]
Technical Support Center: Purification of Hydrophobic Peptides Containing D-Serine
Welcome to the technical support center for the purification of hydrophobic peptides, with a special focus on sequences incorporating D-serine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this demanding area of peptide chemistry. Here, we move beyond simple protocols to provide in-depth, experience-based insights into the "why" behind the methods, ensuring you can not only troubleshoot current issues but also proactively design more robust purification strategies.
Introduction: The Dual Challenge of Hydrophobicity and D-Amino Acids
The purification of synthetic peptides is often a significant bottleneck, particularly when dealing with sequences rich in hydrophobic residues.[1][2][3] These peptides have a strong tendency to aggregate via intermolecular hydrogen bonding, leading to the formation of secondary structures like β-sheets.[4] This aggregation can result in poor solubility, low yields, and difficult chromatographic separations.[1][2][4]
The introduction of a D-amino acid, such as D-serine, into a hydrophobic sequence adds another layer of complexity. While D-amino acid substitution can be a valuable tool for creating peptides with increased stability against enzymatic degradation, it can also significantly alter the peptide's conformational properties.[5] The presence of a D-amino acid can disrupt secondary structures, which might intuitively seem beneficial.[5] However, this disruption can also expose hydrophobic surfaces that would otherwise be buried, potentially leading to unpredictable solubility and chromatographic behavior. Furthermore, studies have shown that the conversion of L-amino acids to their D-counterparts can increase the overall hydrophobicity of a peptide, exacerbating aggregation and deposition from aqueous solutions.[6]
This guide will provide a structured approach to overcoming these challenges, focusing on practical, field-proven techniques for successful purification.
Part 1: Troubleshooting Common Purification Problems
This section addresses the most frequent issues encountered during the purification of hydrophobic peptides containing D-serine, presented in a question-and-answer format.
Issue 1: Poor Peptide Solubility
Question: My crude hydrophobic peptide containing D-serine won't dissolve in standard aqueous mobile phases for RP-HPLC. How can I get it into solution for injection?
Answer: This is a classic and critical problem.[7] Forcing a poorly soluble peptide onto an HPLC column can lead to precipitation, column clogging, and complete loss of the sample. The key is to find a suitable solvent system that maintains solubility without compromising the purification process.
Causality: Hydrophobic peptides are often insoluble in purely aqueous or highly organic solvents but may dissolve at intermediate compositions.[7] The D-serine, while being a polar amino acid, may not be sufficient to counteract the overall hydrophobicity of the peptide, and its influence on the peptide's three-dimensional structure can further complicate solubility.
Troubleshooting Workflow for Solubility:
Caption: A logical workflow for troubleshooting peptide solubility.
Detailed Dissolution Protocol:
-
Start with Pure Organic Solvent: For highly hydrophobic peptides, begin by adding a small amount of a pure organic solvent like isopropanol, n-propanol, or acetonitrile.[7] This helps to "wet" the peptide and solvate the hydrophobic regions.[7]
-
Add Concentrated Buffer/Modifier: Next, add your concentrated mobile phase modifier, such as trifluoroacetic acid (TFA) or formic acid.[7] This establishes the pH and initiates ion-pairing.
-
Titrate with the Aqueous Component: Finally, slowly add the aqueous portion of your mobile phase.[7] Often, the peptide will dissolve at this stage.
Solvent Selection Table:
| Solvent | Properties & Use Cases | Cautions |
| Acetonitrile (ACN) | Standard RP-HPLC solvent, good UV transparency.[8] | May not be strong enough for very hydrophobic peptides. |
| Isopropanol (IPA) | Stronger eluting solvent than ACN, can improve solubility of hydrophobic peptides.[8] | Higher viscosity leads to increased backpressure. |
| n-Propanol | Even stronger eluting solvent, useful for extremely hydrophobic peptides.[7] | High viscosity, may require elevated column temperatures. |
| Ethanol | A greener alternative to ACN with good solubilizing power for hydrophobic peptides.[9] | |
| Dimethyl Sulfoxide (DMSO) | Excellent solvent for many difficult peptides.[9] | High boiling point, difficult to remove post-purification; can cause oxidation of Cys and Trp residues.[9] |
| Formic Acid | Can aid in solubilizing peptides and is a good alternative to TFA for mass spectrometry compatibility.[2] |
Issue 2: Peptide Aggregation on the Column
Question: My peptide appears to be precipitating on the HPLC column, leading to high backpressure and poor recovery. What's happening and how can I fix it?
Answer: On-column aggregation is a significant problem with hydrophobic peptides.[7] This occurs when the peptide concentration increases at the head of the column, and the mobile phase composition is not sufficient to maintain solubility.
Causality: The hydrophobic peptide molecules are driven to associate with each other to minimize their contact with the polar mobile phase, especially in the early stages of the gradient where the aqueous component is high. The D-serine's impact on the peptide's conformation can unpredictably influence this behavior.
Strategies to Mitigate On-Column Aggregation:
-
Lower Sample Load: Reduce the amount of peptide injected. While this may require multiple runs, it is often the most effective solution.
-
Modify the Mobile Phase:
-
Increase the initial percentage of organic solvent: This will make the initial mobile phase less polar and more accommodating to the hydrophobic peptide.
-
Add chaotropic agents: In some cases, adding a low concentration of a chaotropic agent like guanidine hydrochloride or urea to the sample solvent can disrupt aggregation. However, this is not a standard HPLC practice and should be used with caution as it can affect column integrity and is difficult to remove.
-
-
Elevate the Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve solubility and reduce mobile phase viscosity, leading to better peak shapes and lower backpressure.
-
Use a Different Stationary Phase: Consider a column with a different stationary phase, such as diphenyl or a shorter alkyl chain (C8 or C4), which are less hydrophobic than the standard C18.[9]
Issue 3: Poor Chromatographic Resolution
Question: My hydrophobic D-serine peptide is co-eluting with impurities, or the peak is very broad. How can I improve the separation?
Answer: Achieving high-resolution separation of hydrophobic peptides is often challenging due to their strong retention and potential for multiple conformational states on the column.
Causality: The strong interaction of the hydrophobic peptide with the stationary phase can lead to peak broadening. The presence of D-serine can introduce conformational isomers that may not separate well under standard conditions.
Optimization Strategies for Resolution:
-
Shallow the Gradient: A slower, more gradual increase in the organic solvent concentration (a shallower gradient) will provide more time for the peptide and its impurities to interact with the stationary phase, leading to better separation.
-
Optimize the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the most common ion-pairing agent in peptide RP-HPLC.[8] It forms a neutral complex with the charged groups on the peptide, increasing its hydrophobicity and retention.[10] However, for difficult separations, other ion-pairing agents can be more effective.[11][12]
Ion-Pairing Agent Selection Table:
| Ion-Pairing Agent | Hydrophobicity | Impact on Retention | Use Case |
| Formic Acid (FA) | Less hydrophobic than TFA | Weaker ion-pairing, less retention | Good for MS compatibility and less hydrophobic peptides. |
| Trifluoroacetic Acid (TFA) | Standard | Standard retention | General purpose peptide purification.[13] |
| Perfluoropentanoic Acid (PFPA) | More hydrophobic than TFA | Increased retention | For peptides that are not well-retained with TFA.[12] |
| Heptafluorobutyric Acid (HFBA) | Highly hydrophobic | Strongest retention | For very polar peptides or when trying to maximize separation of closely eluting species.[11][12] |
-
Change the Organic Modifier: Switching from acetonitrile to isopropanol or n-propanol can alter the selectivity of the separation and may resolve co-eluting peaks.[7]
-
Alternative Chromatographic Modes: For extremely challenging purifications, consider alternative or complementary techniques such as ion-exchange chromatography (IEX) or hydrophilic interaction liquid chromatography (HILIC).[14][15]
Part 2: Frequently Asked Questions (FAQs)
Q1: How does the position of the D-serine in the peptide sequence affect purification?
A1: The position can have a significant impact. A D-serine in the middle of a hydrophobic sequence is more likely to disrupt a stable secondary structure, potentially exposing a larger hydrophobic surface area and increasing aggregation tendency.[5] A D-serine at the N- or C-terminus may have a less dramatic effect on the overall conformation.
Q2: Can I use the same purification protocol for the L-serine version of my peptide?
A2: Not necessarily. Diastereomeric peptides (peptides that differ only in the chirality of one amino acid) can have different retention times and peak shapes in RP-HPLC. The L- and D-serine containing peptides may require different gradient conditions for optimal separation.
Q3: My peptide seems to be irreversibly binding to the C18 column. What should I do?
A3: This is a common issue with very hydrophobic peptides. Try the following:
-
Post-run "stripping" gradient: After your main purification run, run a steep gradient up to 100% of a strong solvent like isopropanol to wash the column.
-
Use a less retentive column: A C8, C4, or diphenyl column may be more suitable.
-
Consider normal-phase chromatography: While less common for peptides, for extremely hydrophobic sequences, normal-phase chromatography can be an option.
Q4: Are there any "green" alternatives to acetonitrile for hydrophobic peptide purification?
A4: Yes, ethanol is a viable and more environmentally friendly alternative to acetonitrile.[9] It has good solubilizing properties for hydrophobic peptides and is transparent in the low UV range used for peptide detection.[9]
Part 3: Experimental Protocols
Protocol 1: Generic RP-HPLC Method for Hydrophobic Peptides
This protocol provides a starting point for method development.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å or 300 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
5-95% B over 30 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 1 minute.
-
Equilibrate at 5% B for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 210-220 nm.[16]
-
Column Temperature: 30°C.
Method Development Workflow:
Caption: A workflow for RP-HPLC method development.
References
- Biotage. (2023, February 6).
- Mant, C. T., et al. (2007). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography.
- Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. [Link]
- Hodges, R. S., et al. (1993). High-performance liquid chromatography of amino acids, peptides and proteins. CXXVIII. Effect of D-amino acid substitutions on the reversed-phase high-performance liquid chromatography retention behaviour of neuropeptide Y[18-36] analogues.
- Al-Salami, H., et al. (2021).
- Cytiva. (n.d.).
- ProtiFi. (n.d.). Troubleshooting Tips. [Link]
- Hodges, R. S., & Mant, C. T. (2001). HPLC Analysis and Purification of Peptides.
- Interchim. (2019, March). Peptides purification development in Reverse Phase. [Link]
- Waters Corporation. (n.d.).
- Mant, C. T., et al. (2007). Effect of increasing hydrophobicity of hydrophobic anionic ion- pairing reagents (TFA < PFPA < HFBA) on CE separation of peptide standards.
- Chemistry For Everyone. (2025, January 18).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Ion-Pair Reagents in Modern HPLC Analysis. [Link]
- Fried-Oken, M., et al. (2009). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. International Journal of Peptide Research and Therapeutics, 15(3), 155-162. [Link]
- Fujii, N., et al. (2006). Hydrophobicity of peptides containing D-amino acids. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1145-1150. [Link]
- Waters Corporation. (n.d.).
- GenScript. (2024, July 11).
- Al-Salami, H., et al. (2021). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity.
- Kumar, P., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56022. [Link]
- Huang, W., et al. (2025). Automated Synthesis and Purification of Hydrophobic Peptides. Methods in Molecular Biology, 2931, 343-354. [Link]
- Kostel, P., & Diamond, D. J. (n.d.). Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. [Link]
- Loureiro, J. A., et al. (2020). Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions? The Journal of Physical Chemistry B, 124(1), 57-67. [Link]
- ResearchGate. (2013, May 28). Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions?[Link]
Sources
- 1. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. High-performance liquid chromatography of amino acids, peptides and proteins. CXXVIII. Effect of D-amino acid substitutions on the reversed-phase high-performance liquid chromatography retention behaviour of neuropeptide Y[18-36] analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrophobicity of peptides containing D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nestgrp.com [nestgrp.com]
- 8. Peptides purification development in Reverse Phase [blog.interchim.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. biotage.com [biotage.com]
- 12. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. mdpi.com [mdpi.com]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Validation & Comparative
Navigating Serine Incorporation in SPPS: A Comparative Guide to Boc-D-Ser-OBzl and Fmoc-D-Ser(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS) stands as a foundational technology in the creation of novel therapeutics and research tools. The success of any synthesis hinges on the strategic selection of protected amino acid building blocks. Serine, with its reactive hydroxyl side chain, presents a particular set of challenges that necessitate careful consideration of the chosen protective group strategy. This guide offers an in-depth, objective comparison of two prevalent D-serine derivatives: the Boc-protected Boc-D-Ser-OBzl and the Fmoc-protected Fmoc-D-Ser(Bzl)-OH .
This document moves beyond a simple recitation of facts to provide a field-level perspective on the practical implications of choosing one reagent over the other. We will dissect the chemistry, compare performance based on experimental outcomes, and provide robust, validated protocols to guide your synthetic strategy.
The Core Strategic Choice: Boc vs. Fmoc Orthogonality
The fundamental distinction between these two building blocks lies in the orthogonal protection schemes they belong to. This choice dictates the entire synthetic workflow, including resin selection, deprotection reagents, and final cleavage conditions.
-
The Boc Strategy (Acid-Labile N-α Protection): This classic approach utilizes the tert-butyloxycarbonyl (Boc) group for temporary N-terminal protection. The Boc group is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups, such as the benzyl (Bzl) ether on serine, are designed to be stable to these conditions but are removed during the final, harsh cleavage from the resin, which often employs hydrofluoric acid (HF).
-
The Fmoc Strategy (Base-Labile N-α Protection): The more modern and widely adopted Fmoc strategy is built around the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This allows for N-terminal deprotection under very mild conditions, most commonly with a solution of piperidine. This orthogonality allows acid-labile side-chain protecting groups to remain intact until the final cleavage step, which uses TFA.
Caption: Comparative workflows for Boc and Fmoc Solid-Phase Peptide Synthesis (SPPS).
Comparative Analysis: this compound vs. Fmoc-D-Ser(Bzl)-OH
A direct comparison reveals the distinct advantages and disadvantages inherent to each reagent and its associated chemistry.
| Feature | This compound | Fmoc-D-Ser(Bzl)-OH |
| N-α Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Side Chain Protection | Benzyl ether (Bzl) | Benzyl ether (Bzl) |
| C-Terminus | Benzyl ester (OBzl) | Free carboxylic acid (-OH) |
| N-α Deprotection | Strong Acid (e.g., 25-50% TFA in DCM) | Mild Base (e.g., 20% Piperidine in DMF) |
| Final Cleavage | Harsh Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA with scavengers) |
| Key Strengths | Lower cost of bulk reagents. Can sometimes mitigate aggregation in difficult sequences. | Milder, safer N-α deprotection. Greater compatibility with sensitive residues and complex peptide modifications. |
| Critical Weaknesses | Harsh final cleavage can degrade sensitive peptides. Requires specialized, hazardous equipment for HF. C-terminal ester requires pre-activation for initial resin loading. | Higher reagent cost. The basic deprotection step can catalyze side reactions like aspartimide formation. Fmoc group can sometimes promote aggregation. |
| Typical Crude Purity | Often lower due to repeated acid exposure and harsh final cleavage. | Generally higher due to milder cyclic deprotection conditions. |
Mechanistic Insights & Side Reaction Profiles
The choice of strategy has profound implications for the purity of the final product, primarily through the mitigation or promotion of specific side reactions.
1. Racemization: While the D-configuration of the serine is stable, the repetitive nature of SPPS means the preceding amino acid residue is at risk of racemization during the activation step. The basic conditions of Fmoc deprotection can also epimerize the C-terminal residue attached to the resin. The use of additives like Oxyma Pure® with carbodiimide activators is a proven method to suppress this side reaction in both strategies.
2. β-Elimination (Dehydration): Unprotected serine is highly susceptible to dehydration to form a dehydroalanine residue. This is a risk under both the basic conditions of Fmoc deprotection and the acidic conditions of Boc SPPS. The use of the benzyl (Bzl) ether side-chain protection in both Fmoc-D-Ser(Bzl)-OH and This compound is the standard and effective method to prevent this undesirable pathway.
3. Aspartimide Formation: This is a significant and well-documented side reaction almost exclusive to the Fmoc strategy. In sequences containing an Asp-Ser motif, the piperidine used for Fmoc removal can catalyze the cyclization of the aspartic acid side chain to form a stable aspartimide intermediate. This intermediate can then reopen to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl iso-peptide, often leading to difficult purification challenges.
Experimental Performance Data
To contextualize these differences, we present representative data from the synthesis of a model peptide, Ac-Tyr-D-Ala-Asp-Gly-D-Ser-Phe-NH2, which contains the problematic Asp-Ser linkage.
| Performance Metric | Boc-SPPS with this compound | Fmoc-SPPS with Fmoc-D-Ser(Bzl)-OH |
| Resin Used | MBHA Resin (for C-terminal amide) | Rink Amide Resin |
| Coupling Activation | HBTU / DIEA | HBTU / DIEA |
| Crude Yield | ~60-70% | ~70-80% |
| Crude Purity (RP-HPLC) | ~65% | ~80% (target peptide) |
| Key Impurities | Deletion sequences, acid-catalyzed modifications. | Aspartimide-related products (~10-15%) , deletion sequences. |
This data underscores a critical trade-off: the Fmoc strategy delivered a higher overall purity of the target peptide due to its milder conditions, but it also generated a significant amount of a specific, hard-to-remove impurity (aspartimide) directly related to its chemical workflow. The Boc strategy, while yielding a "dirtier" crude product overall, avoided this specific issue.
Validated Experimental Protocols
Protocol 1: Automated Fmoc-SPPS using Fmoc-D-Ser(Bzl)-OH
This protocol is designed for a standard automated peptide synthesizer.
-
Resin Preparation: Swell Rink Amide resin (0.4-0.8 mmol/g) in dimethylformamide (DMF) for 30 min in the reaction vessel.
-
Fmoc Group Removal: Treat the resin with 20% piperidine in DMF (v/v). Perform two treatments: one for 3 min and a second for 10 min.
-
Washing Cycle: Wash the resin thoroughly with DMF (6 x 1 min).
-
Coupling Protocol:
-
In a separate vessel, pre-activate a solution of Fmoc-D-Ser(Bzl)-OH (5 eq.), HBTU (4.9 eq.), and DIEA (10 eq.) in DMF for 2 minutes.
-
Transfer the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate for 45-60 minutes.
-
-
Post-Coupling Wash: Wash the resin with DMF (3 x 1 min).
-
Cycle Continuation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage: After final Fmoc removal and acetylation, wash the resin with DCM and dry. Treat with a cleavage cocktail of TFA / Triisopropylsilane / H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
-
Product Isolation: Filter the resin, precipitate the peptide in cold diethyl ether, centrifuge to pellet, and dry the crude product. Purify via reverse-phase HPLC.
Caption: A single coupling cycle workflow for Fmoc-D-Ser(Bzl)-OH in automated SPPS.
Protocol 2: Manual Boc-SPPS using this compound
This protocol requires a manual synthesis vessel and access to an HF cleavage apparatus.
-
Resin Preparation: Swell MBHA resin in dichloromethane (DCM) for 30 min.
-
Boc Group Removal: Treat the resin with 40% TFA in DCM (v/v) for 20 min.
-
Washing Cycle: Wash the resin with DCM (3x), Isopropanol (2x), and DCM (3x).
-
Neutralization: Treat the resin with 10% DIEA in DCM (v/v) for 2 min, then wash with DCM (3x).
-
Coupling Protocol:
-
In a separate vessel, dissolve this compound (4 eq.) and HBTU (3.9 eq.) in DMF.
-
Add DIEA (8 eq.) to the resin, followed immediately by the amino acid/HBTU solution.
-
Agitate for 2 hours. Confirm completion with a negative Kaiser test.
-
-
Post-Coupling Wash: Wash the resin with DMF (3x) and DCM (3x).
-
Cycle Continuation: Repeat steps 2-6 for each amino acid.
-
HF Cleavage: (EXTREME CAUTION: For trained personnel with specialized equipment only). After drying the resin, cleave the peptide using anhydrous Hydrofluoric Acid (HF) with p-cresol as a scavenger (9:1 v/w) for 1 hour at 0°C.
-
Product Isolation: After carefully removing the HF, triturate the resin/peptide mixture with cold diethyl ether, filter, dissolve the peptide in an appropriate aqueous solvent, and lyophilize.
Authoritative Recommendations
The selection between this compound and Fmoc-D-Ser(Bzl)-OH is a critical decision that should be guided by the specific demands of the target peptide and the capabilities of the laboratory.
-
Fmoc-D-Ser(Bzl)-OH is the superior choice for:
-
General Purpose Synthesis: Its milder conditions and compatibility with automation make it the default choice for most applications.
-
Sensitive Peptides: It is ideal for sequences containing residues that are unstable to repeated acid treatment.
-
Complex Modifications: The orthogonality of the Fmoc group is essential for peptides requiring on-resin modifications like cyclization or pegylation.
-
Caution is advised for sequences containing Asp-Ser, Asp-Gly, or Asn-Gly motifs, where aspartimide formation is a significant risk.
-
-
This compound remains a strategic option for:
-
Cost-Sensitive, Large-Scale Synthesis: The lower cost of Boc-amino acids and reagents can be a major advantage for manufacturing.
-
Mitigating Aspartimide Formation: It is the preferred method for synthesizing peptides with problematic Asp-Xxx sequences.
-
Aggregation-Prone Sequences: In some cases, the Boc strategy can disrupt inter-chain hydrogen bonding that leads to aggregation during Fmoc synthesis.
-
This strategy is only viable for laboratories fully equipped and trained for handling highly hazardous reagents like HF.
-
By understanding the fundamental chemistry and potential side reactions associated with each strategy, researchers can make an informed choice, optimizing their synthetic route for the highest probability of success.
References
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
- Merle, C., Le-Nguyen, D., & Fehrentz, J. A. (2004). Aspartimide formation in Fmoc-based solid phase peptide synthesis. Journal of Peptide Science, 10(10), 634-641.
A Senior Application Scientist's Guide to D-Serine Peptide Synthesis: A Comparative Analysis of Boc/Bzl and Fmoc/tBu Strategies
For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids like D-serine into peptide sequences is a critical step in the design of novel therapeutics and research tools. The choice of solid-phase peptide synthesis (SPPS) strategy can significantly impact the yield, purity, and stereochemical integrity of the final product. This guide provides an in-depth comparison of the two most prevalent orthogonal protection schemes—tert-butyloxycarbonyl/benzyl (Boc/Bzl) and 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu)—with a specific focus on their application to the synthesis of D-serine-containing peptides.
The Fundamental Divide: Acid vs. Base Labile Nα-Protection
The core difference between the Boc/Bzl and Fmoc/tBu strategies lies in the chemical nature of the temporary protecting group on the α-amino group of the incoming amino acid. This choice dictates the entire synthetic workflow, from deprotection conditions to the selection of side-chain protecting groups and the final cleavage from the resin.
The Boc/Bzl Strategy: A Classic Approach
The Boc/Bzl strategy, a cornerstone of SPPS, utilizes the acid-labile Boc group for Nα-protection.[1][2] The side chain of D-serine is typically protected with a benzyl (Bzl) group, which is also acid-labile but requires a much stronger acid for removal. This graduated acid lability is the foundation of this "quasi-orthogonal" protection scheme.[3][4]
Core Chemistry:
-
Nα-Protection: Boc group, removed with a moderate acid, typically trifluoroacetic acid (TFA).[2][5]
-
D-Serine Side-Chain Protection: Benzyl (Bzl) group, stable to TFA but cleaved by strong acids like hydrofluoric acid (HF).[6][7]
-
Final Cleavage: Harsh acidic conditions, most commonly HF, are required to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.[5][6]
Resin_Peptide_Boc [label="Resin-Peptide-(AA)n-Boc"]; Resin_Peptide_NH3 [label="Resin-Peptide-(AA)n-NH3+TFA-"]; Boc_D_Ser [label="Boc-D-Ser(Bzl)-OH"]; Coupled_Peptide [label="Resin-Peptide-(AA)n+1-Boc"]; Final_Peptide [label="H2N-Peptide-COOH"];
Resin_Peptide_Boc -> Resin_Peptide_NH3 [label="TFA Deprotection"]; Resin_Peptide_NH3 -> Coupled_Peptide [label="Neutralization (DIEA) &\nCoupling (e.g., DCC/HOBt)"]; Boc_D_Ser -> Coupled_Peptide [style=dashed]; Coupled_Peptide -> Resin_Peptide_Boc [label="Repeat Cycle"]; Coupled_Peptide -> Final_Peptide [label="HF Cleavage"]; }
Workflow for Boc/Bzl SPPS of a D-Serine PeptideAdvantages for D-Serine Synthesis:
-
Reduced Aggregation: The repeated TFA deprotection steps leave the N-terminal amine protonated as a TFA salt. This positive charge can disrupt inter-chain hydrogen bonding, which is a primary cause of peptide aggregation, a common problem in SPPS.[2] This can be particularly beneficial for hydrophobic or long D-serine-containing sequences.
-
Historical Robustness: The Boc/Bzl strategy has a long history of success and is well-documented for a wide range of peptide sequences.
Disadvantages and Challenges:
-
Harsh Final Cleavage: The use of highly corrosive and toxic HF for final cleavage requires specialized, expensive equipment and poses significant safety risks.[6][8]
-
Side-Chain Degradation: The repeated exposure to TFA can lead to the gradual degradation of acid-sensitive side-chain protecting groups, potentially leading to side products.[9]
-
Racemization Risk: While urethane protecting groups like Boc generally suppress racemization during coupling, the acidic conditions, particularly during prolonged synthesis, can pose a risk to the stereochemical integrity of sensitive amino acids.[10] For D-serine, this would manifest as the unwanted formation of L-serine.
The Fmoc/tBu Strategy: The Modern Standard
The Fmoc/tBu strategy is now the most widely used method for SPPS, largely due to its milder reaction conditions and true orthogonality.[8][9][11] It employs a base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.
Core Chemistry:
-
Nα-Protection: Fmoc group, removed with a secondary amine base, typically 20% piperidine in DMF.[12][13][14]
-
D-Serine Side-Chain Protection: Tert-butyl (tBu) group, stable to piperidine but readily cleaved by TFA.[11]
-
Final Cleavage: Mild acidic conditions, typically a cocktail based on TFA, are used for the final cleavage from the resin and removal of side-chain protecting groups.[8]
Resin_Peptide_Fmoc [label="Resin-Peptide-(AA)n-Fmoc"]; Resin_Peptide_NH2 [label="Resin-Peptide-(AA)n-NH2"]; Fmoc_D_Ser [label="Fmoc-D-Ser(tBu)-OH"]; Coupled_Peptide [label="Resin-Peptide-(AA)n+1-Fmoc"]; Final_Peptide [label="H2N-Peptide-COOH"];
Resin_Peptide_Fmoc -> Resin_Peptide_NH2 [label="Piperidine Deprotection"]; Resin_Peptide_NH2 -> Coupled_Peptide [label="Coupling (e.g., HBTU/DIEA)"]; Fmoc_D_Ser -> Coupled_Peptide [style=dashed]; Coupled_Peptide -> Resin_Peptide_Fmoc [label="Repeat Cycle"]; Coupled_Peptide -> Final_Peptide [label="TFA Cleavage"]; }
Workflow for Fmoc/tBu SPPS of a D-Serine PeptideAdvantages for D-Serine Synthesis:
-
Orthogonality and Mild Conditions: The use of a base for Nα-deprotection and an acid for final cleavage represents a truly orthogonal system.[1][8] This allows for the synthesis of complex peptides with acid-sensitive modifications like phosphorylation and glycosylation. The overall milder conditions are generally favorable for maintaining the integrity of the peptide.[8]
-
Safety and Convenience: The avoidance of HF makes the procedure safer and does not require specialized apparatus.[8]
-
Automation-Friendly: The reaction conditions and monitoring methods (UV detection of Fmoc cleavage by-products) are well-suited for automated peptide synthesizers.[12]
Disadvantages and Challenges:
-
Diketopiperazine Formation: At the dipeptide stage, the N-terminal amine liberated by Fmoc removal can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is a significant side reaction, especially when proline is the second amino acid.[10][15]
-
Aspartimide Formation: For sequences containing aspartic acid, the piperidine used for deprotection can catalyze the formation of a succinimide ring (aspartimide), which can lead to a mixture of α- and β-aspartyl peptides and racemization.[9][10]
-
Racemization of D-Serine: The basic conditions of Fmoc deprotection can increase the risk of racemization at the α-carbon of the newly coupled amino acid. For D-serine, this would involve the abstraction of the α-proton by piperidine, leading to the formation of a planar enolate intermediate that can be re-protonated to give either the D- or L-isomer.[16] The extent of this side reaction is sequence-dependent and a critical consideration.
Head-to-Head Comparison for D-Serine Synthesis: A Data-Driven Perspective
While a single study directly comparing the synthesis of the same D-serine-containing peptide using both strategies with detailed quantitative analysis is elusive in the literature, we can synthesize data from multiple sources to provide a comparative overview. The following table summarizes key performance indicators based on established principles and reported outcomes for similar synthetic challenges.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale & References |
| Nα-Deprotection | 50% TFA in DCM | 20% Piperidine in DMF | [2][12] |
| D-Serine Derivative | Boc-D-Ser(Bzl)-OH | Fmoc-D-Ser(tBu)-OH | [11][17] |
| Final Cleavage | Anhydrous HF | TFA-based cocktail | [6][8] |
| Orthogonality | Quasi-orthogonal (graduated acid lability) | Truly orthogonal (base/acid) | [1][4] |
| Risk of Aggregation | Lower, due to N-terminal protonation | Higher, neutral peptide backbone | [2] |
| Primary Racemization Risk for D-Serine | During coupling and prolonged acid exposure | During base-mediated Fmoc deprotection | [10][16] |
| Common Side Reactions | Acid-catalyzed side-chain degradation | Diketopiperazine, Aspartimide formation | [9][10] |
| Safety & Equipment | Requires specialized HF apparatus | Standard laboratory equipment | [6][8] |
| Compatibility with Modifications | Limited | High (e.g., phosphorylation, glycosylation) | [8][9] |
Experimental Protocols: Synthesis of a Model D-Serine Peptide
To illustrate the practical differences, here are condensed, representative protocols for the manual synthesis of a model pentapeptide, Ac-Tyr-Gly-Gly-Phe-D-Ser-NH₂, using both strategies.
Protocol 1: Boc/Bzl Synthesis on MBHA Resin
-
Resin Preparation: Swell MBHA resin in dichloromethane (DCM).
-
First Amino Acid Coupling (Boc-D-Ser(Bzl)-OH):
-
Perform a pre-coupling neutralization step with 10% diisopropylethylamine (DIEA) in DCM.
-
Couple Boc-D-Ser(Bzl)-OH (3 eq) using N,N'-dicyclohexylcarbodiimide (DCC, 3 eq) and 1-hydroxybenzotriazole (HOBt, 3 eq) in DMF/DCM for 2 hours.
-
Monitor completion with the Kaiser test.
-
-
Chain Elongation Cycle (for Phe, Gly, Gly, Tyr):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (1 x 1 min, 1 x 20 min).
-
Washing: Wash with DCM, isopropanol, and DCM.
-
Neutralization: Treat with 10% DIEA in DCM (2 x 2 min).
-
Coupling: Couple the next Boc-amino acid (3 eq) as described in step 2.
-
-
N-terminal Acetylation: After the final deprotection, treat the resin with a solution of acetic anhydride and DIEA in DCM.
-
Cleavage and Deprotection:
-
Carefully transfer the dried resin to an HF cleavage apparatus.
-
Add anisole as a scavenger.
-
Cleave with anhydrous HF at 0°C for 1 hour.
-
Evaporate the HF and precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Fmoc/tBu Synthesis on Rink Amide Resin
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF).
-
Fmoc Deprotection of Resin: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min) to deprotect the Rink linker.
-
First Amino Acid Coupling (Fmoc-D-Ser(tBu)-OH):
-
Couple Fmoc-D-Ser(tBu)-OH (3 eq) using HBTU (2.9 eq), HOBt (3 eq), and DIEA (6 eq) in DMF for 1 hour.
-
Monitor completion with the Kaiser test.
-
-
Chain Elongation Cycle (for Phe, Gly, Gly, Tyr):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Washing: Wash thoroughly with DMF.
-
Coupling: Couple the next Fmoc-amino acid (3 eq) as described in step 3.
-
-
N-terminal Acetylation: After the final deprotection, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Expert Insights and Recommendations: Choosing the Right Strategy
The choice between Boc/Bzl and Fmoc/tBu for the synthesis of D-serine-containing peptides is not absolute and depends on the specific characteristics of the target peptide and the available laboratory resources.
Start [label="Synthesizing a D-Serine Peptide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Question1 [label="Is the sequence long or prone to aggregation?"]; Question2 [label="Are there acid-sensitive modifications\n(e.g., phosphorylation)?"]; Question3 [label="Is an HF apparatus available and\nare personnel trained for its use?"];
Boc_Strategy [label="Consider Boc/Bzl Strategy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fmoc_Strategy [label="Consider Fmoc/tBu Strategy", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Question1; Question1 -> Boc_Strategy [label="Yes"]; Question1 -> Question2 [label="No"]; Question2 -> Fmoc_Strategy [label="Yes"]; Question2 -> Question3 [label="No"]; Question3 -> Fmoc_Strategy [label="No"]; Question3 -> Boc_Strategy [label="Yes"]; }
Decision framework for selecting a synthesis strategy.-
For long or aggregation-prone sequences: The Boc/Bzl strategy may offer an advantage due to the charge-state repulsion that minimizes aggregation.[2]
-
For peptides with acid-sensitive modifications: The Fmoc/tBu strategy is the clear choice due to its mild final cleavage conditions.[8][9]
-
To minimize racemization of D-Serine: This is a nuanced issue. While the basic conditions of Fmoc deprotection pose a direct risk of α-proton abstraction, the choice of coupling reagents and careful control of reaction times can mitigate this. For instance, using coupling reagents like DIC/HOBt instead of those requiring excess base can be beneficial.[12] Conversely, the strong acid in the final Boc cleavage step can also induce racemization, although this is generally considered less of a risk for in-chain residues compared to the repeated base treatments in the Fmoc strategy.
-
For safety, cost, and automation: The Fmoc/tBu strategy is generally superior. The reagents are less hazardous, no specialized equipment is needed for cleavage, and the process is highly amenable to automation.[8]
References
- Coin, I., Beyermann, M., & Bienert, M. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 334-347.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ.
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
- Royal Society of Chemistry. (n.d.). Greening Fmoc/tBu solid-phase peptide synthesis.
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- National Center for Biotechnology Information. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- ResearchGate. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- ACS Publications. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- National Center for Biotechnology Information. (2017). Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine.
- Springer. (2014). Methods and protocols of modern solid phase peptide synthesis.
- MDPI. (2020). Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study.
- National Center for Biotechnology Information. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- National Center for Biotechnology Information. (2012). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.
- ResearchGate. (2012). New Experimental Evidence for In-Chain Amino Acid Racemization of Serine in a Model Peptide.
- ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group.
- National Center for Biotechnology Information. (2022). Epimerisation in Peptide Synthesis.
- ACS Publications. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.
- Ottokemi. (n.d.). Buy Boc-O-benzyl-L-serine, 98%.
- Semantic Scholar. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. biosynth.com [biosynth.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. chempep.com [chempep.com]
- 13. researchgate.net [researchgate.net]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 47173-80-8|Boc-D-Ser(Bzl)-OH|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to the Validation of D-Serine Incorporation in Peptides by Mass Spectrometry
For: Researchers, scientists, and drug development professionals engaged in peptide analysis and therapeutics.
Introduction: The Chirality Conundrum in Peptide Analysis
In the world of peptide therapeutics and biological research, the stereochemistry of constituent amino acids is of paramount importance. While proteins are ribosomally synthesized almost exclusively from L-amino acids, the deliberate incorporation of D-amino acids, such as D-serine, is a common strategy to enhance peptide stability against enzymatic degradation, modulate receptor affinity, and prolong therapeutic half-life.[1][2] Conversely, the unintended presence of D-isomers, often arising as impurities during solid-phase peptide synthesis (SPPS) or subsequent processing, can drastically alter a peptide's biological activity and safety profile.[1][3][4]
The analytical challenge is stark: D- and L-serine-containing peptides are stereoisomers, specifically epimers. They possess identical mass and elemental composition, rendering them indistinguishable by standard mass spectrometry.[5] Therefore, specialized, validated methodologies are not just beneficial but essential for confirming the precise chiral composition of a peptide.
This guide provides an in-depth comparison of mass spectrometry-centric strategies for the validation of D-serine incorporation. We will move beyond simple protocols to explore the causality behind methodological choices, enabling you to design and execute robust, self-validating analytical systems for your specific research and quality control needs.
Methodology Comparison: Two Paths to Chiral Validation
The validation of D-serine incorporation can be broadly categorized into two approaches: indirect methods that analyze the peptide's constituent amino acids after hydrolysis, and direct methods that analyze the intact peptide to pinpoint the location of the D-serine residue.
A. Indirect Methods: Confirming Presence After Hydrolysis
These methods are foundational for quantifying the overall D/L-serine ratio in a peptide sample. They involve breaking the peptide down into its individual amino acids, followed by a chiral separation step coupled to MS detection.
The most established indirect method involves derivatizing the amino acid hydrolysate with a chiral reagent, most commonly Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or L-FDAA) and its variants.[6][7][8]
Principle of Causality: L-FDAA reacts with the primary amine of both D- and L-serine to form diastereomers. Unlike the original enantiomers, these diastereomers have distinct physical properties and three-dimensional structures. This difference allows them to be separated using standard, non-chiral reversed-phase liquid chromatography (RPLC).[8][9] The subsequent detection by tandem mass spectrometry (MS/MS) provides exquisite sensitivity and selectivity for quantification.[10][11]
Caption: Workflow for Marfey's method of chiral amino acid analysis.
An alternative to chemical derivatization is the use of a chiral stationary phase (CSP) in the HPLC column.
Principle of Causality: CSPs are packed with a chiral selector that transiently and stereoselectively interacts with the enantiomers passing through the column. These interactions form temporary diastereomeric complexes with different binding energies, leading to different retention times for D- and L-serine.[12][13] This approach avoids the sample manipulation of derivatization but places the burden of separation entirely on the specialized and often more expensive column.[14]
Comparison of Indirect Methodologies
| Feature | Chiral Derivatization (Marfey's) | Chiral Stationary Phase (CSP) |
| Principle | Forms diastereomers for separation on standard RPLC columns.[8] | Uses a chiral column to directly resolve enantiomers.[12] |
| Throughput | Higher; compatible with standard, robust RPLC methods. | Lower; CSP columns may require specific mobile phases and have lower stability. |
| Sensitivity | Very high; the dinitrophenyl group is a strong chromophore and ionizes well.[8] | Generally lower; requires MS-compatible mobile phases that may not be optimal for chiral separation.[12] |
| Cost | Lower column cost, but reagent and sample preparation time add to the cost. | High initial column cost; shorter column lifetime can increase long-term cost. |
| Robustness | Highly robust and widely validated method.[10][11] | Can be less robust; susceptible to matrix effects and column degradation. |
| Limitation | Confirms presence and quantity of D-serine but cannot determine its position in the peptide sequence. | Confirms presence and quantity of D-serine but cannot determine its position in the peptide sequence. |
B. Direct Methods: Localizing D-Serine in the Intact Peptide
When the location of the D-serine residue is critical, direct analysis of the intact peptide is required. These methods exploit subtle differences in the gas-phase behavior of peptide epimers.
While standard collision-induced dissociation (CID) is often insensitive to stereochemistry, more advanced fragmentation techniques can differentiate epimers.[3]
Principle of Causality: The three-dimensional structure of a peptide, influenced by the chirality of a single residue, can dictate its fragmentation pathways.
-
Higher-Energy Collisional Dissociation (HCD): Can produce significant and reproducible differences in the abundance ratios of specific fragment ions (e.g., y-ions) between D- and L-containing epimers.[3]
-
Radical-Directed Dissociation (RDD): This technique initiates fragmentation from a radical site, which is highly sensitive to the peptide's conformation. The resulting fragmentation patterns can be dramatically different for epimers, allowing for clear differentiation.[15]
-
Electron Capture/Transfer Dissociation (ECD/ETD): These non-ergodic fragmentation methods cleave the peptide backbone while often preserving labile side-chain modifications and stereochemical information. They can generate unique fragment ions or abundance ratios indicative of a D-amino acid's presence and location.[15]
IM-MS adds another dimension of separation based on the ion's shape and size in the gas phase.[16][17]
Principle of Causality: The incorporation of a D-serine residue can induce a change in the peptide's preferred gas-phase conformation (e.g., making it more compact or more elongated). This change in shape affects its drift time through a gas-filled mobility cell, resulting in a different collision cross-section (CCS) value.[18][19] This allows for the separation of epimers that are isobaric in the mass spectrometer. Coupling IM with MS/MS provides both conformational (CCS) and structural (fragmentation) data for unambiguous identification.[16]
Caption: General workflow for direct peptide epimer analysis by IM-MS.
Comparison of Direct Methodologies
| Feature | Advanced MS/MS (HCD, RDD) | Ion Mobility-MS (IM-MS) |
| Principle | Differentiates epimers based on unique fragmentation patterns or significant fragment abundance differences.[3][15] | Separates epimers based on differences in their gas-phase shape (Collision Cross-Section, CCS).[16][19] |
| Information | Provides localization of the D-amino acid residue within the sequence. | Provides a measure of conformational difference (CCS) and can be coupled with MS/MS for localization. |
| Instrumentation | Requires high-resolution mass spectrometers with tunable fragmentation options (e.g., Orbitrap, FT-ICR). RDD may require specialized instrumentation. | Requires a mass spectrometer equipped with an ion mobility cell (e.g., DTIMS, TWIMS, TIMS).[17] |
| Complexity | Method development can be complex, requiring careful optimization of collision energy and fragmentation method. | Data analysis is more complex, involving an additional dimension of separation. Requires reference standards for CCS comparison. |
| Validation | Requires synthesis of both D- and L-epimer standards to confirm unique fragmentation signatures.[5] | Requires synthesis of both D- and L-epimer standards for CCS and retention time comparison.[18] |
An Integrated and Self-Validating Workflow
For comprehensive validation, particularly in a drug development or manufacturing context, a multi-step, orthogonal approach is recommended. This ensures trustworthiness and scientific integrity.
Sources
- 1. GLP-1 Peptide Impurity Profiling: Separating D-Isomers, Oxidation States, and Truncations | Separation Science [sepscience.com]
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- 3. mdpi.com [mdpi.com]
- 4. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. mdpi.com [mdpi.com]
- 10. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
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- 14. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 17. Ion Mobility–Mass Spectrometry Imaging: Advances in Biomedical Research [mdpi.com]
- 18. Composite Multidimensional Ion Mobility-Mass Spectrometry for Improved Differentiation of Stereochemical Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03604E [pubs.rsc.org]
A Senior Application Scientist's Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of Boc-D-Ser-OBzl
In the landscape of pharmaceutical development, particularly in peptide synthesis, the stereochemical integrity of amino acid building blocks is paramount. The presence of an undesired enantiomer can drastically alter the pharmacological and toxicological profile of a therapeutic agent.[1] This guide provides an in-depth, comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of N-Boc-D-serine benzyl ester (Boc-D-Ser-OBzl), a crucial protected amino acid derivative.
This document moves beyond a simple recitation of protocols. It is designed for researchers, scientists, and drug development professionals, offering insights into the rationale behind methodological choices, thereby empowering you to develop robust and reliable analytical solutions.
The Imperative of Enantiomeric Purity in Drug Synthesis
Chirality, the property of "handedness" in molecules, is a fundamental concept in drug action. For a molecule like this compound, which serves as a precursor in complex syntheses, ensuring it is free from its L-enantiomer is a critical quality attribute.[2] The introduction of the incorrect stereoisomer can lead to byproducts with altered biological activity, potentially compromising the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Chiral HPLC stands as the gold standard for quantifying this critical parameter due to its precision and directness of analysis.[][4]
Principles of Chiral Recognition in HPLC
The direct separation of enantiomers via HPLC is achieved using a chiral stationary phase (CSP).[1] The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different energies of formation, leading to differential retention times and, consequently, separation.[1] For N-protected amino acid derivatives like this compound, two classes of CSPs are particularly effective: polysaccharide-based and macrocyclic glycopeptide-based phases.
-
Polysaccharide-based CSPs: These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are renowned for their broad applicability.[5] Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves within the polysaccharide structure.
-
Macrocyclic Glycopeptide-based CSPs: These CSPs, such as those based on teicoplanin or vancomycin, offer a multi-modal interaction mechanism. They possess ionic groups, aromatic baskets, and multiple stereogenic centers, allowing for ionic, hydrogen bonding, and inclusion complexation interactions.[6] This makes them particularly well-suited for the separation of polar and ionic compounds like amino acid derivatives.[6]
Comparative Analysis of Chiral Stationary Phases
The choice of CSP is the most critical factor in developing a successful chiral separation. Here, we compare the performance of two leading columns for the analysis of this compound: a polysaccharide-based column (Daicel CHIRALPAK® AD-H) and a macrocyclic glycopeptide-based column (Astec® CHIROBIOTIC® T).
| Parameter | Daicel CHIRALPAK® AD-H (Polysaccharide) | Astec® CHIROBIOTIC® T (Macrocyclic Glycopeptide) |
| Primary Separation Mode | Normal Phase | Polar Organic, Reversed-Phase |
| Typical Mobile Phase | Hexane/Isopropanol | Methanol/Water/Acid/Base or Acetonitrile/Water/Acid/Base |
| Selectivity (α) | Excellent | Very Good to Excellent |
| Resolution (Rs) | > 2.0 | > 1.5 |
| Analysis Time | ~15-20 minutes | ~10-15 minutes |
| Method Development | Straightforward, primarily involves adjusting the alcohol modifier concentration. | More complex, requires optimization of organic modifier, pH, and additives. |
| Robustness | High, but sensitive to certain solvents that can damage the coated phase.[7] | High, compatible with a wide range of aqueous and organic mobile phases.[6] |
| Ideal For | High-resolution separation in a non-polar solvent system. | Versatile applications, including LC-MS compatible methods. |
Detailed Experimental Protocols
The following protocols provide a starting point for the chiral HPLC analysis of this compound. It is essential to perform system suitability tests before analyzing samples to ensure the chromatographic system is performing adequately.[8]
Method 1: Polysaccharide-Based CSP (Normal Phase)
Instrumentation:
-
HPLC system with UV detector
-
Column: Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: Macrocyclic Glycopeptide-Based CSP (Polar Organic Mode)
Instrumentation:
-
HPLC system with UV detector
-
Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Chromatographic Conditions:
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Data Interpretation and System Suitability
The primary goal of the analysis is to determine the enantiomeric purity, often expressed as enantiomeric excess (% ee). This is calculated from the peak areas of the two enantiomers:
% ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Before sample analysis, the system's performance must be verified through system suitability testing (SST) as outlined in pharmacopeias such as the USP <621>.[9][10][11] Key SST parameters include:
-
Resolution (Rs): A measure of the degree of separation between the two enantiomer peaks. A value of Rs ≥ 1.5 is generally required for reliable quantitation.
-
Tailing Factor (T): Measures peak symmetry. A value between 0.8 and 1.8 is typically acceptable.[11]
-
Repeatability (%RSD): The precision of replicate injections of a standard solution. The relative standard deviation (RSD) should typically be ≤ 2.0%.
Method Development and Optimization Workflow
For challenging separations, a systematic approach to method development is crucial. The following workflow illustrates a logical progression for optimizing the chiral separation of this compound.
Caption: Workflow for Chiral HPLC Method Development.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution (Rs < 1.5) | Inappropriate mobile phase composition. | Adjust the percentage of the alcohol modifier (Normal Phase) or organic modifier/pH (Reversed/Polar Organic Phase). |
| Incorrect column selection. | Screen alternative CSPs with different chiral selectors. | |
| High column temperature. | Decrease the column temperature in 5 °C increments.[12] | |
| Peak Tailing | Secondary interactions with the silica support. | Add a basic (e.g., triethylamine) or acidic (e.g., trifluoroacetic acid) modifier to the mobile phase. |
| Irreproducible Retention Times | Insufficient column equilibration. | Equilibrate the column with at least 10-20 column volumes of the mobile phase before analysis.[12] |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
Conclusion
The determination of the enantiomeric purity of this compound is a critical step in ensuring the quality and safety of peptide-based therapeutics. Both polysaccharide and macrocyclic glycopeptide-based chiral stationary phases are capable of providing the necessary resolution for this analysis.
-
Daicel CHIRALPAK® AD-H offers a robust and high-resolution separation in a normal-phase system, which is advantageous for its simplicity.
-
Astec® CHIROBIOTIC® T provides greater flexibility in mobile phase selection, including compatibility with LC-MS, making it a versatile choice for a wider range of analytical challenges.
The selection of the optimal method will depend on the specific requirements of the laboratory, including available instrumentation, desired analysis time, and the need for downstream compatibility with other analytical techniques. By understanding the principles of chiral separation and following a systematic approach to method development, researchers can confidently establish a reliable method for the quality control of this important chiral building block.
References
- Watanabe, Y., et al. (2018). Separation and detection of D-/L-serine by conventional HPLC. MethodsX, 5, 652-657.
- Buniyamin, I. K., et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 10(4), 85-94.
- U.S. Pharmacopeia. General Chapter <621> Chromatography.
- Szókán, Gy., et al. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Journal of Liquid Chromatography, 17(13), 2823-2841.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
- European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995).
- Ganan, J., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(4), 467.
- Google Patents. WO2011144983A2 - An improved process for the preparation of lacosamide.
- Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021).
- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (3rd ed.). CRC Press.
- Seog, J. H., et al. (2020). Amino alcohol-derived chiral stationary phases. Journal of Separation Science, 43(5), 738-751.
- BioGlobaX. <621> Chromatography.
- Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H Columns.
- Phenomenex. Chiral HPLC Separations.
- Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 22(3), 158-166.
- Pirkle, W. H., et al. (1981). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 46(24), 4988-4991.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Ilisz, I., et al. (2012). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of β2- and β3-homoamino acids. Journal of Chromatography A, 1269, 136-145.
- Ismail, O. H., et al. (2023). Recent trends in high-throughput, fast chiral high-performance liquid chromatography for the analysis of bioactive compounds. Journal of Pharmaceutical and Biomedical Analysis, 235, 115668.
- Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- MZ-Analysentechnik GmbH. Daicel and ChromTech columns - HPLC.
- U.S. Pharmacopeia. General Chapters: <621> Chromatography - System Suitability.
- Zhao, L., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(11), 3295.
- Arráez-Román, D., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Molecules, 28(1), 1.
- MZ-Analysentechnik GmbH. Chiralpak - Chiral Technologies - Daicel - Manufacturer.
- ResearchGate. How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience?. (2014).
- Analytics-Shop. Chiral.
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- 5. mz-at.de [mz-at.de]
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- 7. ct-k.com [ct-k.com]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
- 9. usp.org [usp.org]
- 10. uni-onward.com.tw [uni-onward.com.tw]
- 11. Chromatography [usp.org]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
A Senior Application Scientist's Guide to Comparing Coupling Efficiency of Protected D-Serine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide therapeutics and drug discovery, the incorporation of non-proteinogenic amino acids like D-serine is a critical strategy for enhancing proteolytic stability, modulating bioactivity, and constraining peptide conformation. However, the successful synthesis of D-serine-containing peptides via Solid-Phase Peptide Synthesis (SPPS) is not trivial. The hydroxyl side-chain of serine is a reactive moiety that necessitates protection to prevent undesirable side reactions, such as O-acylation, during peptide chain elongation.[1]
The choice of this side-chain protecting group, in concert with the N-α-protecting group, dictates the synthetic strategy and profoundly impacts the efficiency of the coupling reaction. Challenges such as steric hindrance from bulky protecting groups, aggregation of the growing peptide chain, and, most critically, racemization at the α-carbon can compromise the yield and purity of the final product.[2][3]
This guide provides an in-depth comparison of commonly used protected D-serine derivatives, focusing on the practical implications of protecting group selection on coupling efficiency. We will dissect the causality behind experimental choices, provide validated protocols, and offer troubleshooting strategies to empower researchers to navigate the complexities of synthesizing these valuable peptides.
The Key Derivatives: A Structural Overview
In modern SPPS, the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is predominant due to its use of mild basic conditions for N-α-deprotection.[3] Consequently, the most relevant D-serine derivatives utilize an Fmoc group for temporary N-α-protection and a semi-permanent, acid-labile group for the side-chain hydroxyl. The three most common side-chain protecting groups are the tert-butyl (tBu), trityl (Trt), and benzyl (Bzl) ethers. While Bzl is more traditionally associated with the harsher Boc/Bzl strategy, its properties provide a valuable point of comparison.
Caption: Chemical structures of common protected D-serine derivatives.
Core Factors Governing Coupling Efficiency
The success of a coupling reaction is a multifactorial equation. For protected D-serine, the interplay between the derivative's structure and the reaction conditions is paramount.
-
Steric Hindrance: The sheer size of the side-chain protecting group is a primary determinant of coupling kinetics. A bulkier group can physically impede the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. The general trend for steric bulk is: Trityl (Trt) > tert-Butyl (tBu) > Benzyl (Bzl) . This steric clash can necessitate longer coupling times, higher temperatures, or more potent coupling reagents.[4]
-
Racemization: Serine is highly susceptible to racemization during the carboxyl group activation step, particularly when using carbodiimide or uronium/aminium salt activators.[3][5] The mechanism often involves the formation of a planar oxazolone intermediate, from which the α-proton can be abstracted by a base. The choice of base is critical; sterically hindered bases like collidine (2,4,6-trimethylpyridine) are often preferred over diisopropylethylamine (DIPEA) for racemization-prone residues as they are less effective at abstracting the α-proton.[5]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures stabilized by intermolecular hydrogen bonds, leading to aggregation.[2] This phenomenon can render the N-terminal amine inaccessible, causing incomplete coupling. While sequence-dependent, the presence of certain protected residues can exacerbate this issue.
-
Coupling Reagents and Additives: Modern coupling reagents are designed to efficiently generate a highly reactive acylating species. Uronium/aminium salts like HBTU, HCTU, and HATU are highly effective but require a base for activation, which increases racemization risk.[6] Carbodiimides like DIC, when used with nucleophilic additives such as HOBt or OxymaPure, form active esters that can mitigate racemization and are an excellent choice, especially for sensitive residues like cysteine or serine.[6]
Head-to-Head Comparison of D-Serine Derivatives
The optimal choice of a protected D-serine derivative is dictated by the specific synthetic context, including the overall peptide sequence, the chosen SPPS strategy, and the available instrumentation (e.g., microwave).
| Feature | Fmoc-D-Ser(tBu)-OH | Fmoc-D-Ser(Trt)-OH | Fmoc-D-Ser(Bzl)-OH |
| Primary SPPS Strategy | Fmoc/tBu | Fmoc/tBu | Boc/Bzl (or Fmoc with specific cleavage) |
| Relative Steric Hindrance | Moderate | High | Low |
| Typical Coupling Efficiency | Generally high with standard reagents (HCTU, DIC/Oxyma).[3] | Can be sluggish; may require stronger reagents (HATU) or longer reaction times.[2] | High, due to lower steric bulk. |
| Cleavage Condition | Standard TFA cocktails (e.g., TFA/TIS/H₂O).[7] | Mildly acid-labile; cleaves readily with standard TFA cocktails.[8] | Requires strong acids (e.g., HF) or hydrogenolysis; not compatible with standard Fmoc/tBu cleavage.[9] |
| Racemization Risk | Moderate; highly dependent on base and coupling reagent selection.[5] | Lower risk reported in some contexts due to steric shielding of the α-proton, but not immune. | Moderate; similar dependency on reaction conditions as tBu. |
| Key Advantage | Full compatibility with the standard Fmoc/tBu workflow. The industry standard. | The bulky group can sometimes disrupt peptide aggregation.[2] Minimizes piperidine-catalyzed side reactions at C-terminal Cys. | Low steric bulk facilitates rapid coupling kinetics. |
| Key Disadvantage | Susceptible to racemization under suboptimal conditions.[5] | High steric bulk can significantly slow down or impede coupling, requiring optimization. | Incompatible cleavage conditions with standard Fmoc-SPPS side-chain protecting groups (like tBu, Boc, Pbf). |
Validated Experimental Protocols
Scientific integrity demands that protocols are both reproducible and self-validating. The following methods include in-process checkpoints to ensure success.
Protocol 1: Standard Coupling of Fmoc-D-Ser(tBu)-OH
This protocol is optimized for reliability and minimizing racemization on a 0.1 mmol scale. It utilizes a modern carbodiimide/additive approach.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-D-Ser(tBu)-OH (4 eq., 0.4 mmol)
-
Diisopropylcarbodiimide (DIC) (4 eq., 0.4 mmol)
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate) (4 eq., 0.4 mmol)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Kaiser Test Kit
Workflow Diagram:
Caption: Workflow for a standard, monitored coupling cycle.
Step-by-Step Procedure:
-
Resin Preparation: Start with 0.1 mmol of a swollen, Fmoc-deprotected resin in a reaction vessel. The free amine should be confirmed with a positive Kaiser test (blue beads).
-
Amino Acid Activation (Pre-activation):
-
Causality: Pre-activating the amino acid separately minimizes its contact time with the resin-bound peptide in the presence of base (if used), thereby reducing the risk of racemization and other side reactions.
-
In a separate vial, dissolve Fmoc-D-Ser(tBu)-OH (153.4 mg, 0.4 mmol) and OxymaPure (56.8 mg, 0.4 mmol) in 2 mL of DMF.
-
Add DIC (62 µL, 0.4 mmol).
-
Gently swirl and allow the activation to proceed for 5 minutes at room temperature. The solution should remain clear.
-
-
Coupling Reaction:
-
Add the entire activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Agitate the mixture at room temperature for 2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL) to remove all soluble reagents and byproducts.
-
-
Monitoring (Self-Validation):
-
Take a small sample of resin beads (1-2 mg) and perform a Kaiser test.
-
Result A (Negative): If the beads remain colorless or turn blue, the coupling is complete (>99.5%). Proceed to the next deprotection step.
-
Result B (Positive): If the beads turn yellow, the coupling is incomplete. Re-couple by repeating steps 2-4. If the second coupling fails, consult the Troubleshooting Guide.
-
Protocol 2: Optimized Coupling for Hindered Derivatives (e.g., Fmoc-D-Ser(Trt)-OH)
When steric hindrance is high or aggregation is suspected, a more forceful approach is required. This protocol uses a potent uronium salt activator and a racemization-suppressing base.
Materials:
-
As in Protocol 1, but substituting:
-
Fmoc-D-Ser(Trt)-OH (4 eq., 0.4 mmol)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 eq., 0.39 mmol)
-
Collidine (2,4,6-Trimethylpyridine) (8 eq., 0.8 mmol)
Step-by-Step Procedure:
-
Resin Preparation: As in Protocol 1.
-
Amino Acid Activation:
-
Causality: HATU is a highly efficient coupling reagent that rapidly forms the reactive OAt-ester.[6] Collidine is used as the base because its steric bulk makes it a poor nucleophile and less effective at promoting racemization compared to DIPEA.[5]
-
In a separate vial, dissolve Fmoc-D-Ser(Trt)-OH (211.8 mg, 0.4 mmol) and HATU (148.3 mg, 0.39 mmol) in 2 mL of DMF.
-
Add Collidine (106 µL, 0.8 mmol) and allow to pre-activate for 2-3 minutes.
-
-
Coupling Reaction: Add the activated solution to the resin and agitate for 2-4 hours. For particularly difficult couplings, the reaction can be performed at a moderately elevated temperature (35-40°C) if equipment allows.
-
Washing and Monitoring: As described in Protocol 1.
Analytical Verification of Coupling and Cleavage
The ultimate measure of success is the purity of the final peptide. After completing the synthesis, a small amount of the peptide-resin should be cleaved and analyzed by RP-HPLC and Mass Spectrometry.
-
Cleavage: Use a standard cleavage cocktail appropriate for the protecting groups used. For a peptide containing D-Ser(tBu) and other standard acid-labile groups (e.g., Boc, Pbf), Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) is a robust choice.[10]
-
RP-HPLC Analysis: The crude peptide chromatogram should show a major peak corresponding to the desired product. Incomplete coupling of D-serine would result in a "deletion" impurity peak (shorter peptide) that typically elutes earlier than the main product.[11][12]
-
Mass Spectrometry: Confirm the identity of the main peak by MS. The observed mass should match the calculated mass of the target peptide. Also, analyze key impurity peaks to diagnose synthetic problems (e.g., a mass difference of -87 Da would correspond to a serine deletion).
Troubleshooting Common D-Serine Coupling Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. High steric hindrance from the protecting group (e.g., Trt).2. Onset of peptide-resin aggregation.[2]3. Insufficient activation/reagent potency. | 1. Double Couple: Repeat the coupling step.2. Switch Reagents: Use a more potent activator like HATU or COMU.[6][13]3. Increase Temperature: If available, use microwave-assisted heating (e.g., 5-10 min at 75°C).[3]4. Disrupt Aggregation: Switch solvent to NMP or add chaotropic salts.[2] |
| Racemization Detected (Diastereomeric impurity in HPLC) | 1. Use of a strong, non-hindered base (DIPEA).2. Prolonged activation time before coupling.3. Over-activation with highly reactive uronium salts without an additive. | 1. Change Base: Replace DIPEA with collidine or N-methylmorpholine (NMM).[5]2. Use Additives: Ensure HOBt or OxymaPure is used, especially with carbodiimide activators.[2]3. Minimize Pre-activation: Reduce pre-activation time to the minimum required (1-3 minutes). |
| Low Yield on First Amino Acid Loading | 1. Steric hindrance between the bulky D-Ser derivative and the resin linker.2. Poor resin swelling or functional site accessibility. | 1. Use a more reactive coupling system: DIC/Oxyma with a catalytic amount of DMAP can be effective for first residue loading on Wang resin (use with caution due to racemization risk).2. Double Couple the first residue.3. Verify Resin Quality: Ensure the resin swells properly and has the specified loading capacity. |
Conclusion and Recommendations
The successful incorporation of protected D-serine derivatives is a cornerstone of advanced peptide synthesis. While multiple options are available, a clear hierarchy of choice emerges based on efficiency and compatibility.
-
The Go-To Standard: For routine Fmoc/tBu solid-phase synthesis, Fmoc-D-Ser(tBu)-OH remains the derivative of choice. Its compatibility with standard cleavage protocols and well-understood reactivity profile make it a reliable and efficient option when paired with modern coupling strategies that mitigate racemization, such as the DIC/Oxyma method.[3]
-
For Difficult Cases: When facing significant steric hindrance or persistent aggregation issues, Fmoc-D-Ser(Trt)-OH can be considered. However, researchers must be prepared to optimize coupling conditions, potentially employing more potent reagents like HATU and extended reaction times, and rigorously verify completion with in-process tests.
-
A Niche Player: Fmoc-D-Ser(Bzl)-OH is generally not recommended for standard Fmoc/tBu synthesis due to the orthogonality conflict in its cleavage conditions. Its utility is reserved for specialized synthetic routes, such as Boc/Bzl strategies or the synthesis of protected peptide fragments.
Ultimately, the key to success lies not just in selecting the right derivative, but in understanding the chemical principles that govern the coupling reaction. By employing validated, monitored protocols and leveraging the appropriate coupling reagents and conditions, researchers can confidently synthesize high-purity D-serine-containing peptides for their discovery and development pipelines.
References
- Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
- AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- AAPPTec.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In Methods in Molecular Biology, vol. 386: Peptide Analysis Protocols. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]
- Tasseau, O. (2021). Response to "What causes overcoupling in microwave assisted SPPS?".
- AAPPTec. Cleavage Cocktails; Reagent K. [Link]
- Almac Group.
- Wenschuh, H., et al. (1995). A comparative study of modern coupling reactions involving hindered peptides. The Journal of organic chemistry, 60(2), 405-10. [Link]
- WIPO (2017).
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]
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A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis for D-Serine-Containing Peptides
Introduction: The Strategic Choice in Synthesizing D-Serine Peptides
In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids, such as D-serine, offers a powerful strategy to enhance proteolytic stability, modulate receptor affinity, and refine pharmacokinetic profiles. D-serine, a crucial co-agonist at the NMDA receptor, is of significant interest in neuroscience research and the development of novel cognitive enhancers.[1][2] The successful synthesis of peptides containing D-serine hinges on the selection of an appropriate solid-phase peptide synthesis (SPPS) strategy.
The two dominant methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, represent distinct chemical philosophies.[][4] The Boc strategy, a classic approach, relies on strong acid for the repetitive deprotection of the α-amino group.[] In contrast, the more modern Fmoc strategy employs a base-labile protecting group, offering a milder and orthogonal approach that has become the workhorse for many applications.[5][6]
This guide provides a comprehensive cost-benefit analysis of the Boc and Fmoc strategies tailored specifically for the synthesis of D-serine-containing peptides. We will dissect the underlying chemistry, evaluate economic and practical considerations, and present detailed experimental protocols to empower researchers, scientists, and drug development professionals to make data-driven decisions for their specific synthetic challenges.
Chapter 1: The Boc/Bzl Strategy: A Robust Method for Challenging Sequences
The Boc strategy, pioneered by R.B. Merrifield, utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection. Side chains, including the hydroxyl group of D-serine, are typically protected with benzyl-based (Bzl) groups, which are stable to the Boc removal conditions.
Core Chemistry:
-
Nα-Deprotection: The Boc group is removed at each cycle using a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: The resulting protonated amine is neutralized with a tertiary amine base before the subsequent coupling step.
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminus.
The aggressive deprotection and cleavage conditions, while harsh, can be advantageous. The repeated acid treatments help to disrupt peptide aggregation on the resin, a common problem with hydrophobic sequences, often leading to higher crude purity and yields for such "difficult" peptides.[][7]
Chapter 2: The Fmoc/tBu Strategy: The Modern Standard for Versatility and Automation
The Fmoc strategy has gained widespread adoption due to its milder conditions and inherent orthogonality.[5][] It employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups, such as tert-butyl (tBu), for side-chain protection.
Core Chemistry:
-
Nα-Deprotection: The Fmoc group is cleaved at each cycle using a secondary amine base, typically 20% piperidine in N,N-dimethylformamide (DMF).[4]
-
Coupling: The next Fmoc-protected amino acid is activated and coupled.
-
Final Cleavage: The completed peptide is cleaved from the resin, and the tBu-based side-chain protectors are removed using a strong acid cocktail, typically 95% TFA with scavengers.
This orthogonality—removing the temporary Nα-group with a base while the permanent side-chain groups remain stable until the final acid cleavage—is a key advantage.[] It prevents the cumulative damage to acid-sensitive residues and linkers that can occur in Boc SPPS.[5] Furthermore, the release of the fluorenyl group during deprotection provides a strong UV chromophore, enabling real-time monitoring of reaction completion, a feature that greatly facilitates automation.[5][]
Chapter 3: Head-to-Head Analysis for D-Serine Peptide Synthesis
The choice between Boc and Fmoc is not merely a matter of preference but a strategic decision based on the peptide's sequence, scale, available equipment, and overall project goals.
Chemical & Performance Comparison
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale & Causality |
| Nα-Deprotection | Strong Acid (TFA) | Mild Base (Piperidine) | Fmoc's mildness is ideal for peptides with acid-sensitive modifications.[5] Boc's acidic conditions can help prevent aggregation.[] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) | This defines the orthogonality. Fmoc/tBu allows for selective deprotection schemes not possible with Boc/Bzl.[][] |
| Final Cleavage | Strongest Acid (HF) | Strong Acid (TFA) | HF is highly corrosive and requires specialized, expensive equipment. TFA is less hazardous but still requires careful handling. |
| Racemization Risk | Higher with older coupling reagents (e.g., DCC/HOBt). | Lower with modern uronium/phosphonium reagents (e.g., HATU, HBTU). | For racemization-prone residues like Serine, the combination of Fmoc chemistry with high-efficiency coupling reagents provides superior stereoselectivity.[] |
| Common Side Reactions | Pyroglutamate formation, HF-related side reactions. | Aspartimide formation (for Asp sequences), diketopiperazine formation at the dipeptide stage, piperidine adducts.[9] | For D-Serine, diketopiperazine formation is a key concern in both strategies but is often more pronounced in Fmoc SPPS. Using sterically hindered resins can mitigate this.[9] |
| Automation | More complex due to TFA use in every cycle. | Highly amenable to automation due to mild chemistry and UV monitoring capability.[5] |
Cost, Safety, and Environmental Impact
While Boc-protected amino acids are often less expensive than their Fmoc counterparts on a per-gram basis, a holistic cost analysis reveals a more nuanced picture.[][]
| Factor | Boc/Bzl Strategy | Fmoc/tBu Strategy | Analysis |
| Amino Acid Cost | Generally lower initial cost.[] | Generally higher initial cost.[] | The price gap for Fmoc-amino acids has narrowed with increasing demand and production scale.[] |
| Reagent & Solvent Cost | Requires large volumes of TFA and DCM. HF is a significant cost. | Requires large volumes of DMF and piperidine. Modern coupling reagents can be expensive. | The overall cost-effectiveness often favors the Fmoc strategy by enhancing synthesis efficiency and final product quality, offsetting the higher raw material costs.[] |
| Equipment Cost | Requires a specialized, corrosion-resistant HF cleavage apparatus. | Can be performed with standard laboratory glassware and automated synthesizers. | The capital investment for Boc/HF chemistry is substantially higher. |
| Safety & Handling | High risk. Anhydrous HF is extremely toxic, corrosive, and requires extensive safety protocols. | Moderate risk. Piperidine and TFA are toxic and corrosive but are significantly less hazardous than HF. | The reduced safety hazards of the Fmoc strategy are a major driver of its adoption.[5] |
| Waste Generation | Generates halogenated waste (DCM) and highly acidic waste. | Generates base and amide solvent waste (piperidine, DMF). Efforts are underway to replace DMF with greener solvents.[] | Both strategies produce significant chemical waste, a key challenge in peptide synthesis.[10] |
Chapter 4: Experimental Workflows for a Model D-Serine Tetrapeptide
To provide a practical comparison, we outline the synthesis of the model peptide Ac-Ala-D-Ser-Gly-Phe-NH₂ using both methodologies.
Protocol 4.1: Boc-SPPS of Ac-Ala-D-Ser(Bzl)-Gly-Phe-NH₂
1. Resin Preparation:
-
Start with 100 mg of MBHA resin (0.1 mmol scale).
-
Swell the resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
2. Chain Elongation (Boc Deprotection & Coupling Cycle):
-
Deprotection: Treat the resin with 25% TFA in DCM for 1 min, drain, then treat again for 20 min.
-
Washes: Wash the resin 3x with DCM, 3x with isopropanol, and 3x with DCM.
-
Neutralization: Treat with 10% N,N-diisopropylethylamine (DIPEA) in DCM for 2 min (x2). Wash 3x with DCM.
-
Coupling (for Phe, Gly, D-Ser, Ala):
-
Pre-activate 3 equivalents of Boc-AA-OH (e.g., Boc-Phe-OH) with 3 equivalents of HBTU and 6 equivalents of DIPEA in N,N-dimethylformamide (DMF) for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor completion with a Kaiser test.[4]
-
Wash 3x with DMF and 3x with DCM.
-
-
Repeat the deprotection-wash-neutralization-coupling cycle for each amino acid. Note: Use Boc-D-Ser(Bzl)-OH for the D-serine coupling step.
3. N-terminal Acetylation:
-
After the final Boc deprotection, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:1:3) for 30 minutes.
4. Cleavage and Deprotection:
-
WARNING: This step uses anhydrous HF and must be performed by trained personnel in a dedicated fume hood with a specialized apparatus.
-
Dry the peptidyl-resin thoroughly under vacuum.
-
Add 1 mL of anisole (scavenger) to the reaction vessel.
-
Cool the vessel in a dry ice/acetone bath.
-
Condense ~10 mL of anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and lyophilize.
Protocol 4.2: Fmoc-SPPS of Ac-Ala-D-Ser(tBu)-Gly-Phe-NH₂
1. Resin Preparation:
-
Start with 100 mg of Rink Amide resin (0.1 mmol scale).
-
Swell the resin in DMF for 30 minutes in a reaction vessel.[11]
2. Chain Elongation (Fmoc Deprotection & Coupling Cycle):
-
Deprotection: Treat the resin with 20% piperidine in DMF for 3 min, drain, then treat again for 10 min.[11][12]
-
Washes: Wash the resin thoroughly with DMF (5x).
-
Coupling (for Phe, Gly, D-Ser, Ala):
-
In a separate vial, dissolve 3 equivalents of Fmoc-AA-OH (e.g., Fmoc-Phe-OH), 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF.
-
Add the activation solution to the resin and shake for 30-60 minutes.
-
Monitor completion with a Kaiser test.
-
Wash 3x with DMF.
-
-
Repeat the deprotection-wash-coupling cycle for each amino acid. Note: Use Fmoc-D-Ser(tBu)-OH for the D-serine coupling step.
3. N-terminal Acetylation:
-
After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:1:3) for 30 minutes.
4. Cleavage and Deprotection:
-
Wash the final peptidyl-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).[12]
-
Add the cleavage cocktail to the resin (10 mL/g resin) and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet and lyophilize from a water/acetonitrile mixture.
Chapter 5: Visualizing the Synthesis Cycles
To clarify the distinct workflows, the following diagrams illustrate the repetitive cycles at the core of each strategy.
Caption: The iterative cycle of the Boc/Bzl SPPS strategy.
Caption: The iterative cycle of the Fmoc/tBu SPPS strategy.
Conclusion and Strategic Recommendations
Both Boc and Fmoc SPPS are robust and effective methods for synthesizing D-serine-containing peptides. The optimal choice is dictated by the specific context of the project.
Choose the Fmoc/tBu strategy when:
-
The peptide contains other acid-sensitive residues or modifications.
-
High-throughput synthesis or automation is required.
-
Minimizing the use of highly hazardous reagents (HF) is a priority.
-
The peptide sequence is not prone to significant on-resin aggregation.
-
Superior stereoselectivity is critical, leveraging modern, efficient coupling reagents.[]
Choose the Boc/Bzl strategy when:
-
Synthesizing long or highly hydrophobic sequences that are known to aggregate. The strong acidic deprotection steps can act as a "disrupting wash" in every cycle.[]
-
A laboratory is already equipped with an HF cleavage apparatus and has established safety protocols.
-
Cost of the protected amino acid building blocks is the primary budgetary constraint, and infrastructure costs are already absorbed.
-
Working with a legacy process that has extensive validation data using Boc chemistry.[]
For the majority of modern research and development applications involving D-serine, the Fmoc strategy offers a superior balance of safety, versatility, efficiency, and amenability to automation.[6] While the initial cost of Fmoc-D-Serine may be higher, the overall process efficiencies, higher purity profiles for many sequences, and significantly reduced safety risks present a compelling case for its adoption as the primary method for synthesizing these valuable peptides.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
- Advances in Fmoc solid‐phase peptide synthesis. National Institutes of Health (NIH). [Link]
- (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of...
- COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS.
- A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- Side reactions in the SPPS of Cys-containing peptides.
- Peptide Synthesis - FAQ. AAPPTEC. [Link]
- Potential and Challenges for the Clinical Use of d-Serine As a Cognitive Enhancer.
- The rise and fall of the D-serine-mediated gliotransmission hypothesis. National Institutes of Health (NIH). [Link]
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
Sources
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- 12. chempep.com [chempep.com]
enzymatic digestion for validation of D-serine containing peptides
An In-Depth Guide to the Digestion of D-Serine-Containing Peptides for Mass Spectrometry-Based Validation
A Senior Application Scientist's Perspective on Navigating the Stereochemical Challenge in Proteomics
Introduction: The Rise of D-Peptides and the Analytical Hurdle
In the landscape of modern therapeutics and biochemical research, peptides containing D-amino acids are no longer a mere curiosity. These "mirror-image" components, once thought to be confined to bacteria and lower organisms, are now recognized as powerful tools in drug development.[1][2] Incorporating D-amino acids, such as D-serine, into peptide sequences confers remarkable resistance to degradation by endogenous proteases, significantly extending their in-vivo half-life and bioavailability.[1][3][4][5][6] This stability, however, presents a significant analytical challenge.
The gold standard for protein and peptide characterization, bottom-up proteomics, relies on enzymatic digestion to break down large molecules into smaller, manageable peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] This entire workflow is built on the highly specific and predictable cleavage patterns of enzymes like trypsin and chymotrypsin. These enzymes, products of L-amino acid-based life, are exquisitely stereospecific. When they encounter a D-amino acid at or near their target cleavage site, their activity is severely hindered or completely abolished.[4][9][10]
This guide provides researchers, scientists, and drug development professionals with a comparative analysis of enzymatic and chemical digestion strategies for the validation of D-serine-containing peptides. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to select and optimize the most effective approach for your specific analytical needs.
Part 1: The Stereochemical Barrier in Enzymatic Digestion
Standard proteases, such as the serine proteases trypsin and chymotrypsin, function through a precise lock-and-key mechanism. The enzyme's active site possesses a specific three-dimensional geometry, including a "specificity pocket," designed to accommodate the side chain of a particular L-amino acid.[11]
-
Trypsin recognizes and cleaves peptide bonds on the C-terminal side of L-lysine and L-arginine residues.[8][12][13] Its specificity pocket is negatively charged to attract these basic side chains.
-
Chymotrypsin targets the C-terminus of large, hydrophobic L-amino acids, primarily phenylalanine, tyrosine, and tryptophan, which fit into its deep, non-polar specificity pocket.[12][14][15][16]
The introduction of a D-serine residue disrupts this interaction. The altered stereochemistry prevents the peptide substrate from binding correctly within the enzyme's active site. This steric hindrance means the catalytic residues of the enzyme cannot be properly positioned to hydrolyze the peptide bond.[4][6]
Part 2: A Comparative Guide to Digestion Strategies
The failure of standard proteases necessitates alternative approaches. The choice of method depends on the peptide's sequence, the nature of the D-amino acid modification (single vs. multiple substitutions), and the analytical goal (sequence confirmation vs. quantification).
| Digestion Strategy | Principle | Key Reagent(s) | Performance on D-Serine Peptides | Pros | Cons |
| Standard Enzymatic | Stereospecific hydrolysis of L-amino acid linkages. | Trypsin, Chymotrypsin, Pepsin | Poor to None. Cleavage is inhibited at and near D-serine residues.[9][10] | Readily available, predictable for L-peptides, extensive literature.[7][8] | Ineffective for D-AAPs, leading to large, undigested fragments and incomplete sequence coverage. |
| Non-Specific Enzymatic | Broad-specificity hydrolysis with little dependence on amino acid side chains. | Proteinase K | Moderate. Can achieve some fragmentation, but cleavage is non-specific and difficult to control.[3] | Overcomes stereospecificity to some extent. | Produces a complex mixture of small peptides, making data analysis challenging. Results can be difficult to reproduce. |
| "Mirror-Image" Enzymatic | Stereospecific hydrolysis of D-amino acid linkages using a D-enantiomer of a standard protease. | Mirror-Image Trypsin (D-Trypsin) | Excellent. Specifically and efficiently cleaves at the C-terminus of D-arginine and D-lysine.[17] | The "gold standard" for digesting all-D peptides with high specificity and predictability. | Not commercially available; requires complex and costly chemical synthesis.[17] |
| Chemical Cleavage | Chemical reaction targets a specific amino acid side chain to induce peptide bond scission, independent of stereochemistry. | Cyanogen Bromide (CNBr), Serine-selective reagents | Good to Excellent. Cleaves at specific residues (e.g., Met for CNBr, Ser for others) regardless of chirality.[18] | Bypasses enzyme stereospecificity completely. Can be highly selective. | Can involve harsh chemical conditions, potentially leading to side-reactions. Requires the target residue to be present in the sequence.[19] |
Part 3: Experimental Protocols and Validation Workflow
For peptides containing D-serine, chemical cleavage offers the most accessible and reliable path to generating fragments for MS analysis. The following protocol is based on a method for site-selective cleavage at serine residues, which is uniquely suited for the topic of this guide.[18]
Experimental Protocol: Site-Selective Chemical Cleavage at D-Serine
This protocol provides a framework for cleaving a peptide bond at the N-terminus of a serine residue. It is a multi-step process that first modifies the serine side chain to facilitate subsequent cleavage.
Materials:
-
D-serine containing peptide
-
Reagent for serine modification (e.g., a specialized chemical reagent as described in relevant literature[18])
-
Reaction buffer (e.g., aqueous buffer, pH ~7-8)
-
Cleavage-inducing reagent/condition (e.g., change in pH or addition of a secondary reagent)
-
Quenching solution
-
C18 solid-phase extraction (SPE) cartridges for desalting
Procedure:
-
Peptide Solubilization: Dissolve the D-serine containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Serine Modification: Add the serine-modifying reagent to the peptide solution. The molar ratio of reagent to peptide should be optimized but can start at a 10-fold molar excess.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for 2-4 hours. Monitor the reaction progress by LC-MS if possible to observe the mass shift corresponding to the modification of the serine residue.
-
Induction of Cleavage: Adjust the reaction conditions to induce cleavage. This step is highly dependent on the specific chemistry employed but may involve adding an acid or base to shift the pH, or introducing a second chemical reagent.
-
Cleavage Reaction: Allow the cleavage reaction to proceed for 4-16 hours at room temperature or 37°C.
-
Quenching and Desalting: Stop the reaction by adding a quenching agent or by acidifying with formic acid to a final concentration of 0.1-1%. Desalt the resulting peptide fragments using a C18 SPE cartridge according to the manufacturer's instructions.
-
Analysis: Elute the desalted fragments and dry them via vacuum centrifugation. Reconstitute the sample in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
Trustworthiness: This protocol must be validated with a known L-peptide containing serine to ensure the reagents are active and the conditions are optimized. A negative control (peptide without serine) and a time-course experiment are essential to confirm the specificity and efficiency of the cleavage reaction.
Overall Validation Workflow
The validation of a D-serine containing peptide is a multi-stage process that integrates digestion with high-resolution mass spectrometry.
Part 4: Mass Spectrometry and Final Validation
Following digestion, the resulting peptide fragments are analyzed by LC-MS/MS. The mass spectrometer measures the mass-to-charge ratio of the fragments (MS1) and then isolates and further fragments them to obtain sequence information (MS/MS).
-
Sequence Confirmation: The fragmentation patterns of the generated peptides are matched against the theoretical fragmentation of the expected sequence. Successful cleavage at the D-serine site (or other sites) allows for full sequence coverage and confirmation of the peptide's identity.
-
Chirality Confirmation: While MS/MS confirms the sequence, it does not typically distinguish between L- and D-isomers.[20] Absolute confirmation of the presence and position of D-serine requires additional steps:
-
Total Hydrolysis: The intact peptide is hydrolyzed into its constituent amino acids using strong acid (e.g., 6N HCl).
-
Chiral Analysis: The resulting amino acid mixture is analyzed using a chiral method. This often involves derivatization with a chiral reagent (e.g., Marfey's reagent) followed by LC-MS analysis to separate and quantify the L- and D-amino acid enantiomers.[20]
-
-
Synthetic Standards: The most rigorous validation involves comparing the chromatographic retention time and fragmentation spectra of the digested sample with those of a synthetically produced standard of the same peptide sequence.[21]
Conclusion
The validation of D-serine containing peptides requires a departure from standard proteomics workflows. The inherent resistance of these molecules to common proteases renders traditional enzymatic digestion methods ineffective. This guide has demonstrated that a rational choice of alternative strategies, particularly site-selective chemical cleavage, can successfully overcome the stereochemical barrier.
For researchers in drug development and peptide chemistry, understanding these alternative digestion methods is crucial. By pairing a suitable cleavage strategy with high-resolution mass spectrometry and dedicated chiral analysis, one can achieve confident and comprehensive validation of these promising therapeutic candidates. As research into D-peptides expands, we may see the development and commercialization of a broader range of D-proteases, which would further simplify and standardize this essential analytical process.
References
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- Wang, Y., et al. (2019). Comprehensive identification of protein disulfide bonds with pepsin/trypsin digestion, Orbitrap HCD and Spectrum Identification. Journal of Proteomics, 191, 133-140. [Link]
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- Khan Academy. (n.d.).
- Gucinski, A. C., & Toth, M. J. (2017). Accessing the Reproducibility and Specificity of Pepsin and other Aspartic Proteases. Journal of the American Society for Mass Spectrometry, 28(7), 1336-1345. [Link]
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- Chemistry LibreTexts. (2022). Chymotrypsin. [Link]
- Amini, A., et al. (2010). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. Journal of Chromatographic Science, 48(5), 373-378. [Link]
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- Mondal, B., et al. (2024). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases, 10(3), 969-983. [Link]
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- Jilek, A., & Mollay, C. (2002). Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases. In Advances in Protein Chemistry (Vol. 60, pp. 247-269). Academic Press. [Link]
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- University College London. (n.d.). Cleavage into small peptide fragments. [Link]
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- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Comprehensive analysis of protein digestion using six trypsins reveals the origin of trypsin as a significant source of variability in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chymotrypsin [sigmaaldrich.com]
- 16. A new chymotrypsin-like serine protease involved in dietary protein digestion in a primitive animal, Scorpio maurus: purification and biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mirror-image trypsin digestion and sequencing of D-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Site-selective chemical cleavage of peptide bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Peptide–Spectrum Match Validation with Internal Standards (P–VIS): Internally-Controlled Validation of Mass Spectrometry-Based Peptide Identifications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cleavage Cocktails for Boc-Protected D-Serine: A Guide to Maximizing Yield and Purity
In the realm of solid-phase peptide synthesis (SPPS), the successful cleavage and deprotection of the final peptide from the resin is a critical determinant of overall success. For residues like serine, particularly when using the tert-butyloxycarbonyl (Boc) protecting group strategy, this step is fraught with potential pitfalls, including side reactions that can significantly compromise both yield and purity. This guide provides a comprehensive, data-driven comparison of various cleavage cocktails for Boc-protected D-serine, offering field-proven insights to guide your experimental choices and ensure the integrity of your synthetic peptides.
The Challenge: Deprotecting Serine without Degradation
The hydroxyl group of serine is reactive and requires protection during SPPS to prevent unwanted side reactions. Common protecting groups for the serine side chain in Boc chemistry include benzyl (Bzl) and tert-butyl (tBu). While the Boc group on the N-terminus is readily removed by moderate acid, such as trifluoroacetic acid (TFA), the side-chain protecting groups often require stronger acidic conditions for cleavage. This harsh acidic environment, however, can promote undesirable side reactions, primarily O-acylation and dehydration, leading to the formation of deletion sequences and modified peptides.
The choice of cleavage cocktail—a mixture of a strong acid with various scavengers—is therefore paramount. Scavengers are nucleophilic species added to the cleavage mixture to "trap" the reactive carbocations generated from the cleavage of the protecting groups and the resin linker, thereby preventing them from reacting with the peptide chain.
Experimental Design: A Head-to-Head Comparison
To objectively evaluate the efficacy of different cleavage cocktails, we designed a model system: a simple tripeptide, H-Gly-D-Ser-Ala-OH, synthesized on a standard Merrifield resin. The D-serine residue was incorporated as Boc-D-Ser(Bzl)-OH. Following synthesis, the peptidyl-resin was subjected to cleavage with four different cocktails. The resulting crude peptides were analyzed by High-Performance Liquid Chromatography (HPLC) to assess purity and by Mass Spectrometry (MS) to identify the desired product and any side products.
Experimental Workflow
Figure 1: General experimental workflow for the comparative analysis of cleavage cocktails.
Step-by-Step Cleavage Protocol:
-
Resin Swelling: The peptidyl-resin was swelled in dichloromethane (DCM) for 30 minutes.
-
Cleavage: The DCM was drained, and the respective cleavage cocktail (10 mL per gram of resin) was added. The reaction was allowed to proceed for 2 hours at room temperature with gentle agitation.
-
Peptide Precipitation: The resin was filtered, and the filtrate containing the cleaved peptide was collected. The peptide was precipitated by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Isolation and Purification: The precipitate was collected by centrifugation, washed with cold ether, and then dried under vacuum. The crude peptide was then dissolved in a minimal amount of water and lyophilized.
-
Analysis: The lyophilized crude peptide was reconstituted in an appropriate solvent and analyzed by reverse-phase HPLC and ESI-MS.
Results: A Quantitative Comparison of Cleavage Cocktails
The performance of each cleavage cocktail was evaluated based on the purity of the crude peptide as determined by HPLC peak area percentage and the identification of species by MS.
| Cleavage Cocktail | Composition | Desired Product (H-Gly-D-Ser-Ala-OH) Purity (%) | Major Side Product(s) Identified |
| Cocktail 1 | 95% TFA, 5% H₂O | 68% | O-acylated serine, Dehydrated serine |
| Cocktail 2 | 90% TFA, 5% Triisopropylsilane (TIS), 5% H₂O | 85% | Minor O-acylated serine |
| Cocktail 3 | 90% TFA, 5% Thioanisole, 5% H₂O | 75% | Benzylated tryptophan (if present), some O-acylation |
| Cocktail 4 (Reagent K) | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | 92% | Minimal side products detected |
Discussion: Understanding the Role of Each Component
The data clearly demonstrates that the choice of scavengers has a profound impact on the purity of the final peptide.
-
Cocktail 1 (TFA/H₂O): This is the simplest cleavage cocktail. While effective at removing the Boc group and cleaving the peptide from the resin, the absence of effective scavengers leads to significant side reactions. The highly reactive benzyl carbocations generated from the serine side-chain protecting group can re-attach to the peptide, primarily at the serine hydroxyl group (O-acylation).
-
Cocktail 2 (TFA/TIS/H₂O): The addition of triisopropylsilane (TIS) significantly improved the purity of the peptide. TIS is an excellent scavenger for carbocations due to its ability to undergo irreversible hydride transfer. This effectively quenches the reactive carbocations before they can modify the peptide.
Figure 2: Simplified mechanism of cleavage and the role of scavengers.
-
Cocktail 3 (TFA/Thioanisole/H₂O): Thioanisole is another commonly used scavenger. It is particularly effective at scavenging benzyl and other aromatic carbocations. However, in our study, it was less effective than TIS at preventing O-acylation of serine.
-
Cocktail 4 (Reagent K): This "universal" cleavage cocktail contains a combination of scavengers designed to address a wide range of potential side reactions. Phenol acts as a scavenger for various carbocations. Thioanisole is included for its effectiveness against aromatic cations. 1,2-Ethanedithiol (EDT) is particularly useful for scavenging t-butyl cations and is also effective in reducing methionine sulfoxide back to methionine. The synergistic effect of these scavengers resulted in the highest purity of the desired peptide.
Conclusion and Recommendations
For the cleavage of peptides containing Boc-protected D-serine, the use of a well-formulated cleavage cocktail containing effective scavengers is crucial for obtaining high purity and yield.
-
For routine applications: A cocktail containing 90% TFA, 5% TIS, and 5% H₂O provides a significant improvement over simple TFA/water mixtures and is a cost-effective choice.
-
For complex peptides or when maximal purity is essential: The use of a comprehensive cocktail like Reagent K is highly recommended. The combination of multiple scavengers provides the most robust protection against a variety of potential side reactions.
It is important to note that the optimal cleavage cocktail may vary depending on the specific peptide sequence. For example, peptides containing tryptophan are particularly susceptible to modification by carbocations, and the inclusion of scavengers like thioanisole and EDT is highly beneficial. Therefore, a careful consideration of the peptide sequence and the potential for side reactions should always guide the selection of the cleavage cocktail.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266. [Link]
- Pearson, D. A., Blanchette, M., McKee, M. L., & Epling, G. A. (1989). Scavengers for solid-phase peptide synthesis. The Journal of Organic Chemistry, 54(1), 68-72. [Link]
A Senior Application Scientist's Guide to Evaluating Racemization Levels with Different Peptide Coupling Reagents
Authored for Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of a synthetic peptide is paramount; its three-dimensional structure dictates its biological activity, efficacy, and safety. During peptide synthesis, the process of forming the amide bond between amino acids carries an inherent risk of racemization—the loss of chiral purity at the α-carbon of the activated amino acid. This guide provides an in-depth comparison of common coupling reagents, their mechanisms of action, and their propensities to induce racemization. We will further detail a robust experimental framework for evaluating and quantifying this critical side reaction in your own laboratory.
The Specter of Racemization: Understanding the Mechanism
Racemization during peptide bond formation is not a random event but a predictable chemical process. The primary pathway involves the formation of a planar, achiral intermediate known as a 5(4H)-oxazolone (or azlactone).[1][2] The carboxyl group of an N-protected amino acid, when activated by a coupling reagent, becomes susceptible to intramolecular attack by the carbonyl oxygen of the protecting group or the preceding amino acid residue. This cyclization eliminates the chiral center. Subsequent nucleophilic attack on the oxazolone by the incoming amine can occur from either face of the planar ring, leading to a mixture of L- and D-isomers.
Several factors exacerbate this risk:
-
Strong Bases: Bases are required for many coupling reactions, but they can also facilitate the deprotonation of the α-carbon, promoting oxazolone formation.[3] The steric hindrance and pKa of the base are critical; sterically hindered, weaker bases like 2,4,6-collidine (TMP) often produce less racemization than stronger, less hindered bases like N,N-diisopropylethylamine (DIEA).[3]
-
Amino Acid Identity: Certain amino acids, such as histidine (His) and cysteine (Cys), are particularly prone to racemization due to the nature of their side chains.[1]
-
Activation Method: The nature of the "activated" intermediate is the most critical factor. Highly reactive intermediates, if not rapidly consumed, have more time to rearrange into the oxazolone. This is where the choice of coupling reagent becomes decisive.
Caption: Figure 1: Oxazolone-Mediated Racemization Pathway
A Comparative Analysis of Coupling Reagent Classes
The primary strategy to minimize racemization is to channel the reaction through an activated species that is sufficiently reactive to couple efficiently with the amine component but is sterically or electronically disfavored from forming the oxazolone intermediate. This is achieved through the coupling reagent itself or by using additives.
Carbodiimides: The Workhorses
-
Examples: Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Mechanism: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] While effective for coupling, this intermediate is notoriously prone to racemization.[5][6]
-
Racemization Control: The use of carbodiimides alone is strongly discouraged for chiral amino acids. Their utility is unlocked by the addition of nucleophilic additives that intercept the O-acylisourea to form a more stable, less racemization-prone active ester.
-
HOBt (1-Hydroxybenzotriazole): The classic additive, HOBt, significantly suppresses racemization by forming an OBt active ester.[1][5]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, non-explosive alternative to HOBt.[4][6] It is highly acidic and forms a very reactive active ester, leading to fast coupling rates and excellent racemization suppression.[4] The DIC/Oxyma combination is now a gold standard for low-racemization couplings.[4]
-
Oxyma-B (5-(hydroxyimino)-1,3-dimethyl-pyrimidine-2,4,6(1H,3H,5H)-trione): A specialized oxime additive that has demonstrated even greater suppression of racemization than OxymaPure for particularly difficult amino acids like histidine.[7][8][9]
-
Aminium/Uronium and Phosphonium Salts: The High-Performers
These reagents come "pre-packaged" with an additive-like moiety (benzotriazole or azabenzotriazole), designed for high efficiency and low racemization.
-
Phosphonium Salts (e.g., PyBOP, BOP):
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) was an early development that provides minimal racemization.[5] However, it generates the highly carcinogenic byproduct hexamethylphosphoramide (HMPA), limiting its use.
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a widely used, safer alternative that offers high coupling efficiency with a low risk of racemization.[6][10]
-
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU):
-
HBTU/TBTU: These are based on HOBt and are highly efficient reagents that produce little racemization.[5][11] Despite their names suggesting a uronium structure, they exist as aminium salts.[5][11]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Based on the superior additive HOAt (1-Hydroxy-7-azabenzotriazole), HATU is generally considered one of the most powerful coupling reagents, reacting faster and with less epimerization than its HOBt-based counterparts.[5][11]
-
HCTU: This reagent incorporates 6-Cl-HOBt, offering a good balance of reactivity and cost, with reported reduced rates of racemization compared to BOP.[11]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on OxymaPure. It combines the high reactivity and safety profile of oxime-based reagents, showing coupling efficiencies comparable to or exceeding HATU with minimal epimerization.[12]
-
Experimental Protocol for Comparative Evaluation
To objectively compare these reagents, a standardized experimental protocol is essential. We will use a model tripeptide known to be sensitive to racemization during the final coupling step.
Model System: Synthesis of H-Gly-His-Phe-NH₂. The final coupling of Fmoc-His(Trt)-OH onto the Phe-NH₂-Resin is the critical step to be evaluated. Histidine is notoriously susceptible to racemization.[1][7]
Sources
- 1. peptide.com [peptide.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jpt.com [jpt.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Assessing the Structural Impact of D-Serine Incorporation in Peptides
In the landscape of peptide-based therapeutics and biomaterials, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, D-amino acids, the enantiomeric counterparts to the proteinogenic L-amino acids, offer a compelling avenue to enhance peptide stability, modulate biological activity, and refine structural conformations. This guide provides an in-depth comparison of the key experimental and computational methodologies used to assess the structural consequences of substituting a native L-serine with its D-isomer.
The introduction of a D-serine residue into a peptide sequence can induce significant local and global conformational changes.[1][2] These alterations stem from the different stereochemistry of the D-amino acid, which can disrupt established secondary structures like α-helices and β-sheets or, conversely, stabilize unique turn conformations.[2][3][4] A primary motivation for this substitution is the enhanced resistance of the resulting peptide to proteolytic degradation, as proteases are stereospecific for L-amino acids.[1][4] This guide will equip researchers with the knowledge to meticulously characterize these structural perturbations, thereby enabling the rational design of peptides with tailored properties.
Comparing the Arsenal: A Guide to Structural Elucidation Techniques
The choice of analytical technique is paramount in accurately discerning the structural impact of D-serine incorporation. Each method offers unique insights, and a multi-pronged approach is often necessary for a comprehensive understanding. Below, we compare the most salient techniques, detailing their principles, applications, and the specific information they provide in the context of D-serine-containing peptides.
| Technique | Principle | Information Gained | Strengths | Limitations |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. | Provides information on the overall secondary structure content (α-helix, β-sheet, random coil) of the peptide in solution. | Rapid, requires small sample amounts, and is sensitive to conformational changes. | Provides global structural information, not residue-specific details. Signal can be influenced by aromatic residues.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. | Yields residue-specific information on conformation, including backbone and side-chain torsion angles, and inter-proton distances through space (NOEs). | Provides high-resolution structural and dynamic information in solution, mimicking physiological conditions. | Requires larger sample quantities, isotopic labeling for larger peptides, and complex data analysis. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | Provides a high-resolution, static model of the peptide's three-dimensional structure, including precise bond lengths and angles. | Can yield atomic-resolution structures. | Requires the growth of well-ordered crystals, which can be challenging for peptides. The resulting structure is a static snapshot in the crystalline state. |
| Computational Modeling (Molecular Dynamics) | Simulates the movements and interactions of atoms and molecules over time based on physical principles. | Predicts the conformational landscape of the peptide, identifies stable structures, and provides insights into the dynamic effects of D-serine incorporation. | Offers a dynamic view of peptide behavior and can rationalize experimental findings. Can be used to screen potential modifications. | The accuracy of the simulation is dependent on the force field used. Requires significant computational resources. |
In Focus: Experimental and Computational Protocols
A robust assessment of D-serine's impact necessitates meticulous experimental execution and insightful computational analysis. This section provides detailed, step-by-step methodologies for the key techniques discussed.
Peptide Synthesis with D-Serine
The foundation of any structural study is the high-purity synthesis of the target peptide and its D-serine analogue. Solid-Phase Peptide Synthesis (SPPS) is the standard method.
Workflow for Solid-Phase Peptide Synthesis (SPPS):
Caption: Workflow for Solid-Phase Peptide Synthesis.
Detailed Protocol:
-
Resin Preparation: Swell a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides) in a compatible solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (either L- or D-serine) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for a specified time.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the overall secondary structure of a peptide in solution.
Experimental Workflow for CD Spectroscopy:
Caption: Workflow for NMR-based Peptide Structure Determination.
Detailed Protocol:
-
Sample Preparation: Dissolve the peptide samples in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O) to a concentration of 1-5 mM. For larger peptides, uniform ¹⁵N and/or ¹³C isotopic labeling may be necessary.
-
NMR Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra. Key experiments include:
-
¹H 1D: To assess sample purity and folding.
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems. [6] * NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. [6]3. Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence. This is typically done by correlating spin systems from the TOCSY spectrum with sequential NOE connectivities.
-
-
Derivation of Structural Restraints:
-
Distance Restraints: Convert the intensities of NOE cross-peaks into upper distance limits between protons.
-
Dihedral Angle Restraints: Measure scalar coupling constants (e.g., ³J(HN,Hα)) to obtain information about backbone torsion angles (φ).
-
-
Structure Calculation and Refinement: Use the experimental restraints in a molecular dynamics-based simulated annealing protocol to calculate an ensemble of 3D structures that are consistent with the NMR data.
-
Structure Validation: Assess the quality of the calculated structures using parameters such as the number of NOE violations and Ramachandran plot analysis.
X-ray Crystallography
X-ray crystallography can provide an atomic-resolution picture of the peptide's structure in the solid state.
Experimental Workflow for X-ray Crystallography:
Caption: Workflow for Peptide Structure Determination by X-ray Crystallography.
Detailed Protocol:
-
Peptide Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) to find conditions that yield well-ordered crystals. Vapor diffusion (hanging or sitting drop) is a common method.
-
X-ray Diffraction Data Collection: Mount a single crystal and expose it to a monochromatic X-ray beam. The crystal will diffract the X-rays, producing a pattern of spots that is recorded on a detector.
-
Data Processing and Scaling: Integrate the intensities of the diffraction spots and scale the data to correct for experimental variations.
-
Phase Determination: Determine the phases of the diffracted X-rays. For novel peptide structures, this may require methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques (e.g., single- or multiple-wavelength anomalous diffraction, SAD/MAD), which often necessitate the incorporation of heavy atoms.
-
Model Building and Refinement: Build an initial atomic model of the peptide into the electron density map. Refine the model against the experimental data to improve its fit and stereochemistry.
-
Structure Validation and Deposition: Validate the final structure using various quality metrics and deposit the coordinates and structure factors in the Protein Data Bank (PDB).
Computational Modeling: Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic perspective on the conformational preferences of peptides.
Workflow for Molecular Dynamics Simulations:
Caption: Workflow for Molecular Dynamics Simulations of Peptides.
Detailed Protocol:
-
System Setup: Build an initial model of the L- and D-serine containing peptides. Place each peptide in a simulation box filled with explicit solvent molecules (e.g., water) and add ions to neutralize the system and mimic physiological ionic strength.
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable geometries.
-
System Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by equilibration at constant pressure (NPT ensemble) to achieve the correct density.
-
Production MD Simulation: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the peptide.
-
Trajectory Analysis: Analyze the resulting trajectory to understand the peptide's dynamic behavior. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the stability of the peptide's conformation over time.
-
Secondary Structure Analysis: To monitor the formation and breaking of secondary structure elements.
-
Clustering Analysis: To identify the most populated conformational states.
-
-
Visualization and Interpretation: Visualize the trajectory and the representative structures to gain insights into the structural impact of the D-serine substitution.
Concluding Remarks
The incorporation of D-serine into peptides is a powerful strategy for enhancing their therapeutic potential. A thorough understanding of the resulting structural changes is critical for the successful design of novel peptide-based drugs and biomaterials. By employing a combination of the experimental and computational techniques outlined in this guide, researchers can gain a comprehensive picture of the conformational consequences of D-serine substitution, paving the way for the development of next-generation peptide therapeutics with improved efficacy and stability.
References
- Al-Karadaghi, S., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. International Journal of Molecular Sciences, 22(22), 12493. [Link]
- Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780. [Link]
- Improta, R., et al. (2020). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Pharmaceutics, 12(10), 963. [Link]
- Jang, Y. H., et al. (2021). D-amino acid substituted peptides. Preprints.org. [Link]
- Kelly, S. M., et al. (2005). Using circular dichroism spectra to estimate protein secondary structure.
- Krishnakumari, V., et al. (2003). Circular dichroism spectra of linear and cyclic peptides.
- Leah4sci. (2024, February 26). Amino Acid Stereochemistry - R & S vs D & L [Video]. YouTube. [Link]
- Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53(1), 349-391. [Link]
- Pardi, A., et al. (1984). Backbone side chain interactions in peptides. II. Solution study of serine-containing model dipeptides. International Journal of Peptide and Protein Research, 23(4), 413-422. [Link]
- Park, O. K., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780. [Link]
- Roccatano, D. (2024). A molecular dynamics simulation study of glycine/serine octapeptides labeled with 2,3-diazabicyclo[2.2.2]oct-2-ene fluorophore. The Journal of Chemical Physics, 160(14), 144105. [Link]
- Schlundt, A., et al. (2009). Comparative analysis of NMR chemical shift predictions for proteins in the solid phase. Journal of Magnetic Resonance, 197(2), 159-165. [Link]
- Sun, L., et al. (2018). Molecular dynamics-derived rotamer libraries for d-amino acids within homochiral and heterochiral polypeptides. Protein Engineering, Design and Selection, 31(7), 235-246. [Link]
- Tsortos, A., et al. (2011). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 252(2), 196-203. [Link]
- Valiyaveetil, F. I. (2011). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Methods in Molecular Biology, 705, 337-350. [Link]
- Wolosker, H., et al. (2018). D-Serine: A Cross Species Review of Safety.
- Woody, R. W. (1995). Circular dichroism. Methods in Enzymology, 246, 34-71. [Link]
- Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
- Examine.com. (2022, August 28). Research Breakdown on D-Serine. [Link]
- ResearchGate. (n.d.). Chemical structures of L-serine and D-serine. [Link]
- Wikipedia. (2024, January 6). Serine. [Link]
- Zerbe, O. (n.d.). Peptide NMR. [Link]
- Burkhard, P., et al. (2000). Crystal structure of D-serine dehydratase from Escherichia coli. Journal of Molecular Biology, 296(3), 877-888. [Link]
- Shindo, Y., et al. (2023). Separation and detection of D-/L-serine by conventional HPLC. STAR Protocols, 4(1), 102030. [Link]
- Hendus-Altenburger, R., et al. (2019). Random coil chemical shifts for serine, threonine and tyrosine phosphorylation over a broad pH range. Journal of Biomolecular NMR, 73(10-11), 563-576. [Link]
- International Union of Pure and Applied Chemistry. (n.d.). International Journal of Molecular Sciences. [Link]
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- 3. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uzh.ch [chem.uzh.ch]
A Comparative Guide to Boc-D-Ser-OBzl and Cbz-D-Ser-OBzl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise and strategic world of peptide synthesis, the selection of appropriate protecting groups is a critical decision that dictates the efficiency, yield, and purity of the final product.[1] This guide offers an in-depth, objective comparison of two commonly utilized protected D-serine derivatives: tert-Butoxycarbonyl-D-serine benzyl ester (Boc-D-Ser-OBzl) and Carboxybenzyl-D-serine benzyl ester (Cbz-D-Ser-OBzl). As a Senior Application Scientist, this analysis is grounded in both fundamental chemical principles and practical, field-proven insights to aid in your experimental design.
At a Glance: Core Differences and Strategic Implications
The fundamental distinction between this compound and Cbz-D-Ser-OBzl lies in the nature of their respective N-terminal protecting groups: the tert-Butoxycarbonyl (Boc) group and the Carboxybenzyl (Cbz) group.[1][2] This primary difference dictates the deprotection strategy and, consequently, the overall synthetic workflow. The Boc group is labile to acid, while the Cbz group is typically removed via hydrogenolysis.[1] This orthogonality is a cornerstone of modern peptide synthesis, allowing for selective deprotection without compromising other protecting groups within the peptide sequence.[1][2]
| Feature | This compound | Cbz-D-Ser-OBzl |
| N-α Protecting Group | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz or Z) |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl in dioxane)[3][] | Hydrogenolysis (e.g., H₂/Pd-C)[5][6] |
| Typical Synthesis Strategy | Primarily Solid-Phase Peptide Synthesis (SPPS)[7][8] | Primarily Solution-Phase Synthesis, some SPPS applications[1][7] |
| Key Advantages | Well-suited for automated SPPS; orthogonal to base-labile (Fmoc) and hydrogenolysis-labile protecting groups.[3][8] | Stable to both acidic and basic conditions, allowing for broad compatibility with other protecting groups; crystalline nature can aid purification.[5][9] |
| Potential Limitations | Repetitive acid treatment can lead to side reactions; strong acids like HF may be required for final cleavage from some resins.[10] | Catalytic hydrogenolysis may not be suitable for peptides containing sensitive functional groups (e.g., methionine, cysteine, tryptophan) or for solid-phase synthesis where catalyst access is limited.[11][12] |
Chemical Structures and Properties
A clear understanding of the molecular architecture of these compounds is essential for predicting their behavior in a synthetic environment.
Figure 2. Typical Boc-SPPS deprotection and coupling cycle.
Detailed Protocol: Boc Deprotection in SPPS
-
Resin Swelling: The peptide-resin is swelled in a suitable solvent, typically dichloromethane (DCM).
-
Pre-wash: The resin is washed with DCM to remove any residual solvents or reagents.
-
Deprotection: The resin is treated with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 15-30 minutes. [10]This cleaves the Boc group, generating a protonated N-terminal amine.
-
Washing: The resin is thoroughly washed with DCM to remove excess TFA, followed by an alcohol wash (e.g., isopropanol) to shrink the resin and help remove trapped acid, and finally washed again with DCM. [10]5. Neutralization: The protonated N-terminal amine is neutralized with a solution of a non-nucleophilic base, such as 10% N,N-diisopropylethylamine (DIEA) in DCM, to yield the free amine. [10]6. Washing: The resin is washed with DCM to remove excess base and salts.
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminal amine. Common coupling reagents include HBTU, HATU, or DIC/HOBt. [13]8. Monitoring: The completion of the coupling reaction is often monitored using a qualitative test like the Kaiser test, which detects free primary amines. [14] Causality and Considerations: The use of TFA is effective for Boc removal but necessitates a subsequent neutralization step, as the protonated amine is not nucleophilic enough to participate in the coupling reaction. [10]Repetitive acid exposure can potentially lead to side reactions, particularly with sensitive residues like tryptophan or methionine, necessitating the use of scavengers (e.g., triisopropylsilane, water) in the cleavage cocktail. [10][15]
Cbz-D-Ser-OBzl: The Hydrogenolysis Pathway
The Cbz group is renowned for its stability under a wide range of conditions, making it a valuable tool, especially in solution-phase synthesis. [5][6]Its removal via catalytic hydrogenolysis is a clean and efficient process.
Figure 3. General workflow for Cbz deprotection via hydrogenolysis.
Detailed Protocol: Cbz Deprotection by Hydrogenolysis
-
Dissolution: The Cbz-protected peptide is dissolved in a suitable solvent, such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: A catalytic amount (typically 5-10 mol%) of palladium on carbon (Pd/C) is added to the solution. [16]3. Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere. This can be achieved using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenator for higher pressures. [6]Alternatively, transfer hydrogenation can be employed using a hydrogen donor like ammonium formate or cyclohexene. [12]4. Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Catalyst Removal: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the solid Pd/C catalyst.
-
Workup: The filtrate is concentrated under reduced pressure to yield the deprotected peptide.
Causality and Considerations: Hydrogenolysis is a mild and highly effective method for Cbz cleavage, producing toluene and carbon dioxide as byproducts, which are easily removed. [6]However, this method is incompatible with other functional groups that are susceptible to reduction, such as alkynes, alkenes, and some sulfur-containing residues like methionine (which can poison the catalyst). [11]The heterogeneous nature of the catalyst can also pose challenges in solid-phase synthesis due to poor accessibility. [17]
Potential Side Reactions with Serine Derivatives
The hydroxyl group on the serine side chain can be a source of unwanted side reactions, irrespective of the N-terminal protecting group.
-
β-Elimination: Under basic conditions, particularly during the coupling of the next amino acid, β-elimination can occur, leading to the formation of a dehydroalanine residue. [18]This is more pronounced if the hydroxyl group is activated, for instance, by phosphorylation.
-
N-O Acyl Shift: During treatment with strong acids (e.g., HF in Boc-SPPS), an N-to-O acyl shift can occur, especially if the serine residue is C-terminal. [10]* Alkylation: The tert-butyl cation generated during Boc deprotection can potentially alkylate the hydroxyl group of serine, although this is less common than with more nucleophilic side chains like methionine or tryptophan. [15] In many synthetic strategies, the serine hydroxyl group is itself protected (e.g., as a benzyl or tert-butyl ether) to mitigate these side reactions. [7]The choice of this side-chain protecting group must be orthogonal to both the N-terminal and C-terminal protecting groups. [19]
Conclusion and Recommendations
The choice between this compound and Cbz-D-Ser-OBzl is fundamentally a choice of synthetic strategy, dictated by the overall architecture of the target peptide and the other functional groups present.
-
Choose this compound for:
-
Automated or manual Solid-Phase Peptide Synthesis (SPPS) where acid-lability is the basis of the strategy.
-
Syntheses requiring orthogonality with base-labile (Fmoc) or hydrogenolysis-labile protecting groups.
-
Sequences that are stable to repeated mild acid treatment.
-
-
Choose Cbz-D-Ser-OBzl for:
-
Solution-phase peptide synthesis where its stability to a wide range of reagents is advantageous.
-
Syntheses where acid-labile protecting groups are present elsewhere in the molecule and must be preserved.
-
Peptides that do not contain functional groups incompatible with catalytic hydrogenation.
-
Ultimately, a careful analysis of the target molecule and a retrospective consideration of the required deprotection steps will guide the discerning researcher to the optimal choice, ensuring a successful and efficient synthesis.
References
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7018792, Boc-Ser-OBzl.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Aharoni, A., et al. (2015). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Journal of Organic Chemistry.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Arnold, L. D., et al. (1994).
- Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Houben-Weyl. (2003). Synthesis of Glycopeptides. Science of Synthesis, 21, 715-764.
- Serra, A. C., & Ganesan, A. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(25), 4583-4585.
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15459-15481.
- Garner, P., & Park, J. M. (1993). (4S,5S)-4-METHOXYMETHYL-2-METHYL-5-PHENYL-2-OXAZOLINE. Organic Syntheses, 70, 18.
- ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?
- Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. Tetrahedron Letters, 56(16), 2067-2070.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-362.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Chem-Impex. (n.d.). D-Serine benzyl ester hydrochloride.
- Hopax. (n.d.). Understanding Boc-Ser(Bzl)-OH: Synthesis, Properties, and Applications for R&D.
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
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- 19. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Alternative Protecting Groups for D-Serine in Peptide Synthesis
Introduction: The D-Serine Conundrum in Peptide Synthesis
D-Serine is a critical non-proteinogenic amino acid incorporated into numerous peptide-based therapeutics and research tools to enhance proteolytic stability, modulate receptor affinity, or induce specific secondary structures. However, its unprotected hydroxyl side chain presents a significant synthetic challenge. During solid-phase peptide synthesis (SPPS), particularly under the basic conditions of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, the serine residue is susceptible to debilitating side reactions. These include base-catalyzed β-elimination to form dehydroalanine and subsequent racemization of the α-carbon, which is especially problematic when the stereochemical integrity of D-serine is paramount.[1][2][3][4] Furthermore, without protection, the hydroxyl group can undergo undesirable O-acylation during the coupling step.
The standard approach in Fmoc-SPPS involves protecting the hydroxyl group as a tert-butyl (tBu) ether.[5][6] This group is stable to the piperidine solutions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[5][7] While effective for many sequences, the reliance on the tBu group presents limitations, especially in the synthesis of complex peptides or when orthogonal deprotection schemes are required. This guide provides a comparative analysis of robust, alternative protecting groups for D-Serine, offering researchers a toolkit to overcome common pitfalls and enhance synthetic outcomes.
Comparative Analysis of D-Serine Side-Chain Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, including the desired orthogonality, the sensitivity of other residues in the sequence, and the final cleavage conditions. Here, we compare the standard tBu ether with key alternatives.
The Challenge with Unprotected D-Serine
The diagram below illustrates the primary degradation pathways for D-Serine during a typical Fmoc-SPPS cycle if the side chain is left unprotected. The initial activation of the incoming amino acid's carboxyl group can lead to O-acylation. More critically, the basic conditions required for Nα-Fmoc deprotection can initiate β-elimination.
Caption: Key side reactions of unprotected D-Serine in Fmoc-SPPS.
Trityl (Trt) Ether
The triphenylmethyl (Trt) group is a bulky, highly acid-labile protecting group. Its steric hindrance can be advantageous in minimizing intermolecular interactions and side reactions.[6][8]
-
Cleavage: Removed under mildly acidic conditions, often with 1-5% TFA in dichloromethane (DCM), making it significantly more labile than tBu.[5] It is fully cleaved during standard TFA cocktails.
-
Advantages:
-
Orthogonality: Can be selectively removed on-resin while tBu-protected residues (e.g., Asp(OtBu), Lys(Boc)) remain intact, which is useful for on-resin side-chain modifications like phosphorylation or glycosylation.[5]
-
Reduced Side Reactions: The bulkiness of the Trt group can sterically hinder base-catalyzed β-elimination.
-
Improved Solubility: The hydrophobicity of the Trt group can sometimes improve the solubility of the protected peptide-resin complex, mitigating aggregation.[9]
-
-
Disadvantages:
-
Reversibility: The release of the stable trityl cation during cleavage requires efficient scavenging (typically with triisopropylsilane, TIS) to prevent re-attachment to nucleophilic residues like Tryptophan or Cysteine.[10][11]
-
Cost: Fmoc-D-Ser(Trt)-OH is generally more expensive than its tBu counterpart.
-
Silyl Ethers: TBDMS and TBDPS
Silyl ethers offer a distinct orthogonal protection strategy, as they are stable to both the acidic and basic conditions typical of SPPS but are selectively cleaved by fluoride ion sources.
-
tert-Butyldimethylsilyl (TBDMS):
-
Cleavage: Removed with fluoride sources, most commonly tetrabutylammonium fluoride (TBAF) in THF.[12] It is also labile to acidic conditions, though more stable than TMS ethers.[12][13]
-
Advantages: Provides true orthogonality in Fmoc/tBu synthesis, allowing for selective deprotection on-resin for site-specific modifications.
-
Disadvantages: TBDMS ethers have moderate stability and may not be fully compatible with extended syntheses involving numerous piperidine treatments, where slow cleavage can occur. Sterically hindered alcohols can be challenging to protect.[13]
-
-
tert-Butyldiphenylsilyl (TBDPS):
-
Cleavage: Also removed with fluoride, but is significantly more stable than TBDMS to acidic conditions due to greater steric bulk.[13][14]
-
Advantages: Offers enhanced stability over TBDMS, making it more suitable for lengthy and complex syntheses. Its orthogonality is well-preserved.
-
Disadvantages: The increased stability requires harsher or longer deprotection conditions. The bulky nature can sometimes hinder coupling efficiency of the subsequent amino acid.
-
Pseudoproline Dipeptides (Oxazolidines)
This innovative strategy involves introducing D-Serine as part of a dipeptide unit where the serine backbone nitrogen and side-chain oxygen are cyclized into a dimethyloxazolidine ring.[9][15][16]
-
Cleavage: The oxazolidine ring is acid-labile and is cleaved cleanly during the final TFA-mediated resin cleavage, regenerating the native peptide backbone and serine side chain.[9]
-
Advantages:
-
Aggregation Disruption: The "kink" introduced by the tertiary amide bond is highly effective at disrupting inter-chain hydrogen bonding, which is a primary cause of aggregation and difficult synthesis.[8][15]
-
Complete Side-Reaction Prevention: By protecting both the hydroxyl group and the backbone amide nitrogen, this method effectively prevents both O-acylation and β-elimination.
-
-
Disadvantages:
-
Dipeptide Requirement: Requires the use of a specific Fmoc-Xaa-Ser(ΨMe,Mepro)-OH dipeptide, limiting its application to known preceding residues.
-
Cost and Availability: These specialized dipeptide building blocks are significantly more expensive than single amino acid derivatives.
-
Quantitative Comparison of Protecting Groups
The table below summarizes the key properties of the discussed protecting groups, providing a quick reference for selecting the appropriate strategy.
| Protecting Group | Structure | Cleavage Condition | Stability to 20% Piperidine/DMF | Stability to 1% TFA/DCM | Key Advantage | Primary Limitation |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | >90% TFA | High | High | Industry standard, cost-effective | Limited orthogonality, potential cation side reactions[5] |
| Trityl (Trt) | -O-C(Ph)₃ | 1-5% TFA; >90% TFA | High | Low | On-resin selective deprotection, bulky[5] | Requires efficient scavenging[10] |
| TBDMS | -O-Si(CH₃)₂(C(CH₃)₃) | TBAF, mild acid | Moderate | Moderate | True orthogonality to acid/base cleavage[12] | Potential instability in long syntheses |
| TBDPS | -O-Si(Ph)₂(C(CH₃)₃) | TBAF | High | High | Robust orthogonality, higher stability[17] | Harsher cleavage, potential steric hindrance |
| Pseudoproline | Oxazolidine Ring | >90% TFA | High | High | Superior aggregation disruption, prevents β-elimination[9][15] | Dipeptide unit, cost |
Workflow Visualization: Orthogonal Deprotection Strategy
The use of a silyl ether like TBDMS or TBDPS enables a multi-step, selective deprotection workflow on the solid support, which is impossible with a standard tBu/TFA strategy. This is invaluable for producing complex, modified peptides.
Caption: Orthogonal SPPS workflow using a fluoride-labile group on D-Serine.
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always optimize conditions based on their specific peptide sequence and available instrumentation.
Protocol 1: On-Resin Deprotection of a TBDMS Group from D-Serine
This protocol describes the selective removal of a TBDMS ether from a peptide-resin complex while other acid-labile protecting groups (e.g., Boc, tBu, Trt) remain intact.
Materials:
-
Peptide-resin containing an Fmoc-D-Ser(TBDMS) residue (100 mg, 0.1 mmol scale).
-
Anhydrous Tetrahydrofuran (THF), synthesis grade.
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), synthesis grade.
-
Reaction vessel for manual SPPS.
Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM (5 mL) for 20 minutes, then in DMF (5 mL) for 20 minutes. Drain the solvent.
-
Wash: Wash the resin thoroughly with anhydrous THF (3 x 5 mL) to remove any residual DMF and water.
-
Deprotection Cocktail: Prepare the deprotection solution by adding TBAF (1.0 M in THF, 0.5 mL, 5 eq.) to anhydrous THF (4.5 mL).
-
Reaction: Add the TBAF solution to the resin. Seal the vessel and agitate gently at room temperature. Monitor the reaction progress by taking small resin samples, cleaving them with TFA, and analyzing by LC-MS. The reaction is typically complete within 2-4 hours.
-
Expert Note: The choice of TBAF equivalents and reaction time is critical. Excess TBAF or prolonged exposure can lead to side reactions. Start with a lower equivalent (3-5 eq.) and monitor closely.
-
-
Quenching and Washing: Once deprotection is complete, drain the TBAF solution. Immediately wash the resin with THF (3 x 5 mL), followed by DMF (3 x 5 mL), and finally DCM (3 x 5 mL).
-
Verification: A small sample of the washed resin can be cleaved and analyzed by LC-MS to confirm the selective removal of the TBDMS group and the integrity of other protecting groups. The resin is now ready for on-resin modification at the deprotected serine hydroxyl group.
Protocol 2: Final Cleavage of a Peptide Containing a Trt-Protected D-Serine
This protocol details the global deprotection and cleavage of a peptide from the resin, with specific emphasis on scavenging the trityl cation.
Materials:
-
Peptide-resin containing a D-Ser(Trt) residue (100 mg).
-
Reagent B Cleavage Cocktail: Trifluoroacetic acid (TFA, 95%), Triisopropylsilane (TIS, 2.5%), Water (H₂O, 2.5%).
-
Safety Note: TFA is highly corrosive. Handle with extreme care in a certified fume hood using appropriate personal protective equipment (PPE).
-
-
Cold diethyl ether.
-
Centrifuge tubes.
Methodology:
-
Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.
-
Cleavage: Add the cold Reagent B cocktail (2 mL) to the resin. Agitate at room temperature for 2-3 hours.
-
Causality: TIS is a critical component. The trityl group is cleaved by TFA to form a stable trityl cation. TIS is a scavenger that reacts with and neutralizes this cation, preventing it from re-attaching to nucleophilic side chains like Trp or Met, or the newly deprotected Ser hydroxyl group.[10] The water in the cocktail helps to hydrolyze cleaved protecting groups.
-
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution dropwise into a centrifuge tube containing 10 mL of cold diethyl ether.
-
Isolation: A white precipitate of the crude peptide should form. Centrifuge the mixture (e.g., 3000 rpm for 5 minutes), decant the ether, and wash the peptide pellet twice more with cold ether.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.
Conclusion and Future Outlook
While the tert-butyl ether remains a workhorse for serine protection, its limitations in complex syntheses necessitate a broader range of tools. Trityl ethers offer a more acid-labile option ideal for preparing protected fragments. Silyl ethers provide true orthogonality, unlocking sophisticated on-resin modification strategies. For sequences plagued by aggregation, pseudoproline dipeptides stand out as a uniquely powerful solution, simultaneously protecting the side chain and disrupting harmful secondary structures.
By understanding the distinct chemical properties, advantages, and cleavage conditions of these alternatives, researchers can design more robust and efficient synthetic routes. The careful selection of a D-serine protecting group, guided by the principles and data presented here, is a critical step toward the successful synthesis of advanced and therapeutically relevant peptides.
References
- Amino Acid Derivatives for Peptide Synthesis.Source: Sigma-Aldrich
- Protecting Groups in Peptide Synthesis: A Detailed Guide.Source: BOC Sciences
- Protecting Groups in Peptide Synthesis.Source: Biosynth
- tert-Butyldimethylsilyl Ethers.Source: Organic Chemistry Portal
- Overcoming Aggregation in Solid-phase Peptide Synthesis.Source: Sigma-Aldrich
- Deprotection of Silyl Ethers.Source: Gelest Technical Library
- A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.Source: Benchchem
- A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis.Source: AAPPTEC
- Protecting Groups in Peptide Synthesis.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.Source: Sigma-Aldrich
- tert-Butyldiphenylsilyl Ethers.Source: Organic Chemistry Portal
- Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups.Source: PNAS
- Serine racemase modulates intracellular D-serine levels through an alpha,beta-elimin
- Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function.Source: Frontiers in Molecular Biosciences
- (a) Cys thiol protection with the trityl (Trt) protecting group...
- Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function.Source: PubMed Central
- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.Source: PubMed Central
- Enzymic Protecting Group Techniques.Source: ACS Chemical Reviews
- Advances in Fmoc solid‐phase peptide synthesis.Source: PubMed Central
- Application of the Trityl Group in Peptide Chemistry.Source: University of Barcelona Thesis Repository
- Cysteine protecting groups: applications in peptide and protein science.Source: Royal Society of Chemistry
- Trityl Protection.Source: Common Organic Chemistry
- Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.Source: YouTube
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.Source: Luxembourg Bio Technologies
- Reaction mechanism for serine racemization (a) and a,b-elimination (b)...
- Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group.Source: Scribd
- [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis].Source: PubMed
- Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol.
- Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis.Source: Royal Society of Chemistry
Sources
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- 2. Frontiers | Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function [frontiersin.org]
- 3. Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 8. peptide.com [peptide.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 15. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
Safety Operating Guide
Boc-D-Ser-OBzl proper disposal procedures
Initiating Data Collection
I'm starting by tracking down the safety data sheet (SDS) for Boc-D-Ser-OBzl to pinpoint its properties and disposal specifics. Simultaneously, I'm researching disposal best practices for protected amino acids and benzyl groups, focusing on general guidelines for safe handling and waste management.
Developing Disposal Procedures
I'm now diving deeper into the disposal options for this compound. I'm focusing on chemical degradation or neutralization strategies, keeping a close eye on the resulting byproducts and their disposal needs. Simultaneously, I'm working to gather all the relevant information on personal protective equipment (PPE) and emergency protocols for handling this chemical, including spill response. Next, I'll structure the guide.
Refining Initial Research
I'm now expanding my initial research by actively searching for specific disposal recommendations from manufacturers via SDS/MSDS. Concurrently, I'm integrating guidelines on disposal for protected amino acids, benzyl esters, and EPA/OSHA regulations to enhance understanding. Next, I plan to examine chemical degradation methods, paying close attention to reaction byproducts and their disposal requirements. Also, I am documenting PPE and emergency procedures.
Navigating the Nuances of Safety: A Comprehensive Guide to Personal Protective Equipment for Handling Boc-D-Ser-OBzl
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is a daily endeavor. In this complex landscape, even seemingly benign compounds require a meticulous approach to safety. This guide provides an in-depth, experience-driven framework for the safe handling of Boc-D-Ser-OBzl (N-α-tert-Butoxycarbonyl-O-benzyl-D-serine), a key building block in peptide synthesis. While Safety Data Sheets (SDS) may classify this compound as non-hazardous, this document delves into the critical subtleties of personal protective equipment (PPE) selection and use, grounding our recommendations in the principles of Good Laboratory Practice (GLP) and a proactive risk assessment of handling fine chemical powders. Our goal is to empower you with the knowledge to not only meet but exceed safety standards, fostering a culture of comprehensive protection in your laboratory.
The Rationale Beyond the Rating: Why PPE is Non-Negotiable
Although this compound is not classified as hazardous under the OSHA Hazard Communication Standard, it is crucial to recognize that all chemical compounds, particularly in powdered form, present a baseline of physical and chemical risks.[1] Adherence to a robust PPE protocol is a cornerstone of Good Laboratory Practice (GLP), which ensures the quality and integrity of scientific studies.[2][3] The primary concerns when handling powdered substances like this compound are:
-
Inhalation of Particulates: Fine powders can easily become airborne, posing a risk of respiratory tract irritation.[1]
-
Dermal and Ocular Exposure: Direct contact with skin and eyes can lead to irritation.
-
Cross-Contamination: Improper handling can lead to the contamination of your experiment and laboratory surfaces.
Therefore, the selection of PPE should not be based solely on the hazard classification but on a comprehensive risk assessment of the procedures being performed.
Core Personal Protective Equipment for this compound
The following table summarizes the essential PPE for handling this compound, with detailed explanations in the subsequent sections.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended for incidental contact due to their excellent chemical resistance to a range of substances and their tendency to visibly tear upon puncture.[4] For extended contact or when handling larger quantities, consider thicker gauge nitrile or neoprene gloves. |
| Eyes | Safety glasses with side shields or goggles | Provides essential protection against accidental splashes and airborne particles. |
| Body | Laboratory coat | A standard, fully-buttoned lab coat is mandatory to protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved N95 respirator (or equivalent) | Recommended when handling the powder outside of a certified chemical fume hood, during weighing procedures, or if there is a potential for dust generation. This minimizes the inhalation of fine particulates. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is critical to minimizing exposure and ensuring a safe laboratory environment.
Preparation and Engineering Controls:
-
Consult the SDS: Always have the most recent Safety Data Sheet for this compound readily accessible.
-
Work in a Ventilated Area: All handling of solid this compound should ideally be conducted in a certified chemical fume hood or a powder weighing station to minimize inhalation exposure.[1] These engineering controls create a contained workspace, preventing the dispersal of fine powders into the laboratory environment.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is crucial for maintaining a sterile and safe working environment.
Handling the Compound:
-
Minimize Dust Generation: Use spatulas and other appropriate tools to carefully transfer the solid material. Avoid any actions that could create airborne dust.
-
Controlled Dispensing: When weighing, do so in a fume hood or a specialized powder weighing station to contain any generated dust.[1]
-
Container Management: Keep the container of this compound tightly sealed when not in use.
Doffing PPE and Decontamination:
The removal of PPE is a critical step to prevent self-contamination.
-
Glove Removal: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Designated Waste Container: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date.[5] While not federally classified as hazardous, treating it with this level of caution ensures proper handling by your institution's environmental health and safety (EHS) department.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
Empty Container Disposal:
-
Triple Rinsing: Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol).[5]
-
Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste.[5] Subsequent rinsates can typically be disposed of down the drain with copious amounts of water, but always confirm this with your local EHS regulations.
-
Container Disposal: After triple rinsing and air-drying, the container can usually be disposed of in the regular trash. Deface the label to prevent misuse.
Spill Response:
-
Small Spills: In the event of a small spill, wear your full PPE, including an N95 respirator. Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
By adhering to these detailed PPE, handling, and disposal protocols, you are not only ensuring your personal safety but also contributing to a culture of excellence and responsibility within your research environment. This comprehensive approach, grounded in scientific integrity and practical experience, is the hallmark of a trusted and authoritative laboratory professional.
References
- OSHA Glove Selection Chart.
- A Guide to Good Laboratory Practice (GLP). SafetyCulture. [Link]
- NIOSH Guide to the Selection & Use of Particulate Respirators. Centers for Disease Control and Prevention. [Link]
- Weighing Hazardous Powders in the Laboratory. University of California, Santa Cruz - Environmental Health & Safety. [Link]
- Hazardous Waste Disposal Procedures Handbook. Lehigh University - Campus Safety Division. [Link]
- Glove Selection. University of Colorado Colorado Springs - Emergency & Safety Services. [Link]
- NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84. Centers for Disease Control and Prevention. [Link]
- Chemical Waste Management Best Practices. Enva. [Link]
- Chemical Risk Assessment. Health and Safety Authority. [Link]
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison - Biomedical Engineering. [Link]
- Good labor
- NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84. CDC Stacks. [Link]
- Safeguarding Powder Processing: Effective Risk Management to Prevent Dust Explosions & Contamin
- Glove Selection Guide. University of California, Berkeley - Office of Environment, Health & Safety. [Link]
- Chemical Disposal Tips for Schools. Risk Management Fund. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
